Fucosyllactose
Description
Structure
3D Structure
Propriétés
Numéro CAS |
108795-32-0 |
|---|---|
Formule moléculaire |
C18H32O15 |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-2-methoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-28-16-14(27)15(33-18-13(26)11(24)9(22)6(2-19)31-18)10(23)7(32-16)4-30-17-12(25)8(21)5(20)3-29-17/h5-27H,2-4H2,1H3/t5-,6-,7-,8+,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m1/s1 |
Clé InChI |
RTVRUWIBAVHRQX-PMEZUWKYSA-N |
SMILES |
COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES isomérique |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Foundational & Exploratory
The Multifaceted Biological Functions of 2'-Fucosyllactose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fucosyllactose (B36931) (2'-FL), the most abundant human milk oligosaccharide (HMO), is a bioactive trisaccharide that plays a pivotal role in infant health and development. Initially recognized for its prebiotic properties, emerging research has illuminated its diverse and complex biological functions that extend beyond the gut microbiome. This technical guide provides an in-depth exploration of the core biological activities of 2'-FL, including its influence on the gastrointestinal tract, modulation of the immune system, and its impact on cognitive development through the gut-brain axis. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and critical signaling pathways are visualized to offer a comprehensive resource for the scientific community.
Core Biological Functions of 2'-Fucosyllactose
2'-FL's biological activities are multifaceted, primarily stemming from its indigestible nature in the upper gastrointestinal tract, allowing it to reach the colon intact and interact with the host and its resident microbiota.[1]
Gastrointestinal Health
Prebiotic and Bifidogenic Effects: 2'-FL acts as a selective prebiotic, promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[1][2] These bacteria are uniquely equipped to metabolize HMOs like 2'-FL.[2] Increased populations of Bifidobacterium are associated with a healthy gut environment.[1] In adults with irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), supplementation with a formula containing 2'-FL (four grams per day for six weeks) led to a significant increase in Bifidobacterium spp.[1] A clinical trial in healthy formula-fed infants also demonstrated that the addition of 2'-FL to infant formula enhanced its bifidogenic effect, with the relative abundance of Bifidobacterium becoming similar to that of breastfed infants.[3]
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of 2'-FL by gut bacteria leads to the production of SCFAs, such as butyrate (B1204436), acetate, and propionate.[4][5] Butyrate is a primary energy source for colonocytes and plays a crucial role in maintaining intestinal barrier function by accelerating the formation of tight junctions.[1] In a study with suckling rats, 2'-FL supplementation led to a higher proportion of butyrate in the cecum.[6]
Antimicrobial Effects: 2'-FL can act as a soluble decoy receptor, inhibiting the binding of pathogens to host cell surface glycans.[1] This mechanism helps to reduce gastrointestinal infections.[1]
Gut Barrier Function: 2'-FL contributes to the integrity of the intestinal barrier.[7] It has been shown to reduce intestinal permeability and increase the expression of interleukin (IL)-22, a cytokine known for its protective role in the intestine.[7][8]
Immune Modulation
2'-FL exerts significant immunomodulatory effects, both directly and indirectly.
Anti-inflammatory Properties: 2'-FL has demonstrated anti-inflammatory potential by suppressing the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[1] In suckling rats, 2'-FL supplementation was associated with lower levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the intestine.[9] Studies in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis have also shown that 2'-FL, particularly in combination with galacto-oligosaccharides (GOS), can alleviate symptoms and reduce pro-inflammatory markers.[10]
Modulation of Immune Cell Responses: 2'-FL can influence the activity of various immune cells. In a cyclophosphamide-induced immunosuppressed mouse model, 2'-FL supplementation led to increased levels of the anti-inflammatory cytokine IL-10 and a tendency to increase cytokines from T cells like IL-2 and IFN-γ.[11] It has also been shown to modulate CD14 expression in human enterocytes, which can attenuate lipopolysaccharide (LPS)-induced inflammation.[6]
Brain Development and Cognitive Function
A growing body of evidence suggests that 2'-FL plays a role in the gut-brain axis, influencing cognitive development and function.[12][13]
Enhancement of Learning and Memory: Preclinical studies in rodents have shown that 2'-FL supplementation can enhance performance in cognitive tasks.[13][14] Rats supplemented with 2'-FL exhibited improved operant conditioning and long-term potentiation (LTP), a key component of learning and memory.[14]
Modulation of Synaptic Plasticity: The cognitive benefits of 2'-FL are linked to its ability to modulate synaptic plasticity.[14] In rodent models, 2'-FL supplementation led to increased levels of key proteins involved in synaptic function, including postsynaptic density protein 95 (PSD-95), calcium/calmodulin-dependent protein kinase II (CaMKII), and brain-derived neurotrophic factor (BDNF) in the hippocampus.[14]
Gut-Brain Axis Communication: The effects of 2'-FL on the brain are believed to be mediated through the gut-brain axis, with the vagus nerve playing a crucial role.[7][14] Improved signaling in the vagal afferent pathway has been observed following 2'-FL supplementation in mice.[7]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the biological effects of 2'-Fucosyllactose.
Table 1: Effects of 2'-FL on Gut Microbiota
| Study Population | 2'-FL Dosage | Duration | Key Findings | Reference |
| Adults with IBS and IBD | 4 g/day (in a nutritional formula) | 6 weeks | 19-fold increase in Bifidobacterium spp.; 17-fold increase in Bifidobacterium longum | [1] |
| Healthy formula-fed infants | 0.2 g/L and 1.0 g/L | 112 days | Relative abundance of Bifidobacterium (59.5%) similar to breastfed infants (46.6%) | [3] |
| Healthy adults | Not specified | 2 weeks | Increased Bifidobacterium spp. | [1] |
Table 2: Effects of 2'-FL on Immune Markers
| Study Model | 2'-FL Dosage | Duration | Key Findings | Reference |
| Suckling rats | 1 g/kg/day | 16 days | Lower intestinal levels of IL-1β, IL-4, IL-6, IL-12, IFN-γ, and TNF-α | [9] |
| Immunosuppressed mice | 100 mg/kg | 10 days | Significant increase in IL-10 and IFN-γ concentration in serum | [11] |
| Mice with DSS-induced colitis | 1% (w/w) in diet | 7 days | Alleviated symptoms and improved gut permeability (in combination with GOS) | [10] |
Table 3: Effects of 2'-FL on Cognitive Function Markers
| Study Model | 2'-FL Dosage | Duration | Key Findings | Reference |
| Rats | 25 mg/kg/day | 5 weeks | Higher levels of PSD-95, CaMKII, and BDNF in the hippocampus | [14] |
| Alzheimer's disease model mice | 2 mg/day | 11 weeks | Significantly improved cognitive deficits and restored them to a normal level | [15] |
| High-fat diet-fed mice | 10% (w/w) in diet | 8 weeks | Improved signaling in the vagal afferent pathway | [7] |
Experimental Protocols
In Vitro Fermentation Model to Assess Prebiotic Effects
Objective: To evaluate the bifidogenic and butyrogenic effects of 2'-FL using an in vitro batch culture fermentation model with human fecal samples.[4]
Methodology:
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy adult donors, as well as from individuals with IBS and ulcerative colitis.
-
Slurry Preparation: A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate-buffered saline solution.
-
Batch Culture Fermentation: Anaerobic batch culture fermenters are inoculated with the fecal slurry.
-
Substrate Addition: 2'-FL is added to the fermenters as the primary substrate. Control fermenters with no substrate and positive controls with known prebiotics (e.g., FOS/inulin) are also included.
-
Incubation: The fermenters are incubated anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).
-
Sample Analysis: At various time points (e.g., 0, 8, 24 hours), samples are collected for analysis.
-
Microbial Composition: Bacterial populations, including Bifidobacterium and Eubacterium rectale-Clostridium coccoides, are quantified using methods like qPCR or 16S rRNA gene sequencing.
-
SCFA Analysis: The concentrations of SCFAs, including butyrate, are measured using gas chromatography.
-
In Vivo Murine Model of DSS-Induced Colitis
Objective: To investigate the anti-inflammatory effects of 2'-FL in a mouse model of colitis.[10]
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days).
-
Dietary Intervention: Mice are fed a diet supplemented with 2'-FL, either alone or in combination with other prebiotics like GOS. A control group receives a standard diet.
-
Symptom Monitoring: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily.
-
Tissue Collection: At the end of the study, mice are euthanized, and colon tissues are collected.
-
Analysis:
-
Histological Analysis: Colon sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.
-
Gene Expression Analysis: The expression of pro-inflammatory markers (e.g., TNF-α, IL-6) in the colon tissue is measured using qPCR.
-
Gut Permeability: Intestinal permeability is assessed using methods like the FITC-dextran assay.
-
Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.
-
Rodent Model for Assessing Cognitive Function
Objective: To evaluate the effects of 2'-FL supplementation on learning, memory, and synaptic plasticity in rats.[14]
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dietary Supplementation: Rats are supplemented with 2'-FL in their drinking water or diet for a defined period (e.g., 5 weeks). A control group receives a standard diet without 2'-FL.
-
Behavioral Testing:
-
Operant Conditioning: Rats are tested in operant chambers to assess their learning and memory capabilities.
-
Long-Term Potentiation (LTP) Measurement: Electrophysiological recordings are performed in the hippocampus to measure LTP, a cellular correlate of learning and memory.
-
-
Molecular Analysis:
-
Western Blotting: The levels of key synaptic proteins, such as PSD-95, CaMKII, and BDNF, in the hippocampus and other brain regions are measured by Western blotting.
-
Immunohistochemistry: The localization and expression of these proteins in brain tissue are visualized using immunohistochemistry.
-
-
Vagotomy (Optional): To investigate the role of the vagus nerve, a subset of animals may undergo subdiaphragmatic vagotomy prior to 2'-FL supplementation and cognitive testing.
Signaling Pathways and Experimental Workflows
Conclusion
2'-Fucosyllactose is a remarkably versatile bioactive compound with a profound impact on gut health, immune function, and cognitive development. Its mechanisms of action, including prebiotic effects, modulation of host signaling pathways, and communication along the gut-brain axis, underscore its potential for therapeutic and nutritional applications. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and offering detailed methodologies to facilitate further investigation into the promising biological functions of 2'-FL. The continued exploration of this unique human milk oligosaccharide holds significant promise for advancing human health.
References
- 1. metagenicsinstitute.com [metagenicsinstitute.com]
- 2. 2'-FL Benefits: What is this compound? Gut & Immune Support | Cabio Biotech [cabio.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 7. Human milk oligosaccharide 2'-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human milk oligosaccharide 2′-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - Food & Function (RSC Publishing) DOI:10.1039/D1FO00658D [pubs.rsc.org]
- 9. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining 2'-fucosyllactose and galacto-oligosaccharides exerts anti-inflammatory effects and promotes gut health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. caringsunshine.com [caringsunshine.com]
- 14. traversescience.com [traversescience.com]
- 15. 2'-Fucosyllactose Ameliorates Cognitive Impairment and Neuroinflammation in AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Mechanisms of 3-Fucosyllactose
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fucosyllactose (B594375) (3-FL), a prominent human milk oligosaccharide (HMO), is emerging as a significant modulator of the immune system. This technical guide provides a comprehensive analysis of the mechanisms through which 3-FL influences both innate and adaptive immune responses. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document serves as a core resource for researchers and professionals in immunology and drug development. The evidence presented herein highlights the potential of 3-FL as a therapeutic agent for viral infections, allergic diseases, and other immune-related disorders.
Introduction
Human milk oligosaccharides are complex glycans that play a crucial role in infant health, extending beyond basic nutrition. Among these, 3-Fucosyllactose stands out for its direct and indirect immunomodulatory activities. Unlike its well-studied isomer, 2'-Fucosyllactose (2'-FL), 3-FL exhibits unique effects on the immune system, making it a compelling subject for investigation and therapeutic development. This guide will dissect the multifaceted mechanisms of 3-FL's action on various immune cells and pathways.
Direct Immunomodulatory Effects of 3-Fucosyllactose
3-FL directly interacts with immune cells to modulate their function, leading to a range of effects from enhanced antiviral defense to the attenuation of allergic responses.
Antiviral and Antibacterial Activity
A key mechanism of 3-FL's antiviral activity is its ability to prime the immune system for a more robust response to viral challenge. In a resting state, 3-FL upregulates the expression of interferon receptors, specifically the Interferon Alpha and Beta Receptor (IFNAR) and the Interferon Gamma Receptor (IFNGR).[1][2][3] This pre-emptive upregulation prepares cells for a swifter and more potent response upon viral encounter.
Upon viral infection, this heightened receptor expression facilitates enhanced antiviral innate immunity. This includes a significant increase in nitric oxide (NO) production, a potent antiviral molecule, and the expression of interferon-stimulated genes (ISGs) that inhibit viral replication.[1][3] Furthermore, 3-FL has been shown to promote the infiltration of leukocytes to the site of infection, contributing to viral clearance.[1][3]
Modulation of Allergic Responses
In the context of allergic sensitization, 3-FL demonstrates a significant capacity to skew the immune response away from a pro-allergic Th2 phenotype. In animal models of ovalbumin (OVA)-induced food allergy, administration of 3-FL has been shown to be as effective as 2'-FL in alleviating allergic symptoms.[4][5]
This is achieved through the modulation of key allergic mediators. Specifically, 3-FL significantly decreases serum levels of OVA-specific IgE, the primary antibody involved in allergic reactions, as well as mouse mast cell protease-1 (mMCP-1), a marker of mast cell activation.[4][5] Concurrently, 3-FL reduces the production of the Th2 cytokine IL-4 while increasing the secretion of IFN-γ, a hallmark of a Th1-polarizing, anti-allergic response.[4][5]
Cellular Mechanisms of Action
3-FL exerts its immunomodulatory effects through interactions with various immune cells, most notably dendritic cells, which in turn orchestrate the adaptive immune response.
Dendritic Cell Modulation
Dendritic cells (DCs) are central to the initiation of T-cell mediated immunity. 3-FL has been shown to directly modulate DC function, leading to distinct T-cell polarization outcomes. In an in vitro mucosal immune model mimicking allergic sensitization to ovalbumin, pre-incubation of intestinal epithelial cells with 3-FL, followed by co-culture with DCs and subsequently T-cells, led to a significant suppression of the pro-allergic cytokine IL-13.[6] This suppression of a key Th2 cytokine was accompanied by an enhancement of IL-17 and the regulatory cytokine IL-10, suggesting a shift away from a purely Th2 response towards a more complex and potentially tolerogenic T-cell profile.[6] Furthermore, 3-FL treatment of these co-cultures resulted in lower production of IL-12p70 and IL-23 by the dendritic cells themselves.[6]
Signaling Pathways
The immunomodulatory effects of 3-FL are underpinned by its interaction with specific signaling pathways within immune cells.
Interferon Signaling Pathway
The antiviral effects of 3-FL are closely linked to its modulation of the interferon signaling pathway. By upregulating IFNAR and IFNGR in the absence of infection, 3-FL primes cells for a more robust response to interferons produced during a viral challenge. This leads to enhanced downstream signaling through the JAK-STAT pathway, resulting in the transcription of a wide array of antiviral ISGs.
Toll-Like Receptor (TLR) Signaling
While the direct interaction of 3-FL with Toll-like receptors is an area of ongoing investigation, some evidence suggests a potential role for TLR3 in mediating its antiviral effects. TLR3 recognizes double-stranded RNA, a common molecular pattern associated with viral replication. It is plausible that 3-FL may modulate TLR3 signaling, leading to the activation of transcription factors such as IRF3 and NF-κB, which are key drivers of the type I interferon response. However, further research is needed to fully elucidate this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the immunomodulatory effects of 3-Fucosyllactose.
Table 1: Effects of 3-Fucosyllactose on Antiviral Responses
| Parameter | Model System | 3-FL Concentration/Dose | Result | Reference |
| Nitric Oxide Production | A549 cells (upon infection) | Not specified | 5.8-fold increase | [1][3] |
| Nitric Oxide Production | Mouse lung tissue (upon infection) | Dietary supplementation | 1.9-fold increase | [1][3] |
Table 2: Effects of 3-Fucosyllactose on Allergic Responses (Ovalbumin-Induced Allergy Model)
| Parameter | Model System | 3-FL Dose | Result | Reference |
| OVA-specific IgE | Mouse serum | Dietary supplementation | Significant decrease | [4][5] |
| mMCP-1 | Mouse serum | Dietary supplementation | Significant decrease | [4][5] |
| IL-4 | Mouse serum | Dietary supplementation | Significant decrease | [4][5] |
| IFN-γ | Mouse serum | Dietary supplementation | Significant increase | [4][5] |
Table 3: Effects of 3-Fucosyllactose on Dendritic Cell and T-Cell Cytokine Production (in vitro co-culture model)
| Cytokine | Cell Type | 3-FL Treatment | Result | Reference |
| IL-12p70 | Dendritic Cells | Pre-incubation of IECs | Lowered production | [6] |
| IL-23 | Dendritic Cells | Pre-incubation of IECs | Lowered production | [6] |
| IL-13 | T-cells | Co-culture with 3-FL-primed DCs | Suppressed secretion | [6] |
| IL-17 | T-cells | Co-culture with 3-FL-primed DCs | Enhanced secretion | [6] |
| IL-10 | T-cells | Co-culture with 3-FL-primed DCs | Enhanced secretion | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Model of Mucosal Immune Sensitization
This protocol describes a co-culture system to study the influence of 3-FL on the interaction between intestinal epithelial cells (IECs), dendritic cells (DCs), and T-cells in the context of an allergic response.
Methodology:
-
Intestinal Epithelial Cell Culture: Human intestinal epithelial cells (e.g., Caco-2) are cultured on permeable supports to form a polarized monolayer, mimicking the gut barrier.
-
3-FL Pre-incubation: The apical side of the IEC monolayer is pre-incubated with 3-FL at various concentrations for a specified period.
-
Allergen Exposure: The IECs are then exposed to an allergen, such as ovalbumin (OVA).
-
Dendritic Cell Co-culture: Monocyte-derived immature dendritic cells are added to the basolateral side of the IEC culture.
-
T-Cell Co-culture: After a period of co-culture with IECs, the now-primed DCs are harvested and co-cultured with naive CD4+ T-cells.
-
Cytokine Analysis: Supernatants from the T-cell co-culture are collected and analyzed for cytokine concentrations using methods like ELISA or Cytometric Bead Array (CBA).
In Vivo Ovalbumin-Induced Food Allergy Model
This protocol outlines an animal model to assess the in vivo efficacy of 3-FL in mitigating food allergy.
Methodology:
-
Dietary Supplementation: Mice are fed a diet supplemented with 3-FL or a control diet for a period before and during sensitization and challenge.
-
Sensitization: Mice are sensitized to ovalbumin, typically through intraperitoneal injections of OVA with an adjuvant (e.g., alum).
-
Oral Challenge: Following sensitization, mice are orally challenged with OVA to induce an allergic reaction.
-
Symptom Assessment: Allergic symptoms, such as changes in body temperature and diarrhea, are monitored and scored.
-
Sample Collection: Blood and intestinal tissues are collected for analysis.
-
Immunological Analysis: Serum levels of OVA-specific IgE, mMCP-1, and various cytokines are measured by ELISA. Gene expression of cytokines in intestinal tissue can be assessed by qRT-PCR.
Conclusion
3-Fucosyllactose demonstrates a remarkable ability to modulate the immune system through a variety of mechanisms. Its capacity to prime the interferon response provides a clear rationale for its investigation as an antiviral agent. Concurrently, its ability to attenuate allergic responses by modulating dendritic cell function and T-cell polarization highlights its potential in the management of allergic diseases. The quantitative data and experimental models presented in this guide provide a solid foundation for further research and development of 3-FL as a novel immunomodulatory therapeutic. As our understanding of the intricate interactions between HMOs and the immune system grows, 3-Fucosyllactose is poised to become a key player in the next generation of immune-targeted therapies.
References
- 1. 3-Fucosyllactose-mediated modulation of immune response against virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. Human milk oligosaccharides 2′-fucosyllactose and 3-fucosyllactose attenuate ovalbumin-induced food allergy through immunoregulation and gut microbiota modulation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Physiological Impact of 2'-Fucosyllactose on Infant Development: A Technical Review
An in-depth examination of the metabolic, immunological, and neurological benefits of a key human milk oligosaccharide.
Introduction
2'-Fucosyllactose (B36931) (2'-FL) is the most abundant human milk oligosaccharide (HMO) found in the breast milk of most mothers.[1][2][3] Structurally a trisaccharide composed of L-fucose, D-galactose, and D-glucose, 2'-FL is a key bioactive component of human milk that plays a crucial role in infant health and development. Unlike the primary nutrients in milk, 2'-FL is not digested by the infant's own enzymes but instead reaches the colon intact, where it exerts its physiological effects primarily through its interaction with the gut microbiota and the immune system. This technical guide synthesizes the current scientific understanding of the physiological properties of 2'-FL in infants, with a focus on its impact on the gut microbiome, immune function, and cognitive development.
Metabolism and Prebiotic Activity of 2'-Fucosyllactose
2'-FL is selectively metabolized by specific beneficial bacteria in the infant gut, most notably species of Bifidobacterium and to a lesser extent, Bacteroides.[4][5][6] This selective fermentation is a hallmark of its prebiotic activity.
Bifidogenic Effect
The addition of 2'-FL to infant formula has been consistently shown to promote the growth of Bifidobacterium, a genus of bacteria associated with a healthy infant gut microbiome.[7][8] Clinical studies have demonstrated that infants fed formula supplemented with 2'-FL exhibit a gut microbiota composition that is closer to that of breastfed infants.
Table 1: Effect of 2'-FL Supplementation on Infant Gut Microbiota Composition
| Study | Intervention Group | Control Group | Outcome |
| Vazquez et al. (2023)[7] | Infant formula with 2'-FL, GOS, and FOS | Infant formula with GOS and FOS | The relative abundance of Bifidobacterium was significantly higher in the 2'-FL group (59.5%) compared to the control group (24.4%) and similar to the breastfed group (46.6%). |
| Berger et al. (2020)[9] | Higher frequency of breast milk feeding at 1 month (higher 2'-FL exposure) | Lower frequency of breast milk feeding at 1 month | In vitro, 2'-FL increased the abundance of Bacteroides and Lactobacillus. |
| Hill et al. (2023)[10] | Infant formula fortified with 2'-FL | Control infant formula | Fortification with 2'-FL was associated with an increased abundance of microbial fermentation products, including dicarboxylic acids, and medium and short-chain fatty acids. |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of 2'-FL by the gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[11] These metabolites contribute to a lower colonic pH, which inhibits the growth of pathogens, and serve as an energy source for colonocytes, thereby strengthening the gut barrier function.
Modulation of the Infant Immune System
2'-FL plays a significant role in the development and maturation of the infant's immune system through multiple mechanisms.[1][12]
Anti-Adhesive and Antimicrobial Effects
2'-FL can act as a soluble decoy receptor, structurally mimicking the host cell surface glycans that pathogens bind to.[12][13] This prevents the adhesion of pathogens like Campylobacter jejuni and enteropathogenic Escherichia coli to the intestinal epithelium, thereby reducing the risk of infection.[12][14]
Direct Immunomodulatory Effects
Beyond its prebiotic and anti-adhesive roles, 2'-FL can be absorbed into the systemic circulation and directly interact with immune cells.[15] Studies have shown that infants fed formula supplemented with 2'-FL have lower levels of plasma inflammatory cytokines compared to infants fed control formula, suggesting an anti-inflammatory effect.[7][16]
Table 2: Immunomodulatory Effects of 2'-FL Supplementation in Infants
| Study | Intervention Group | Control Group | Outcome |
| Goehring et al. (2016)[15] | Infant formula with 2'-FL HMO | Formula-fed without 2'-FL HMO | After six weeks, levels of five key immune markers were nearly identical between the breastfed group and the group fed formula with 2'-FL HMO, while being statistically different from the control group. |
| Puccio et al. (2017)[17] | Infant formula with 2'-FL and LNnT | Formula without HMOs | Infants in the HMO group had significantly fewer parental reports of bronchitis and lower respiratory tract infections, and reduced use of antipyretics and antibiotics. |
| Yang et al. (2025)[18][19] | Formula supplemented with 2'-fucosyllactose | Formula-fed (FF) | The incidence of infantile colic and atopic dermatitis in the 2'-FL group was comparable to the breastfed group and lower than in the FF group. |
Role in Cognitive Development
Emerging evidence suggests a link between early life nutrition, the gut microbiome, and brain development, often referred to as the "gut-brain axis." 2'-FL is believed to play a role in this intricate communication.
The Gut-Brain Axis
The mechanisms by which 2'-FL influences cognitive development are thought to be multifactorial. By promoting a healthy gut microbiome, 2'-FL can reduce gut inflammation, which in turn can protect the developing brain from inflammatory insults.[9] Furthermore, the microbial metabolites produced from 2'-FL fermentation, such as SCFAs, can enter the circulation and cross the blood-brain barrier, where they may influence brain signaling pathways.[9]
Clinical Evidence
A study by Berger et al. (2020) found a significant association between the concentration of 2'-FL in breast milk at 1 month of age and higher cognitive development scores in infants at 24 months.[9][20][21] This suggests that early exposure to 2'-FL may be crucial for its neurodevelopmental benefits.
Table 3: Association between 2'-FL and Infant Cognitive Development
| Study | Measurement | Finding |
| Berger et al. (2020)[9][21] | 2'-FL in breast milk at 1 and 6 months; Bayley-III cognitive score at 24 months | Higher 2'-FL at 1 month was a significant predictor of higher cognitive development scores at 24 months. This association was not observed for 2'-FL at 6 months. |
| Abbott Nutrition (2021)[2] | Breast milk HMOs and infant development | Greater levels of both 2'-FL and 6'-sialyllactose (B25220) (6'-SL) HMOs together were associated with higher motor skills scores at 6 and 18 months of age. |
Experimental Protocols
Study Design: Randomized Clinical Trial on Bifidogenic Effect
A representative experimental design to assess the bifidogenic effect of 2'-FL is a double-blind, randomized controlled trial.[7][22]
-
Participants: Healthy, full-term infants are recruited and randomly assigned to one of three feeding groups:
-
Experimental Group: Fed infant formula supplemented with 2'-FL.
-
Control Group: Fed a standard infant formula without 2'-FL.
-
Reference Group: Exclusively breastfed infants.
-
-
Intervention: The intervention period typically lasts for several weeks to months.[22]
-
Data Collection: Fecal samples are collected at baseline and at the end of the intervention period. Anthropometric measurements (weight, length, head circumference) are taken at regular intervals to monitor growth.[14]
-
Analysis: The composition of the gut microbiota in fecal samples is analyzed using 16S rRNA gene sequencing or metagenomic sequencing. Statistical analyses are performed to compare the relative abundance of key bacterial taxa, such as Bifidobacterium, between the different feeding groups.[7]
Visualizations
Signaling Pathway: 2'-FL's Influence on the Gut-Immune Axis
Caption: 2'-FL's multifaceted impact on the infant gut-immune axis.
Experimental Workflow: Investigating the Impact of 2'-FL on Gut Microbiota
Caption: A typical experimental workflow for a randomized controlled trial.
Conclusion
2'-Fucosyllactose is a profoundly important bioactive component of human milk that confers significant physiological benefits to the developing infant. Its role as a selective prebiotic fosters a healthy gut microbiome dominated by beneficial Bifidobacterium. This, in turn, contributes to the maturation of the immune system, protection against pathogens, and the maintenance of gut health. Furthermore, emerging research highlights a promising link between early 2'-FL intake and enhanced cognitive development. The inclusion of 2'-FL in infant formula represents a significant step forward in infant nutrition, helping to bridge the gap between formula-fed and breastfed infants in terms of gut microbiota composition and immune function. Further research is warranted to fully elucidate the complex mechanisms underlying the benefits of 2'-FL and to explore the potential of other HMOs in promoting infant health.
References
- 1. 2'-FL Benefits: What is this compound? Gut & Immune Support | Cabio Biotech [cabio.com]
- 2. How HMOs Can Support Infant Cognition [nutritionnews.abbott]
- 3. Recent advances on 2'-fucosyllactose: physiological properties, applications, and production approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bifidogenic Effect of 2'-Fucosyllactose (2'-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human milk oligosaccharide 2’-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abbott study: HMO 2'-FL formula modulates infant microbiome to support immune homeostasis [nutraingredients.com]
- 11. 3 Things You Need To Know About 2’-FL, A Key Ingredient In Growing Up Milk For Your Child - Abbott Family [family.abbott]
- 12. caringsunshine.com [caringsunshine.com]
- 13. metagenicsinstitute.com [metagenicsinstitute.com]
- 14. Effects of addition of 2-fucosyllactose to infant formula on growth and specific pathways of utilization by Bifidobacterium in healthy term infants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abbott.mediaroom.com [abbott.mediaroom.com]
- 16. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Supplementation of 2’-Fucosyllactose in Formula-Fed Infants Has Potential Benefits to Reduce the Risks of Infantile Colic and Atopic Dermatitis in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Supplementation of 2'-Fucosyllactose in Formula-Fed Infants Has Potential Benefits to Reduce the Risks of Infantile Colic and Atopic Dermatitis in Infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human milk oligosaccharide 2’-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers | PLOS One [journals.plos.org]
- 21. Human milk oligosaccharide 2'-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Effects of addition of 2-fucosyllactose to infant formula on growth and specific pathways of utilization by Bifidobacterium in healthy term infants [frontiersin.org]
The Role of Fucosyllactose in Early Life Nutrition and Development: A Technical Guide
Introduction
Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose (B1674315) and lipids. These complex carbohydrates are not readily digested by the infant, instead serving a range of crucial biological functions that profoundly influence early life development. Among the more than 200 identified HMOs, fucosylated oligosaccharides are predominant, with 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL) being among the most abundant.[1] This technical guide provides an in-depth analysis of the role of fucosyllactose in shaping the infant gut microbiota, modulating the immune system, contributing to neuronal development, and protecting against pathogens. The content herein is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Modulation of the Gut Microbiota
This compound acts as a selective prebiotic, preferentially utilized by beneficial gut bacteria, most notably Bifidobacterium species. This bifidogenic effect is a cornerstone of its role in establishing a healthy infant gut microbiome.
Data Presentation: Impact of 2'-FL on Infant Gut Microbiota
| Study Population | Intervention | Duration | Key Findings | Reference |
| Healthy Term Infants | Formula with 2'-FL (0.2 g/L or 1.0 g/L) + GOS | 4 months | No significant difference in growth compared to control formula or breastfed infants.[2] | Marriage et al. (Referenced in[2]) |
| Healthy Term Infants | Formula with 2'-FL + GOS/FOS | 4 months | Relative abundance of Bifidobacterium was significantly higher (59.5%) compared to the control group (24.4%) and similar to the breastfed group (46.6%).[3][4] | (Clinical Trial ID: NCT01808105)[3][4] |
| 6-month-old formula-fed infants | In vitro fermentation with 2'-FL | 48 hours | Increased relative abundance of Bifidobacterium adolescentis and butyrate-producing bacteria.[5][6] | Van den Abbeele et al.[5][6] |
Experimental Protocols
A validated in vitro gut model, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), can be used to assess the prebiotic potential of this compound.[5]
-
Fecal Sample Collection: Fecal samples are collected from healthy, formula-fed infants.
-
Inoculum Preparation: A 10% (w/v) fecal slurry is prepared in a sterile anaerobic buffer.
-
Fermentation: Batch fermentations are conducted in anaerobic conditions at 37°C. The fermentation medium is supplemented with 2'-FL at a physiologically relevant concentration (e.g., 2 g/L).
-
Microbiota Analysis: Samples are collected at baseline and after a set incubation period (e.g., 48 hours). DNA is extracted, and the 16S rRNA gene is amplified and sequenced to determine changes in the microbial composition.
-
Metabolite Analysis: Short-chain fatty acids (SCFAs) and other metabolites are quantified using gas chromatography or other appropriate methods.
Visualization: this compound Metabolism by Bifidobacterium
References
- 1. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bifidogenic Effect of 2'-Fucosyllactose (2'-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-Fucosyllactose alters the composition and activity of gut microbiota from formula-fed infants receiving complementary feeding in a validated intestinal model [biblio.ugent.be]
- 6. researchgate.net [researchgate.net]
Fucosyllactose: A Comprehensive Technical Guide on Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyllactose, a prominent human milk oligosaccharide (HMO), is a key bioactive component of human breast milk, playing a crucial role in infant health and development. Its presence is linked to the establishment of a healthy gut microbiome, immune system maturation, and protection against pathogens. This technical guide provides an in-depth exploration of the structure and chemical properties of the two most common isomers of this compound: 2'-fucosyllactose (B36931) (2'-FL) and 3'-fucosyllactose (B15342076) (3'-FL). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Molecular Structure
This compound is a neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose. The structural difference between its primary isomers, 2'-FL and 3'-FL, lies in the linkage of the L-fucose residue to the lactose (B1674315) core.
-
2'-Fucosyllactose (2'-FL): In this isomer, L-fucose is linked via an α-1,2 glycosidic bond to the galactose unit of lactose. Its systematic IUPAC name is α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-D-glucose.[1] 2'-FL is the most abundant HMO in the milk of most humans.[1]
-
3'-Fucosyllactose (3'-FL): In 3'-FL, the L-fucose residue is attached to the 3-position of the galactose unit of lactose through an α-1,3 glycosidic bond.[2] Its IUPAC name is β-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-D-glucose. While less abundant than 2'-FL, it is still a significant component of human milk.
The difference in the fucosidic linkage between 2'-FL and 3'-FL, though seemingly minor, has a profound impact on their biological activities and interactions with host cells and microbes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2'-fucosyllactose and 3'-fucosyllactose is presented in the tables below for easy comparison.
Table 1: General Chemical Properties of this compound Isomers
| Property | 2'-Fucosyllactose (2'-FL) | 3'-Fucosyllactose (3'-FL) |
| Molecular Formula | C₁₈H₃₂O₁₅[1] | C₁₈H₃₂O₁₅ |
| Molar Mass | 488.44 g/mol [1] | 488.44 g/mol |
| CAS Number | 41263-94-9[1] | 41312-47-4 |
| Appearance | White to off-white crystalline powder | White to off-white powder or agglomerate |
Table 2: Physicochemical Properties of this compound Isomers
| Property | 2'-Fucosyllactose (2'-FL) | 3'-Fucosyllactose (3'-FL) |
| Solubility in Water | 240.0 g/L[3] | Data not explicitly available, but generally soluble |
| Solubility in DMSO | 60 mg/mL (sonication recommended) | Limited solubility |
| Melting Point | 230 - 231 °C | >165 °C (decomposes) |
| Acidity (pKa) | 11.9[3] | Data not available |
| Density | 1.681 g/cm³[3] | 1.73 g/cm³ |
Table 3: Stability of this compound Isomers
| Condition | 2'-Fucosyllactose (2'-FL) | 3'-Fucosyllactose (3'-FL) |
| Thermal Stability | Stable up to at least 210-212 °C, showing higher thermal stability than lactose.[4] An accelerated stability study at 40°C and 75% relative humidity for 6 months showed no significant changes.[5] | Stable in powdered infant formula for up to 12 months under various storage conditions (5°C, 25°C/60% RH, 30°C/65% RH, 40°C/70% RH).[6] Acidic pH and thermal treatments may decrease 3-FL content. |
| pH Stability | A 5% solution has a pH of approximately 6.0-6.4.[7] Generally stable at neutral pH. | A 5% solution has a lower pH than the non-crystallised form due to acetic acid residues from recrystallization.[6] Generally stable at neutral pH. |
| Stability in Food Matrices | Stable in whole milk and UHT milk during storage. A decrease in concentration was observed in yogurt, potentially due to lower pH and fermentation.[8] | Stable in whole milk, UHT milk, and yogurt during storage.[9] A lower content in UHT milk compared to whole milk suggests some degradation during processing.[8] |
Experimental Protocols
Accurate quantification and structural elucidation of this compound are crucial for research and quality control. The following sections detail common experimental methodologies.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is robust for the quantification of 2'-FL and 3'-FL in various food matrices.[8][10][11]
Sample Preparation (for milk and infant formula):
-
Dilute 1 mL of milk or reconstituted infant formula with 1 mL of water.
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.
-
Transfer the lower aqueous phase to a 10 kDa molecular weight cut-off filter.
-
Centrifuge for 50 minutes at 7,500 x g at 4°C.
-
Collect the filtrate for HPLC analysis.[8]
Chromatographic Conditions:
-
Column: Acquity UPLC® BEH Amide column (50 x 2.1 mm i.d., 1.7 µm) with a Vanguard Acquity UPLC® BEH Amide guard column.[8]
-
Mobile Phase: Isocratic elution with acetonitrile (B52724), water, and triethylamine (B128534) (785/215/5, v/v/v).[8]
-
Flow Rate: 0.2 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 2 µL.[8]
Validation Parameters:
-
Linearity: R² > 0.9995 in the range of 0.2 to 12 mg/mL.[10]
-
Recovery: 88% to 105% for 2'-FL and 94% to 112% for 3'-FL.[10]
-
Limit of Detection (LOD): 0.1 mg/mL for 2'-FL and 0.2 mg/mL for 3'-FL in whole milk.[10]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the quantification of this compound isomers, especially in complex biological matrices.[7][14][15][16]
Sample Preparation (for human milk):
-
Perform a liquid-liquid extraction of the milk sample using a Folch solution to remove lipids.
-
Collect and evaporate the hydrophilic fraction.
-
Reduce the dried extract with 1 M NaBH₄ at 65°C for 1 hour to convert the reducing end of the oligosaccharides to alditols, which can improve chromatographic separation and detection.
-
Purify the reduced sample using solid-phase extraction (SPE) with porous graphitic carbon (PGC) cartridges.
-
Elute the this compound with 40% acetonitrile containing 0.05% trifluoroacetic acid.
-
Evaporate the eluate and reconstitute in distilled water for analysis.[15]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Hypercarb™ Porous Graphitic Carbon (PGC) column (3 µm, 2.1 x 100 mm).[15]
-
Column Temperature: 40°C.[15]
-
Mobile Phase: A binary gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[15]
-
Flow Rate: 0.3 mL/min.[15]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).[14][15]
-
MRM Transitions for 2'-FL: 491.2 → 183.1 m/z (quantification) and 491.2 → 329.0 m/z (qualification).[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound isomers.[17][18][19][20]
Sample Preparation:
-
Dissolve the purified this compound sample in deuterium (B1214612) oxide (D₂O).
NMR Experiments:
-
1D ¹H NMR: To identify the anomeric protons and their coupling constants, which provide information about the stereochemistry of the glycosidic linkages.
-
1D ¹³C NMR: To determine the number of carbon atoms and their chemical environments.[17]
-
2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide residue.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (monosaccharide).
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons across glycosidic bonds, which is crucial for determining the linkage positions.
Signaling Pathways and Biological Activities
This compound isomers exert their biological effects through various mechanisms, including direct interaction with host cells and modulation of the gut microbiota.
2'-Fucosyllactose Signaling Pathways
Inhibition of STAT3 Signaling: 2'-FL has been shown to ameliorate inflammatory conditions by downregulating the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][21] This inhibition of the STAT3 signaling pathway reduces the inflammatory response.[3] The mechanism involves modulating the palmitoylation and depalmitoylation of STAT3.[3]
Modulation of TLR4 Signaling: In the context of necrotizing enterocolitis, 2'-FL has been shown to inhibit Toll-Like Receptor 4 (TLR4) signaling.[22] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By inhibiting TLR4 signaling, 2'-FL can reduce the inflammatory cascade triggered by pathogenic bacteria.[22]
3'-Fucosyllactose Signaling Pathways
Modulation of Interferon Receptor Signaling: 3'-Fucosyllactose has been shown to have distinct immunomodulatory effects compared to 2'-FL. It increases the expression of interferon receptors, such as the Interferon Alpha and Beta Receptor (IFNAR) and the Interferon Gamma Receptor (IFNGR), while downregulating the expression of interferons and interferon-stimulated genes.[23] This modulation enhances antiviral responses.[23]
Conclusion
2'-Fucosyllactose and 3'-fucosyllactose are structurally similar yet functionally distinct human milk oligosaccharides with significant potential for applications in infant nutrition, functional foods, and therapeutics. Their unique chemical properties and biological activities, mediated through specific signaling pathways, underscore their importance in human health. This technical guide provides a foundational understanding of these complex molecules, offering valuable data and methodologies to support further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. layerorigin.com [layerorigin.com]
- 3. 2'-Fucosyllactose restores the intestinal mucosal barrier in ulcerative colitis by inhibiting STAT3 palmitoylation and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. science.food.gov.uk [science.food.gov.uk]
- 6. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 7. The analysis of 2'-fucosyllactose concentration in Korean maternal milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying the human milk oligosaccharides 2’‐this compound and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 13. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the structures of fucosyl-lactose and difucosyl-lactose from the milk of monotremes, using 13C-n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. 2'-fucosyllactose inhibits imiquimod-induced psoriasis in mice by regulating Th17 cell response via the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3-Fucosyllactose-mediated modulation of immune response against virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2'-Fucosyllactose and 3-Fucosyllactose: Natural Abundance, Quantification, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (B594375) (3-FL), two prominent human milk oligosaccharides (HMOs) with significant biological activities. This document details their natural sources and abundance, methodologies for their quantification, and their roles in biological pathways.
Natural Sources and Abundance
2'-FL and 3-FL are naturally and most abundantly found in human breast milk.[1][2] Their concentrations vary significantly depending on the mother's genetic secretor status, lactation stage, and geographical location.[1][3] Women who are "secretors" (possessing a functional FUT2 gene) have significantly higher concentrations of 2'-FL in their milk.[3]
The concentration of these fucosylated oligosaccharides changes throughout lactation. 2'-FL is the most abundant HMO in the breastmilk of most mothers, with its concentration being highest in colostrum and decreasing over time.[4] Conversely, the concentration of 3-FL tends to increase as lactation progresses.[4] While human milk is the primary natural source, trace amounts may be found in the milk of other mammals, and they are now being added to infant formulas due to their health benefits.[1][5]
Table 1: Abundance of 2'-Fucosyllactose (2'-FL) in Human Milk
| Lactation Stage | Concentration Range (g/L) | Reference |
| Colostrum | 3.00 - 4.25 | [4][6] |
| Transition Milk | 1.89 | [6] |
| Mature Milk | 0.4 - 3.05 | [6][7] |
| Secretor Mothers | 1.0 - 2.8 | [7] |
| Non-Secretor Mothers | 0.01 - 0.11 | [7] |
Table 2: Abundance of 3-Fucosyllactose (3-FL) in Human Milk
| Lactation Stage | Concentration Range (g/L) | Reference |
| Colostrum | 0.38 | [4] |
| Mature Milk (12 months) | 1.45 | [4] |
| Donor A (First Week) | 0.27 - 0.44 | [8] |
| Donor B (First Week) | 0.10 - 0.21 | [8] |
Experimental Protocols for Quantification
Accurate quantification of 2'-FL and 3-FL is crucial for research and quality control. Several analytical methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is robust for quantifying 2'-FL and 3-FL in various food matrices, including infant formula, milk, and cereal bars.[5][9]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: The method shows high linearity with an R² > 0.9995 in the concentration range of 0.2 to 12 mg/mL.[5][9]
-
Recovery: 88% to 105% for 2'-FL and 94% to 112% for 3-FL.[5][9]
-
Limit of Detection (LOD): For whole milk, 0.1 mg/mL for 2'-FL and 0.2 mg/mL for 3-FL. For infant formula and cereal bars, 0.6 mg/g for both.[5][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of 2'-FL in human milk.[7]
-
Sample Preparation (Extraction and Purification):
-
Thaw frozen human milk samples overnight at 4°C.[7]
-
Dilute a 20 µL sample 20-50 fold with distilled water.[7]
-
Mix a 25 µL aliquot of the diluted sample with 25 µL of distilled water.[7]
-
Remove lipids using the Folch method: add 200 µL of Folch solution (chloroform/methanol 2:1), vortex for 10 seconds, and centrifuge at 14,000 rpm at 4°C for 10 minutes to separate the layers.[7]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Specific column, mobile phase, and gradient conditions should be optimized for the instrument used.
-
Mass spectrometry is performed in a suitable ionization mode (e.g., electrospray ionization - ESI) with multiple reaction monitoring (MRM) for specific quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves derivatization of the oligosaccharides prior to analysis.[8]
-
Derivatization: 2'-FL and 3-FL are converted to their O-trimethylsilyl (TMS) ether oxime derivatives.[8]
-
GC-MS Analysis:
-
The derivatized samples are injected into the GC-MS system.
-
The fragmentation patterns of the linkage isomers in the mass spectrometer are analyzed for quantification.[8]
-
-
Calibration: An external standard calibration is used for monitoring concentration changes.[8]
Biological Pathways and Significance
2'-FL and 3-FL are not digested by human enzymes and reach the colon intact, where they act as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium.[2][10] They also play crucial roles in modulating the immune system and preventing pathogen adhesion.[10][11][12]
Microbial Biosynthesis Pathways
While naturally produced in the human mammary gland, 2'-FL and 3-FL can be synthesized microbially, primarily in engineered Escherichia coli, through two main pathways: the de novo pathway and the salvage pathway.
The de novo pathway synthesizes GDP-L-fucose, a precursor for 2'-FL, from glucose or glycerol.[13][14] This pathway involves a series of enzymatic conversions.
References
- 1. The Role of Two Human Milk Oligosaccharides, 2′-Fucosyllactose and Lacto-N-Neotetraose, in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-FL Benefits: What is this compound? Gut & Immune Support | Cabio Biotech [cabio.com]
- 3. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of human milk oligosaccharide concentrations of breast milk for infants and young children through 24 months of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination and quantification of 2'-O-fucosyllactose and 3-O-fucosyllactose in human milk by GC-MS as O-trimethylsilyl-oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying the human milk oligosaccharides 2’‐this compound and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metagenicsinstitute.com [metagenicsinstitute.com]
- 11. layerorigin.com [layerorigin.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Intensification of 2′-Fucosyllactose biosynthesis pathway by using a novel fucosyltransferase from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic engineering strategies of de novo pathway for enhancing 2′‐this compound synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Fucosyllactose Metabolism in the Human Body: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyllactose, a prominent human milk oligosaccharide (HMO), is a key bioactive component of human milk that plays a crucial role in infant health and development. Unlike lactose, this compound is largely indigestible by human enzymes and reaches the colon intact, where it is selectively metabolized by the gut microbiota.[1][2] This targeted fermentation leads to the production of beneficial metabolites and modulates the host's immune system, highlighting its potential as a prebiotic and immunomodulatory agent. This technical guide provides an in-depth exploration of this compound metabolism in the human body, detailing the microbial pathways, systemic effects, and key experimental methodologies used in its study.
This compound Absorption and Bioavailability
While the vast majority of ingested this compound is not absorbed in the upper gastrointestinal tract, a small percentage can pass into systemic circulation.[2] Studies in infants have shown that approximately 1-2% of ingested HMOs, including 2'-fucosyllactose (B36931) (2'-FL), are absorbed and subsequently excreted in the urine. This limited systemic exposure may still have biological significance, although the primary effects of this compound are mediated through its metabolism by the gut microbiota.
Intestinal Permeability Assessment
The permeability of this compound across the intestinal epithelium can be assessed using in vitro models, most notably the Caco-2 cell monolayer assay.
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the permeability of this compound using a Caco-2 cell monolayer model.
-
Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[3]
-
The integrity of the monolayer is crucial and is assessed by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a confluent and tight monolayer suitable for permeability studies.[3]
-
-
Permeability Assay:
-
The Caco-2 monolayer on the Transwell® insert separates an apical (AP) and a basolateral (BL) chamber, representing the luminal and blood sides of the intestine, respectively.
-
A known concentration of this compound is added to the apical chamber.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) to measure the amount of this compound that has crossed the monolayer.
-
To assess active transport, the experiment can be performed in the reverse direction (basolateral to apical).
-
-
Quantification and Data Analysis:
-
The concentration of this compound in the collected samples is quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of this compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of this compound in the donor chamber.
-
-
-
Microbial Metabolism in the Gut
The primary site of this compound metabolism is the colon, where a specialized subset of the gut microbiota possesses the necessary enzymatic machinery to degrade and utilize this complex carbohydrate. Key bacterial genera involved in this process include Bifidobacterium and Akkermansia.
Key Enzymes in this compound Degradation
The breakdown of this compound is initiated by the cleavage of the fucose moiety, followed by the hydrolysis of the remaining lactose.
-
α-L-Fucosidases: These enzymes catalyze the hydrolysis of the α-L-fucosidic bond. Different fucosidases exhibit specificity for the type of linkage (e.g., α1,2 or α1,3).
-
β-Galactosidases: These enzymes cleave the β-galactosidic bond in lactose, releasing glucose and galactose.
Microbial Degradation Pathways
The degradation of 2'-fucosyllactose by gut bacteria, particularly Bifidobacterium species, is a well-studied process.
Impact on Gut Microbiota Composition
Supplementation with this compound has been shown to significantly alter the composition of the gut microbiota, promoting the growth of beneficial bacteria.
Table 1: Changes in Relative Abundance of Gut Microbiota Genera after this compound Fermentation
| Bacterial Genus | Change with 2'-FL | Change with 3-FL | Reference |
| Parabacteroides | ↑ | - | [4] |
| Blautia | ↑ | - | [4] |
| Eubacterium hallii | ↑ | ↑ | [4] |
| Alistipes | - | ↑ | [4] |
| Bacteroides | ↓ | ↓ | [4] |
| Lachnoclostridium | ↓ | ↓ | [4] |
| Bilophila | ↓ | ↓ | [4] |
| Data from in vitro fermentation using the Simulator of Human Intestinal Microbial Ecosystem (SHIME®) model with adult fecal microbiota.[4] ↑ indicates an increase in relative abundance; ↓ indicates a decrease. |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by the gut microbiota leads to the production of SCFAs, which are important energy sources for colonocytes and have systemic health benefits.
Table 2: Short-Chain Fatty Acid Production during In Vitro Fermentation of this compound
| Short-Chain Fatty Acid | Change with 2'-FL | Change with 3-FL | Reference |
| Acetate | ↑ | ↑ | [4][5] |
| Propionate | ↑ | ↑ | [4][5] |
| Butyrate | ↑ | ↑ (delayed) | [4][5] |
| Data from in vitro fermentation using the SHIME® model with adult fecal microbiota.[4][5] ↑ indicates an increase in concentration. |
Experimental Protocols for In Vitro Fermentation
In vitro batch culture fermentation models are widely used to study the effects of this compound on the gut microbiota.
Experimental Protocol: In Vitro Batch Culture Fermentation
-
Medium Preparation:
-
Fecal Inoculum Preparation:
-
Fresh human fecal samples are collected and homogenized in an anaerobic phosphate-buffered saline solution to create a fecal slurry.[6]
-
-
Fermentation Setup:
-
Anaerobic fermentation vessels are filled with the basal medium.
-
This compound (e.g., 1% w/v) is added to the vessels.[6]
-
The fecal slurry is inoculated into the fermentation vessels.
-
The cultures are incubated at 37°C under anaerobic conditions.
-
-
Sampling and Analysis:
-
Samples are collected at different time points (e.g., 0, 24, 48 hours) for analysis.
-
Microbiota Composition: Bacterial DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to determine the relative abundance of different bacterial taxa.
-
SCFA Analysis: Supernatants from the samples are analyzed by gas chromatography to quantify the concentrations of acetate, propionate, and butyrate.[6]
-
Immunomodulatory Effects of this compound
This compound and its metabolites can modulate the host immune system, primarily through interactions with intestinal epithelial cells and immune cells. One of the key signaling pathways affected is the Toll-like receptor 4 (TLR4) pathway.
Modulation of the TLR4/NF-κB Signaling Pathway
2'-FL has been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS), a component of Gram-negative bacteria that activates TLR4.[7] This is achieved by modulating several key intermediates in the TLR4/NF-κB signaling pathway.
Human Cellular Metabolism of this compound
The human body possesses α-L-fucosidases, such as FUCA1, which are lysosomal enzymes responsible for the degradation of fucose-containing glycoconjugates.[4][8] However, these enzymes are not believed to play a significant role in the digestion of dietary this compound in the gastrointestinal tract. The primary mechanism of this compound metabolism in humans is through the gut microbiota. While FUCA1 can cleave various α-L-fucose linkages, its activity on intact this compound in the gut lumen is limited.[4][8]
Comparative Metabolism of this compound Isomers
Different isomers of this compound, such as 2'-FL and 3-fucosyllactose (B594375) (3-FL), can be metabolized differently by the gut microbiota, leading to distinct effects on microbial composition and metabolite production. For instance, while both 2'-FL and 3-FL promote the production of butyrate, the increase is more delayed with 3-FL.[4] Furthermore, some bacterial species may show preferential utilization of one isomer over the other.
Conclusion
This compound is a key bioactive component of human milk that exerts its beneficial effects primarily through its metabolism by the gut microbiota. Its selective fermentation promotes the growth of beneficial bacteria, such as Bifidobacterium, and leads to the production of health-promoting SCFAs. Furthermore, this compound can modulate the host's immune system by attenuating inflammatory signaling pathways. The in-depth understanding of this compound metabolism, facilitated by the experimental protocols and data presented in this guide, is crucial for the development of novel prebiotics, functional foods, and therapeutic agents aimed at promoting gut health and overall well-being. Further research into the specific enzyme kinetics and the systemic effects of absorbed this compound will continue to unravel the full spectrum of its biological activities.
References
- 1. Metabolite and Transcriptomic Differences of 2′-Fucosyllactose, 3-Fucosyllactose, and Dithis compound Assimilation by Bifidobacterium infantis Bi-26 and ATCC15697 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-fucosyllactose: an abundant, genetically determined soluble glycan present in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Safety and Efficacy of 2'-Fucosyllactose: A Comprehensive Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fucosyllactose (B36931) (2'-FL) is a prominent human milk oligosaccharide (HMO) that has garnered significant scientific interest for its potential health benefits. As the most abundant HMO in the milk of most mothers, it plays a crucial role in infant development, particularly in shaping the gut microbiome and modulating the immune system.[1] With advancements in biotechnology enabling its large-scale production, 2'-FL is now increasingly incorporated into infant formulas and other nutritional products. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the safety and efficacy of 2'-FL, with a focus on detailed experimental methodologies, quantitative data, and the underlying molecular pathways of its action.
Preclinical Safety and Toxicology
An extensive body of preclinical research has established a strong safety profile for 2'-FL. These studies, conducted in accordance with international guidelines, have consistently demonstrated a lack of toxicity and genotoxicity.
Genotoxicity Studies
Standard genotoxicity tests have been performed to assess the mutagenic and clastogenic potential of 2'-FL. In vitro assays consistently show that 2'-FL is non-mutagenic.[2]
Experimental Protocols:
-
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471: This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. 2'-FL was tested in the presence and absence of a metabolic activation system (S9 mix) to mimic mammalian metabolism. The number of revertant colonies was counted and compared to negative and positive controls.[3]
-
In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487: This assay assesses the ability of a test substance to cause chromosomal damage. Human lymphocytes or other suitable mammalian cell lines are exposed to 2'-FL with and without metabolic activation. The cells are then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[3]
Sub-chronic Oral Toxicity Studies
To investigate the toxicological profile in a model representative of the intended target population, juvenile-adapted sub-chronic rat studies have been conducted.[2]
Experimental Protocols:
-
90-Day Repeated Dose Oral Toxicity Study in Rodents - OECD Guideline 408: In these studies, 2'-FL was administered daily to rats via oral gavage for 90 days at various dose levels.[2] A control group received the vehicle, and often a reference group received another commercially available oligosaccharide like fructooligosaccharides (FOS).[2] Comprehensive assessments were performed throughout the study, including:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples were collected at termination for a full panel of tests.
-
Organ Weights and Histopathology: At the end of the study, a full necropsy was performed, and major organs were weighed and examined microscopically.
-
Quantitative Data Summary:
The results of these preclinical studies have been remarkably consistent, demonstrating the safety of 2'-FL even at high doses.
Table 1: Summary of Preclinical Safety Data for 2'-Fucosyllactose
| Study Type | Animal Model | Dosage | Duration | Key Findings | Reference |
| 90-Day Oral Toxicity | Juvenile Wistar Rats | Up to 5000 mg/kg bw/day | 90 days | No Observed Adverse Effect Level (NOAEL) established at 5000 mg/kg bw/day. No adverse effects on clinical observations, body weight, food consumption, clinical pathology, organ weights, or histopathology. | [2] |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli strains | N/A | N/A | Non-mutagenic | [2] |
| In Vitro Micronucleus Test | Human Lymphocytes | N/A | N/A | Non-clastogenic | [3] |
| 90-Day Oral Toxicity (Mixture) | Neonatal Rats | Up to 5000 mg/kg bw/day (2'-FL/DFL mixture) | 90 days | NOAEL established at 5000 mg/kg bw/day for the mixture. No evidence of genotoxicity. | [4] |
Clinical Studies: Safety and Efficacy in Humans
Numerous clinical trials have been conducted in both infants and adults, further substantiating the safety of 2'-FL and providing evidence for its efficacy in several key areas of health.
Safety and Tolerance in Infants
A primary focus of clinical research has been the evaluation of 2'-FL when added to infant formula. These studies have consistently shown that 2'-FL is well-tolerated and supports normal growth.
Experimental Protocols:
-
Randomized Controlled Trials in Healthy Term Infants: These studies typically involve a double-blind, randomized, controlled design.
-
Inclusion Criteria: Healthy, full-term infants (e.g., 37-42 weeks gestation) with appropriate birth weight (e.g., 2500-4500g).[5]
-
Exclusion Criteria: Congenital diseases, use of antibiotics, or other conditions that could interfere with the study outcomes.[5]
-
Intervention: Infants are randomized to receive either a standard infant formula (control group) or the same formula supplemented with 2'-FL at varying concentrations (e.g., 0.2 g/L to 1.0 g/L). A breastfed reference group is often included.
-
Outcome Measures:
-
Growth: Weight, length, and head circumference are measured at regular intervals and compared to WHO growth standards.
-
Tolerance: Assessed through parental questionnaires on stool consistency, frequency, and gastrointestinal symptoms like spit-up and fussiness.
-
Adverse Events: Systematically recorded throughout the study period.
-
-
Quantitative Data Summary:
Clinical trials have demonstrated that infants consuming formula supplemented with 2'-FL exhibit growth patterns comparable to breastfed infants and those on standard formula, with no safety concerns.
Table 2: Summary of Clinical Data on Safety and Growth in Infants Fed 2'-FL Supplemented Formula
| Study Population | 2'-FL Dose | Duration | Key Findings on Safety and Growth | Reference |
| Healthy Term Infants | 0.2 g/L or 1.0 g/L | 4 months | Weight gain was not inferior to the control formula. Growth patterns were similar to the breastfed reference group. The formula was well-tolerated. | [6] |
| Healthy Term Infants | 1.0 g/L (with GOS+FOS) | 90 days | Growth was comparable to breastfed infants. The formula was safe and well-tolerated. | [5] |
| Healthy Term Infants | 0.2 g/L and 1.0 g/L (with LNnT) | 6 months | Normal growth and feeding tolerance were demonstrated. | [7] |
Efficacy in Modulating the Gut Microbiota
One of the most well-documented effects of 2'-FL is its prebiotic activity, specifically its ability to shape the infant gut microbiome to more closely resemble that of breastfed infants.
Experimental Protocols:
-
Microbiota Analysis in Infant Clinical Trials:
-
Sample Collection: Fecal samples are collected from infants at baseline and at various time points throughout the study.
-
16S rRNA Gene Sequencing: The V3-V4 variable regions of the 16S rRNA gene are amplified and sequenced to determine the composition of the gut microbiota at the phylum and genus levels.[5]
-
Bioinformatics and Statistical Analysis: Alpha-diversity (richness and evenness of species within a sample) and beta-diversity (comparison of microbial communities between groups) are calculated. Statistical tests are used to identify significant differences in the relative abundance of specific bacterial taxa between the study groups.[8]
-
Quantitative Data Summary:
The addition of 2'-FL to infant formula has been shown to have a significant bifidogenic effect, increasing the abundance of beneficial Bifidobacterium species.
Table 3: Summary of Clinical Data on the Efficacy of 2'-FL in Modulating the Gut Microbiota in Infants
| Study Population | 2'-FL Dose | Duration | Key Findings on Gut Microbiota | Reference |
| Healthy Formula-Fed Infants | 1.0 g/L (with GOS+FOS) | 90 days | Increased relative abundance of Bifidobacterium (59.5% in the 2'-FL group vs. 24.4% in the control group), similar to the breastfed group (46.6%). | [5] |
| Healthy Term Infants | 1.0 g/L | 16 weeks | Selective enrichment of Bifidobacterium species with genes for intracellular metabolism of 2'-FL. | [9] |
Efficacy in Modulating the Immune System
Preclinical and clinical evidence suggests that 2'-FL plays a role in modulating the infant immune system, potentially reducing the risk of certain infections and inflammatory conditions.
Experimental Protocols:
-
Cytokine Analysis in Infant Clinical Trials:
-
Sample Collection: Blood samples are collected from a subset of infants in clinical trials.
-
Multiplex Immunoassay: Plasma concentrations of a panel of inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α) are measured using multiplex immunoassay technology.
-
Quantitative Data Summary:
Infants fed formula supplemented with 2'-FL have been shown to have a plasma cytokine profile that is more similar to that of breastfed infants compared to infants fed standard formula.
Table 4: Summary of Clinical Data on the Efficacy of 2'-FL in Modulating the Immune System in Infants
| Study Population | 2'-FL Dose | Duration | Key Findings on Immune Modulation | Reference |
| Healthy Term Infants | 0.2 g/L and 1.0 g/L | 4 months | Lower plasma concentrations of inflammatory cytokines (TNF-α) compared to the control formula group, with levels similar to breastfed infants. | [10] |
| Healthy Term Infants | 0.2 g/L and 1.0 g/L (with LNnT) | Up to 12 months | Fewer parental reports of bronchitis and lower respiratory tract infections. Reduced use of antipyretics and antibiotics. | [7] |
Signaling Pathways and Mechanisms of Action
The beneficial effects of 2'-FL are mediated through various molecular pathways. Two key pathways that have been elucidated are its interaction with Toll-like receptor 4 (TLR4) and its influence on the VEGFA/VEGFR2 signaling cascade.
Inhibition of TLR4 Signaling
2'-FL has been shown to directly interact with and inhibit the TLR4 signaling pathway, which plays a critical role in the inflammatory response to gram-negative bacteria.
Caption: 2'-FL inhibits the TLR4 signaling pathway by binding to the TLR4-MD2 complex.
Modulation of the VEGFA/VEGFR2/PI3K/Akt/Caspase-3 Pathway
In the context of cancer cell models, 2'-FL has been shown to exert anti-tumor effects by modulating the VEGFA signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Caption: 2'-FL modulates the VEGFA signaling pathway, leading to reduced angiogenesis and induced apoptosis.
Conclusion
The extensive preclinical and clinical data reviewed in this technical guide provide robust evidence for the safety and efficacy of 2'-Fucosyllactose. In preclinical models, 2'-FL is non-genotoxic and has a high NOAEL. In clinical trials with infants, supplementation of formula with 2'-FL is well-tolerated, supports healthy growth, and beneficially modulates the gut microbiome and immune system to more closely mirror that of breastfed infants. The mechanisms underlying these effects are beginning to be understood, with direct interactions with key signaling pathways like TLR4 playing a significant role. For researchers, scientists, and drug development professionals, 2'-FL represents a promising bioactive compound with a strong safety profile and a range of potential health applications. Further research will continue to elucidate its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical safety evaluation of the synthetic human milk, nature-identical, oligosaccharide 2'-O-Fucosyllactose (2'FL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety evaluation of a mixture of the human-identical milk oligosaccharides 2'-fucosyllactose and difucosyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Effects of addition of 2-fucosyllactose to infant formula on growth and specific pathways of utilization by Bifidobacterium in healthy term infants [frontiersin.org]
- 7. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of addition of 2-fucosyllactose to infant formula on growth and specific pathways of utilization by Bifidobacterium in healthy term infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
Fucosyllactose as a Prebiotic Modulator of Gut Microbiota: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyllactose, a prominent human milk oligosaccharide (HMO), is increasingly recognized for its significant prebiotic activity and its potential therapeutic applications in modulating the gut microbiota. As a complex carbohydrate indigestible by human enzymes, this compound travels to the lower gastrointestinal tract where it is selectively fermented by beneficial gut bacteria. This technical guide provides an in-depth analysis of the role of this compound as a prebiotic, detailing its impact on the gut microbial ecosystem, the underlying molecular mechanisms, and standardized experimental protocols for its investigation.
This compound exists in several isomeric forms, with 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL) being the most abundant in human milk. These molecules have been shown to foster the growth of beneficial bacteria, particularly Bifidobacterium species, and contribute to the production of health-promoting metabolites such as short-chain fatty acids (SCFAs).[1] The selective utilization of this compound by specific microbes provides a competitive advantage to these bacteria, thereby shaping the composition and function of the gut microbiota.[2] This guide will delve into the quantitative effects of this compound on microbial populations and their metabolic output, supported by data from in vitro, preclinical, and clinical studies. Furthermore, it will elucidate the signaling pathways through which this compound and its fermentation products exert their beneficial effects on host physiology, including immune modulation and gut barrier enhancement.
Prebiotic Effects of this compound on Gut Microbiota
The prebiotic activity of this compound is most notably characterized by its bifidogenic effect, the selective stimulation of Bifidobacterium growth.[3] Additionally, this compound influences the abundance of other beneficial bacteria and the overall composition of the gut microbiota.
Bifidogenic Properties of this compound
Numerous studies have demonstrated the potent bifidogenic properties of 2'-FL. In vitro fermentation of 2'-FL with fecal samples from infants and adults consistently leads to a significant increase in the abundance of Bifidobacterium.[3][4] Clinical trials have corroborated these findings, showing that supplementation of infant formula with 2'-FL results in a gut microbiota composition that more closely resembles that of breastfed infants, with a notable increase in Bifidobacterium populations.[1][5] The ability of certain Bifidobacterium species, such as Bifidobacterium longum subsp. infantis, to efficiently utilize 2'-FL is attributed to specific enzymatic machinery that can hydrolyze the fucosyl linkage and transport the resulting monosaccharides for metabolism.[6][7]
Impact on Other Beneficial Bacteria and Microbial Diversity
Beyond its effects on Bifidobacterium, this compound has been shown to modulate the growth of other commensal bacteria. For instance, some studies have reported an increase in the abundance of Akkermansia and a decrease in potentially pathogenic bacteria following 2'-FL supplementation in mouse models of colitis.[8][9] The fermentation of this compound and the subsequent production of SCFAs create a more acidic luminal environment, which can inhibit the growth of pH-sensitive pathogens.[9] However, the impact of this compound on overall microbial diversity can vary depending on the initial composition of the gut microbiota and the host's age.[10]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on gut microbiota composition and short-chain fatty acid production.
Table 1: Effect of this compound on the Abundance of Gut Microbiota
| Study Type | Model | This compound Dose/Concentration | Duration | Key Findings on Microbial Abundance | Reference |
| In Vitro Fermentation | Infant Fecal Cultures | 2'-FL | 24 hours | Significant increase in Bifidobacterium in "fast degrader" cultures. | [2] |
| In Vitro Fermentation | Adult Fecal Cultures | 2'-FL | 24 hours | Significant increase in Bifidobacterium counts. | [3] |
| Human Clinical Trial | Healthy Infants | 2'-FL supplemented formula | 4 months | Relative abundance of Bifidobacterium (59.5%) similar to breastfed group (46.6%) and higher than control (24.4%). | [1][5] |
| Human Clinical Trial | Healthy Adults | 10 g/day 2'-FL | 2 weeks | Significant increase in relative abundance of Bifidobacterium. | [11] |
| Animal Study | DSS-induced Colitis Mice | 250 mg/kg/day 2'-FL | 7 days | Suppressed overgrowth of pathogenic Proteobacteria and increased Lachnospiraceae_NK4A136_group. | [12][13] |
| Animal Study | DSS-induced Colitis Mice | HMOs and 2'-FL | Not specified | Both inhibited overgrowth of Streptococcus and Escherichia-Shigella. 2'-FL increased Lactobacillus. | [9] |
| Animal Study | Healthy and Obese Mice | 2'-FL | Not specified | Increased abundance of Akkermansia and Bacteroides. | [8] |
Table 2: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production
| Study Type | Model | This compound Dose/Concentration | Duration | Key Findings on SCFA Production | Reference |
| In Vitro Fermentation | Adult Fecal Cultures | 2'-FL | 24 hours | Significant increments of acetate (B1210297) and propionate (B1217596); moderate increase in butyrate. | [14] |
| In Vitro Fermentation | Infant and Toddler Fecal Cultures | 2'-FL | 48 hours | Strong increase in acetate production. | [4] |
| In Vitro Fermentation | Piglet Jejunal and Colonic Microbiota | 2'-FL | 48 hours | Higher propionate in jejunum; increased acetate in colon. | [15] |
| Animal Study | DSS-induced Colitis Mice | 400 mg/kg b.w. 2'-FL | Not specified | Up-regulated acetic acid, propionic acid, and butyric acid compared to DSS group. | [16] |
| Animal Study | Human-Microbiota-Associated Mice | 2'-FL-containing infant formula | Not specified | Elevated levels of acetate and propionate. | [17] |
| Human Clinical Trial | Adults with IBS or Ulcerative Colitis | 2'-FL-containing nutritional formula | 6 weeks | Increased stool SCFAs, including butyrate. | [3] |
Mechanisms of Action and Signaling Pathways
This compound exerts its prebiotic effects through direct metabolic pathways within specific gut microbes and by modulating host signaling pathways, primarily through its fermentation end-products.
Microbial Metabolism of this compound
Certain species of Bifidobacterium, particularly B. longum subsp. infantis, possess a specific gene cluster for the metabolism of 2'-FL. This pathway involves an extracellular α-fucosidase that cleaves fucose from 2'-FL, followed by the import of the remaining lactose (B1674315) moiety. The liberated fucose can also be imported and metabolized, leading to the production of 1,2-propanediol.[6][7]
Host Signaling Pathways
The metabolites produced from this compound fermentation, particularly SCFAs, play a crucial role in modulating host signaling pathways.
-
Toll-like Receptor 4 (TLR4) Signaling: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 signaling pathway, leading to a pro-inflammatory cascade.[18][19] By promoting the growth of beneficial bacteria and improving gut barrier function, this compound can reduce the translocation of LPS into the bloodstream, thereby attenuating TLR4-mediated inflammation.[20]
-
AMPK/SIRT1/FOXO1 Signaling: SCFAs, particularly butyrate, can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[21][22] Activated AMPK can then influence downstream targets such as SIRT1 and FOXO1, which are involved in regulating lipid metabolism, glucose homeostasis, and cellular stress responses.[23][24] This pathway is implicated in the beneficial metabolic effects of this compound.
Experimental Protocols
Standardized methodologies are crucial for the reliable investigation of this compound's prebiotic effects. Below are detailed protocols for key experimental models.
In Vitro Fecal Fermentation
This protocol allows for the assessment of the direct effects of this compound on the composition and metabolic activity of a complex microbial community under controlled anaerobic conditions.
Methodology:
-
Fecal Sample Collection: Collect fresh fecal samples from healthy donors who have not consumed antibiotics for at least three months. Samples should be processed immediately under anaerobic conditions to preserve microbial viability.
-
Fecal Slurry Preparation: Homogenize the fecal sample (e.g., 1:10 w/v) in a sterile, anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent).
-
Inoculation: In an anaerobic chamber, inoculate a basal fermentation medium with the fecal slurry. The basal medium should contain nutrients that support the growth of a diverse range of gut bacteria.
-
Substrate Addition: Add this compound (e.g., 2'-FL) to the inoculated medium at the desired concentration. A control with no added substrate and a positive control with a known prebiotic (e.g., inulin) should be included.
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).
-
Sampling and Analysis: Collect samples at different time points for analysis of microbial composition (e.g., 16S rRNA gene sequencing) and metabolite production (e.g., gas chromatography for SCFAs).
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This model is widely used to study intestinal inflammation and evaluate the therapeutic potential of compounds like this compound.
Methodology:
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6) to the housing conditions for at least one week before the experiment.
-
Pre-treatment (Optional): Administer this compound or a vehicle control orally for a specified period before DSS induction.
-
Colitis Induction: Provide mice with drinking water containing 2-5% (w/v) DSS for 5-7 consecutive days. The control group receives regular drinking water.
-
Treatment: Continue the administration of this compound or vehicle control throughout the DSS treatment period.
-
Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding. A Disease Activity Index (DAI) score can be calculated.
-
Sample Collection and Analysis: At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis and measurement of inflammatory markers. Cecal contents can be collected for microbiota and SCFA analysis.
Human Clinical Trial Framework
A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the prebiotic effects of this compound in humans.
Methodology:
-
Study Population: Recruit healthy volunteers or a specific patient population (e.g., individuals with IBS). Define clear inclusion and exclusion criteria.
-
Randomization and Blinding: Randomly assign participants to receive either this compound or a placebo in a double-blind manner.
-
Intervention: Administer a defined daily dose of this compound or placebo for a specified duration (e.g., 4-12 weeks).
-
Data and Sample Collection: Collect fecal and blood samples at baseline and at the end of the intervention period. Dietary intake and gastrointestinal symptoms should also be monitored.
-
Outcome Measures: The primary outcomes may include changes in the composition of the gut microbiota (e.g., increase in Bifidobacterium abundance). Secondary outcomes can include changes in fecal SCFA concentrations, inflammatory markers in the blood, and gastrointestinal symptom scores.
-
Statistical Analysis: Analyze the data to determine the statistical significance of the observed changes between the this compound and placebo groups.
Conclusion
This compound stands out as a potent prebiotic with well-documented bifidogenic effects and the ability to modulate the gut microbiota towards a healthier state. Its fermentation by beneficial bacteria leads to the production of SCFAs, which in turn influence host signaling pathways related to immunity and metabolism. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanisms of action and its potential applications in functional foods and therapeutics aimed at promoting gut health. Further research, particularly well-controlled human clinical trials, will be crucial to fully elucidate the health benefits of this compound and to establish optimal dosages for different populations and health conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of the In Vitro Effects of 2’this compound and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifidogenic Effect of 2'-Fucosyllactose (2'-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifidobacterium infantis Metabolizes 2'this compound-Derived and Free Fucose Through a Common Catabolic Pathway Resulting in 1,2-Propanediol Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bifidobacterium infantis Metabolizes 2′this compound-Derived and Free Fucose Through a Common Catabolic Pathway Resulting in 1,2-Propanediol Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Bifidobacterium with the Ability of 2′-Fucosyllactose Utilization on Intestinal Microecology of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2'-Fucosyllactose Modulates the Intestinal Immune Response to Gut Microbiota and Buffers Experimental Colitis in Mice: An Integrating Investigation of Colonic Proteomics and Gut Microbiota Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2′‐this compound Modulates the Intestinal Immune Response to Gut Microbiota and Buffers Experimental Colitis in Mice: An Integrating Investigation of Colonic Proteomics and Gut Microbiota Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 2′-Fucosyllactose Remits Colitis-Induced Liver Oxygen Stress through the Gut–Liver–Metabolites Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2'-Fucosyllactose Promotes the Production of Short-Chain Fatty Acids and Improves Immune Function in Human-Microbiota-Associated Mice by Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interactions between toll‐like receptors signaling pathway and gut microbiota in host homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Short-chain fatty acids activate AMP-activated protein kinase and ameliorate ethanol-induced intestinal barrier dysfunction in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Unraveling the AMPK-SIRT1-FOXO Pathway: The In-Depth Analysis and Breakthrough Prospects of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Fucosyllactose and Its Impact on Gut-Brain Axis Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fucosyllactose (B36931) (2'-FL), the most abundant human milk oligosaccharide (HMO), is emerging as a significant modulator of the gut-brain axis. Beyond its well-established prebiotic effects, recent research has illuminated its influence on neurodevelopment, cognitive function, and neuroinflammation. This technical guide provides an in-depth analysis of the mechanisms through which 2'-FL communicates with the central nervous system. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of 2'-FL in the context of neurological and cognitive health.
Introduction: The Gut-Brain Axis and the Role of 2'-Fucosyllactose
The gut-brain axis is a bidirectional communication network that integrates the gastrointestinal tract and the central nervous system. This intricate relationship is modulated by a variety of factors, including the gut microbiota and their metabolites. Human milk oligosaccharides (HMOs), complex sugars found in breast milk, are key players in shaping the infant gut microbiome and have been linked to numerous health benefits. Among them, 2'-Fucosyllactose (2'-FL) is the most prevalent and has garnered significant scientific interest.[1][2]
Initially recognized for its prebiotic properties that promote the growth of beneficial bacteria such as Bifidobacterium, emerging evidence highlights the role of 2'-FL in influencing the gut-brain axis.[3][4][5] Studies suggest that 2'-FL can impact cognitive function, modulate neuroinflammation, and influence neurotransmitter pathways, positioning it as a promising agent for interventions targeting neurological and psychiatric disorders.[6][7][8] This guide will delve into the core mechanisms of 2'-FL's action on the gut-brain axis, presenting the current state of research in a structured and technical format.
Modulation of Gut Microbiota and Metabolite Production
The primary mechanism by which 2'-FL influences the gut-brain axis is through its selective fermentation by gut bacteria. Being indigestible by human enzymes, 2'-FL reaches the colon intact where it serves as a substrate for specific microbial species.[9]
Bifidogenic Effect
A consistent finding across numerous studies is the potent bifidogenic effect of 2'-FL.[1][3][4] It selectively promotes the growth of Bifidobacterium species, particularly B. infantis and B. bifidum.[1][3] This selective proliferation of beneficial bacteria contributes to a healthier gut environment and can influence systemic health.
Short-Chain Fatty Acid (SCFA) Production
The fermentation of 2'-FL by gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate.[10][11][12] These metabolites are not only a crucial energy source for colonocytes but also act as signaling molecules that can cross the blood-brain barrier and influence brain function.[13] Studies have demonstrated that 2'-FL supplementation increases the production of these key SCFAs.[4][11]
Table 1: Quantitative Data on Gut Microbiota and SCFA Modulation by 2'-FL
| Study Type | Model | 2'-FL Intervention | Key Findings | Reference |
| In vitro | Fecal cultures from infants | Incubation with 2'-FL for 24h | Increased acetate production directly related to the ability to ferment 2'-FL. | [9] |
| In vitro | Adult colonic fermentation | Fermentation with 2'-FL | Increased Bifidobacterium levels; positive correlation between Bifidobacterium and SCFA metabolites. | [3][5] |
| In vitro | Anaerobic batch culture fermenters with stool from adults with IBS or UC | Fermentation with 2'-FL | Increased Bifidobacterium and Eubacterium rectale-Clostridium coccoides counts; increased SCFAs including butyrate. | [4] |
| In vivo | High-fat diet-fed mice | 10% (w/v) 2'-FL in drinking water for 6 weeks | Increased abundance of Parabacteroides; increased cecal lactate (B86563) and pyruvate. | [1] |
| In vivo | Human microbiota-associated mice | Infant formula containing 2'-FL | Increased abundance of Blautia and Olsenella; elevated acetate and propionate levels. | [12] |
| Clinical Trial | Adults with IBS or ulcerative colitis | 2'-FL-containing nutritional formula for 6 weeks | Increased stool counts of Bifidobacterium and Faecalibacterium prausnitzii; increased stool SCFAs including butyrate. | [4] |
| Clinical Trial | Healthy older adults (mean age 67) | 5g/day of 2'-FL for 6 weeks | Increased gut Bifidobacterium levels, particularly B. adolescentis. | [14] |
Impact on the Central Nervous System
The influence of 2'-FL extends beyond the gut, with multiple studies demonstrating its effects on the central nervous system. These effects are mediated through various pathways, including direct signaling via the vagus nerve, modulation of neuroinflammation, and influencing the integrity of the blood-brain barrier.
Vagus Nerve Stimulation and Cognitive Enhancement
Preclinical studies suggest that the cognitive benefits of 2'-FL may be mediated through the vagus nerve, a key communication pathway between the gut and the brain.[7] In rodent models, the enhancement of hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory, by 2'-FL was abolished by vagotomy.[7] This indicates a direct gut-to-brain signaling mechanism. Animal studies have shown that 2'-FL supplementation can improve performance in memory tests.[15]
Neuroinflammation and Microglial Modulation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. 2'-FL has demonstrated anti-inflammatory and neuroprotective effects in preclinical models. In a mouse model of ischemic stroke, 2'-FL treatment reduced brain infarct size and promoted the recovery of neurological deficits.[8][16] Mechanistically, 2'-FL was shown to enhance the polarization of microglia towards the anti-inflammatory M2 phenotype.[8][16] This was associated with an upregulation of IL-10 and a downregulation of TNF-α.[8]
Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. While 2'-FL itself does not appear to cross the BBB, its metabolites produced by the gut microbiota can.[2][17][18] Furthermore, in a high-fat diet mouse model, 2'-FL supplementation was found to reduce intestinal permeability, which may in turn help maintain BBB integrity by reducing systemic inflammation.[19]
Table 2: Quantitative Data on the Impact of 2'-FL on the Central Nervous System
| Study Type | Model | 2'-FL Intervention | Key Findings | Reference |
| In vivo | Rodents | Oral supplementation with 2'-FL | Enhanced hippocampal LTP (P ≤ 0.05); improved performance in memory tests. | [7][15] |
| In vivo | Mouse model of ischemic stroke (MCAO) | Intracerebroventricular pretreatment or oral posttreatment with 2'-FL | Significantly reduced brain infarction; mitigated microglial activation; improved locomotor activity. | [20] |
| In vivo | Mouse model of ischemic stroke (MCAO) | Administration of 2'-FL | Upregulated IL-10 and downregulated TNF-α; enhanced M2-type microglial polarization. | [8][16] |
| In vivo | High-fat diet-fed mice | 10% (w/w) 2'-FL in the diet for 8 weeks | Significantly reduced intestinal permeability; improved signaling in the vagal afferent pathway. | [19] |
| Clinical Trial | Human infants | Analysis of breast milk composition at 1 and 6 months | Amount of 2'-FL in the first month of feeding was related to significantly higher cognitive development scores at 24 months. | [21] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on 2'-FL and the gut-brain axis.
In Vitro Batch Culture Fermentation
-
Objective: To assess the prebiotic effects of 2'-FL on the gut microbiota from a specific donor population (e.g., infants, adults with IBS).
-
Methodology:
-
Fecal Sample Collection and Preparation: Collect fresh fecal samples from donors. Homogenize the samples in a sterile anaerobic buffer.
-
Fermentation Setup: In an anaerobic chamber, add the fecal slurry to a basal nutrient medium. Add 2'-FL to the experimental vessels at a specified concentration (e.g., 10 mg/mL). A control vessel without 2'-FL is also prepared.
-
Incubation: Incubate the fermentation vessels at 37°C for a defined period (e.g., 24-48 hours).
-
Sampling and Analysis: Collect samples at different time points (e.g., 0, 24, 48 hours) for analysis.
-
Microbiota Composition: Extract DNA and perform 16S rRNA gene sequencing to determine changes in bacterial populations.
-
SCFA Analysis: Analyze the supernatant for SCFA concentrations using gas chromatography (GC).
-
pH Measurement: Monitor changes in pH as an indicator of fermentation.
-
-
Human Microbiota-Associated (HMA) Mouse Model
-
Objective: To study the effects of 2'-FL on a humanized gut microbiota in a controlled in vivo setting.
-
Methodology:
-
Germ-Free Mice: Start with germ-free mice to ensure no pre-existing microbiota.
-
Fecal Microbiota Transplantation (FMT): Collect fecal samples from human donors and create a slurry. Administer the fecal slurry to the germ-free mice via oral gavage to colonize their gut with human microbiota.
-
Dietary Intervention: Divide the HMA mice into groups. Feed a control diet to one group and a diet supplemented with 2'-FL to the experimental group.
-
Sample Collection: Over the course of the study (e.g., several weeks), collect fecal samples for microbiota and metabolite analysis. At the end of the study, collect cecal contents, blood, and brain tissue.
-
Analysis:
-
Microbiota Analysis: Use 16S rRNA sequencing or shotgun metagenomics on fecal and cecal samples.
-
Metabolite Analysis: Measure SCFAs in cecal contents and blood using GC or LC-MS.
-
Immune and Neuroinflammatory Markers: Analyze cytokine levels (e.g., IL-10, TNF-α) in blood and brain tissue using ELISA or multiplex assays.
-
Behavioral Tests: Conduct behavioral tests (e.g., Morris water maze, novel object recognition) to assess cognitive function.
-
-
Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Ischemic Stroke
-
Objective: To investigate the neuroprotective effects of 2'-FL in a model of ischemic brain injury.
-
Methodology:
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a specific duration (e.g., 60 minutes), followed by reperfusion.
-
2'-FL Administration: Administer 2'-FL to the experimental group either before (pretreatment) or after (posttreatment) the MCAO surgery. The control group receives a vehicle. Administration can be oral or intracerebroventricular.
-
Neurological and Behavioral Assessment: At different time points post-surgery, assess neurological deficits using a standardized scoring system. Conduct behavioral tests (e.g., corner test, wire grip test) to evaluate motor function.
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Immunohistochemistry and Molecular Analysis: Analyze brain tissue for markers of microglial activation (e.g., Iba1, CD206), neuroinflammation (e.g., TNF-α, IL-10), and neurogenesis.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of 2'-Fucosyllactose's impact on the gut-brain axis.
Caption: Experimental workflow for a Human Microbiota-Associated (HMA) mouse study.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of 2'-Fucosyllactose as a key modulator of the gut-brain axis. Its ability to shape the gut microbiota, enhance the production of beneficial metabolites like SCFAs, and subsequently influence neuroinflammation and cognitive function underscores its therapeutic potential. The detailed experimental protocols and visualized pathways provided herein offer a framework for future research in this exciting field.
For drug development professionals, 2'-FL represents a promising candidate for nutritional interventions targeting a range of neurological and cognitive conditions. Future research should focus on:
-
Human Clinical Trials: While some initial clinical data is promising, larger-scale, randomized controlled trials are needed to confirm the cognitive and neuroprotective benefits of 2'-FL in various human populations, including the elderly and individuals with neurodevelopmental or neurodegenerative disorders.
-
Dose-Response Studies: Determining the optimal dosage of 2'-FL for specific therapeutic effects is crucial for its application as a supplement or pharmaceutical agent.
-
Synergistic Effects: Investigating the combination of 2'-FL with other prebiotics, probiotics, or therapeutic agents may reveal synergistic effects that could enhance its efficacy.
-
Mechanism of Action: Further elucidation of the precise molecular mechanisms by which 2'-FL and its metabolites interact with the central nervous system will be critical for targeted drug development.
References
- 1. 2′-Fucosyllactose Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of microbially fermented 2´-fucosyllactose on neuronal-like cell activity in an in vitro co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of 2'-fucosyllactose on adult gut microbiota composition and metabolome based on colonic fermentation and prebiotic quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of 2'-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Dietary 2’-Fucosyllactose Enhances Operant Conditioning and Long-Term Potentiation via Gut-Brain Communication through the Vagus Nerve in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Neuroinflammatory Effects of the Human Milk Oligosaccharide, 2′-Fucosyllactose, Exerted via Modulation of M2 Microglial Activation in a Mouse Model of Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of 2′-Fucosyllactose on the Microbiota Composition and Metabolic Activity of Fecal Cultures from Breastfed and Formula-Fed Infants at Two Months of Age [mdpi.com]
- 10. A Comparison of the In Vitro Effects of 2’Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota … [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. 2'-Fucosyllactose Promotes the Production of Short-Chain Fatty Acids and Improves Immune Function in Human-Microbiota-Associated Mice by Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Prebiotic HMOs may improve metabolism and boost cognition for older adults [nutraingredients.com]
- 15. caringsunshine.com [caringsunshine.com]
- 16. preprints.org [preprints.org]
- 17. Fucose as a Cleavage Product of 2'this compound Does Not Cross the Blood-Brain Barrier in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Human milk oligosaccharide 2'-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Milk Oligosaccharide 2'-Fucosyllactose Reduces Neurodegeneration in Stroke Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
Fucosyllactose: A Technical Guide to its Antiviral and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyllactose, a prominent human milk oligosaccharide (HMO), is emerging as a significant bioactive compound with notable antiviral and antibacterial properties. This technical guide provides an in-depth exploration of the mechanisms, quantitative efficacy, and experimental evaluation of this compound, with a primary focus on its most abundant isomer, 2'-Fucosyllactose (2'-FL), and insights into 3-Fucosyllactose (3-FL). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, microbiology, and drug development.
Antiviral Properties of this compound
This compound exhibits a potent antiviral activity primarily by acting as a soluble decoy receptor, mimicking host cell surface glycans. This mechanism effectively prevents viral attachment to host cells, a critical first step in the infection cycle of many viruses.
Mechanism of Action: Decoy Receptor and Immune Modulation
The primary antiviral mechanism of this compound is its structural similarity to histo-blood group antigens (HBGAs), which are fucosylated glycans on the surface of epithelial cells that many viruses use as attachment factors.[1][2][3] this compound, particularly 2'-FL, can bind to the viral capsid proteins in the same pocket as HBGAs, thereby acting as a soluble decoy and inhibiting the virus from binding to its cellular receptor.[2][4][5] This has been well-documented for human noroviruses.[2][4][5]
Furthermore, 3-Fucosyllactose (3-FL) has been shown to modulate the host's immune response to viral infections. It achieves this by increasing the expression of interferon receptors, such as Interferon Alpha and Beta Receptor (IFNAR) and Interferon Gamma Receptor (IFNGR), which enhances antiviral responses.[6]
Quantitative Data: Antiviral Efficacy of this compound
The antiviral activity of this compound has been quantified against several key viral pathogens. The following tables summarize the available data.
| Virus | This compound Isomer | Assay Type | Cell Line/Model | Efficacy Metric (IC50) | Reference(s) |
| Norovirus GII.4 VLP | 2'-FL (powder) | VLP Binding Inhibition (ELISA) | A-type saliva | 7.5 mM | [4][7] |
| Norovirus GII.4 VLP | 2'-FL (tablet) | VLP Binding Inhibition (ELISA) | A-type saliva | 36 mM | [4][7] |
| Norovirus GI.1, GII.10, GII.17 VLPs | 2'-FL | VLP Binding Inhibition (ELISA) | HBGA source | 11-38 mM | [7] |
| Norovirus GII.10 VLP | 2'-FL | VLP Binding Inhibition (ELISA) | PGM | 5.5 mM | [8] |
| Norovirus GII.10 VLP | 3-FL | VLP Binding Inhibition (ELISA) | PGM | 5.6 mM | [8] |
| Virus | This compound Isomer(s) | Assay Type | Cell Line/Model | Efficacy Metric (% Inhibition) | Reference(s) |
| Rotavirus G1P[9] | 2'-FL | Fluorescent Focus Assay | MA104 cells | 62% reduction in infectivity | [10][11] |
| Rotavirus G2P[7] | 3'-SL + 6'-SL (mixture) | Fluorescent Focus Assay | MA104 cells | 73% reduction in infectivity | [10][11] |
| Norovirus GII.4 Sydney [P16] | 2'-FL (20 mg/mL) | Replication Assay (RT-qPCR) | Human Intestinal Enteroids | Significant reduction in replication | [2][5][12][13][14] |
Experimental Protocols
This protocol describes the cultivation of human intestinal enteroids and their use in assessing the antiviral activity of this compound against human norovirus.[1][2][5][14][15][16]
-
HIE Culture:
-
Human intestinal crypts are isolated from biopsy tissue and embedded in Matrigel.
-
The enteroids are cultured in a specialized growth medium (CMGF+) containing factors like Wnt3a, R-spondin, and Noggin to maintain the stem cell population.
-
For viral infection studies, 3D enteroids are dissociated into single cells and seeded on collagen IV-coated plates to form a 2D monolayer.
-
The monolayer is then cultured in a differentiation medium to promote the development of various intestinal epithelial cell types.
-
-
Norovirus Infection and Antiviral Testing:
-
Prepare a stool filtrate containing the desired norovirus strain. The viral titer is determined as the 50% tissue culture infectious dose (TCID50).
-
Differentiated HIE monolayers are infected with a standardized amount of norovirus (e.g., 100 TCID50).
-
This compound is added at various concentrations at different time points:
-
Co-treatment: this compound is added simultaneously with the virus.
-
Pre-treatment of virus: The virus is incubated with this compound before being added to the cells.
-
Post-treatment of cells: this compound is added to the cells after the viral inoculum has been removed.
-
-
The infection is allowed to proceed for a set period (e.g., 24 hours).
-
Viral replication is quantified by measuring the increase in viral genome equivalents (GE) using reverse transcription-quantitative PCR (RT-qPCR) at 1 hour post-infection (hpi) and 24 hpi. A significant reduction in the fold increase of GE in the presence of this compound compared to the untreated control indicates antiviral activity.
-
This protocol details a fluorescent focus assay to measure the inhibition of rotavirus infectivity by this compound in MA104 cells.[10][11][13][17]
-
Cell Culture and Virus Preparation:
-
Infectivity Assay:
-
Confluent MA104 cell monolayers are washed with serum-free medium.
-
The activated virus is diluted to yield approximately 100-200 focus-forming units (FFU) per well.
-
This compound is added at various concentrations under different conditions:
-
During infection: Mixed with the virus inoculum and added to the cells.
-
Pre-incubation with virus: The virus is incubated with this compound for a period (e.g., 1-2 hours) before infection.
-
Pre-incubation with cells: The cells are incubated with this compound before the virus is added.
-
-
The virus is adsorbed onto the cells for 1 hour at 37°C.
-
The inoculum is removed, and fresh medium (with or without this compound) is added.
-
After an incubation period (e.g., 14-18 hours), the cells are fixed and permeabilized.
-
Infected cells are detected using an anti-rotavirus primary antibody followed by a fluorescently labeled secondary antibody.
-
The number of fluorescent foci is counted, and the percentage reduction in infectivity in the presence of this compound is calculated relative to the untreated control.
-
Visualizations
Caption: this compound as a soluble decoy receptor for viral inhibition.
Caption: General workflow for in vitro antiviral assays with this compound.
Antibacterial Properties of this compound
This compound demonstrates significant antibacterial activity through multiple mechanisms, including the inhibition of pathogen adhesion to host cells and the modulation of the gut microbiota.
Mechanism of Action: Anti-Adhesion, Prebiotic Effects, and Biofilm Inhibition
Similar to its antiviral action, this compound acts as a soluble decoy receptor to prevent bacterial adhesion to the intestinal epithelium.[18] By mimicking the fucosylated glycan structures on host cells, it binds to bacterial adhesins, thereby blocking colonization. This has been observed for pathogens such as Campylobacter jejuni, enteropathogenic Escherichia coli (EPEC), and Helicobacter pylori.[15][18][19]
In addition to its anti-adhesive properties, this compound functions as a prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. These beneficial microbes can outcompete pathogenic bacteria for nutrients and attachment sites, and they also produce antimicrobial compounds, contributing to an overall healthier gut environment.
Furthermore, a derivative of 2'-FL, 1-Amino-2'-FL, has been shown to possess antibiofilm activity against Streptococcus agalactiae (Group B Streptococcus).[18]
Quantitative Data: Antibacterial Efficacy of this compound
The antibacterial effects of this compound have been quantified in various studies, as summarized in the tables below.
| Bacterium | This compound Isomer | Assay Type | Cell Line/Model | Efficacy Metric (% Inhibition of Adhesion/Invasion) | Reference(s) |
| Campylobacter jejuni | 2'-FL | Adhesion Assay | Caco-2 cells | 26% reduction | [15] |
| Campylobacter jejuni | 2'-FL (5 g/L) | Invasion Assay | HEp-2, HT-29 | 80% attenuation | [19][20] |
| Enteropathogenic E. coli | 2'-FL | Adhesion Assay | Caco-2 cells | 18% reduction | [15] |
| Enteropathogenic E. coli | 3-FL | Adhesion Assay | Caco-2 cells | 29% reduction | [15] |
| E. coli O157 | 2'-FL (5 g/L) | Adhesion Assay | Caco-2 cells | ~30-34% reduction | [1][8][12][18] |
| Salmonella enterica serovar fyris | 2'-FL | Adhesion Assay | Caco-2 cells | 12% reduction | [15] |
| Pseudomonas aeruginosa | 2'-FL | Adhesion Assay | Caco-2 cells | 17% reduction | [15] |
| Pseudomonas aeruginosa | 3-FL | Adhesion Assay | Caco-2 cells | 26% reduction | [15] |
| Pseudomonas aeruginosa | 2'-FL | Adhesion Assay | A549 cells | 24% reduction | [15] |
| Pseudomonas aeruginosa | 3-FL | Adhesion Assay | A549 cells | 23% reduction | [15] |
| Bacterium | This compound Isomer | Assay Type | Model | Efficacy Metric (% Inhibition of Colonization/Biofilm) | Reference(s) |
| E. coli O157 | 2'-FL | In vivo Colonization | Mice | >90% reduction | [1][8][12][18] |
| Campylobacter jejuni | 2'-FL | In vivo Colonization | Mice | 80% reduction | [19][20] |
| Streptococcus agalactiae | 1-Amino-2'-FL | Biofilm Formation Assay | In vitro | 37-46% reduction | [18] |
Experimental Protocols
This protocol outlines the methodology to assess the inhibitory effect of this compound on bacterial adhesion to and invasion of intestinal epithelial cells.[6][9][11][15][21][22]
-
Caco-2 Cell Culture:
-
Caco-2 cells are seeded in 12-well or 24-well plates and grown in a suitable medium (e.g., DMEM) until they form a confluent monolayer. For differentiation, cells are typically cultured for 12-14 days post-confluence.
-
-
Bacterial Culture and Inoculum Preparation:
-
The bacterial strain of interest (e.g., C. jejuni, E. coli) is grown to the mid-logarithmic phase in an appropriate broth.
-
The bacteria are harvested, washed, and resuspended in cell culture medium to a specific concentration (e.g., 10^8 CFU/mL).
-
-
Adhesion/Invasion Assay:
-
The Caco-2 cell monolayers are washed to remove any residual antibiotics.
-
This compound is added to the wells at various concentrations, either simultaneously with the bacteria or as a pre-treatment of the cells or bacteria.
-
The bacterial suspension is added to the Caco-2 cells at a defined multiplicity of infection (MOI).
-
The plates are incubated for a specific duration to allow for adhesion (e.g., 2-3.5 hours).
-
For adhesion: The monolayers are washed multiple times with PBS to remove non-adherent bacteria. The cells are then lysed with a detergent (e.g., Triton X-100), and the number of adherent bacteria is determined by serial dilution and plating on appropriate agar.
-
For invasion: After the initial incubation for adhesion, the monolayers are treated with an antibiotic (e.g., gentamicin) that kills extracellular but not intracellular bacteria. The cells are then washed and lysed, and the number of invasive bacteria is quantified by plating.
-
The percentage inhibition of adhesion or invasion is calculated by comparing the bacterial counts from this compound-treated wells to those of untreated control wells.
-
This protocol describes a mouse model to evaluate the protective effects of this compound against E. coli O157:H7 colonization in vivo.[8][12][18][23][24][25]
-
Animal Model and Acclimatization:
-
Specific-pathogen-free (SPF) mice are used and allowed to acclimatize to the housing conditions.
-
To facilitate colonization by E. coli O157:H7, the normal gut microbiota can be reduced by treating the mice with an antibiotic (e.g., streptomycin) in their drinking water.
-
-
This compound Administration and Infection:
-
Mice are divided into control and treatment groups. The treatment group receives this compound orally (e.g., mixed in the drinking water or administered by gavage) for a specified period before and/or after infection.
-
Mice are orally infected with a defined dose of E. coli O157:H7.
-
-
Assessment of Colonization and Pathological Changes:
-
At selected time points post-infection, fecal samples are collected to quantify the shedding of E. coli O157:H7 by plating on selective agar.
-
At the end of the experiment, mice are euthanized, and intestinal tissues (e.g., ileum, colon) are collected.
-
Bacterial colonization in the intestinal segments is quantified by homogenizing the tissue and plating the homogenates.
-
Intestinal tissues can also be processed for histological analysis to assess inflammation and tissue damage.
-
The reduction in bacterial colonization and pathological scores in the this compound-treated group compared to the control group indicates a protective effect.
-
Visualizations
Caption: Dual antibacterial mechanisms of this compound.
Caption: Workflow for bacterial adhesion inhibition assay.
Conclusion
This compound, particularly 2'-FL and 3-FL, demonstrates significant potential as a novel antiviral and antibacterial agent. Its primary mechanism of action, acting as a soluble decoy receptor to inhibit pathogen adhesion, is effective against a range of clinically relevant viruses and bacteria. Furthermore, its prebiotic properties contribute to a healthier gut microbiome, providing an indirect line of defense against infection. The quantitative data and experimental protocols presented in this guide underscore the therapeutic and prophylactic potential of this compound. Further research, including clinical trials, is warranted to fully elucidate its role in preventing and treating infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. 2′-Fucosyllactose inhibits human norovirus replication in human intestinal enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stackoverflow.com [stackoverflow.com]
- 4. Human milk oligosaccharide 2′-fucosyllactose guards norovirus histo-blood group antigen co-factor binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Campylobacter jejuni adhesion to biotic model surfaces by fungal lectins and protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Antiviral Pipeline for Human Norovirus in Human Intestinal Enteroids Demonstrates No Antiviral Activity of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Norovirus Inhibition by Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the l-fucose utilization cluster in Campylobacter jejuni induces proteomic changes and enhances Caco-2 cell invasion and fibronectin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Milk Oligosaccharides Inhibit Human Rotavirus Infectivity in MA104 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell association and invasion of Caco-2 cells by Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Protective Effects of 2’-Fucosyllactose Against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. 2′-Fucosyllactose Inhibits Human Norovirus Replication in Human Intestinal Enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Culturing, Storage, and Quantification of Rotaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Protective Effects of 2'-Fucosyllactose against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 20. Network analysis of host-pathogen protein interactions in microbe induced cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Alleviation of Intestinal Inflammation by Oral Supplementation With 2-Fucosyllactose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 2′‐this compound Modulates the Intestinal Immune Response to Gut Microbiota and Buffers Experimental Colitis in Mice: An Integrating Investigation of Colonic Proteomics and Gut Microbiota Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Architecture of Fucosyllactose Secretion in Human Milk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human milk oligosaccharides (HMOs) are a complex and dynamic component of human milk, playing a crucial role in infant health, particularly in the development of the gut microbiome and immune system. Fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), are among the most abundant of these bioactive molecules. The presence and concentration of these fucosyllactoses in human milk are not uniform and are primarily determined by the maternal genetic background, specifically by polymorphisms in the fucosyltransferase 2 (FUT2) and fucosyltransferase 3 (FUT3) genes. This technical guide provides an in-depth exploration of the genetic basis of fucosyllactose secretion, detailing the enzymatic pathways, regulatory mechanisms, and methodologies for their analysis. Quantitative data on this compound concentrations based on maternal genotype are presented, along with detailed experimental protocols for genotyping and oligosaccharide quantification. Furthermore, this guide illustrates the key signaling pathways potentially involved in the regulation of fucosyltransferase gene expression in the mammary gland during lactation.
Introduction
Human milk is a complex biological fluid containing a rich array of nutrients and bioactive components essential for infant growth and development. Among these, human milk oligosaccharides (HMOs) represent the third most abundant solid component after lactose (B1674315) and lipids[1]. These complex carbohydrates are indigestible by the infant but serve as prebiotics for beneficial gut bacteria, act as anti-adhesive antimicrobials, and modulate the infant's immune system[2].
Fucosyllactoses, a major class of HMOs, are characterized by the addition of a fucose sugar residue to a lactose backbone. The two primary this compound isomers found in human milk are 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL), with their presence and concentrations being highly variable among individuals[3]. This variability is predominantly governed by maternal genetics, specifically the secretor (FUT2) and Lewis (FUT3) blood group systems[4][5]. Understanding the genetic basis of this compound secretion is critical for research in infant nutrition, microbiome studies, and the development of novel therapeutic and diagnostic strategies.
The Genetic Basis of this compound Secretion
The synthesis of fucosylated HMOs in the mammary gland is catalyzed by specific fucosyltransferases, enzymes that transfer a fucose residue from a donor substrate, GDP-fucose, to an acceptor oligosaccharide[4]. The expression and activity of these enzymes are directly linked to the maternal genotype.
The FUT2 Gene and Secretor Status: The Determinant of 2'-Fucosyllactose Secretion
The fucosyltransferase 2 (FUT2) gene, also known as the secretor gene, encodes for an α-1,2-fucosylltransferase[6]. This enzyme is responsible for the addition of a fucose molecule to the terminal galactose of a precursor carbohydrate chain via an α-1,2 linkage, leading to the synthesis of 2'-FL and other α-1,2-fucosylated HMOs[6].
Individuals are classified as "secretors" or "non-secretors" based on their FUT2 genotype. Secretors possess at least one functional copy of the FUT2 gene, leading to the expression of the active enzyme and the secretion of α-1,2-fucosylated glycans, including 2'-FL, in bodily fluids such as milk, saliva, and mucosal secretions[6]. Non-secretors are homozygous for non-functional FUT2 alleles, resulting in the absence or near-absence of 2'-FL in their milk[4]. Approximately 20% of the Caucasian population are non-secretors[2].
The FUT3 Gene and Lewis Blood Group: The Determinant of 3-Fucosyllactose Secretion
The fucosyltransferase 3 (FUT3) gene, also known as the Lewis gene, encodes for an α-1,3/1,4-fucosylltransferase[5]. This enzyme catalyzes the addition of a fucose residue to a precursor oligosaccharide via an α-1,3 or α-1,4 linkage. In the context of this compound synthesis in the mammary gland, FUT3 is responsible for the production of 3-fucosyllactose (3-FL) through the addition of fucose in an α-1,3 linkage to lactose.
The activity of the FUT3 enzyme determines the Lewis blood group phenotype (Lewis positive or Lewis negative). Individuals with at least one functional FUT3 allele are Lewis positive and can synthesize 3-FL and other α-1,3/1,4-fucosylated HMOs[7]. Lewis negative individuals are homozygous for non-functional FUT3 alleles and have very low or undetectable levels of 3-FL in their milk[7].
Biosynthesis of this compound
The synthesis of 2'-FL and 3-FL in the mammary epithelial cells involves a series of enzymatic reactions. The core pathway begins with the synthesis of the activated fucose donor, GDP-L-fucose, from glucose. This is followed by the transfer of the fucose moiety to lactose by the respective fucosyltransferases.
Quantitative Data on this compound Secretion
The concentrations of 2'-FL and 3-FL in human milk vary significantly depending on the maternal FUT2 and FUT3 genotypes. The following tables summarize quantitative data from various studies.
Table 1: Concentration of 2'-Fucosyllactose (2'-FL) in Human Milk by Maternal Secretor (FUT2) Status
| Maternal FUT2 Status | Number of Subjects (n) | 2'-FL Concentration (g/L) - Mean (Range or SD) | Reference |
| Secretor | 80 | 1.9 (1.0 - 2.8) | [8] |
| Non-secretor | 22 | 0.035 (0.01 - 0.06) | [8] |
| Secretor | 11 | Data not provided as mean; median was higher | [6] |
| Non-secretor | 9 | Data not provided as mean; median was lower | [6] |
| Secretor | Not specified | 3.1 (SD 1.5) | [9] |
| Non-secretor | Not specified | 0.0 | [9] |
Table 2: Concentration of 3-Fucosyllactose (3-FL) in Human Milk by Maternal Lewis (FUT3) Status
| Maternal FUT3 Status | Number of Subjects (n) | 3-FL Concentration (g/L) - Mean (Range or SD) | Reference |
| Lewis Positive (Secretor) | Not specified | 0.3 (SD 0.2) | [9] |
| Lewis Positive (Non-secretor) | Not specified | 0.7 (SD 0.4) | [9] |
| Lewis Negative | Not specified | Near zero or undetectable | [7] |
| Secretor | Not specified | 0.35 (0.271 - 0.441) | [10] |
| Non-secretor | Not specified | Higher than secretors | [11] |
Experimental Protocols
Accurate determination of this compound secretion requires robust methodologies for both genotyping and oligosaccharide quantification.
Genotyping of FUT2 and FUT3
5.1.1. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
This method is commonly used to detect specific single nucleotide polymorphisms (SNPs) that lead to non-functional FUT2 and FUT3 alleles.
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from maternal saliva, buccal swabs, or blood samples using a commercial DNA extraction kit.
-
PCR Amplification: A specific region of the FUT2 or FUT3 gene containing the SNP of interest is amplified using polymerase chain reaction (PCR) with specific primers.
-
Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a sequence that is either created or abolished by the SNP.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis.
-
Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype of the individual (homozygous for the functional allele, heterozygous, or homozygous for the non-functional allele).
5.1.2. DNA Sequencing
Direct sequencing of the FUT2 and FUT3 genes provides the most comprehensive analysis of genetic variations.
Protocol Outline:
-
DNA Extraction and PCR Amplification: As described for PCR-RFLP.
-
PCR Product Purification: The amplified DNA is purified to remove primers and other reaction components.
-
Sanger Sequencing: The purified PCR product is sequenced using the Sanger dideoxy method.
-
Sequence Analysis: The resulting DNA sequence is compared to the reference sequences of FUT2 and FUT3 to identify any variations, including SNPs and insertions/deletions.
Quantification of this compound in Human Milk
5.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of HMOs.
Protocol Outline:
-
Sample Preparation: Human milk samples are centrifuged to remove fat and proteins. The aqueous phase containing HMOs is then collected.
-
Derivatization (Optional): To enhance detection, HMOs can be labeled with a fluorescent tag.
-
HPLC Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., porous graphitized carbon or amine-bonded silica) that separates the different HMOs based on their chemical properties.
-
Detection: The separated HMOs are detected using a detector such as a fluorescence detector (if derivatized) or a pulsed amperometric detector.
-
Quantification: The concentration of each this compound is determined by comparing its peak area to a standard curve generated from known concentrations of purified 2'-FL and 3-FL[10][12].
5.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the identification and quantification of HMOs.
Protocol Outline:
-
Sample Preparation: Similar to the HPLC protocol.
-
LC Separation: The sample is separated using an LC system, often with a graphitized carbon or HILIC column, to resolve isomeric HMOs.
-
Mass Spectrometry Detection: The eluting compounds are ionized and detected by a mass spectrometer, which measures their mass-to-charge ratio.
-
Quantification: Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity, with concentrations calculated against a standard curve[13][14].
Regulation of Fucosyltransferase Gene Expression
The expression of FUT2 and FUT3 in the mammary gland is a complex process likely regulated by a combination of hormonal signals and transcription factors that are active during lactation. While the precise regulatory networks are still under investigation, several signaling pathways are implicated.
Prolactin , a key hormone of lactation, activates the JAK/STAT5 signaling pathway , which is a master regulator of milk protein gene expression[11][12]. It is plausible that STAT5 also influences the transcription of fucosyltransferase genes. Estrogen and progesterone , crucial for mammary gland development, may also play a role in regulating FUT gene expression[3][15]. Furthermore, signaling pathways such as NF-κB , which is active during lactation and involution, have been shown to regulate fucosylation in breast cancer cells and could have a similar role in normal mammary epithelial cells[9][13].
Conclusion
The secretion of this compound in human milk is a clear example of how maternal genetics directly impacts the composition of this vital fluid and, consequently, the nutritional and immunological environment of the infant. The FUT2 and FUT3 genes are the primary determinants of 2'-FL and 3-FL secretion, respectively. This guide has provided a comprehensive overview of the genetic basis of this process, including quantitative data, detailed experimental methodologies, and an exploration of the potential regulatory pathways. Further research into the precise signaling cascades controlling fucosyltransferase expression in the mammary gland will provide a more complete understanding of this fascinating aspect of human milk biology and may open new avenues for personalized infant nutrition and therapeutic interventions.
References
- 1. Conditional repression of STAT5 expression during lactation reveals its exclusive roles in mammary gland morphology, milk-protein gene expression, and neonate growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of gene expression in the bovine mammary gland by ovarian steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time of Lactation and Maternal Fucosyltransferase Genetic Polymorphisms Determine the Variability in Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of FUT2 and FUT3 Polymorphisms and Nasopharyngeal Microbiome on Respiratory Infections in Breastfed Bangladeshi Infants from the Microbiota and Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maternal fucosyltransferase 2 status affects the gut bifidobacterial communities of breastfed infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF ligands of the postnatal mammary stroma regulate distinct aspects of epithelial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Fucosyltransferase 8 regulation and breast cancer suppression by transcription factor activator protein 2γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of mammary gland factor/Stat5a during mammary gland development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolactin mediated intracellular signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells [scholarworks.indianapolis.iu.edu]
- 14. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progesterone dose-dependently modulates hepatocyte growth factor production in 3T3-L1 mouse preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of 2'-Fucosyllactose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fucosyllactose (B36931) (2'-FL), the most abundant human milk oligosaccharide (HMO), is a key bioactive component of human breast milk, playing a crucial role in infant immune development.[1] Beyond its well-established prebiotic functions, emerging evidence highlights its direct immunomodulatory capabilities, influencing both innate and adaptive immune responses. This technical guide provides an in-depth overview of the immunomodulatory effects of 2'-FL, detailing its mechanisms of action, impact on various immune cells, and the experimental methodologies used to elucidate these properties. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Mechanisms of Immunomodulation
2'-FL exerts its immunomodulatory effects through two primary pathways: indirect modulation via the gut microbiota and direct interaction with immune cells.
-
Indirect Modulation via Gut Microbiota: 2'-FL acts as a selective prebiotic, promoting the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2] The fermentation of 2'-FL by these bacteria leads to the production of short-chain fatty acids (SCFAs) such as butyrate, acetate, and propionate.[1][2] Butyrate, a key energy source for colonocytes, has been shown to modulate immune activation by suppressing the NF-κB signaling pathway and promoting intestinal barrier function.[3]
-
Direct Interaction with Immune Cells and Epithelium: 2'-FL can be partially absorbed and excreted in urine, indicating systemic availability.[4][5] It directly interacts with intestinal epithelial cells and various immune cells. For instance, 2'-FL can act as a soluble decoy receptor, preventing the adhesion of pathogens like Campylobacter jejuni, enteropathogenic Escherichia coli, rotavirus, and norovirus to host cell surface glycans.[3][5] Furthermore, it can modulate inflammatory signaling pathways within enterocytes, for example, by attenuating lipopolysaccharide (LPS)-induced inflammation through the modulation of CD14 expression.[6][7] Studies have also shown that 2'-FL can directly influence the maturation and function of dendritic cells.[8]
Effects on Immune Cell Populations
2'-FL has been demonstrated to influence a wide range of immune cells, contributing to a balanced and effective immune response.
T Lymphocytes
2'-FL plays a significant role in T cell differentiation and function. In a cyclophosphamide-induced immunosuppressed mouse model, 2'-FL administration led to an increase in the proportion of T cells in mesenteric lymph nodes, including both T-helper (Th) and T-cytotoxic (Tc) cells.[5][6] It has been shown to promote a shift towards a Th1-type response, characterized by increased production of IFN-γ.[4][6] Specifically, 2'-FL has been observed to upregulate the mRNA expression of Th1-associated cytokines like IL-2 and IL-12r in splenocytes.[6] In some contexts, it also increases the production of the regulatory cytokine IL-10.[6] Furthermore, in a mouse model of psoriasis, 2'-FL was found to inhibit the differentiation of Th17 cells by reducing the phosphorylation of STAT3.[9]
B Lymphocytes
Evidence suggests that 2'-FL enhances humoral immunity by promoting B cell activation and antibody production. In a murine vaccination model, dietary 2'-FL increased the frequency of activated B-cells (CD19+ B220+ CD27+) in the spleen.[8][10][11] This was accompanied by significantly enhanced vaccine-specific IgG1 and IgG2a serum levels.[8][10] Studies in suckling rats have also shown that 2'-FL supplementation leads to higher plasma concentrations of IgG and IgA.[4][5]
Dendritic Cells (DCs)
The effect of 2'-FL on dendritic cells appears to be context-dependent. Some in vitro studies have reported that 2'-FL does not directly modulate human dendritic cell differentiation or LPS-induced maturation.[12] However, other research using a murine vaccination model demonstrated that 2'-FL can directly enhance the maturation status and antigen-presenting capacity of bone marrow-derived dendritic cells (BMDCs), leading to increased proliferation of antigen-specific CD4+ and CD8+ T-cells.[8][10] Fermentation products of 2'-FL have also been shown to influence cytokine secretion by immature dendritic cells in an aryl hydrocarbon receptor (AhR)-dependent manner.[13][14]
Macrophages and Microglia
2'-FL can modulate macrophage and microglia polarization, generally promoting an anti-inflammatory M2 phenotype. In a mouse model of ischemic stroke, 2'-FL was shown to enhance M2-type microglial polarization and upregulate the expression of the M2 marker CD206, which was associated with increased IL-4 levels and STAT6 activation.[15] In vitro studies with RAW 264.7 macrophages have shown that 2'-FL can promote the secretion of both pro-inflammatory (IL-6, TNF-α) and anti-inflammatory (IL-10) cytokines in a dose-dependent manner, suggesting a complex regulatory role.[16]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the immunomodulatory effects of 2'-Fucosyllactose.
Table 1: Effects of 2'-FL on Immune Cell Populations
| Immune Cell Type | Model System | 2'-FL Effect | Key Findings | Reference(s) |
| T-helper (Th) cells | Suckling Rats | Increased proportion in mesenteric lymph nodes | Increased percentage of Th lymphocytes expressing CD62L. | [5] |
| T-cytotoxic (Tc) cells | Suckling Rats | Increased proportion in mesenteric lymph nodes | Higher Tc cell proportions observed. | [5] |
| B cells | Suckling Rats | Decreased proportion in mesenteric lymph nodes | T/B ratio was deviated. | [5] |
| Activated B cells (CD27+) | Murine Vaccination Model | Increased percentage in spleen | 1% 2'-FL diet led to a higher percentage of activated B-cells. | [8] |
| CD3+ T lymphocytes | Immunosuppressed Mice | Significantly increased percentage | Reversed CTX-induced reduction in splenic T lymphocytes. | [17] |
| CD4+ T lymphocytes | Immunosuppressed Mice | Significantly increased percentage | Reversed CTX-induced reduction in splenic T lymphocytes. | [17] |
| CD8+ T lymphocytes | Immunosuppressed Mice | Significantly increased percentage | Reversed CTX-induced reduction in splenic T lymphocytes. | [17] |
Table 2: Effects of 2'-FL on Cytokine and Immunoglobulin Levels
| Analyte | Model System | 2'-FL Effect | Key Findings | Reference(s) |
| IFN-γ | Immunosuppressed Mice | Significant increase in serum | Recovered CCP-induced suppression. | [6] |
| IL-2 | Immunosuppressed Mice | Tendency to increase in serum | Recovered CCP-induced suppression. | [6] |
| IL-10 | Immunosuppressed Mice | Significant increase in serum | Recovered CCP-induced suppression. | [6] |
| IL-4 | Suckling Rats | Decreased levels in intestinal tissue | Nearly half the levels found in the reference group on day 16. | [4][5] |
| IL-6 | Suckling Rats | Decreased levels in intestinal tissue | Nearly half the levels found in the reference group on day 16. | [4][5] |
| TNF-α | Suckling Rats | Decreased levels in intestinal tissue | Nearly half the levels found in the reference group on day 16. | [4][5] |
| IgG | Suckling Rats | Increased plasma concentration | Elevated levels observed on day 8 and 16. | [4][5] |
| IgA | Suckling Rats | Increased plasma concentration | Raised plasma IgA levels on day 16. | [4][5] |
| Vaccine-specific IgG1 & IgG2a | Murine Vaccination Model | Increased serum levels | Dose-dependent enhancement of antibody response. | [8][10] |
| IL-4 | Immunosuppressed Mice | Significantly increased serum levels | Reversed CTX-induced immune disorders. | [17] |
| IL-10 | Immunosuppressed Mice | Significantly increased serum levels | Reversed CTX-induced immune disorders. | [17] |
Signaling Pathways
Several signaling pathways have been identified as targets of 2'-FL's immunomodulatory activity.
TLR4/NF-κB Pathway
2'-FL has been shown to attenuate the Toll-like receptor 4 (TLR4) signaling pathway. In a model of β-lactoglobulin-induced allergy, 2'-FL was found to directly inhibit the TLR4/NF-κB pathway in a dose-dependent manner, potentially by modulating miR-146a.[18] In intestinal epithelial cells, 2'-FL suppresses LPS-induced inflammation by downregulating the expression of CD14, a co-receptor for TLR4, thereby quenching downstream pro-inflammatory signaling.[6][7][19]
STAT3 Signaling Pathway
In the context of Th17 cell differentiation, 2'-FL has been demonstrated to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] This leads to a reduction in the expression of RORγt, the master transcription factor for Th17 cells, thereby decreasing the production of Th17-related cytokines.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to investigate the immunomodulatory effects of 2'-FL.
In Vivo Animal Models
-
Cyclophosphamide (B585) (CCP/CTX)-Induced Immunosuppression Model:
-
Animals: ICR or BALB/c mice are commonly used.
-
Procedure: Mice are orally administered with 2'-FL (e.g., 0.5 mg/kg body weight) or a vehicle control for a specified period (e.g., 14 days).[6] Immunosuppression is induced by intraperitoneal injection of cyclophosphamide (e.g., 80 mg/kg body weight) towards the end of the administration period.[6][17]
-
Endpoints: Body weight, spleen and thymus indices, cytokine levels in serum (ELISA), and immune cell populations in the spleen (flow cytometry) are measured.[6][17]
-
-
Influenza Vaccination Model:
-
Animals: C57Bl/6JOlaHsd mice are used.
-
Procedure: Mice are fed a diet containing varying concentrations of 2'-FL (e.g., 0.25-5% w/w) for a period before and after primary and booster vaccinations with an influenza vaccine.[8][10]
-
Endpoints: Vaccine-specific antibody levels (IgG1, IgG2a) in serum are measured by ELISA.[8] Delayed-type hypersensitivity (DTH) responses are assessed. Splenocytes are isolated for ex vivo restimulation assays to measure T cell proliferation and cytokine production.[8][10]
-
-
Suckling Rat Model:
-
Animals: Neonatal rats.
-
Procedure: Pups are orally administered with 2'-FL or a vehicle daily from an early age (e.g., day 2 to day 16 of life).[4][5]
-
Endpoints: Plasma immunoglobulin concentrations (IgG, IgA) are measured.[4][5] Mesenteric lymph nodes are collected to analyze T and B cell subsets by flow cytometry.[5] Intestinal tissue is analyzed for cytokine levels and histomorphometry.[4][5]
-
In Vitro Cell Culture Assays
-
Dendritic Cell Maturation and Function:
-
Cells: Bone marrow-derived dendritic cells (BMDCs) from mice or human monocyte-derived dendritic cells.
-
Procedure: Immature DCs are cultured with 2'-FL at various concentrations. Maturation can be induced with stimuli like LPS.
-
Endpoints: Expression of maturation markers (e.g., CD40, CD86, MHCII) is assessed by flow cytometry.[8] Cytokine secretion (e.g., IL-12p70, IL-10) is measured by ELISA or cytometric bead array.[8][12] Antigen-presenting capacity is evaluated in co-culture with antigen-specific T cells, measuring T cell proliferation.[8]
-
-
Macrophage Polarization and Activation:
-
Cells: RAW 264.7 macrophage cell line or primary macrophages.
-
Procedure: Macrophages are treated with 2'-FL, often in the presence of a pro-inflammatory stimulus like LPS.[16]
-
Endpoints: Cell proliferation, nitric oxide production, and cytokine secretion (e.g., IL-6, IL-10, TNF-α) are quantified.[16] Gene expression of M1/M2 markers can be assessed by RT-PCR.[15]
-
-
Intestinal Epithelial Cell (IEC) Inflammatory Response:
-
Cells: Human IEC lines such as Caco-2, T84, or HT-29.
-
Procedure: IECs are pre-incubated with 2'-FL and then challenged with bacteria (e.g., E. coli) or bacterial components (e.g., LPS).[7]
-
Endpoints: Secretion of pro-inflammatory cytokines like IL-8 is measured by ELISA.[7] Expression of signaling proteins (e.g., CD14, NF-κB) is analyzed by Western blot or in-cell Westerns.[7][19]
-
Conclusion
2'-Fucosyllactose is a multifaceted immunomodulatory agent with significant potential for applications in infant nutrition, functional foods, and therapeutic development. Its ability to shape the gut microbiota, directly interact with immune and epithelial cells, and modulate key signaling pathways underscores its importance in maintaining immune homeostasis. The collective evidence from in vivo and in vitro studies demonstrates that 2'-FL can enhance both innate and adaptive immune responses, promote anti-inflammatory effects, and contribute to a balanced immune system. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of 2'-FL in various immune-related conditions.[6][20] This guide provides a solid foundation for professionals seeking to understand and leverage the immunomodulatory properties of this remarkable human milk oligosaccharide.
References
- 1. benchchem.com [benchchem.com]
- 2. layerorigin.com [layerorigin.com]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 6. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Human Milk Oligosaccharide 2′-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model [frontiersin.org]
- 9. 2′-fucosyllactose| human milk oligosaccharides | HMO | 2’-FL [hcp.biostime.com]
- 10. Human Milk Oligosaccharide 2'-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. The oligosaccharides 6'-sialyllactose, 2'-fucosyllactose or galactooligosaccharides do not directly modulate human dendritic cell differentiation or maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combining galacto-oligosaccharides and 2′-fucosyllactose alters their fermentation kinetics by infant fecal microbiota and influences AhR-receptor dependent cytokine responses in immature dendritic cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. Combining galacto-oligosaccharides and 2′-fucosyllactose alters their fermentation kinetics by infant fecal microbiota and influences AhR-receptor dependent cytokine responses in immature dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Neuroinflammatory Effects of the Human Milk Oligosaccharide, 2′-Fucosyllactose, Exerted via Modulation of M2 Microglial Activation in a Mouse Model of Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High doses of the galactooligosaccharides, 2'-fucosyllactose alleviate immunodeficiency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunomodulatory Effects of a Prebiotic Formula with 2′-Fucosyllactose and Galacto- and Fructo-Oligosaccharides on Cyclophosphamide (CTX)-Induced Immunosuppressed BALB/c Mice via the Gut–Immune Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bifidogenic Effect of 2′-Fucosyllactose (2′-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Fucosyllactose in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fucosyllactose (B36931) (2'-FL) is the most abundant human milk oligosaccharide (HMO), playing a crucial role in infant health by promoting the growth of beneficial gut bacteria, preventing pathogen infections, and supporting immune system development.[1][2][3] Its significant biological functions have led to a high demand for 2'-FL as a bioactive ingredient in infant formula and other nutraceuticals.[1][4] Microbial fermentation using engineered Escherichia coli has emerged as a promising and cost-effective method for the large-scale production of 2'-FL.[5][6]
These application notes provide a detailed overview of the primary methods for synthesizing 2'-FL in E. coli, complete with comparative data, detailed experimental protocols, and visual diagrams of the underlying metabolic pathways and experimental workflows.
Metabolic Pathways for 2'-FL Synthesis in E. coli
The biosynthesis of 2'-FL in engineered E. coli hinges on two key components: the intracellular availability of the sugar donor, guanosine (B1672433) 5'-diphosphate-L-fucose (GDP-L-fucose), and the acceptor, lactose (B1674315), along with the catalytic activity of an α-1,2-fucosyltransferase.[2][7] There are two primary pathways for producing the crucial GDP-L-fucose precursor: the de novo pathway and the salvage pathway.
De Novo Synthesis Pathway
The de novo pathway is endogenous to E. coli and synthesizes GDP-L-fucose from fructose-6-phosphate, an intermediate of glycolysis.[5] This pathway involves a series of enzymatic conversions. Metabolic engineering efforts focus on overexpressing the key enzymes in this pathway to increase the intracellular pool of GDP-L-fucose.[7][8]
Caption: De novo synthesis pathway for 2'-Fucosyllactose in engineered E. coli.
Salvage Pathway
The salvage pathway offers an alternative route to GDP-L-fucose, starting from exogenously supplied L-fucose. This pathway is typically shorter, involving fewer enzymatic steps.[4] While this can lead to high conversion efficiencies, the high cost of L-fucose can be a significant drawback for industrial-scale production.[5][6]
Comparative Analysis of 2'-FL Production Strategies
Various metabolic engineering strategies have been employed to enhance 2'-FL production in E. coli. These strategies often involve a combination of overexpressing synthesis pathway genes, deleting genes of competing pathways, and optimizing fermentation conditions. The following table summarizes key quantitative data from several studies to facilitate comparison.
| E. coli Strain | Key Genetic Modifications | Fucosyl- transferase Source | Fermentation Strategy | Carbon Source(s) | 2'-FL Titer (g/L) | Yield (mol/mol or g/g) | Productivity (g/L/h) | Reference |
| BL21(DE3) derivative | Overexpression: manB, manC, gmd, wcaG, lacY, futC. Knockout: lacZ, wcaJ. | Helicobacter pylori | Fed-batch | Glycerol, Lactose | 22.3 | 0.53 mol/mol lactose | Not Reported | [1] |
| C41(DE3)ΔZ | Overexpression: manB, manC, gmd, wcaG, futC, rcsA, rcsB. Knockout: lacZ, wcaJ, nudD, nudK. | Helicobacter pylori | Fed-batch | Glycerol, Lactose | 66.8 | 0.89 mol/mol lactose | ~0.95 | [5] |
| BL21(DE3) | Overexpression: manB, manC, gmd, wcaG, fkp, futT2. Knockout: lacZ, fucI, fucK, wcaJ. | Helicobacter pylori | Fed-batch | Glucose, Lactose, Fucose | 14.1 | Not Reported | Not Reported | [4][9] |
| BL21(DE3) | Overexpression: lacY, setA, manC-manB, gmd-wcaG. Knockout: pgi. | Neisseria sp. | Fed-batch | Glycerol, Lactose | 141.27 | Not Reported | 3.14 | [3] |
| BL21(DE3) | Overexpression: gsk, futC. Knockout: iclR. | Helicobacter pylori | Fed-batch | Glycerol, Glucose, Lactose | 121.9 | Not Reported | 1.57 | [10][11] |
| BL21(DE3) derivative | Overexpression: manB, manC, gmd, wcaG, futCB. Knockout: lacZ, waaF. | Bacillus cereus | Fed-batch | Glycerol, Lactose | 121.4 | Not Reported | 1.90 | [7] |
Experimental Workflow
The overall process of producing 2'-FL using engineered E. coli follows a structured workflow, from the initial strain engineering to the final product analysis.
Caption: General experimental workflow for 2'-FL production in E. coli.
Detailed Experimental Protocols
Protocol 1: Construction of a 2'-FL Producing E. coli Strain (De Novo Pathway)
This protocol describes the construction of an engineered E. coli strain for de novo 2'-FL production, based on common strategies from the literature.[1][5]
1. Host Strain:
-
E. coli BL21(DE3) or a derivative with reduced lactose metabolism (e.g., with a lacZ deletion) is recommended.[2][5]
2. Plasmid Construction:
-
GDP-L-fucose Synthesis Plasmid:
-
Amplify the genes manB, manC, gmd, and wcaG from the E. coli K-12 genome.
-
Clone these genes into a suitable expression vector (e.g., pETDuet-1 or pRSFDuet-1) under the control of a T7 promoter. The genes can be arranged as operons (manC-manB and gmd-wcaG) to ensure coordinated expression.[3]
-
-
Fucosylation Plasmid:
-
Synthesize or amplify the α-1,2-fucosyltransferase gene (futC or wbgL) from a suitable source, such as Helicobacter pylori.[1][12]
-
Clone the fucosyltransferase gene into a compatible expression vector (e.g., pCOLADuet-1 or pET-28a).
-
To enhance lactose uptake, the lacY gene (lactose permease) from E. coli can be co-expressed on this plasmid.[3][8]
-
3. Chromosomal Gene Knockout (e.g., lacZ):
-
Utilize a markerless gene deletion method, such as the λ-Red recombination system.
-
Design primers to amplify a resistance cassette (e.g., chloramphenicol (B1208) or kanamycin (B1662678) resistance) flanked by homologous regions upstream and downstream of the lacZ gene.
-
Transform the host strain containing the pKD46 plasmid (expressing the λ-Red recombinase) with the PCR product.
-
Select for transformants on antibiotic-containing plates.
-
Remove the resistance cassette using a FLP recombinase-expressing plasmid (e.g., pCP20).
4. Transformation and Strain Verification:
-
Co-transform the final host strain (with gene knockouts) with the GDP-L-fucose synthesis plasmid and the fucosylation plasmid.
-
Select for positive transformants on LB agar (B569324) plates containing the appropriate antibiotics.
-
Verify the presence of the plasmids and the chromosomal knockout through colony PCR and DNA sequencing.
Protocol 2: Fed-Batch Fermentation for High-Titer 2'-FL Production
This protocol outlines a general fed-batch fermentation process for high-density cell growth and 2'-FL production.[5][13][14]
1. Media Preparation:
-
Batch Medium (per liter): 20 g glycerol, 5 g yeast extract, 10 g tryptone, 3 g KH₂PO₄, 17 g Na₂HPO₄·12H₂O, 2 g NH₄Cl, 1.4 g MgSO₄·7H₂O, 10 mg thiamine, and 1 mL trace metal solution.[15]
-
Feeding Medium (per liter): 600 g glycerol, 20 g MgSO₄·7H₂O, and appropriate antibiotics.
-
Lactose Feed: A sterile solution of 200 g/L lactose.
-
Inducer: 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution.
2. Inoculum Preparation:
-
Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Transfer the overnight culture to 100 mL of batch medium in a 500 mL shake flask and grow at 37°C until the OD₆₀₀ reaches 3-4.
3. Fermentation Process:
-
Inoculate a 3 L bioreactor containing 1.5 L of batch medium with the seed culture to an initial OD₆₀₀ of approximately 0.2.
-
Control the temperature at 37°C and the pH at 7.0 (controlled with the addition of 25% v/v ammonia (B1221849) solution). Maintain dissolved oxygen (DO) above 30% by cascading agitation (300-800 rpm) and aeration (1-2 vvm).
-
When the initial glycerol is depleted (indicated by a sharp increase in DO), initiate the glycerol feeding to maintain cell growth. A common strategy is an exponential feeding rate to achieve a specific growth rate.
-
Once the OD₆₀₀ reaches 20-30, lower the temperature to 30°C and induce protein expression with 0.1-0.5 mM IPTG.
-
Simultaneously with induction, start the lactose feed at a controlled rate.
-
Continue the fed-batch fermentation for 48-72 hours, periodically collecting samples for analysis of cell density, substrate consumption, and 2'-FL concentration.
Protocol 3: Quantification of 2'-FL
1. Sample Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with deionized water to a concentration within the linear range of the analytical standard curve.
2. HPLC Analysis:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve using a certified 2'-FL standard. Calculate the concentration of 2'-FL in the samples by comparing the peak areas to the standard curve.
Conclusion
The microbial synthesis of 2'-Fucosyllactose in engineered E. coli is a rapidly advancing field with the potential to meet the growing global demand for this valuable HMO. By leveraging sophisticated metabolic engineering strategies and optimized fed-batch fermentation processes, researchers have achieved remarkable titers of 2'-FL. The protocols and data presented in these application notes serve as a comprehensive resource for scientists and developers working to establish and improve upon these production systems. Further advancements in strain engineering, including the exploration of novel enzymes and the fine-tuning of metabolic fluxes, will continue to enhance the efficiency and economic viability of microbial 2'-FL synthesis.
References
- 1. Metabolic engineering strategies of de novo pathway for enhancing 2'-fucosyllactose synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole cell biosynthesis of a functional oligosaccharide, 2′-fucosyllactose, using engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Escherichia coli BL21(DE3) for 2'-Fucosyllactose Synthesis in a Higher Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Intensification of 2′-Fucosyllactose biosynthesis pathway by using a novel fucosyltransferase from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathway Optimization of 2'-Fucosyllactose Production in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Yield Synthesis of 2'-Fucosyllactose from Glycerol and Glucose in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. eppendorf.com [eppendorf.com]
- 14. bionet.com [bionet.com]
- 15. Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Production of 3-Fucosyllactose
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fucosyllactose (B594375) (3-FL) is a prominent human milk oligosaccharide (HMO) that plays a significant role in infant health, including the development of the gut microbiome, immune system modulation, and protection against pathogens. Its potential applications in infant formula, functional foods, and therapeutics have driven the development of scalable production methods. Enzymatic synthesis using α-1,3-fucosyltransferases presents a highly specific and efficient approach for 3-FL production. This document provides detailed application notes and protocols for the enzymatic production of 3-FL, leveraging fucosyltransferases expressed in microbial hosts.
Principle of Enzymatic 3-Fucosyllactose Synthesis
The enzymatic synthesis of 3-FL involves the transfer of an L-fucose moiety from a donor substrate, typically guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to the C3-hydroxyl group of the glucose unit in lactose (B1674315). This reaction is catalyzed by a specific glycosyltransferase, an α-1,3-fucosyltransferase.
Key Enzymes: α-1,3-Fucosyltransferases
Several α-1,3-fucosyltransferases from bacterial sources have been successfully utilized for 3-FL production. The choice of enzyme is critical and often requires engineering to enhance its solubility, stability, and catalytic activity in a microbial production host.
Commonly Used α-1,3-Fucosyltransferases:
-
Helicobacter pylori Fucosyltransferase (FutA/FucT): Wild-type and engineered variants of this enzyme are frequently used.[1][2] Engineering efforts, such as truncation of the C-terminal membrane-anchoring region and optimization of heptad repeats, have been shown to increase soluble expression and activity.[2][3] Site-directed mutagenesis has also been employed to improve catalytic efficiency.[4][5]
-
Bacteroides gallinaceum α-1,3-Fucosyltransferase (futM2): This enzyme has also been identified as a key candidate for efficient 3-FL synthesis in engineered E. coli.[6][7]
-
Bacteroides fragilis Fucosyltransferase: Truncated versions of this enzyme have shown potential for in vivo synthesis.[8]
Production Strategies: In Vivo vs. In Vitro
In Vivo Production (Microbial Fermentation): This is the most common and economically feasible approach for large-scale production. It involves engineering a microbial host, such as Escherichia coli or Bacillus subtilis, to:
-
Overexpress a selected α-1,3-fucosyltransferase.
-
Provide the necessary precursors: lactose (acceptor) and GDP-L-fucose (donor). The de novo synthesis pathway for GDP-L-fucose is often engineered and optimized within the host.[6][9]
-
Minimize competing metabolic pathways to direct carbon flux towards 3-FL synthesis.[10]
In Vitro Enzymatic Synthesis: This method uses purified enzymes and substrates in a controlled reaction vessel. While it allows for precise control over reaction conditions and simpler downstream processing, the high cost of the purified enzyme and the GDP-L-fucose donor substrate currently limits its large-scale industrial application.[11]
Quantitative Data on 3-Fucosyllactose Production
The following table summarizes key quantitative data from various studies on the microbial production of 3-FL.
| Host Strain | Fucosyltransferase Source | Production Scale | Key Engineering Strategies | 3-FL Titer (g/L) | Productivity (g/L/h) | Yield (mol/mol) | Reference |
| E. coli | Helicobacter pylori | Fed-batch Fermentation | Blocked colanic acid pathway | 11.5 | 0.22 | 0.39 (mol/mol lactose) | [1] |
| E. coli | Bacteroides gallinaceum | 3 L Fermenter | Combinatorial engineering, MLO system | 10.8 | N/A | N/A | [6][7] |
| E. coli | Engineered FutM2 | Fed-batch Fermentation | Site-saturation mutation (Q126A) | 52.1 | N/A | N/A | [10] |
| E. coli | Engineered α-1,3-fucosyltransferase | 5.0-L Bioreactor | Overexpression of cofactor regeneration genes | 35.72 | N/A | 0.82 (mol/mol lactose) | [9] |
| E. coli BL21 Star (DE3) | Screened α-1,3-fucosyltransferase | 5 L Bioreactor | Genome integration, transporter screening | 60.24 | N/A | N/A | [12] |
| Bacillus subtilis | Engineered H. pylori FucTa | 5 L Bioreactor | Rational design of FucTa (Y218K) | 36.98 | N/A | N/A | [4] |
| E. coli | Engineered H. pylori FutA (quadruple mutant) | N/A | Increased GTP synthesis | Gram-scale | N/A | N/A | [5] |
| E. coli | Engineered H. pylori FutA | Shake-flask | Double-copy mutant expression | 4.92 | N/A | N/A | [13] |
N/A: Not available in the cited source.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of 3-Fucosyllactose
This protocol describes a typical laboratory-scale in vitro synthesis using a purified fucosyltransferase.[11]
A. Materials and Reagents:
-
Purified α-1,3-fucosyltransferase (e.g., from Helicobacter pylori)
-
Guanosine diphosphate-L-fucose (GDP-L-fucose) (donor substrate)
-
Lactose (acceptor substrate)
-
Tris-HCl buffer (pH 7.0 - 7.5, optimal pH should be determined for the specific enzyme)
-
Divalent cations (e.g., 5-10 mM MnCl₂ or MgCl₂)
-
Deionized water
-
Heating block or water bath for reaction termination
B. Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a 1 mL reaction, the final concentrations might be:
-
Lactose: 50-100 mM
-
GDP-L-fucose: 55-110 mM (typically in slight excess to the acceptor)
-
Tris-HCl buffer: 50 mM, pH 7.2
-
MnCl₂: 5 mM
-
-
Enzyme Addition: Add the purified α-1,3-fucosyltransferase to a final concentration that allows for a reasonable reaction rate (e.g., 0.1-1 U/mL). The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a predetermined time (e.g., 2-24 hours). The reaction progress can be monitored by taking aliquots at different time points.
-
Reaction Termination: To stop the reaction, heat the mixture at 100°C for 5 minutes to denature the enzyme.
-
Analysis: Centrifuge the terminated reaction mixture to pellet the denatured protein. Analyze the supernatant for 3-FL formation using methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Protocol 2: In Vivo Production of 3-Fucosyllactose in Engineered E. coli (Fed-Batch Fermentation)
This protocol provides a general outline for the production of 3-FL using a metabolically engineered E. coli strain in a laboratory-scale bioreactor.
A. Materials and Reagents:
-
Engineered E. coli strain harboring the genes for an α-1,3-fucosyltransferase and the GDP-L-fucose synthesis pathway.
-
Seed culture medium (e.g., LB broth with appropriate antibiotics).
-
Fermentation medium: A defined mineral medium containing a primary carbon source (e.g., glucose or glycerol), a nitrogen source, salts, and trace elements.[1]
-
Feeding solution: A concentrated solution of the primary carbon source and lactose.
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) if the gene expression is under an inducible promoter.
-
Bioreactor (e.g., 3 L or 5 L) equipped with controls for pH, temperature, and dissolved oxygen (DO).
B. Procedure:
-
Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into the seed culture medium. Grow overnight at 37°C with shaking.
-
Bioreactor Inoculation: Inoculate the bioreactor containing the sterile fermentation medium with the overnight seed culture to an initial optical density (OD₆₀₀) of approximately 0.1-0.2.
-
Batch Phase: Maintain the culture at 37°C. Control the pH at a setpoint (e.g., 7.0) by automatic addition of a base (e.g., NH₄OH). Maintain the dissolved oxygen (DO) level above 20-30% by adjusting the agitation speed and airflow rate. Grow the cells until the initial carbon source is depleted, which is often indicated by a sharp increase in DO.
-
Induction: When the culture reaches a suitable cell density (e.g., OD₆₀₀ of 10-20), add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to initiate the expression of the fucosyltransferase and other pathway enzymes.
-
Fed-Batch Phase: Start the feeding of the concentrated carbon source and lactose solution to maintain a controlled growth rate and provide the acceptor substrate for 3-FL synthesis. The feeding strategy can be pre-determined or linked to the DO signal.
-
Production Phase: Continue the fermentation for 48-72 hours, or until 3-FL production ceases. During this phase, it may be beneficial to lower the temperature to 30°C to enhance protein folding and stability.
-
Sampling and Analysis: Periodically take samples from the bioreactor to monitor cell growth (OD₆₀₀), substrate consumption, and 3-FL production using HPLC.
-
Harvesting and Downstream Processing: After the fermentation is complete, harvest the culture broth. Separate the cells from the supernatant, which contains the secreted 3-FL. The 3-FL can then be purified using a combination of chromatography techniques.
Visualizations
Enzymatic Reaction of 3-Fucosyllactose Synthesis
Caption: Enzymatic synthesis of 3-Fucosyllactose.
Experimental Workflow for In Vivo 3-FL Production
References
- 1. Production of 3-Fucosyllactose in Engineered Escherichia coli with α-1,3-Fucosyltransferase from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of α-1,3-fucosyltransferases for production of 3-fucosyllactose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design of an α-1,3-Fucosyltransferase for the Biosynthesis of 3-Fucosyllactose in Bacillus subtilis ATCC 6051a via De Novo GDP-l-Fucose Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli via the salvage pathway through increasing GTP synthesis and β-galactosidase modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combinatorial Engineering of Escherichia coli for Enhancing 3-Fucosyllactose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Combinatorial Optimization Strategies for 3-Fucosyllactose Hyperproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Multistrategy Optimization for High-Yield 3-Fucosyllactose Production in Escherichia coli BL21 Star (DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient de novo synthesis of 3-fucosyllactose in Escherichia coli via enzyme engineering and pathway refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Yield Production of 3-Fucosyllactose via Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-yield production of 3-Fucosyllactose (B594375) (3-FL), a key human milk oligosaccharide (HMO), using metabolically engineered Escherichia coli. The content is designed to guide researchers in developing robust microbial cell factories for 3-FL synthesis.
Introduction to 3-Fucosyllactose (3-FL)
3-Fucosyllactose is a prominent fucosylated trisaccharide in human milk, playing a crucial role in infant health. Its biological functions include promoting the growth of beneficial gut bacteria, inhibiting pathogen adhesion, and modulating the immune system.[1][2][3] The industrial-scale production of 3-FL is challenging via direct extraction from milk, making microbial fermentation a promising and economically viable alternative.[4][5] Metabolic engineering of microorganisms like Escherichia coli has emerged as a powerful strategy to achieve high-titer production of 3-FL from renewable feedstocks.[2][3]
Core Principles of Metabolic Engineering for 3-FL Production
The biosynthesis of 3-FL in engineered E. coli involves the enzymatic transfer of an L-fucose moiety from a donor substrate, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to a lactose (B1674315) acceptor molecule. This reaction is catalyzed by the key enzyme α-1,3-fucosyltransferase.[6] High-yield production necessitates a multi-pronged metabolic engineering approach targeting precursor supply, pathway efficiency, and suppression of competing metabolic pathways.
There are two primary pathways for the synthesis of the crucial precursor, GDP-L-fucose, in engineered microbes:
-
De Novo Pathway: This pathway synthesizes GDP-L-fucose from central carbon metabolism, typically starting from fructose-6-phosphate. It involves a series of enzymatic steps catalyzed by enzymes such as mannose-6-phosphate (B13060355) isomerase (ManA), phosphomannomutase (ManB), mannose-1-phosphate guanylyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthase (Fcl).[6]
-
Salvage Pathway: This pathway generates GDP-L-fucose from exogenously supplied L-fucose through the action of L-fucokinase/GDP-L-fucose pyrophosphorylase.[7][8] While highly efficient, the cost of L-fucose can be a limiting factor for large-scale production.[6]
Key Metabolic Engineering Strategies
A "plug-and-play" modular optimization approach is often employed to systematically enhance 3-FL production in E. coli.[1] This involves the following key strategies:
-
Host Strain Selection and Modification: E. coli strains such as BL21(DE3) are commonly used as the host chassis.[1][4] Modifications often include the deletion of genes involved in competing pathways, such as β-galactosidase (lacZ) to prevent lactose degradation and genes for colanic acid biosynthesis (wcaJ) to redirect precursor flux.[9][10]
-
Screening and Engineering of α-1,3-Fucosyltransferase: The choice of α-1,3-fucosyltransferase is critical for high 3-FL yields. Enzymes from various sources, including Helicobacter pylori (e.g., FutA) and Bacteroides gallinaceum (e.g., futM2), have been successfully used.[1][2] Further protein engineering of these enzymes, for instance by modifying the C-terminal region or through site-directed mutagenesis, can enhance their soluble expression, stability, and catalytic activity.[8][11][12]
-
Enhancing Precursor Supply:
-
Lactose: Increasing the uptake of the acceptor molecule, lactose, can be achieved by overexpressing lactose permease (lacY).[6]
-
GDP-L-fucose: Boosting the intracellular pool of the donor substrate, GDP-L-fucose, is a primary target. This involves strengthening the de novo synthesis pathway by overexpressing key enzymes and eliminating competing pathways.[1][6]
-
-
Cofactor Engineering: The de novo synthesis of GDP-L-fucose is dependent on cofactors such as NADPH and GTP.[2] Overexpression of genes involved in the pentose (B10789219) phosphate (B84403) pathway (zwf, gnd) or other NADPH-regenerating enzymes (pntAB) can increase NADPH availability.[6] Similarly, enhancing the GTP pool through overexpression of enzymes like inosine-guanosine kinase (gsk) can further boost 3-FL titers.[2][7]
-
Fermentation Process Optimization: Transitioning from shake-flask to fed-batch fermentation in a bioreactor is crucial for achieving high cell densities and, consequently, high product titers.[4][13] This involves carefully controlling parameters such as pH, temperature, dissolved oxygen, and substrate feeding rates.
Data Presentation: Quantitative Production of 3-FL
The following tables summarize the reported quantitative data on 3-FL production in various metabolically engineered E. coli strains.
| Host Strain | Key Engineering Strategies | Culture Condition | 3-FL Titer (g/L) | Reference |
| E. coli BL21(DE3) | Overexpression of futA from H. pylori, optimization of GDP-L-fucose and lactose supply, NADPH regeneration | Shake Flask & Bioreactor | 12.43 | [1] |
| E. coli | Introduction of futM2 from B. gallinaceum, downregulation of competing pathways, use of membraneless organelles, cofactor enhancement | Shake Flask | 8.2 | [2][3] |
| E. coli | Introduction of futM2 from B. gallinaceum, downregulation of competing pathways, use of membraneless organelles, cofactor enhancement | 3 L Fermenter | 10.8 | [2][3] |
| E. coli BL21 Star (DE3) | Genome integration of 3-FL production module, screening of efficient α-1,3-fucosyltransferase, optimization of precursor synthesis, transporter screening | Shake Flask | 11.26 | [4] |
| E. coli BL21 Star (DE3) | Genome integration of 3-FL production module, screening of efficient α-1,3-fucosyltransferase, optimization of precursor synthesis, transporter screening | 5 L Bioreactor | 60.24 | [4] |
| E. coli BL21(DE3) | Multi-level metabolic engineering including gene combination optimization, screening of rate-limiting enzymes, inactivation of competing pathways | Shake Flask | 6.28 | [13] |
| E. coli BL21(DE3) | Multi-level metabolic engineering including gene combination optimization, screening of rate-limiting enzymes, inactivation of competing pathways | 3 L Bioreactor | 40.68 | [10][13] |
| E. coli BL21(DE3) | Engineered α-1,3-fucosyltransferase (FutM2-Q126A), inactivation of competing pathways, transporter evaluation | Shake Flask | 6.91 | [12] |
| E. coli BL21(DE3) | Engineered α-1,3-fucosyltransferase (FutM2-Q126A), inactivation of competing pathways, transporter evaluation | Fed-batch Fermentation | 52.1 | [12] |
| Engineered E. coli | Blocking colanic acid pathway (ΔwcaJ) | Glycerol-limited fed-batch | 11.5 | [9] |
| Engineered E. coli | Enzyme engineering and pathway refinement | 3 L Fed-batch Fermentation | 54.64 | [14] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Engineered metabolic pathway for 3-Fucosyllactose production in E. coli.
Caption: General experimental workflow for developing a high-yield 3-FL producing strain.
Caption: Downstream purification process for 3-Fucosyllactose.
Experimental Protocols
Protocol 1: Construction of a 3-FL Producing E. coli Strain
This protocol provides a general methodology for creating a new 3-FL producing strain. Specific gene targets and sequences will vary based on the chosen host and enzymes.
1.1. Gene Deletion of Competing Pathways (e.g., lacZ) using CRISPR-Cas9:
-
Design a guide RNA (gRNA) targeting the lacZ gene.
-
Clone the gRNA sequence into a CRISPR-Cas9 plasmid vector.
-
Prepare a donor DNA template containing homologous arms flanking the desired deletion site.
-
Co-transform the CRISPR-Cas9 plasmid and the donor DNA into the target E. coli strain (e.g., BL21(DE3)).
-
Select for transformants on appropriate antibiotic plates.
-
Induce the expression of the Cas9 nuclease and the gRNA.
-
Screen colonies for the desired gene deletion by colony PCR and Sanger sequencing.
1.2. Integration of the 3-FL Synthesis Pathway:
-
Synthesize and codon-optimize the genes for the selected α-1,3-fucosyltransferase (e.g., futA or futM2) and the GDP-L-fucose de novo pathway enzymes (manA, manB, manC, gmd, fcl).
-
Assemble these genes into one or more expression cassettes under the control of inducible promoters (e.g., T7 or tac promoters) in an appropriate expression vector or a genome integration vector.
-
Transform the assembled plasmid(s) or integration vector into the engineered E. coli host from step 1.1.
-
Verify the successful transformation and integration by antibiotic selection and PCR.
Protocol 2: Shake-Flask Cultivation for 3-FL Production
This protocol is suitable for initial screening and optimization of engineered strains.
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 220 rpm.
-
Main Culture: Inoculate 100 mL of a defined fermentation medium (e.g., modified M9 medium) in a 500 mL shake flask with the overnight culture to an initial OD₆₀₀ of ~0.1. The medium should contain a primary carbon source (e.g., glycerol (B35011) or glucose) and necessary salts and trace elements.[13][15]
-
Growth Phase: Incubate the main culture at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. Simultaneously, add the acceptor substrate, lactose, to a final concentration of 10-20 g/L.
-
Production Phase: Reduce the temperature to 25-30°C and continue incubation for 48-72 hours.
-
Sampling: Periodically take samples to measure cell density (OD₆₀₀) and 3-FL concentration by HPLC.
Protocol 3: Fed-Batch Fermentation in a Bioreactor
This protocol is for achieving high-titer 3-FL production.
-
Bioreactor Preparation: Prepare a 3 L or 5 L bioreactor with a defined fermentation medium. Sterilize the bioreactor and medium.
-
Inoculation: Inoculate the bioreactor with an overnight seed culture to an initial OD₆₀₀ of ~0.2.
-
Batch Phase: Grow the cells in batch mode at 37°C. Maintain the pH at ~7.0 using automated addition of acid/base (e.g., H₃PO₄ and NH₄OH). Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and airflow rate.
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding a concentrated solution of the primary carbon source (e.g., 750 g/L glucose or glycerol) to maintain a low substrate concentration and support cell growth to a high density (OD₆₀₀ > 50).[6]
-
Induction and Production: When the desired cell density is reached, induce the culture with IPTG and begin feeding a concentrated lactose solution to maintain its concentration in the range of 15-25 g/L.[6] Reduce the temperature to 25-30°C to enhance protein folding and product formation.
-
Fermentation Monitoring: Continue the fed-batch cultivation for 72-100 hours, monitoring cell growth, substrate consumption, and 3-FL production.[10]
Protocol 4: Quantification of 3-FL by HPLC
This protocol outlines a standard method for analyzing 3-FL concentration in fermentation samples.
-
Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with ultrapure water to a concentration within the linear range of the standard curve.
-
-
HPLC Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50-60°C.
-
Detection: Refractive Index (RI) detector.
-
-
Quantification:
-
Prepare a series of 3-FL standards of known concentrations to generate a standard curve.
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the 3-FL peak based on its retention time compared to the standard.
-
Quantify the 3-FL concentration in the samples by correlating the peak area with the standard curve.
-
Protocol 5: Downstream Purification of 3-FL
This protocol describes a multi-step process to purify 3-FL from the fermentation broth.[15][16][17]
-
Cell Removal and Clarification: Remove microbial cells from the fermentation broth by centrifugation or microfiltration. Further clarify the supernatant using ultrafiltration to remove proteins and other high-molecular-weight impurities.
-
Desalting: Pass the clarified broth through a sequence of cation and anion exchange resin columns to remove salts.
-
Decolorization: Treat the desalted solution with activated carbon to remove pigments and other organic impurities.
-
Concentration and Monosaccharide Removal: Use nanofiltration to concentrate the 3-FL solution and remove residual monosaccharides and disaccharides.
-
Crystallization and Drying: Further concentrate the purified 3-FL solution by evaporation and induce crystallization. The crude product can be obtained by filtration, followed by washing and drying to yield a final product with a purity of over 99%.[16]
References
- 1. Metabolic engineering of Escherichia coli for the production of 2'-fucosyllactose and 3-fucosyllactose through modular pathway enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combinatorial Engineering of Escherichia coli for Enhancing 3-Fucosyllactose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multistrategy Optimization for High-Yield 3-Fucosyllactose Production in Escherichia coli BL21 Star (DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli via the salvage pathway through increasing GTP synthesis and β-galactosidase modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of 3-Fucosyllactose in Engineered Escherichia coli with α-1,3-Fucosyltransferase from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi‐level metabolic engineering of Escherichia coli for high‐titer biosynthesis of 2′‐fucosyllactose and 3‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering of α-1,3-fucosyltransferases for production of 3-fucosyllactose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combinatorial Optimization Strategies for 3-Fucosyllactose Hyperproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi-level metabolic engineering of Escherichia coli for high-titer biosynthesis of 2'-fucosyllactose and 3-fucosyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient de novo synthesis of 3-fucosyllactose in Escherichia coli via enzyme engineering and pathway refinement. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. mdpi.com [mdpi.com]
- 16. CN116425810A - Purification method of 3-fucosyllactose in mixed solution - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
Application Note: Quantification of 2'-Fucosyllactose in Infant Formula by High-Performance Liquid Chromatography with Refractive Index Detection
Introduction
2'-Fucosyllactose (B36931) (2'-FL) is the most abundant human milk oligosaccharide (HMO) in breast milk and is known for its prebiotic activity and support of infant immune development.[1][2] With the increasing fortification of infant formulas with synthesized 2'-FL, robust and accurate analytical methods are crucial for quality control and regulatory compliance.[1][2][3] This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Refractive Index (RI) detection for the quantification of 2'-FL in infant formula. This method is straightforward, reproducible, and suitable for routine analysis in a laboratory setting.[1][4]
Principle
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate 2'-FL from other components in the infant formula matrix. The separation is followed by detection using a refractive index (RI) detector, which is a universal detector suitable for compounds with little to no UV activity, such as sugars.[5][6] The concentration of 2'-FL is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
Experimental Protocols
1. Sample Preparation
A simple dispersion and extraction procedure is employed for sample preparation.[1][4]
-
Apparatus and Reagents:
-
Volumetric flasks (10 mL, 20 mL)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonicator
-
Shaker
-
Centrifuge (> 9000 x g)
-
Syringe filters (0.22 µm, PVDF)
-
Ethanol (reagent grade)
-
Deionized water (resistivity ≥ 18 MΩ∙cm)
-
2'-Fucosyllactose reference standard
-
-
Procedure:
-
Accurately weigh approximately 1 g of homogenized infant formula powder into a 10 mL volumetric flask.[7]
-
Add 10 mL of 50% ethanol.[7]
-
Vortex mix the sample thoroughly.
-
Ultrasonicate for 10 minutes.[7]
-
Shake for 10 minutes.[7]
-
Dilute the mixture to 20 mL with 50% ethanol.[7]
-
Transfer the suspension to a centrifuge tube and centrifuge at 9000 x g for 30 minutes.[7]
-
Take 1 mL of the supernatant and dilute it 20-fold with deionized water.[7]
-
Filter the diluted sample solution through a 0.22 µm PVDF syringe filter into an HPLC vial.[7]
-
2. HPLC-RI Analysis
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a refractive index detector.
-
-
Chromatographic Conditions:
Parameter Value Column Aminex HPX-87N, 300 x 7.8 mm or equivalent Guard Column CarboPac PA20 Guard, 3 mm x 3 cm or equivalent Mobile Phase 100% Deionized Water Flow Rate 0.5 mL/min Injection Volume 10 µL Column Temperature 85 °C Detector Refractive Index (RI) Detector Detector Temperature 35 °C | Run Time | Approximately 19 minutes |
3. Calibration
-
Prepare a stock solution of 2'-Fucosyllactose reference standard by accurately weighing about 5 mg and dissolving it in a 1 mL volumetric flask with 50% ethanol.[7]
-
Prepare a series of standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 1 to 10 µg/mL.[7]
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of 2'-FL. The linearity of the method should have a correlation coefficient (R²) > 0.9995.[1][4]
Data Presentation
Table 1: Method Validation Parameters for 2'-FL Quantification in Infant Formula
| Parameter | Result | Reference |
| Linearity (R²) | > 0.9995 (0.2 to 12 mg/mL) | [1][4] |
| Recovery | 88% to 105% | [1][4] |
| Limit of Detection (LOD) | 0.6 mg/g | [1][2][4] |
| Limit of Quantification (LOQ) | 2 mg/g | [2] |
| Repeatability (RSDr) | 2.2% to 5.7% | [8] |
| Intermediate Precision (RSDiR) | 2.1% to 7.9% | [8] |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of 2'-Fucosyllactose in infant formula.
References
- 1. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC Refractive Index Detector (HPLC RI Detector) | Labcompare.com [labcompare.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Fucosyllactose Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyllactose isomers, primarily 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (B594375) (3-FL), are key human milk oligosaccharides (HMOs) with significant biological activities. They play crucial roles in infant development, including shaping the gut microbiome, modulating the immune system, and potentially influencing gut-brain axis signaling.[1][2] Accurate separation and quantification of these isomers are critical for research, quality control of infant formula, and the development of novel therapeutics. Due to their structural similarity, separating 2'-FL and 3'-FL presents a significant analytical challenge.[3] This document provides detailed application notes and protocols for various analytical techniques to achieve their effective separation and quantification.
Analytical Techniques for this compound Isomer Separation
Several chromatographic and electrophoretic techniques have been successfully employed for the separation of this compound isomers. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Key Techniques:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A well-established and sensitive method that provides excellent separation of structural isomers like 2'-FL and 3'-FL without the need for derivatization.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A robust method for analyzing underivatized carbohydrates. When coupled with mass spectrometry (MS), it offers high sensitivity and specificity.[4][5][6][7] HILIC can also be used with refractive index (RI) detection for quantification in various food matrices.[4][8][9]
-
Porous Graphitized Carbon (PGC) Liquid Chromatography: PGC columns provide exceptional resolving power for oligosaccharide isomers. However, the separation of α and β anomers can complicate chromatogram interpretation.[3][4]
-
Capillary Electrophoresis (CE): A high-resolution technique that separates molecules based on their charge-to-size ratio. Derivatization is often required for neutral oligosaccharides.[10] Borate complexation can be used to effectively separate 2'- and 3-fucosyllactose isomers.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the oligosaccharides but can provide detailed structural information and quantification.[2]
Experimental Protocols
Protocol 1: HILIC-HPLC-RI for Quantification of 2'-FL and 3'-FL in Food Matrices
This protocol is adapted from a validated method for quantifying 2'-FL and 3'-FL in infant formula, milk, and cereal bars.[4][8][9]
1. Sample Preparation:
-
Milk Samples: No preparation is required beyond centrifugation to remove fat if necessary.
-
Infant Formula & Cereal Bars:
-
Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 785:215 (v/v) acetonitrile/water solution.
-
Vortex for 1 minute to disperse the sample.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Conditions:
-
Column: A suitable HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: Acetonitrile/water/triethylamine (785/215/5, v/v/v).[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.[4]
-
Column Temperature: 40 °C.
-
Detector: Refractive Index (RI) detector at 40 °C.[4]
3. Calibration:
-
Prepare a stock solution of 2'-FL and 3'-FL in water (e.g., 12 mg/mL).[4]
-
Perform serial dilutions to create a calibration curve in the desired concentration range (e.g., 0.2 to 12 mg/mL).[4][8][9]
Protocol 2: UHPLC-HILIC-MS/MS for Isomer-Specific Analysis
This protocol provides a highly sensitive and specific method for the quantification of this compound isomers.
1. Sample Preparation:
-
Human Milk:
-
Thaw frozen human milk samples at 4°C.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C to remove lipids and cells.
-
Collect the aqueous layer and store it at -80°C until analysis.
-
Prior to injection, dilute the samples with an appropriate volume of acetonitrile.
-
2. UHPLC-MS/MS Conditions:
-
Column: A HILIC column suitable for glycan analysis (e.g., Waters ACQUITY UPLC BEH Glycan, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A suitable gradient to separate the isomers (e.g., starting with a high percentage of B and decreasing over time).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
Data Presentation
Table 1: Quantitative Data for HILIC-HPLC-RI Method [4][8][9]
| Parameter | 2'-Fucosyllactose | 3-Fucosyllactose |
| Linearity (R²) | > 0.9995 | > 0.9995 |
| Concentration Range | 0.2 - 12 mg/mL | 0.2 - 12 mg/mL |
| Recovery (Whole Milk) | 88% - 105% | 94% - 112% |
| LOD (Whole Milk) | 0.1 mg/mL | 0.2 mg/mL |
| LOQ (Whole Milk) | 0.4 mg/mL | 0.7 mg/mL |
| LOD (Infant Formula/Cereal) | 0.6 mg/g | 0.6 mg/g |
| LOQ (Infant Formula/Cereal) | 2 mg/g | 2 mg/g |
Table 2: Comparison of Analytical Techniques for this compound Isomer Separation
| Technique | Advantages | Disadvantages |
| HPAEC-PAD | High sensitivity, no derivatization required, good isomer separation.[3][4] | Requires dedicated equipment due to highly basic mobile phase.[4] |
| HILIC-MS | High sensitivity and specificity, suitable for complex matrices.[5][6][7] | Can be costly, requires expertise in mass spectrometry. |
| PGC-LC | Excellent resolution of isomers.[3][4] | Elution of anomers can complicate chromatograms.[4] |
| CE | High resolution and sensitivity, requires small sample volumes.[10] | Often requires derivatization for neutral oligosaccharides.[10] |
| GC-MS | Provides detailed structural information.[2] | Requires derivatization, which can be time-consuming.[4] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound isomer analysis.
Signaling Pathway
Caption: Simplified signaling pathway of 2'-Fucosyllactose.
Conclusion
The analytical techniques and protocols outlined in this document provide robust and reliable methods for the separation and quantification of this compound isomers. The choice of the most appropriate method will depend on the specific research or quality control objectives. HILIC-MS offers the highest sensitivity and specificity, making it ideal for complex biological samples and low-level detection. For routine quality control in food matrices, HILIC-HPLC-RI provides a cost-effective and reliable alternative. Understanding the distinct biological roles of this compound isomers, such as their influence on immune signaling pathways, underscores the importance of accurate isomer-specific analysis in advancing nutritional science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli via the salvage pathway through increasing GTP synthesis and β-galactosidase modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary 2’-Fucosyllactose Enhances Operant Conditioning and Long-Term Potentiation via Gut-Brain Communication through the Vagus Nerve in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human milk oligosaccharide 2'-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-Fucosyllactose Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human milk oligosaccharide 2′-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - Food & Function (RSC Publishing) DOI:10.1039/D1FO00658D [pubs.rsc.org]
- 7. Human milk oligosaccharide 2′-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. layerorigin.com [layerorigin.com]
Application Note: Quantification of Fucosyllactose Isomers in Human Milk by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant group of glycans that play a crucial role in infant health, contributing to the development of the gut microbiome, immune system, and potentially brain development.[1][2][3] Among the most abundant HMOs are fucosyllactose (FL) isomers, particularly 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL). The concentrations of these isomers can vary significantly between individuals, primarily due to genetic factors such as the mother's secretor status.[3][4][5][6] Accurate quantification of these this compound derivatives is essential for research into infant nutrition, the development of infant formulas that mimic human milk, and for drug development professionals exploring the therapeutic potential of HMOs.
This application note details a robust and reliable method for the determination and quantification of 2'-FL and 3-FL in human milk samples using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to their O-trimethylsilyl (TMS)-oxime forms.[1]
Principle
Due to their low volatility, this compound and other oligosaccharides require a derivatization step to make them amenable to GC-MS analysis.[7][8][9] This protocol employs a two-step derivatization process: methoximation followed by silylation. Methoximation protects the aldehyde and keto groups, preventing the formation of multiple derivatives from tautomers.[9] Subsequent silylation with a reagent like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) replaces active hydrogens on hydroxyl groups with TMS groups, significantly increasing the volatility of the analytes.[9]
The derivatized this compound isomers are then separated by gas chromatography based on their boiling points and interaction with the stationary phase of the GC column. The eluted compounds are ionized, fragmented, and detected by a mass spectrometer, allowing for both qualitative identification based on fragmentation patterns and quantitative analysis based on signal intensity.
Quantitative Data Summary
The following table summarizes the concentration ranges of 2'-Fucosyllactose and 3'-Fucosyllactose found in human milk from various studies. These values highlight the natural variation observed in different populations and individuals.
| This compound Isomer | Concentration Range (µg/mL) | Donor Information | Citation |
| 2'-Fucosyllactose (2'-FL) | 4525 - 6266 | Donor A | [1] |
| 2694 - 3551 | Donor B | [1] | |
| 1000 - 2800 | Secretor Mothers (n=80, Korean) | [5] | |
| 10 - 60 | Non-secretor Mothers (n=22, Korean) | [5] | |
| 3'-Fucosyllactose (3-FL) | 271 - 441 | Donor A | [1] |
| 99 - 208 | Donor B | [1] | |
| 1300 | Secretor Mothers (n=80, Korean) | [10] | |
| 2800 | Non-secretor Mothers (n=24, Korean) | [10] |
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Detailed Experimental Protocols
1. Sample Preparation
This protocol is designed to remove interfering substances such as lipids and proteins from the human milk sample.
-
Materials:
-
Human milk sample
-
Methanol (B129727), ice-cold
-
Chloroform
-
Centrifuge tubes (15 mL or 50 mL)
-
Centrifuge capable of 5,000 x g at 4°C
-
Pipettes and tips
-
Vortex mixer
-
-
Procedure:
-
Pipette 10 mL of the human milk sample into a centrifuge tube.
-
Centrifuge at 5,000 x g for 15 minutes at 4°C to separate the lipid layer.[3]
-
Carefully remove the upper creamy fat layer with a spatula.
-
Transfer the aqueous layer (supernatant) to a new centrifuge tube.
-
To precipitate proteins, add 10 mL of ice-cold methanol and 15 mL of chloroform.[3]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous layer containing the oligosaccharides.
-
The collected supernatant is now ready for the derivatization step.
-
2. Derivatization: Methoximation and Silylation
This two-step process makes the this compound derivatives volatile for GC-MS analysis.
-
Materials:
-
Prepared sample supernatant
-
Lyophilizer (freeze-dryer)
-
Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (20 mg/mL)
-
N-methyl-trimethylsilyltrifluoroacetamide (MSTFA)
-
Heating block or thermal shaker
-
GC vials with inserts
-
-
Procedure:
-
Freeze-dry the collected supernatant to complete dryness using a lyophilizer. This is crucial to remove all water, which can interfere with the silylation reaction.[9]
-
Add 100 µL of methoxyamine hydrochloride in pyridine to the dried sample.
-
Incubate the mixture at 37°C for 90 minutes with gentle shaking.[9]
-
Add 100 µL of MSTFA to the vial.
-
Incubate at 37°C for 30 minutes with gentle shaking to complete the silylation.[9]
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
GC-MS Analysis Protocol
The following are typical parameters for the GC-MS analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.
Gas Chromatography (GC) Parameters:
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min. Ramp to 300°C at 10°C/min. Hold at 300°C for 10 min. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | m/z 50 - 800 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Selected Ion Monitoring (SIM) for Quantification:
For accurate quantification, specific fragment ions of the derivatized 2'-FL and 3-FL should be monitored. The selection of these ions should be based on the analysis of pure standards to identify characteristic and abundant fragments.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the derivatized 2'-FL and 3-FL based on their retention times and mass spectra, confirmed by running pure standards.
-
Calibration Curve: Prepare a series of calibration standards of 2'-FL and 3-FL at known concentrations. Process these standards through the same derivatization and GC-MS analysis protocol. Construct a calibration curve by plotting the peak area of the target ion against the concentration of the analyte.
-
Quantification: Determine the concentration of 2'-FL and 3-FL in the human milk samples by comparing their peak areas to the calibration curve.
Signaling Pathway Diagram (Illustrative)
While GC-MS analysis itself does not directly elucidate signaling pathways, the this compound isomers analyzed are known to influence various biological pathways. For illustrative purposes, a simplified diagram representing the general role of HMOs in promoting a healthy gut microbiome is provided below.
Caption: Simplified pathway of HMO prebiotic effects.
The described GC-MS method provides a reliable and sensitive approach for the quantification of 2'-fucosyllactose and 3-fucosyllactose in human milk. Accurate measurement of these important HMOs is crucial for advancing our understanding of infant nutrition and for the development of next-generation infant formulas and novel therapeutics. The detailed protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.
References
- 1. Determination and quantification of 2'-O-fucosyllactose and 3-O-fucosyllactose in human milk by GC-MS as O-trimethylsilyl-oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2'-fucosyllactose: an abundant, genetically determined soluble glycan present in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analysis of 2'-fucosyllactose concentration in Korean maternal milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Quantifying the human milk oligosaccharides 2’‐this compound and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Application Notes: Fucosyllactose in Gut Health Research Using Cell Culture Models
Introduction
Fucosyllactose, a prominent human milk oligosaccharide (HMO), is increasingly recognized for its significant contributions to infant gut health and development. The two most common isomers, 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), are not digestible by infants but serve as a crucial prebiotic for beneficial gut bacteria and directly interact with intestinal epithelial and immune cells. These interactions modulate various physiological processes, including gut barrier function, immune responses, and inflammation. In vitro cell culture models provide a powerful and controlled environment to dissect the molecular mechanisms underlying the beneficial effects of this compound, making them an invaluable tool for researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for utilizing this compound in various cell culture models to investigate its impact on gut health.
Key Applications in Gut Health Research
-
Strengthening Intestinal Barrier Function: this compound has been demonstrated to enhance the integrity of the intestinal epithelial barrier. In vitro models using Caco-2 and HT-29 cells show that this compound upregulates the expression of tight junction proteins, which are crucial for maintaining a selectively permeable barrier.[1]
-
Modulating Inflammatory Responses: A key application of this compound in cell culture is the study of its anti-inflammatory properties. Particularly 2'-FL has been shown to attenuate inflammatory responses induced by lipopolysaccharides (LPS) in intestinal epithelial cells (IECs) and immune cells like THP-1 macrophages.[2][3] This is often achieved by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.[4][5][6]
-
Investigating Immune Modulation: this compound isomers can have distinct immunomodulatory effects. For instance, 3-FL has been found to increase the expression of interferon receptors, enhancing antiviral responses in cell culture models.[7][8] Co-culture models of epithelial and immune cells are particularly useful for studying these complex interactions.
-
Studying Host-Microbe Interactions: While this compound's prebiotic effects are primarily studied in microbial cultures, the metabolites produced from its fermentation by gut bacteria can be applied to intestinal cell models. This allows for the investigation of the indirect effects of this compound on gut health mediated by the microbiota.[1][9]
-
Mucin Production and Goblet Cell Function: this compound can influence the function of goblet cells, the primary producers of mucus in the intestine. Studies using the LS174T goblet cell line have shown that 2'-FL can promote the secretion of MUC2, a key component of the protective mucus layer.[5]
Data Summary: Effects of this compound in Cell Culture Models
The following tables summarize quantitative data from various studies on the effects of this compound in different cell culture models.
Table 1: Effect of this compound on Intestinal Barrier Function
| Cell Line(s) | This compound Type & Concentration | Treatment Time | Key Findings | Reference |
| Caco-2 / HT-29 co-culture | Metabolites from OPN/2'-FL (1:36-1:3) co-fermentation | Not Specified | Increased mRNA and protein expression of occludin, claudin-1, claudin-2, ZO-1, and ZO-2. | [1] |
| LS174T | 2'-FL (2.5 mg/mL) | 72 hours | In an inflammatory condition, significantly increased TFF3 and CHST5 mRNA expression, related to mucin secretion. | [5] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line(s) | This compound Type & Concentration | Treatment Condition | Key Findings | Reference |
| Caco-2 | GOS:2'-FL (1.8:1 and 3.6:1 ratios) | LPS-induced inflammation | Reduced pro-inflammatory markers. | [2] |
| Caco-2 / THP-1 co-culture | Infant formula with GOS and 2'-FL | Not Specified | Demonstrated gastrointestinal protective and anti-inflammatory properties. | [2][3] |
| IEC-6 | 2'-FL and 6'-SL | LPS-induced inflammation | Inhibited NF-kB translocation to the nucleus. | [10] |
| Caco-2 / HT-29 co-culture | Metabolites from OPN/2'-FL co-fermentation | Not Specified | Decreased production of IL-1β, IL-6, and TNF-α; increased IL-10 production. | [1] |
| LS174T | 2'-FL | TNF-α induced inflammation | Significantly decreased TLR4, MyD88, and NF-κB protein levels. | [5] |
Table 3: Immunomodulatory Effects of this compound
| Cell Line(s) | This compound Type | Key Findings | Reference |
| A549 | 3-FL | Increased expression of interferon receptors (IFNAR, IFNGR); downregulated interferons and interferon-stimulated genes. | [7] |
| A549 | 3-FL | Upon viral infection, nitric oxide concentrations increased 5.8-fold over control. | [7][8] |
Experimental Protocols
Protocol 1: Assessing Intestinal Barrier Integrity using a Caco-2/HT-29 Co-culture Model
This protocol is designed to evaluate the effect of this compound on the expression of tight junction proteins in an in vitro model of the intestinal barrier.
Materials:
-
Caco-2 and HT-29 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Transwell® inserts (0.4 µm pore size)
-
This compound (e.g., 2'-FL)
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green)
-
Antibodies for Western blotting (e.g., anti-occludin, anti-claudin-1, anti-ZO-1)
Procedure:
-
Cell Culture: Culture Caco-2 and HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Co-culture Seeding: Seed Caco-2 and HT-29 cells at a ratio of 9:1 onto the apical side of Transwell® inserts.
-
Differentiation: Allow the cells to differentiate for 21 days, changing the medium every 2-3 days. Monitor the transepithelial electrical resistance (TEER) to assess monolayer confluence and barrier formation.
-
This compound Treatment: Once the monolayer is differentiated, treat the cells with the desired concentration of this compound in the apical chamber for a specified duration (e.g., 24-72 hours). A vehicle control (medium without this compound) should be included.
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA using a suitable method.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for tight junction proteins (occludin, claudin-1, ZO-1, etc.) and a housekeeping gene for normalization.
-
-
Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the tight junction proteins of interest, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Protocol 2: Evaluating Anti-inflammatory Effects in a Caco-2 and THP-1 Co-culture Model
This protocol assesses the ability of this compound to mitigate LPS-induced inflammation in a co-culture system of intestinal epithelial cells and macrophages.
Materials:
-
Caco-2 and THP-1 cell lines
-
DMEM and RPMI-1640 media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (e.g., 2'-FL)
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-8, TNF-α)
Procedure:
-
Caco-2 Culture: Seed Caco-2 cells on the apical side of Transwell® inserts and allow them to differentiate for 21 days as described in Protocol 1.
-
THP-1 Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Co-culture Setup: After Caco-2 differentiation, add the differentiated THP-1 cells to the basolateral chamber of the Transwell® inserts.
-
This compound Pre-treatment: Pre-treat the apical side of the Caco-2 monolayer with this compound for a specified time (e.g., 24 hours).
-
LPS Stimulation: Induce inflammation by adding LPS to the apical chamber and incubate for a defined period (e.g., 4-24 hours).
-
Cytokine Measurement: Collect the supernatant from the basolateral chamber and measure the concentration of pro-inflammatory cytokines (e.g., IL-8, TNF-α) using ELISA kits according to the manufacturer's instructions.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound in gut health.
Caption: this compound inhibits the LPS-induced TLR4/MyD88/NF-κB signaling pathway.
Caption: Experimental workflow for assessing this compound's effect on gut barrier function.
Caption: 2'-Fucosyllactose promotes mucin secretion via the NLRP6 pathway in goblet cells.
Conclusion
This compound holds immense promise as a therapeutic and preventative agent for various gut-related disorders. The use of in vitro cell culture models provides a robust platform to elucidate the specific mechanisms through which this compound exerts its beneficial effects on gut health. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to explore the potential of this compound in their studies. Further research, particularly using more complex co-culture and organoid models, will continue to unravel the full spectrum of this compound's impact on the gastrointestinal system.
References
- 1. In Vitro Infant Fecal Fermentation Metabolites of Osteopontin and 2'-Fucosyllactose Support Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining 2'-fucosyllactose and galacto-oligosaccharides exerts anti-inflammatory effects and promotes gut health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effects of a Prebiotic Formula with 2′-Fucosyllactose and Galacto- and Fructo-Oligosaccharides on Cyclophosphamide (CTX)-Induced Immunosuppressed BALB/c Mice via the Gut–Immune Axis | MDPI [mdpi.com]
- 7. 3-Fucosyllactose-mediated modulation of immune response against virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 9. researchgate.net [researchgate.net]
- 10. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fucosyllactose in Host-Pathogen Interaction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyllactose, a key component of Human Milk Oligosaccharides (HMOs), is increasingly recognized for its significant role in protecting infants from infectious diseases. The two most common isomers, 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (B594375) (3-FL), are at the forefront of research into host-pathogen interactions. Their primary mechanism of action involves serving as soluble decoy receptors.[1][2][3][4] Structurally similar to fucosylated glycans on the surface of host epithelial cells, this compound can be bound by pathogens in the intestinal lumen, thereby preventing their attachment to and infection of host cells.[3][5] This anti-adhesive property forms the basis of its application in studying and combating a range of bacterial and viral pathogens.[6][7][8][9]
These application notes provide an overview of how this compound can be utilized as a tool in microbiological and immunological research, summarize key quantitative findings, and offer detailed protocols for relevant experimental models.
Applications in Studying Host-Pathogen Interactions
This compound offers a versatile tool for investigating the initial and critical stages of infection for numerous pathogens. Its applications include:
-
Anti-Adhesion and Anti-Invasion Studies: 2'-FL and 3-FL are used to competitively inhibit the binding of pathogens to intestinal and respiratory epithelial cell lines, allowing researchers to quantify the importance of fucosylated receptors for specific pathogens.[10][11][12]
-
Modulation of Host Immune Response: Studies have shown that 2'-FL can dampen the pro-inflammatory cascade induced by pathogens, such as reducing the secretion of cytokines like IL-1β and IL-8.[13] This makes it a valuable compound for studying the signaling pathways involved in infection-related inflammation.
-
In Vivo Infection Models: The administration of this compound in animal models, typically mice, has been shown to reduce pathogen colonization, mitigate disease symptoms (e.g., weight loss, intestinal damage), and alter the gut microbiome composition.[1][13][14][15]
-
Viral Replication Inhibition: this compound has been demonstrated to inhibit the replication of viruses like Norovirus in advanced cell culture systems such as human intestinal enteroids (HIEs), providing a physiologically relevant model to study antiviral mechanisms.[16][17][18]
-
Gut Microbiota Modulation: this compound acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacterium and Akkermansia.[11][19][20] This allows for the study of how manipulating the microbiota can indirectly inhibit pathogen colonization through mechanisms like competitive exclusion.[4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on different pathogens.
Table 1: Inhibition of Bacterial Adhesion to Human Cell Lines by this compound
| Pathogen | Cell Line | This compound | Concentration | Adhesion Reduction (%) | Reference |
| Campylobacter jejuni | Caco-2 | 2'-FL | Not Specified | 26% | [10] |
| Enteropathogenic E. coli (EPEC) | Caco-2 | 2'-FL | Not Specified | 18% | [10] |
| Enteropathogenic E. coli (EPEC) | Caco-2 | 3-FL | Not Specified | 29% | [10] |
| Salmonella enterica serovar Fyris | Caco-2 | 2'-FL | Not Specified | 12% | [10] |
| Pseudomonas aeruginosa | Caco-2 | 2'-FL | Not Specified | 17% | [10] |
| Pseudomonas aeruginosa | Caco-2 | 3-FL | Not Specified | 26% | [10] |
| Pseudomonas aeruginosa | A549 | 2'-FL | Not Specified | 24% | [10] |
| Pseudomonas aeruginosa | A549 | 3-FL | Not Specified | 23% | [10] |
| Escherichia coli O157 | Caco-2 | 2'-FL | 5 g/L | 34% | [1] |
Table 2: Effects of 2'-Fucosyllactose on Campylobacter jejuni Infection
| Model System | Parameter Measured | Effect of 2'-FL | Magnitude of Effect | Reference |
| Human Epithelial Cells (HEp-2, HT-29) | Invasion | Attenuation | ~80% reduction | [13] |
| Human Epithelial Cells (HEp-2, HT-29) | IL-8 Release | Suppression | 60-70% reduction | [13] |
| Human Epithelial Cells (HEp-2, HT-29) | IL-1β Release | Suppression | 80-90% reduction | [13] |
| C57BL/6 Mice | Colonization | Reduction | ~80% reduction | [13] |
| C57BL/6 Mice | Intestinal Inflammation | Reduction | 50-70% reduction | [13] |
| C57BL/6 Mice | Inflammatory Signaling | Reduction | 50-60% reduction | [13] |
Table 3: Effects of 2'-Fucosyllactose on Escherichia coli O157 Infection in Mice
| Parameter Measured | Effect of 2'-FL | Magnitude of Effect | Reference |
| Colonization (Ileum) | Reduction | 91.4% reduction | [1] |
| Colonization (Colon) | Reduction | 93.8% reduction | [1][15] |
| MUC2 Expression | Increase | >20% increase | [11][15] |
Table 4: Effects of this compound on Viral Infections
| Pathogen | Model System | This compound | Effect | Magnitude of Effect | Reference |
| Human Norovirus (GII.4 Sydney) | Human Intestinal Enteroids | 2'-FL | Inhibition of Replication | Significant Reduction | [16][17] |
| Rotavirus | Neonatal Rats | 2'-FL | Amelioration of Diarrhea | Reduction in Severity & Incidence | [21][22] |
Mandatory Visualizations
Caption: this compound mimics host cell receptors, preventing pathogen binding and subsequent infection.
Caption: Step-by-step workflow for quantifying the anti-adhesive effects of this compound in vitro.
Caption: 2'-FL can inhibit pathogen-induced inflammatory signaling, reducing cytokine production.
Caption: Experimental workflow for evaluating the protective effects of this compound in a mouse model.
Experimental Protocols
Protocol 1: In Vitro Bacterial Adhesion Assay
This protocol is a generalized method for assessing the ability of this compound to inhibit bacterial adhesion to intestinal epithelial cells.[10][12]
Materials:
-
Human intestinal epithelial cell line (e.g., Caco-2, HT-29)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
-
Bacterial strain of interest (e.g., E. coli O157, C. jejuni)
-
Appropriate bacterial growth medium (e.g., LB broth, BHI agar)
-
This compound (2'-FL or 3-FL), sterile solution
-
Phosphate-Buffered Saline (PBS), sterile
-
0.1% Triton X-100 in PBS, sterile
-
Spectrophotometer and incubator
Methodology:
-
Cell Culture:
-
Seed 3 x 10⁴ Caco-2 cells per well in a 24-well plate.
-
Culture the cells for 21 days post-confluence in a humidified incubator (37°C, 5% CO₂) to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Bacterial Preparation:
-
Inoculate the pathogen into appropriate broth and grow overnight at 37°C with shaking.
-
The next day, subculture the bacteria until they reach the mid-logarithmic growth phase.
-
Harvest bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium without antibiotics to a desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
-
Inhibition Assay:
-
Prepare solutions of this compound at various concentrations (e.g., 1, 5, 10 mg/mL) in the antibiotic-free cell culture medium.
-
Pre-incubation with Bacteria (Recommended): Mix the bacterial suspension with the this compound solutions (or a vehicle control) and incubate for 2 hours at 37°C with gentle agitation.[12]
-
Wash the differentiated Caco-2 monolayers three times with warm, sterile PBS.
-
Add the bacteria/fucosyllactose mixture to the wells (Multiplicity of Infection, MOI, typically 10-100). Include a control group with bacteria only.
-
Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Adherent Bacteria:
-
Gently wash the monolayers three times with sterile PBS to remove non-adherent bacteria.
-
Add 200 µL of 0.1% Triton X-100 to each well to lyse the Caco-2 cells and release the adherent bacteria. Incubate for 10 minutes.
-
Collect the lysate and perform 10-fold serial dilutions in PBS.
-
Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.
-
Count the colonies to determine the CFU per well.
-
Calculate the percentage of adhesion inhibition relative to the control group.
-
Protocol 2: In Vivo Mouse Model for E. coli O157 Colonization
This protocol describes an in vivo model to assess the effect of 2'-FL on pathogen colonization and host response in mice.[11][15]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
2'-Fucosyllactose
-
Escherichia coli O157 strain
-
Standard mouse chow and sterile drinking water
-
Oral gavage needles
-
Materials for sample collection (fecal pellets, intestinal tissue)
-
Materials for CFU counting, histology, and molecular analysis (qPCR for gene expression).
Methodology:
-
Acclimatization and Grouping:
-
Acclimatize mice for one week.
-
Divide mice into at least two groups: Control (water) and Treatment (2'-FL).
-
-
2'-FL Administration:
-
Dissolve 2'-FL in sterile drinking water.
-
Administer 2'-FL to the treatment group daily via oral gavage (e.g., 400 mg/kg body weight) for a total of 21 days. The control group receives an equivalent volume of water.
-
-
Pathogen Challenge:
-
On day 14 of the treatment period, challenge all mice with a single dose of E. coli O157 (e.g., 10⁸ CFU) via oral gavage.
-
-
Monitoring and Sample Collection:
-
Monitor mice daily for clinical signs of illness and record body weight.
-
Collect fresh fecal pellets at set time points post-infection (e.g., days 1, 3, 7). Homogenize pellets in PBS, serially dilute, and plate on selective agar to quantify E. coli O157 shedding (CFU/gram of feces).
-
-
Endpoint Analysis (Day 21):
-
Euthanize the mice.
-
Aseptically collect sections of the ileum and colon.
-
Use one section for bacterial enumeration (homogenize and plate as above).
-
Fix another section in formalin for histological analysis to assess intestinal damage and inflammation.
-
Snap-freeze a third section in liquid nitrogen and store at -80°C for subsequent RNA extraction to analyze gene expression of mucins (e.g., MUC2) and inflammatory cytokines via qPCR.
-
Protocol 3: Norovirus Replication Assay in Human Intestinal Enteroids (HIEs)
This protocol outlines the use of a physiologically relevant HIE model to study the inhibitory effects of 2'-FL on viral replication.[16][17][18]
Materials:
-
Established human intestinal enteroid (HIE) cultures (e.g., duodenal or jejunal)
-
Matrigel
-
Differentiation medium (e.g., CMGF- medium)
-
Human Norovirus inoculum (e.g., GII.4 strain)
-
2'-Fucosyllactose
-
Reagents for RNA extraction and RT-qPCR
Methodology:
-
HIE Culture and Differentiation:
-
Culture HIEs as 3D structures embedded in Matrigel.
-
To prepare for infection, dissociate the 3D enteroids into single cells or small clusters and plate them as a monolayer on Matrigel-coated 96-well plates.
-
Culture the monolayers in differentiation medium for 5-7 days to form a polarized epithelial layer.
-
-
Infection and Treatment:
-
Prepare Norovirus inoculum in differentiation medium.
-
Prepare treatment solutions by dissolving 2'-FL in the medium at desired concentrations (e.g., 5, 10, 20 mg/mL).
-
Aspirate the medium from the differentiated HIE monolayers.
-
Add the Norovirus inoculum, either alone (control) or mixed with the 2'-FL solutions.
-
Incubate for 1-2 hours at 37°C to allow for viral entry.
-
-
Replication Analysis:
-
After the incubation period, wash the monolayers to remove the inoculum.
-
Add fresh differentiation medium (with or without 2'-FL, depending on the experimental design) and incubate for the desired replication period (e.g., 24, 48, 72 hours).
-
At each time point, harvest the cells by lysing them directly in the well.
-
Extract total RNA from the cell lysates.
-
Perform reverse transcription quantitative PCR (RT-qPCR) using specific primers and probes for the Norovirus genome to quantify the amount of viral RNA.
-
A significant reduction in viral RNA levels in the 2'-FL treated groups compared to the control indicates inhibition of replication.
-
Conclusion
This compound, particularly 2'-FL, is a powerful and biologically relevant tool for investigating host-pathogen interactions. Its ability to act as a decoy receptor, modulate the host immune response, and influence the gut microbiota provides multiple avenues for research. The protocols and data presented here offer a foundation for scientists and drug development professionals to explore the mechanisms of pathogen adhesion and invasion, screen for novel anti-infective strategies, and understand the complex interplay between nutrition, the microbiome, and infectious disease.
References
- 1. The Protective Effects of 2’-Fucosyllactose Against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion [mdpi.com]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Influence of 2′-Fucosyllactose on the Microbiota Composition and Metabolic Activity of Fecal Cultures from Breastfed and Formula-Fed Infants at Two Months of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Pathogenic Functions of Non-Digestible Oligosaccharides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Bioengineered 2'-fucosyllactose and 3-fucosyllactose inhibit the adhesion of Pseudomonas aeruginosa and enteric pathogens to human intestinal and respiratory cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Protective Effects of 2’-Fucosyllactose Against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Digestion, fermentation, and pathogen anti-adhesive properties of the hMO-mimic di-fucosyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Human Milk Oligosaccharide 2'-Fucosyllactose Quenches Campylobacter jejuni-Induced Inflammation in Human Epithelial Cells HEp-2 and HT-29 and in Mouse Intestinal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. milkgenomics.org [milkgenomics.org]
- 15. The Protective Effects of 2'-Fucosyllactose against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. 2′-Fucosyllactose inhibits human norovirus replication in human intestinal enteroids | Semantic Scholar [semanticscholar.org]
- 18. 2'-Fucosyllactose inhibits human norovirus replication in human intestinal enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression [frontiersin.org]
- 20. Impact of 2'-fucosyllactose on adult gut microbiota composition and metabolome based on colonic fermentation and prebiotic quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Supplementation With 2′-FL and scGOS/lcFOS Ameliorates Rotavirus-Induced Diarrhea in Suckling Rats [frontiersin.org]
Application Notes: In Vitro Assessment of Fucosyllactose's Prebiotic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyllactose, particularly 2'-Fucosyllactose (B36931) (2'-FL), is the most abundant human milk oligosaccharide (HMO) and is recognized for its significant prebiotic properties.[1][2][3][4][5] Prebiotics are non-digestible substrates that are selectively utilized by host microorganisms, conferring a health benefit.[6] In vitro protocols are essential for the initial screening and mechanistic understanding of the prebiotic potential of compounds like 2'-FL before advancing to more complex models or clinical trials. These assays primarily focus on demonstrating selective fermentation by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, and analyzing the production of health-promoting metabolites like short-chain fatty acids (SCFAs).[1][7][8][9]
This document provides detailed protocols for key in vitro experiments designed to assess the prebiotic activity of this compound, including bacterial growth promotion, SCFA production analysis, and the evaluation of its influence on gut epithelial cells.
Core In Vitro Assays for Prebiotic Activity
The prebiotic potential of this compound is typically evaluated through a series of integrated in vitro assays:
-
Selective Growth Promotion: This foundational assay determines if this compound can selectively enhance the growth of beneficial bacteria. This is often tested using pure strains of probiotics (e.g., Bifidobacterium longum) or in a more complex model using mixed microbial communities from human fecal samples.[6][10][11]
-
Fermentation Metabolite Analysis: The fermentation of prebiotics by gut microbiota leads to the production of SCFAs (acetate, propionate, butyrate) and lactate (B86563).[1][10][12] These metabolites play a crucial role in gut health, serving as an energy source for colonocytes and modulating the immune system.[13][14] Analyzing their production is a key indicator of prebiotic activity.
-
pH Modulation: The production of acidic metabolites like SCFAs and lactate during fermentation results in a decrease in the pH of the culture medium.[10][15] Monitoring pH changes serves as a straightforward indicator of microbial metabolic activity.
-
Gut Epithelial Cell Response: Advanced models investigate the direct and indirect effects of this compound and its fermentation products on intestinal epithelial cells (IECs). These assays can measure effects on gut barrier integrity, pathogen adhesion, and immunomodulatory responses, such as the release of signaling molecules like galectins.[16][17][18]
Experimental Protocols
Protocol 1: Anaerobic Batch Culture Fermentation using Human Fecal Microbiota
This protocol assesses the ability of a complex gut microbial community to utilize this compound. It is a widely used model to evaluate changes in microbiota composition and metabolic output.[1][19]
Materials and Reagents:
-
This compound (2'-FL)
-
Positive Control: Fructooligosaccharides (FOS) or Galactooligosaccharides (GOS)[3][10]
-
Negative Control: No carbohydrate substrate
-
Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3-6 months)[1][20]
-
Anaerobic Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.0) or Peptone Water
-
Basal culture medium (carbohydrate-free)
-
Anaerobic gas mix (e.g., 85% N₂, 10% CO₂, 5% H₂)
-
Reagents for DNA extraction and SCFA analysis
Equipment:
-
Anaerobic workstation or chamber
-
pH-controlled, stirred batch culture fermenters or sterile anaerobic tubes/bottles
-
Incubator (37°C)
-
Centrifuge
-
Gas Chromatograph (GC) or HPLC for SCFA analysis
-
qPCR instrument or access to 16S rRNA gene sequencing services
Procedure:
-
Inoculum Preparation: Within 2 hours of collection, prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in anaerobic phosphate buffer inside an anaerobic chamber.[8]
-
Fermentation Setup:
-
Dispense basal medium into fermentation vessels.
-
Add this compound, FOS/GOS (positive control), or no substrate (negative control) to the respective vessels to a final concentration of 1% (w/v).[15][21]
-
Sparge the vessels with O₂-free N₂ to ensure anaerobic conditions.[8]
-
Inoculate each vessel with the 10% fecal slurry to a final concentration of 10% (v/v).
-
-
Incubation: Incubate the cultures at 37°C for 24 to 48 hours.[2][4]
-
Sampling: Collect samples from each vessel at baseline (0 hours) and at subsequent time points (e.g., 8, 24, and 48 hours).[1][8]
-
Analysis:
-
pH Measurement: Measure the pH of the culture medium at each time point.
-
Bacterial Population Analysis: Centrifuge a portion of the sample to pellet the bacteria. Extract DNA and perform qPCR with primers specific for Bifidobacterium, Lactobacillus, etc., or conduct 16S rRNA gene sequencing to analyze changes in the overall microbial community composition.[10][20][22]
-
SCFA Analysis: Centrifuge a portion of the sample to obtain the supernatant. Filter the supernatant and analyze for SCFAs (acetate, propionate, butyrate) and lactate using GC or HPLC.[1][12][20] For GC analysis, samples often require extraction and derivatization.[1][12]
-
Protocol 2: Pure Culture Growth Assay with Probiotic Strains
This protocol specifically measures the ability of individual probiotic strains to utilize this compound as a sole carbon source.
Materials and Reagents:
-
This compound (2'-FL)
-
Glucose (Positive Control)
-
Probiotic strains (e.g., Bifidobacterium longum subsp. infantis ATCC 15697, Bifidobacterium bifidum IPLA20048)[10][11]
-
Carbohydrate-free basal medium appropriate for the strain (e.g., modified MRS medium for lactobacilli and bifidobacteria)[11][15]
Equipment:
-
Anaerobic workstation or chamber
-
Spectrophotometer (for optical density readings at 600 nm)
-
Incubator (37°C)
-
96-well microplates or culture tubes
Procedure:
-
Strain Preparation: Revive the probiotic strain from frozen stocks by subculturing twice in a complete growth medium (e.g., MRS with glucose).[15]
-
Assay Setup:
-
Prepare carbohydrate-free basal medium supplemented with either 1% (w/v) this compound, 1% (w/v) glucose, or no carbohydrate.
-
Dispense the media into a 96-well plate or culture tubes.
-
Inoculate the media with the prepared probiotic culture to a starting OD₆₀₀ of ~0.05.
-
-
Incubation: Incubate anaerobically at 37°C for 24-48 hours.
-
Growth Measurement: Measure the optical density (OD₆₀₀) at regular intervals (e.g., 0, 6, 12, 18, 24, 48 hours) to generate a growth curve.[15]
-
Metabolite Analysis (Optional): At the final time point, collect the supernatant to analyze SCFA/lactate production via HPLC, as described in Protocol 1.
Data Presentation
Quantitative data from these protocols should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on the Growth of Fecal Microbiota (log CFU/mL by qPCR)
| Time (h) | Bacterial Group | Negative Control | This compound (1%) | Positive Control (FOS 1%) |
|---|---|---|---|---|
| 0 | Bifidobacterium | 8.1 ± 0.2 | 8.1 ± 0.2 | 8.1 ± 0.2 |
| Lactobacillus | 6.5 ± 0.3 | 6.5 ± 0.3 | 6.5 ± 0.3 | |
| 24 | Bifidobacterium | 8.2 ± 0.2 | 9.5 ± 0.4* | 9.3 ± 0.3* |
| Lactobacillus | 6.6 ± 0.3 | 7.0 ± 0.4 | 6.9 ± 0.3 | |
| 48 | Bifidobacterium | 8.1 ± 0.3 | 9.8 ± 0.5* | 9.6 ± 0.4* |
| Lactobacillus | 6.5 ± 0.4 | 7.2 ± 0.5 | 7.1 ± 0.4 |
Data are representative examples. Statistical significance (e.g., p < 0.05) compared to the negative control should be indicated.
Table 2: SCFA and Lactate Production during Fecal Fermentation (mM)
| Time (h) | Treatment | Acetate (B1210297) | Propionate | Butyrate (B1204436) | Lactate |
|---|---|---|---|---|---|
| 0 | All | 5.2 ± 0.5 | 2.1 ± 0.2 | 1.8 ± 0.2 | 0.5 ± 0.1 |
| 24 | Negative Control | 6.1 ± 0.6 | 2.5 ± 0.3 | 2.0 ± 0.3 | 0.6 ± 0.1 |
| This compound | 45.3 ± 4.1* | 8.7 ± 1.1* | 10.5 ± 1.5* | 15.2 ± 2.0* | |
| Positive Control | 40.1 ± 3.8* | 7.9 ± 0.9* | 8.2 ± 1.2* | 18.5 ± 2.2* | |
| 48 | Negative Control | 6.5 ± 0.7 | 2.8 ± 0.4 | 2.2 ± 0.4 | 0.5 ± 0.1 |
| This compound | 55.8 ± 5.2* | 10.2 ± 1.3* | 15.1 ± 1.8* | 8.1 ± 1.5* | |
| Positive Control | 50.4 ± 4.9* | 9.5 ± 1.1* | 12.3 ± 1.6* | 10.3 ± 1.8* |
Data are representative examples. A significant increase in acetate is expected due to the bifidogenic effect.[12][22] An increase in butyrate suggests cross-feeding by other bacteria.[1][13][19]
Table 3: pH and Substrate Consumption during Fecal Fermentation
| Time (h) | Treatment | pH | This compound Consumed (%) |
|---|---|---|---|
| 0 | This compound | 6.8 ± 0.1 | 0% |
| 24 | This compound | 5.5 ± 0.2* | 75% ± 5% |
| 48 | This compound | 5.2 ± 0.2* | >95% |
| 48 | Negative Control | 6.7 ± 0.1 | N/A |
Data are representative examples. A significant drop in pH indicates active fermentation.[10]
Visualizations: Workflows and Pathways
Caption: Workflow for in vitro fecal fermentation of this compound.
Caption: Metabolic pathway of this compound fermentation in the gut.
References
- 1. Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the In Vitro Effects of 2’this compound and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 2'-fucosyllactose on the composition and metabolic activity of intestinal microbiota from piglets after in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Developing a quantitative approach for determining the in vitro prebiotic potential of dietary oligosaccharides - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 2-Fucosyllactose Metabolism by Bifidobacteria Promotes Lactobacilli Growth in Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Comparative Analysis of this compound-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro prebiotic activities of oligosaccharides from the by-products in Ganoderma lucidum spore polysaccharide extraction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10798C [pubs.rsc.org]
- 16. Exposure of Intestinal Epithelial Cells to 2'-Fucosyllactose and CpG Enhances Galectin Release and Instructs Dendritic Cells to Drive Th1 and Regulatory-Type Immune Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exposure of Intestinal Epithelial Cells to 2′-Fucosyllactose and CpG Enhances Galectin Release and Instructs Dendritic Cells to Drive Th1 and Regulatory-Type Immune Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Determination of Prebiotic Properties of Oligosaccharides Derived from an Orange Juice Manufacturing By-Product Stream - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Fucosyllactose as a Substrate for Glycoside Hydrolase Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyllactose, a prominent human milk oligosaccharide (HMO), is a key substrate for studying the activity of various glycoside hydrolases, particularly α-L-fucosidases. These enzymes play crucial roles in microbial metabolism within the gut, host-microbe interactions, and are implicated in various physiological and pathological processes. The specific cleavage of the fucosyl linkage in this compound by these enzymes provides a valuable tool for their characterization, inhibitor screening, and understanding their biological functions. This document provides detailed application notes and experimental protocols for utilizing this compound in glycoside hydrolase research.
Glycoside hydrolases (GHs) are a large and diverse class of enzymes that catalyze the hydrolysis of glycosidic bonds.[1][2][3] α-L-fucosidases (EC 3.2.1.51) are a specific type of GH that cleave terminal α-L-fucose residues from a variety of glycoconjugates, including fucosylated oligosaccharides like 2'-fucosyllactose (B36931) and 3-fucosyllactose (B594375).[4][5] These enzymes are classified into several GH families based on their amino acid sequence, with GH29 and GH95 being the most well-characterized families containing α-L-fucosidases.[6][7][8]
Applications of this compound in Glycoside Hydrolase Studies
This compound serves as a biologically relevant substrate for a range of applications in glycoside hydrolase research, including:
-
Enzyme Characterization: Determining the substrate specificity and kinetic parameters of novel α-L-fucosidases.
-
Inhibitor Screening: Identifying and characterizing inhibitors of α-L-fucosidases for potential therapeutic applications.
-
Microbial Metabolism Studies: Investigating the ability of gut microbes to utilize human milk oligosaccharides.[1]
-
Transglycosylation Reactions: Employing α-L-fucosidases to synthesize novel fucosylated oligosaccharides.[9][10][11][12]
Data Presentation: Kinetic Parameters of α-L-Fucosidases with this compound
The following table summarizes the kinetic parameters of various α-L-fucosidases for the hydrolysis of 2'-fucosyllactose and 3-fucosyllactose. This data is essential for comparing enzyme efficiency and selecting the appropriate enzyme for a specific application.
| Enzyme Source | Glycoside Hydrolase Family | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| Bifidobacterium bifidum JCM1254 (AfcA) | GH95 | 2'-Fucosyllactose | 1.1 | 130 | 6.0 | 37 | [13] |
| Lacticaseibacillus rhamnosus INIA P603 (AlfB) | GH29 | 2'-Fucosyllactose | N/A | N/A | 4.0 | 40 | [4] |
| Marine bacterium (Paraglaciecola sp.) Fp231 | GH29 | Fuc(α1,4)GlcNAc | 0.66 | 1.3 | 5.6-6.0 | 25 | [2][14][15] |
| Marine bacterium (Paraglaciecola sp.) Fp284 | GH29 | 2'-Fucosyllactose | N/A | N/A | N/A | N/A | [2][14] |
| Enterococcus gallinarum ZS1 (EntFuc) | GH29 | pNP-Fuc | N/A | N/A | 7.0 | 30 | [16][17] |
Note: "N/A" indicates that the data was not available in the cited literature. The kinetic parameters for some enzymes were determined using the artificial substrate p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) and are included for comparative purposes.
Experimental Protocols
This section provides detailed protocols for the recombinant production and purification of α-L-fucosidases, as well as methods for assaying their hydrolytic and transglycosylation activities using this compound.
Recombinant Production and Purification of α-L-Fucosidase
This protocol describes the general steps for producing and purifying a recombinant α-L-fucosidase, for example, from Bifidobacterium bifidum, in Escherichia coli.
Diagram: Workflow for Recombinant α-L-Fucosidase Production and Purification
Caption: Recombinant α-L-fucosidase production workflow.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., pET vector with a His-tag)
-
LB broth and agar (B569324) plates with appropriate antibiotics
-
Inducer (e.g., IPTG)
-
Lysis buffer (e.g., 50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Affinity chromatography column (e.g., Ni-NTA agarose)
-
SDS-PAGE reagents
Protocol:
-
Cloning and Transformation:
-
Amplify the gene encoding the α-L-fucosidase from the source organism's genomic DNA using PCR.
-
Clone the amplified gene into an appropriate expression vector.
-
Transform the recombinant plasmid into a suitable E. coli expression strain.
-
-
Protein Expression:
-
Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant protein with elution buffer.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
-
α-L-Fucosidase Hydrolysis Assay using this compound
This protocol describes the determination of α-L-fucosidase activity by measuring the release of fucose from this compound. The products can be analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC).
Diagram: Workflow for α-L-Fucosidase Hydrolysis Assay
Caption: Hydrolysis assay workflow.
Materials:
-
Purified α-L-fucosidase
-
2'-Fucosyllactose or 3-fucosyllactose standard
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
HPLC or HPAEC-PAD system
-
Appropriate chromatography column (e.g., a carbohydrate analysis column)
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of this compound (e.g., 1-10 mM), and the purified enzyme.
-
A typical reaction volume is 50-100 µL.
-
Include a negative control without the enzyme.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching solution (e.g., a strong acid or base).
-
-
Product Analysis:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or HPAEC-PAD to separate and quantify the substrate (this compound) and the products (fucose and lactose).
-
Create a standard curve for fucose and lactose to determine their concentrations in the reaction samples.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of fucose released per unit time.
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of fucose per minute under the specified assay conditions.
-
α-L-Fucosidase Transglycosylation Assay
This protocol is for assessing the ability of an α-L-fucosidase to synthesize this compound through transglycosylation, using a fucosyl donor and lactose as an acceptor.[9][10][11][12]
Diagram: Transglycosylation Reaction Pathway
Caption: Transglycosylation vs. hydrolysis.
Materials:
-
Purified α-L-fucosidase
-
Fucosyl donor (e.g., p-nitrophenyl-α-L-fucopyranoside, pNP-Fuc)
-
Lactose (acceptor)
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0-7.0)
-
HPLC or HPAEC-PAD system
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, the fucosyl donor (e.g., 5-50 mM pNP-Fuc), and a high concentration of the acceptor, lactose (e.g., 100-500 mM).
-
Initiate the reaction by adding the purified α-L-fucosidase.
-
-
Enzymatic Reaction:
-
Incubate the reaction at the optimal temperature for the enzyme for several hours to days, depending on the enzyme's efficiency.
-
-
Reaction Monitoring and Termination:
-
Take aliquots at different time points to monitor the progress of the reaction.
-
Stop the reaction in the aliquots by heat inactivation.
-
-
Product Analysis:
-
Analyze the reaction products by HPLC or HPAEC-PAD to identify and quantify the synthesized this compound isomers.
-
Use authentic standards of 2'-fucosyllactose and other potential isomers for identification.
-
-
Calculation of Yield:
-
Calculate the yield of this compound as a percentage of the initial donor substrate.
-
Conclusion
This compound is an indispensable tool for researchers studying glycoside hydrolases. Its use as a natural substrate allows for the detailed characterization of enzyme kinetics and specificity, providing insights into their biological roles. The protocols outlined in this document offer a comprehensive guide for the production, purification, and functional analysis of α-L-fucosidases using this compound. These methods are fundamental for advancing our understanding of carbohydrate-active enzymes and for the development of novel therapeutics and prebiotics.
References
- 1. Architecture Insight of Bifidobacterial α-L-Fucosidases | MDPI [mdpi.com]
- 2. Characterization of five marine family 29 glycoside hydrolases reveals an α-L-fucosidase targeting specifically Fuc(α1,4)GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoside hydrolase family 29 - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of this compound using α-L-fucosidases GH29 from infant gut microbial metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Molecular Cloning and Characterization of Bifidobacterium bifidum 1,2-α-l-Fucosidase (AfcA), a Novel Inverting Glycosidase (Glycoside Hydrolase Family 95) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. [PDF] Characterization of five marine family 29 glycoside hydrolases reveals an α-l-fucosidase targeting specifically Fuc(α1,4)GlcNAc. | Semantic Scholar [semanticscholar.org]
- 16. Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of Fucosyllactose's Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models and experimental protocols for evaluating the immunomodulatory properties of fucosyllactose, a key human milk oligosaccharide (HMO). The following sections detail established animal models, key experimental methodologies, and expected outcomes based on current scientific literature.
Application Notes
This compound, primarily 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), has garnered significant attention for its role in shaping the infant immune system.[1][2][3][4] In vivo studies are crucial for elucidating the systemic effects of this compound, which can be broadly categorized into direct interactions with host cells and indirect effects mediated by the gut microbiota.[2][3][4]
Key Research Areas for In Vivo this compound Studies:
-
Immune Enhancement in Immunosuppressed Models: this compound has been shown to ameliorate the effects of immunosuppressive agents like cyclophosphamide.[5][6][7][8] In these models, this compound can help restore immune cell populations, enhance cytokine production, and improve overall immune function.[5][6][7][8]
-
Adjuvant Effects in Vaccination Models: Dietary supplementation with 2'-FL can enhance both humoral and cellular immune responses to vaccination.[9] This includes increased antibody production and enhanced T-cell proliferation, suggesting its potential as a vaccine adjuvant.[9]
-
Anti-inflammatory Effects in Colitis Models: In models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, 2'-FL has demonstrated protective effects by modulating the gut microbiota, enhancing the intestinal barrier, and regulating inflammatory pathways.[10][11]
-
Antiviral Responses: 3-FL has been shown to modulate the immune response to viral infections, including influenza and SARS-CoV-2, by enhancing antiviral responses while attenuating excessive inflammation.[12]
-
Modulation of Gut Microbiota and Metabolites: A consistent finding across various models is the prebiotic effect of this compound, promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus.[10][13][14] This shift in microbiota composition is often associated with increased production of short-chain fatty acids (SCFAs), which have known immunomodulatory properties.[1][13][15]
-
Immune Maturation in Neonatal Models: Studies in suckling rats have shown that 2'-FL promotes the maturation of the immune system, evidenced by increased immunoglobulin levels and specific T-cell populations.[2][3][4]
Data Presentation: Summary of Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from various in vivo studies on this compound.
Table 1: Effects of this compound on Immune Cell Populations
| Animal Model | This compound Type & Dose | Duration | Key Findings | Reference |
| BALB/c Mice (Vaccination Model) | 0.5% and 1% 2'-FL in diet | 31 days | Increased frequency of CD19+ B220+ B-cells in spleen and mesenteric lymph nodes (MLNs).[9] | [9] |
| Suckling Rats | 2'-FL daily oral administration | 16 days | Increased number of T-cell subsets in MLNs on day 16.[2][3][4] | [2][3][4] |
| ICR Mice (Immunosuppressed) | 0.5 mg/kg BW 2'-FL | 14 days | Increased spleen weight and spleen index. Trend towards increased NK cell activity.[5][7][8] | [5][7][8] |
Table 2: Effects of this compound on Cytokines and Immunoglobulins
| Animal Model | This compound Type & Dose | Duration | Key Findings | Reference |
| ICR Mice (Immunosuppressed) | 0.5 mg/kg BW 2'-FL | 14 days | Significant increase in IL-10 and IFN-γ concentrations.[5][7][8] | [5][7][8] |
| Human-Microbiota-Associated Mice | 2'-FL-containing infant formula | Not specified | Increased levels of IL-2, IL-9, IL-10, and sIgA.[15] | [15] |
| Suckling Rats | 2'-FL daily oral administration | 16 days | Elevated plasma IgG on day 8 and day 16. Increased plasma IgA on day 16.[2][3][4] | [2][3][4] |
| BALB/c Mice (Vaccination Model) | 1% 2'-FL in diet | 31 days | Increased vaccine-specific IgG1 and IgG2a antibody concentrations in serum.[9] | [9] |
Table 3: Effects of this compound on Gut Microbiota and Metabolites
| Animal Model | This compound Type & Dose | Duration | Key Findings | Reference |
| C57BL/6J Mice (Colitis Model) | 400 mg/kg BW 2'-FL | 21 days | Relieved DSS-induced gut microbiota dysbiosis.[10] | [10] |
| Human-Microbiota-Associated Mice | 2'-FL-containing infant formula | Not specified | Increased abundance of Blautia and Olsenella. Increased acetate (B1210297) and propionate (B1217596) (SCFAs).[15] | [15] |
| Suckling Rats | 2'-FL daily oral administration | 16 days | Higher Lactobacillus proportion in cecal samples. Higher proportion of butyrate (B1204436) on day 16.[2][3][4] | [2][3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Cyclophosphamide-Induced Immunosuppression Model in Mice
This protocol is designed to evaluate the immune-enhancing effects of this compound in an immunosuppressed state.[5][6][7][8]
1. Animals and Acclimatization:
- Species: ICR mice (or other suitable strain like BALB/c).
- Age/Weight: 6-8 weeks old.
- Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
2. Experimental Groups (n=8-10 per group):
- Normal Control (NC): Oral administration of vehicle (e.g., distilled water) and intraperitoneal (i.p.) injection of saline.
- Cyclophosphamide (CTX) Control: Oral administration of vehicle and i.p. injection of CTX.
- This compound (FL) Treatment: Oral administration of this compound (e.g., 0.5 mg/kg body weight) and i.p. injection of CTX.
3. Experimental Procedure:
- Day 1-14: Administer this compound or vehicle daily via oral gavage.
- Day 11-14 (or as per study design): Induce immunosuppression by i.p. injection of CTX (e.g., 80 mg/kg body weight). The NC group receives saline.
- Day 15: Euthanize animals and collect samples (blood, spleen, thymus, etc.).
4. Key Outcome Measures:
- Body and Organ Weights: Monitor body weight throughout the experiment. Weigh spleen and thymus post-euthanasia and calculate the spleen/thymus index (organ weight/body weight).
- Spleen Lymphocyte Proliferation Assay:
- Prepare a single-cell suspension from the spleen.
- Culture splenocytes in the presence of a mitogen (e.g., Concanavalin A for T-cells or Lipopolysaccharide for B-cells).
- Assess proliferation using methods like MTT assay or BrdU incorporation.
- Natural Killer (NK) Cell Activity Assay:
- Co-culture splenocytes (effector cells) with a target cell line (e.g., YAC-1 cells).
- Measure cytotoxicity using a lactate (B86563) dehydrogenase (LDH) release assay or a chromium-51 (B80572) release assay.
- Cytokine and Immunoglobulin Analysis:
- Measure cytokine levels (e.g., IL-2, IL-10, IFN-γ) in serum or splenocyte culture supernatants using ELISA kits.
- Quantify serum immunoglobulin levels (IgG, IgM, IgA) using ELISA.
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This protocol is used to assess the anti-inflammatory and gut-modulatory effects of this compound in a model of IBD.[10][11]
1. Animals and Acclimatization:
- Species: C57BL/6J mice.
- Age/Weight: 8-10 weeks old.
- Acclimatization: As described in Protocol 1.
2. Experimental Groups (n=8-10 per group):
- Control: Standard diet and regular drinking water.
- DSS Control: Standard diet and drinking water containing DSS.
- This compound (FL) + DSS: Diet supplemented with this compound (or daily oral gavage, e.g., 400 mg/kg) and drinking water containing DSS.
3. Experimental Procedure:
- Day 1-21 (example duration): Administer this compound or control diet/vehicle.
- Day 15-21: Induce colitis by providing drinking water containing 3-5% (w/v) DSS.
- Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
- Day 22: Euthanize animals and collect samples (colon tissue, cecal contents, blood).
4. Key Outcome Measures:
- Clinical Assessment: Daily DAI score.
- Macroscopic and Histological Analysis: Measure colon length. Process colon tissue for H&E staining to assess inflammation, ulceration, and tissue damage.
- Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the colon tissue as a marker of inflammation.
- Gene Expression Analysis (qPCR): Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and tight junction proteins (e.g., occludin, ZO-1) in colon tissue.
- Gut Microbiota Analysis:
- Extract DNA from cecal contents or fecal samples.
- Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.
- Short-Chain Fatty Acid (SCFA) Analysis: Quantify SCFAs (acetate, propionate, butyrate) in cecal contents using gas chromatography (GC).
Mandatory Visualizations
References
- 1. Modulating the developing gut microbiota with 2’-fucosyllactose and pooled human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High doses of the galactooligosaccharides, 2'-fucosyllactose alleviate immunodeficiency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Human Milk Oligosaccharide 2′-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model [frontiersin.org]
- 10. Frontiers | 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression [frontiersin.org]
- 11. 2'-Fucosyllactose Modulates the Intestinal Immune Response to Gut Microbiota and Buffers Experimental Colitis in Mice: An Integrating Investigation of Colonic Proteomics and Gut Microbiota Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Fucosyllactose-mediated modulation of immune response against virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of Fucosyllactose in Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyllactose, a prominent human milk oligosaccharide (HMO), is increasingly recognized for its significant biological activities, including its role as a prebiotic, an anti-infective agent, and a modulator of the host immune system. Understanding the metabolic fate of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics and functional food ingredients. Stable isotope labeling, in conjunction with mass spectrometry, provides a powerful methodology for tracing the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in both in vitro and in vivo models. This document offers detailed application notes and experimental protocols for conducting metabolic tracing studies using stable isotope-labeled this compound.
Core Concepts in Stable Isotope Tracing
Stable isotope tracing involves the use of non-radioactive isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), to label a molecule of interest.[1] When introduced into a biological system, the labeled compound is metabolized, and the isotope is incorporated into downstream metabolites. By tracking the distribution of the isotope, researchers can map metabolic pathways and quantify the flux of metabolites through these pathways.[1] This dynamic view of metabolism offers insights that cannot be obtained from static measurements of metabolite concentrations alone.[1]
Applications in this compound Research
-
Mapping Gut Microbiota Metabolism: Elucidating how different gut microbial species metabolize this compound and produce key metabolites like short-chain fatty acids (SCFAs).[1]
-
Investigating Host-Microbe Interactions: Tracing the absorption and systemic distribution of this compound-derived metabolites and their impact on host physiology.
-
Understanding the Gut-Brain Axis: Investigating how this compound metabolites signal to the brain and influence neurological processes.[2][3][4]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the bioavailability and metabolic clearance of this compound and its bioactive metabolites.
Data Presentation: Quantitative Analysis of this compound Metabolism
The following tables summarize hypothetical quantitative data that could be obtained from stable isotope tracing studies with ¹³C-labeled this compound. These tables are designed to provide a clear and structured format for presenting such data.
Table 1: In Vitro Metabolism of [U-¹³C]-2'-Fucosyllactose by Gut Microbiota from Fecal Cultures
| Metabolite | Concentration (mM) at 24h | ¹³C Enrichment (%) at 24h |
| Short-Chain Fatty Acids | ||
| Acetate | 35.2 ± 4.1 | 65.7 ± 5.3 |
| Propionate | 15.8 ± 2.5 | 58.2 ± 4.9 |
| Butyrate | 12.5 ± 1.9 | 72.1 ± 6.0 |
| Other Metabolites | ||
| Lactate | 8.9 ± 1.2 | 45.3 ± 3.8 |
| Fucose | 2.1 ± 0.5 | 85.4 ± 7.2 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Distribution of ¹³C Label Following Oral Gavage of [U-¹³C]-2'-Fucosyllactose in Mice
| Tissue/Fluid | Time Point | ¹³C Enrichment (Atom Percent Excess) |
| Plasma | 2 hours | 0.5 ± 0.1 |
| 6 hours | 1.2 ± 0.3 | |
| 12 hours | 0.8 ± 0.2 | |
| Liver | 6 hours | 2.5 ± 0.6 |
| Brain | 6 hours | 0.3 ± 0.05 |
| Cecal Contents | 6 hours | 25.7 ± 3.1 |
| Feces | 24 hours | 15.4 ± 2.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Metabolism of [U-¹³C]-Fucosyllactose by Human Fecal Microbiota
This protocol details a method for assessing the metabolism of stable isotope-labeled this compound by complex microbial communities from human feces.
Materials:
-
[U-¹³C]-Fucosyllactose (uniformly labeled with ¹³C)
-
Fresh human fecal samples
-
Anaerobic basal medium (e.g., Gifu Anaerobic Medium)
-
Anaerobic chamber or workstation
-
Sterile, anaerobic tubes
-
Centrifuge
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Fecal Slurry Preparation:
-
Within an anaerobic chamber, homogenize fresh fecal samples in pre-reduced anaerobic basal medium to create a 10% (w/v) fecal slurry.
-
Filter the slurry through sterile cheesecloth to remove large particulate matter.
-
-
Incubation:
-
In anaerobic tubes, add the fecal slurry and supplement with [U-¹³C]-Fucosyllactose to a final concentration of 10 mg/mL.
-
Include a control group with no added this compound.
-
Incubate the tubes at 37°C for various time points (e.g., 0, 6, 12, 24 hours).
-
-
Sample Collection and Metabolite Extraction:
-
At each time point, remove an aliquot of the culture and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Collect the supernatant for analysis of extracellular metabolites.
-
To extract intracellular metabolites, wash the bacterial pellet with ice-cold phosphate-buffered saline (PBS) and then add a cold extraction solvent (e.g., 80% methanol).[5]
-
Incubate on dry ice for 10 minutes, then thaw on ice.[6]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C and collect the supernatant.[7]
-
-
Sample Analysis:
-
Analyze the extracellular and intracellular metabolite extracts using GC-MS or LC-MS to identify and quantify the isotopologues of this compound metabolites (e.g., SCFAs, organic acids, monosaccharides).[8]
-
Correct the raw data for the natural abundance of ¹³C to determine the isotopic enrichment.
-
Protocol 2: In Vivo Metabolic Tracing of [U-¹³C]-Fucosyllactose in Mice
This protocol describes the oral administration of stable isotope-labeled this compound to mice and the subsequent collection of tissues and biofluids for metabolic analysis.
Materials:
-
[U-¹³C]-Fucosyllactose
-
C57BL/6 mice (or other appropriate strain)
-
Metabolic cages (for urine and feces collection)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Fast mice for 4-6 hours before dosing.[11]
-
Prepare a solution of [U-¹³C]-Fucosyllactose in sterile water.
-
Administer the labeled this compound solution to the mice via oral gavage at a dose of 1 g/kg body weight.[12]
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-gavage.
-
Collect urine and feces from the metabolic cages at regular intervals.
-
At the final time point, euthanize the mice and collect tissues of interest (e.g., cecum, colon, liver, brain).
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.[13]
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize frozen tissues in a suitable extraction solvent (e.g., methanol:acetonitrile:water) to extract metabolites.
-
Process plasma, urine, and fecal samples similarly for metabolite extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using an LC-MS/MS system to measure the concentration and ¹³C enrichment of this compound and its metabolites.[14]
-
Use a targeted approach to quantify specific metabolites of interest or an untargeted metabolomics approach to identify novel metabolites.
-
Visualizations: Workflows and Signaling Pathways
References
- 1. Comparative Analysis of this compound-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model [pnfs.or.kr]
- 2. Human milk oligosaccharide 2′-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of this compound-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Anion-Exchange Chromatography for Fucosyllactose Analysis
Introduction
Fucosyllactose, a key component of human milk oligosaccharides (HMOs), plays a crucial role in infant health and development. Its analysis is of significant interest to researchers, scientists, and drug development professionals in the fields of nutrition, microbiology, and medicine. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a robust and sensitive method for the quantification of this compound isomers, such as 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), in various complex matrices, including human milk and infant formula.[1][2][3][4][5][6][7] This application note provides detailed protocols and quantitative data for the analysis of this compound using HPAEC-PAD.
Principle of HPAEC-PAD
HPAEC-PAD is a powerful technique for the analysis of carbohydrates. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. The separated analytes are then detected electrochemically with high sensitivity and specificity using a pulsed amperometric detector. This method avoids the need for derivatization, simplifying sample preparation and analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the matrix. Below are protocols for human milk and infant formula.
-
Thaw frozen human milk samples at 4°C overnight.
-
Dilute 0.6 mL of the milk sample with an equal volume of Milli-Q water.
-
Centrifuge the diluted sample at 21,000 x g for 15 minutes at 4°C to remove lipids and proteins.[1][2]
-
Apply 1.0 mL of the clear supernatant to a Carbograph SPE cartridge (300 mg bed volume).
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound-containing fraction.
-
Lyophilize the eluate and reconstitute in Milli-Q water for injection. The final dilution factor should be considered for concentration calculations. For example, a final dilution factor of 100 has been reported.[1][2]
Note: It has been reported that 3-fucosyllactose may be lost during the cleanup step with Porous Graphitized Carbon (PGC) SPE.[1][2] An alternative is to directly inject diluted and filtered samples, though this may lead to a shorter column lifetime.
b) Infant Formula Samples [4][5][8]
-
Accurately weigh a representative amount of the infant formula powder.
-
Reconstitute the powder in a known volume of high-purity water according to the manufacturer's instructions or a standardized procedure.
-
For products containing interfering substances like fructans and maltodextrins, enzymatic hydrolysis may be necessary.[4][5]
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
c) Online Sample Cleanup [9]
For high-throughput analysis and to minimize matrix effects, an online sample cleanup method can be employed using a trap column, such as a Dionex IonPac NG1 column. This approach involves a "dilute-and-shoot" methodology where the sample is diluted in deionized water, filtered, and directly injected. The trap column removes hydrophobic contaminants online.[9]
HPAEC-PAD System and Conditions
The following table summarizes the typical instrumental conditions for this compound analysis.
| Parameter | Setting |
| Chromatography System | Dionex ICS-5000 system or equivalent |
| Column | Dionex CarboPac PA-1 (250 mm × 2 mm ID) with a CarboPac PA guard column (25 mm × 2 mm ID)[1][2] |
| Column Temperature | 20 °C[1][2] |
| Flow Rate | 0.3 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Mobile Phase A | 0.1 M NaOH[1][2] |
| Mobile Phase B | 1 M NaOAc in 0.1 M NaOH[1][2] |
| Gradient Elution | 0-10% B over 10 minutes, followed by a column wash with 100% B for 5 minutes, and re-equilibration with 0% B for 15 minutes.[1][2] |
| Detector | Pulsed Amperometric Detector (PAD) with a gold working electrode and Ag/AgCl reference electrode. |
Calibration
Prepare a series of this compound standards (e.g., 2'-FL and 3'-FL) in Milli-Q water. A typical calibration range for 3-fucosyllactose is 0.4–20 μg/mL.[1][2] Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear or quadratic fit may be used depending on the concentration range.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data for this compound analysis by HPAEC-PAD from various sources.
Table 1: Calibration and Linearity Data
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (R²) | Source |
| 3-Fucosyllactose | 0.40–19.94 | 0.999 | [1][2] |
| 2'-Fucosyllactose | Not specified | 0.99951 (average) | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Matrix | Source |
| 2'-Fucosyllactose | 0.43 (average) | 1.75 | Infant Formula | [3] |
| 2'-Fucosyllactose | 4.3 (in solution) | 12.8 (in solution) | Infant Formula | [7] |
| LNnT | 0.5 (in solution) | 1.51 (in solution) | Infant Formula | [7] |
Note: LOD and LOQ can also be reported in g/100g of product, which depends on the sample preparation dilution factor. For instance, an LOD of 0.02 g/100g and LOQ of 0.06 g/100g for 2'-FL in a product have been reported.[7]
Table 3: Recovery and Precision Data
| Analyte | Recovery (%) | Relative Standard Deviation (RSDr %) | Matrix | Source |
| 2'-Fucosyllactose | 94-102 | < 2 | Infant Formula | [3] |
| Multiple HMOs | 89.4-109 | 0.0068–4.8 | Infant Formula & Adult Nutritionals | [4][5] |
| 2'-Fucosyllactose | 94-111 | 2.1-7.9 | Infant Formula | [7] |
| LNnT | 98-111 | Not specified | Infant Formula | [7] |
Visualizations
Caption: Experimental workflow for this compound analysis by HPAEC-PAD.
Caption: Structural difference between 2'-FL and 3'-FL isomers.
Conclusion
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a highly suitable technique for the routine analysis of this compound in complex samples. The method offers excellent sensitivity, selectivity, and reproducibility for the quantification of key isomers like 2'-fucosyllactose and 3-fucosyllactose. The detailed protocols and compiled quantitative data in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own this compound analysis workflows.
References
- 1. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
Quantitative Analysis of 2'-Fucosyllactose: Application Notes and Protocols for Researchers
Introduction
2'-Fucosyllactose (B36931) (2'-FL) is the most abundant human milk oligosaccharide (HMO) in the breast milk of most mothers, playing a significant role in infant health and development.[1] Its benefits are manifold, acting as a prebiotic to shape the infant gut microbiota, preventing the adhesion of pathogens, and modulating the immune system.[1] Given these significant biological functions, the accurate and robust quantification of 2'-FL is crucial in various fields, including infant nutrition research, the quality control of infant formula, and the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the quantitative analysis of 2'-FL, tailored for researchers, scientists, and drug development professionals.
Overview of Analytical Techniques
Several analytical methods have been developed and validated for the quantification of 2'-FL in diverse matrices such as human milk, infant formula, and other food products.[2][3] The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying carbohydrates. Different detection methods can be coupled with HPLC, including Refractive Index (RI) detection and Pulsed Amperometric Detection (PAD).[3][4]
-
Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), this technique offers high sensitivity and specificity for 2'-FL quantification.[5][6]
-
Enzymatic Assays: These methods provide a simpler and higher-throughput alternative to chromatographic techniques, making them suitable for rapid screening and routine analysis.[1][7][8]
The choice of method depends on the specific application, required sensitivity, sample matrix, and available instrumentation.
Quantitative Data Summary
The following tables summarize the performance characteristics of various quantitative assays for 2'-FL, providing a comparative overview for researchers to select the most appropriate method for their needs.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for 2'-FL Quantification
| Method | Detector | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPAEC-PAD | Pulsed Amperometric Detection | Infant Formula | 1 - 20 µg/mL | 4.33 µg/mL | 12.8 µg/mL | 94 - 99 | [4] |
| HILIC-FLD | Fluorescence Detection | Infant Formula | Not Specified | Powder: 0.11 g/100g , Liquid: 0.01 g/L | Powder: 0.37 g/100g , Liquid: 0.04 g/L | 94 - 104 | [4] |
| HILIC-RI | Refractive Index | Whole Milk, Infant Formula, Cereal Bars | 0.2 - 12 mg/mL | Whole Milk: 0.1 mg/mL, Infant Formula/Cereal Bars: 0.6 mg/g | Not Specified | 88 - 105 | [3][9] |
Table 2: Mass Spectrometry (MS) Methods for 2'-FL Quantification
| Method | Sample Matrix | Concentration Range Observed | Key Findings | Reference |
| LC-MS/MS (MRM) | Korean Maternal Milk | 0.4 to 2.6 g/L (overall); Secretor mothers: 1.0 to 2.8 g/L; Non-secretor mothers: 0.01 to 0.06 g/L | 2'-FL concentration is significantly influenced by secretor status and lactation stage. | [5] |
| GC-MS | Human Milk | Donor A: 4525-6266 µg/mL; Donor B: 2694-3551 µg/mL | High concentrations of 2'-FL were observed in the first week of lactation. | [6] |
Table 3: Enzymatic Assay for 2'-FL Quantification
| Method Principle | Sample Matrix | Measurement Range | Assay Time | Key Advantages | Reference |
| Two-step enzymatic reaction (α-fucosidase and L-fucose (B3030135) dehydrogenase) | Biological Samples, Infant Formula | Up to 5 g/L | 50 minutes (96-well plate) | Simple, high-throughput, cost-effective, suitable for rapid screening. | [1][8][10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document.
Protocol 1: Quantification of 2'-FL using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This protocol is adapted from the method described for the analysis of 2'-FL in infant formula.[4]
1. Materials and Reagents:
-
2'-Fucosyllactose standard
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) solution (50% w/w)
-
Sodium acetate (B1210297)
-
CarboPac™ PA1 column (or equivalent)
2. Sample Preparation:
-
Accurately weigh and dissolve the infant formula powder in deionized water to the recommended concentration.
-
For liquid formula, use directly or dilute as necessary.
-
Centrifuge the sample to remove insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Further dilute the filtered sample with deionized water to bring the 2'-FL concentration within the calibration range.
3. Chromatographic Conditions:
-
Instrument: High-Performance Ion Chromatography System with a pulsed amperometric detector.
-
Column: CarboPac™ PA1 analytical column and guard column.
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 200 mM Sodium Hydroxide
-
Mobile Phase C: 500 mM Sodium Acetate in 100 mM Sodium Hydroxide
-
Gradient Elution: Establish a suitable gradient to separate 2'-FL from other carbohydrates in the sample matrix. A typical gradient might involve increasing the concentration of sodium acetate over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Pulsed Amperometry with a gold working electrode.
4. Calibration and Quantification:
-
Prepare a series of standard solutions of 2'-FL in deionized water.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the 2'-FL concentration from the calibration curve.
Protocol 2: Enzymatic Assay for 2'-FL Quantification
This protocol is based on a simple and rapid two-step enzymatic method.[1][7][8]
1. Assay Principle: This assay is based on two sequential enzymatic reactions. First, α-(1-2,3,4,6)-L-fucosidase specifically hydrolyzes 2'-FL to release L-fucose and lactose. Subsequently, L-fucose dehydrogenase (FDH) oxidizes L-fucose in the presence of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+), producing L-fucono-1,5-lactone and NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the initial concentration of 2'-FL.[1]
2. Materials and Reagents:
-
α-(1-2,3,4,6)-L-fucosidase
-
L-fucose dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
2'-Fucosyllactose standard
-
Phosphate-buffered saline (PBS), pH 7.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
3. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of 2'-FL standards in PBS within the desired concentration range (e.g., 0 to 5 g/L).
-
Sample Preparation: Dilute the samples (e.g., human milk, infant formula) with PBS to ensure the 2'-FL concentration falls within the range of the standard curve.
-
Reaction Mixture Preparation: Prepare a master mix containing PBS, NADP+, and L-fucose dehydrogenase.
-
Assay in 96-well Plate:
-
Add a specific volume of the standard or sample to each well.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding α-(1-2,3,4,6)-L-fucosidase to each well.
-
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 50 minutes) to allow the enzymatic reactions to complete.[8]
-
Measurement: Measure the absorbance of each well at 340 nm using a microplate reader.
-
Quantification: Subtract the absorbance of the blank (no 2'-FL) from all readings. Plot the absorbance of the standards against their concentrations to generate a standard curve. Determine the 2'-FL concentration in the samples from this curve.
Visualizations
The following diagrams illustrate the workflows and principles described in this document.
Caption: Workflow for the enzymatic quantification of 2'-fucosyllactose.
Caption: General workflow for the quantification of 2'-fucosyllactose by HPLC.
Caption: Principle of the two-step enzymatic assay for 2'-fucosyllactose.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analysis of 2'-fucosyllactose concentration in Korean maternal milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination and quantification of 2'-O-fucosyllactose and 3-O-fucosyllactose in human milk by GC-MS as O-trimethylsilyl-oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a quantitative assay for 2´-fucosyllactose via one-pot reaction with α1,2-fucosidase and l-fucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Enzymatic Method for Quantitation of 2'-Fucosyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Enzymatic Method for Quantitation of 2'-Fucosyllactose -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
Application Notes and Protocols: Fucosyllactose in Functional Foods and Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyllactose, a prominent human milk oligosaccharide (HMO), is emerging as a key bioactive ingredient in the development of functional foods and beverages. This document provides detailed application notes and experimental protocols for the incorporation and analysis of this compound, with a focus on its two most common isomers: 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL). These oligosaccharides are indigestible by human enzymes and act as prebiotics, selectively nourishing beneficial gut bacteria.[1] Beyond their prebiotic effects, fucosyllactoses have been shown to modulate the immune system, support gut barrier integrity, and potentially enhance cognitive function.[1][2][3]
These application notes are designed to guide researchers and product developers in harnessing the potential of this compound to create innovative functional food and beverage products backed by scientific evidence.
Applications in Functional Foods and Beverages
This compound can be incorporated into a variety of functional food and beverage products to confer health benefits. Its stability and solubility make it a versatile ingredient.
Common Applications:
-
Infant Formula and Baby Foods: To mimic the composition of human breast milk and support infant gut health and immune development.[4][5]
-
Yogurts and Fermented Dairy Products: As a prebiotic to support the growth of probiotic cultures and enhance gut health benefits.[4]
-
Functional Beverages: Including dairy and non-dairy milks, fruit juices, and wellness drinks, to provide prebiotic and immune-supporting properties.
-
Cereals and Cereal Bars: To increase the fiber content and add prebiotic benefits to breakfast items and snacks.[4]
-
Dietary Supplements: In powder or capsule form for targeted gut health and immune support in adults.[4]
-
Foods for Special Medical Purposes: To help manage gut-related conditions and support nutritional needs.[5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound.
Table 1: Effects of 2'-Fucosyllactose on Gut Microbiota and Health in Clinical Trials
| Study Population | Intervention | Duration | Key Findings | Reference |
| Healthy Adults (n=100) | 5g, 10g, or 20g of 2'-FL daily | 2 weeks | Significant increase in the relative abundance of Actinobacteria and Bifidobacterium. Reduction in Firmicutes and Proteobacteria. Good gastrointestinal tolerance. | [6] |
| Adults with IBS or Ulcerative Colitis (n=12) | Nutritional formula with 2'-FL | 6 weeks | Increased stool counts of Bifidobacterium and Faecalibacterium prausnitzii. Increased stool butyrate (B1204436) levels. Improved Gastrointestinal Quality of Life Index (GIQLI) scores. | [7] |
| Formula-fed Infants | Infant formula with 2'-FL | 4 months | Relative abundance of Bifidobacterium was similar to that of breastfed infants and higher than in infants fed formula without 2'-FL. | [8] |
| Overweight/Obese Adults | 2'-FL supplementation | 12 weeks | Significant reduction in fat mass compared to placebo. | [9] |
Table 2: Effects of this compound in Preclinical Models
| Animal Model | Intervention | Duration | Key Findings | Reference |
| Suckling Rats | Daily oral administration of 2'-FL | 16 days | Increased plasma IgG and IgA. Increased proportion of Lactobacillus in cecal samples and higher butyrate proportion. | [10] |
| Ovalbumin-sensitized Mice (Food Allergy Model) | 2'-FL or 3-FL supplementation | - | Both 2'-FL and 3-FL significantly decreased serum levels of OVA-specific IgE, mouse mast cell protease (mMCP-1), and IL-4, while increasing IFN-γ. Both enhanced the proportion of beneficial bacteria like Lactobacillus and Bifidobacterium. | [11] |
| 5xFAD Transgenic Mice (Alzheimer's Disease Model) | 300-1,200 mg/kg oral 2'-FL | - | Improved cognitive performance in Morris water maze and Y-maze tests. Significantly reduced Aβ plaque load in the hippocampus and cortex. Lowered plasma TNF-α and IL-6 levels. | [11][12] |
| Virus-infected Mice | 3-FL supplementation | - | Increased expression of interferon receptors (IFNAR and IFNGR). Enhanced antiviral responses and attenuated pre-emptive inflammatory responses. Increased nitric oxide concentrations in lung tissues upon infection. | [2] |
Experimental Protocols
Incorporation of this compound into Functional Foods
3.1.1. Protocol for Incorporation of 2'-Fucosyllactose into Yogurt
This protocol is based on methodologies demonstrating the stability and viability of probiotics in yogurt supplemented with 2'-FL.[6][13][14]
Materials:
-
Milk (whole or skim)
-
Yogurt starter culture (containing Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)
-
Probiotic strains (e.g., Bifidobacterium longum) (optional)
-
2'-Fucosyllactose powder
-
Homogenizer
-
Pasteurizer/water bath
-
Incubator
-
pH meter
Procedure:
-
Preparation of Yogurt Mix:
-
Combine milk and other desired ingredients (e.g., milk solids, stabilizers).
-
Add 2'-fucosyllactose to the milk mix at a target concentration (e.g., 2 g/L).[6] Ensure it is fully dissolved.
-
-
Homogenization and Pasteurization:
-
Homogenize the mixture to ensure a uniform consistency.
-
Heat the yogurt mix to 85°C for 30 minutes for pasteurization.[6]
-
-
Cooling and Inoculation:
-
Cool the pasteurized mix to the optimal inoculation temperature for the starter culture (typically 43°C).[6]
-
Inoculate with the yogurt starter culture according to the manufacturer's instructions.
-
If adding probiotics, prepare a pellet of the probiotic strain and add it to the mix to achieve a target concentration (e.g., at least 10^9 CFU/mL).[6]
-
-
Fermentation:
-
Incubate the inoculated mix at the recommended temperature (e.g., 43°C) until the pH reaches approximately 4.5-4.7.
-
-
Cooling and Storage:
-
Cool the yogurt rapidly to below 10°C to stop fermentation.
-
Store the yogurt at refrigeration temperatures (4°C).
-
3.1.2. General Protocol for Incorporation of this compound into Functional Beverages
This protocol provides a general framework for adding this compound to various beverages.
Materials:
-
Beverage base (e.g., fruit juice, plant-based milk, water)
-
3-Fucosyllactose powder
-
Mixer/blender
-
Pasteurizer (if required)
-
Bottling equipment
Procedure:
-
Dissolution:
-
Gradually add the desired amount of 3-fucosyllactose to the beverage base while mixing to ensure complete dissolution. The dosage will depend on the target consumer and regulatory guidelines.
-
-
pH Adjustment (if necessary):
-
Check the pH of the beverage and adjust if the addition of this compound has altered it significantly.
-
-
Pasteurization:
-
If the beverage requires a heat treatment step for shelf stability, pasteurize the product according to standard procedures (e.g., HTST). 3-FL is generally stable during processing and storage.[5]
-
-
Bottling and Storage:
-
Bottle the functional beverage under hygienic conditions.
-
Store according to the product's requirements (refrigerated or ambient).
-
3.1.3. General Protocol for Incorporation of this compound into Cereal Bars
This protocol outlines the general steps for incorporating this compound into cereal bars.
Materials:
-
Cereal base (e.g., rolled oats, puffed rice)
-
Binder (e.g., syrup, honey, nut butter)
-
2'-Fucosyllactose powder
-
Other ingredients (e.g., nuts, dried fruits, protein powder)
-
Mixing bowl
-
Baking pan
-
Oven (if a baked bar)
Procedure:
-
Dry Ingredient Mixing:
-
In a large bowl, combine all dry ingredients, including the cereal base and 2'-fucosyllactose powder. Mix thoroughly to ensure even distribution.
-
-
Binder Preparation:
-
Prepare the liquid binder. This may involve heating syrups or melting nut butters.
-
-
Combining Ingredients:
-
Pour the liquid binder over the dry ingredients and mix until the cereal is evenly coated.
-
-
Pressing and Forming:
-
Transfer the mixture to a lined baking pan and press firmly and evenly.
-
-
Baking/Setting:
-
If it is a baked bar, bake according to the recipe instructions.
-
For no-bake bars, refrigerate until firm.
-
-
Cutting and Packaging:
-
Once cooled and firm, cut the slab into individual bars.
-
Package the bars in appropriate wrapping to maintain freshness.
-
Analytical Methods for this compound Quantification
3.2.1. HPLC with Refractive Index Detection (HPLC-RI)
This method is suitable for the robust quantification of 2'-FL and 3-FL in various food matrices.[5][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) detector
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Sample Preparation (General):
-
Dispersion and Extraction: Disperse and extract the sample in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
Centrifugation/Filtration: Centrifuge the sample to remove solid particles and filter the supernatant through a 0.22 µm filter before injection.
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: As per column specifications
-
Column Temperature: Controlled
-
Injection Volume: 1-2 µL
-
Run Time: Approximately 19 minutes[5]
Quantification:
-
Prepare a standard curve using certified reference standards of 2'-FL and 3-FL in the range of 0.2 to 12 mg/mL.[5]
-
Calculate the concentration of this compound in the sample by comparing the peak area to the standard curve.
In Vitro and In Vivo Experimental Protocols
3.3.1. Caco-2 Cell Permeability Assay (Gut Barrier Function)
This assay is used to assess the potential of this compound to enhance intestinal barrier integrity.
Procedure:
-
Cell Culture: Culture Caco-2 cells on semi-permeable inserts for approximately 21 days to allow for differentiation and the formation of a monolayer with tight junctions.[15]
-
Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker like Lucifer yellow.[10]
-
Treatment: Treat the Caco-2 cell monolayers with this compound at various concentrations in the apical compartment.
-
Permeability Assessment: Measure the passage of a marker molecule (e.g., FITC-dextran) from the apical to the basolateral compartment over time. A decrease in the permeability of the marker in this compound-treated cells compared to controls indicates an enhancement of barrier function.
3.3.2. Gut Microbiota Analysis (16S rRNA Sequencing)
This protocol is used to determine the impact of this compound supplementation on the composition of the gut microbiota.
Procedure:
-
Fecal Sample Collection: Collect fecal samples from subjects before and after the intervention period with this compound.
-
DNA Extraction: Extract bacterial DNA from the fecal samples using a commercially available kit.
-
16S rRNA Gene Amplification: Amplify the V3-V4 variable region of the 16S rRNA gene using PCR.
-
Library Preparation and Sequencing: Prepare a DNA library and perform sequencing on a platform such as Illumina MiSeq.
-
Data Analysis: Process the sequencing data using bioinformatics pipelines to determine the taxonomic composition and relative abundance of different bacterial genera and species.
3.3.3. Morris Water Maze (Cognitive Function in Rodents)
This test assesses hippocampal-dependent spatial learning and memory.
Procedure:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: For several consecutive days, place the rodent in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform).
-
Probe Trial: After the acquisition phase, remove the platform and allow the rodent to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located. Increased time in the target quadrant indicates better spatial memory.
3.3.4. Y-Maze Test (Cognitive Function in Rodents)
This test assesses spatial working memory based on the natural tendency of rodents to explore novel environments.
Procedure:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Test: Place the rodent in the center of the maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).[12]
-
Data Recording: Record the sequence of arm entries.
-
Analysis: Calculate the percentage of spontaneous alternations (consecutive entries into all three different arms). A higher percentage of alternations indicates better spatial working memory.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through various mechanisms, including the modulation of key signaling pathways.
Modulation of Immune Signaling Pathways
This compound can influence immune responses by interacting with immune cells and modulating inflammatory signaling.
NF-κB Signaling Pathway: 2'-FL has been shown to attenuate the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway.[3] This leads to a reduction in the production of pro-inflammatory cytokines.
Caption: 2'-Fucosyllactose inhibits the NF-κB signaling pathway.
Interferon Signaling Pathway: 3-FL has been observed to upregulate the expression of interferon receptors, which can enhance the antiviral response of the innate immune system.[2]
Caption: 3-Fucosyllactose enhances antiviral immunity.
Experimental Workflow for Investigating this compound Effects
The following workflow outlines a logical sequence for investigating the functional effects of this compound.
Caption: A workflow for this compound functional ingredient development.
Conclusion
This compound, particularly 2'-FL and 3-FL, presents a significant opportunity for the development of innovative functional foods and beverages. Its well-documented prebiotic, immunomodulatory, and potential cognitive health benefits provide a strong scientific basis for its use. By following the detailed protocols and application notes provided in this document, researchers and product developers can effectively incorporate this compound into various food matrices and conduct the necessary analyses to validate its efficacy and safety. The continued exploration of this compound is poised to contribute to the next generation of nutritional products that support human health across the lifespan.
References
- 1. dovepress.com [dovepress.com]
- 2. Comparative Analysis of this compound-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model [pnfs.or.kr]
- 3. enamine.net [enamine.net]
- 4. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of this compound-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bevnutra.com [bevnutra.com]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating the developing gut microbiota with 2’-fucosyllactose and pooled human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. mmpc.org [mmpc.org]
- 12. Y-Maze Protocol [protocols.io]
- 13. NF-κB Signaling Pathway Diagram [scispace.com]
- 14. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of 2'-Fucosyllactose
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of 2'-Fucosyllactose (B36931) (2'-FL). It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during microbial fermentation and downstream processing.
Troubleshooting Guide
This section addresses specific problems that may arise during your 2'-FL production experiments, offering potential causes and recommended actions.
| Problem | Potential Causes | Recommended Actions |
| Low 2'-FL Titer | 1. Inefficient Precursor Supply: Insufficient intracellular levels of GDP-L-fucose or lactose (B1674315).[1][2] 2. Suboptimal Enzyme Activity: Low activity or expression of α-1,2-fucosyltransferase (FucT).[1] 3. Competing Metabolic Pathways: Precursors are diverted to other metabolic pathways.[1][3][4] 4. Suboptimal Fermentation Conditions: Non-ideal pH, temperature, or aeration.[1] 5. Plasmid Instability: Loss of expression cassettes for the 2'-FL biosynthesis pathway.[1] | 1. Enhance the expression of genes in the GDP-L-fucose synthesis pathway (de novo or salvage).[1][2] Ensure adequate lactose is supplied in the fermentation medium.[1] 2. Screen different FucT enzymes for higher activity or optimize the expression and solubility of the current enzyme.[1] Consider codon optimization for the host organism. 3. Inactivate genes of competing pathways, such as lacZ (lactose consumption) and wcaJ (colanic acid synthesis).[1][3][4][5] 4. Systematically optimize fermentation parameters (e.g., pH between 6.0-7.0, temperature between 30-37°C, and dissolved oxygen levels). 5. Consider chromosomal integration of the expression cassettes to ensure stability.[6] |
| High By-product Formation (e.g., 3-FL, acetate) | 1. Promiscuous Fucosyltransferase: The FucT used may also produce other fucosylated isomers like 3-fucosyllactose (B594375) (3-FL).[7] 2. Overflow Metabolism: High glucose uptake rates can lead to the formation of inhibitory by-products like acetate, especially in E. coli.[8] | 1. Screen for a more specific α-1,2-fucosyltransferase. Alternatively, introduce an α-1,3-fucosidase to hydrolyze the 3-FL by-product.[7] 2. Implement a fed-batch strategy with controlled feeding of the carbon source (e.g., glycerol) to prevent overflow metabolism.[8][9] Maintain the pH of the culture medium around 6.8.[8] |
| Poor Host Strain Performance | 1. Metabolic Burden: High-level expression of heterologous proteins can impose a significant metabolic load on the host, leading to reduced growth and productivity.[9] 2. Endotoxin (B1171834) Contamination: When using Gram-negative bacteria like E. coli, the presence of lipopolysaccharides (endotoxins) in the final product is a major concern for food and pharmaceutical applications.[10] | 1. Balance the expression of pathway genes using different promoter strengths or plasmid copy numbers.[5] Chromosomal integration can also alleviate metabolic burden.[6] 2. Consider using a "Generally Recognized as Safe" (GRAS) host organism such as Corynebacterium glutamicum, Bacillus subtilis, or Saccharomyces cerevisiae.[1][10][11] These hosts are advantageous for food and pharmaceutical applications. |
| Inefficient Downstream Purification | 1. Complex Fermentation Broth: The presence of residual media components, biomass, proteins, and other metabolites complicates purification.[8][12] 2. Structural Similarity of By-products: Isomers like 3-FL are structurally similar to 2'-FL, making separation difficult.[13] | 1. Employ a multi-step purification process, starting with flocculation and membrane filtration (ultrafiltration and nanofiltration) to remove larger impurities and concentrate the product.[8][12] 2. Utilize activated carbon adsorption followed by ethanol (B145695) gradient elution to separate 2'-FL from monosaccharides and other impurities.[8] For high-purity applications, simulated moving bed (SMB) chromatography can be effective for separating isomers.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways for providing the GDP-L-fucose precursor for 2'-FL synthesis?
A1: There are two primary pathways for GDP-L-fucose synthesis: the de novo pathway and the salvage pathway.[2][14]
-
The de novo pathway synthesizes GDP-L-fucose from the central carbon metabolism, typically starting from fructose-6-phosphate.[15]
-
The salvage pathway utilizes extracellular L-fucose to produce GDP-L-fucose.[10][15]
Often, a combination of both pathways is engineered in production strains to maximize the GDP-L-fucose supply.[3][4]
Q2: Which host organism is optimal for large-scale 2'-FL production?
A2: Both Escherichia coli and GRAS (Generally Recognized as Safe) organisms like Corynebacterium glutamicum, Priestia megaterium, and Saccharomyces cerevisiae have been successfully engineered for 2'-FL production.[1][10][11]
-
E. coli is a well-established host with a vast array of genetic tools, and high titers of 2'-FL have been reported.[1] However, endotoxin removal is a critical step in downstream processing.[10]
-
GRAS organisms are advantageous for food and pharmaceutical applications, simplifying the regulatory approval process.[1][11] While historically achieving lower titers than E. coli, recent metabolic engineering efforts have significantly improved their productivity.[11][16]
The choice of host depends on the specific application, regulatory requirements, and the scale of production.
Q3: How can the supply of cofactors like NADPH and GTP be enhanced to improve 2'-FL production?
A3: The de novo synthesis of GDP-L-fucose is an NADPH-dependent process, and GTP is a direct precursor. Enhancing the intracellular pools of these cofactors can significantly boost 2'-FL titers. Strategies include:
-
Overexpression of key enzymes in the pentose (B10789219) phosphate (B84403) pathway (for NADPH regeneration) and the GTP biosynthesis pathway.
-
Co-introduction of NADPH and GTP regeneration pathways has been shown to be beneficial for 2'-FL formation.[5]
Q4: What are typical yields and productivities achieved in fed-batch fermentation of 2'-FL?
A4: Significant progress has been made in improving 2'-FL production metrics. Reported values vary depending on the host strain, genetic modifications, and fermentation strategy. For example:
-
An engineered E. coli strain produced 22.3 g/L of 2'-FL in a 3 L bioreactor with a yield of 0.53 mole 2'-FL per mole of lactose.[5]
-
Another metabolically engineered E. coli strain achieved a titer of 66.80 g/L with a productivity of approximately 0.95 g/L/h in a 50-L fed-batch fermentation.[15]
-
A different engineered E. coli BL21(DE3) strain reached 141.27 g/L of 2'-FL in 45 hours, with a productivity of 3.14 g/L·h.[17]
-
Using a GRAS strain, Priestia megaterium, a yield of 28.6 g/L was achieved in fed-batch fermentation.[11]
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for 2'-FL Production
This protocol is a generalized procedure based on common practices reported in the literature.[8][9]
-
Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium. Incubate at 37°C with shaking at 200 rpm overnight.
-
Bioreactor Inoculation: Transfer the seed culture to a 3 L bioreactor containing 1 L of defined fermentation medium with glycerol (B35011) (e.g., 20 g/L) as the carbon source.
-
Growth Phase: Maintain the culture at 37°C. Control the pH at 6.8 by automatic addition of 28% (w/v) NH₄OH. Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and airflow rate.
-
Induction and Production Phase: When the optical density at 600 nm (OD₆₀₀) reaches a set point (e.g., 20), lower the temperature to 25°C and add IPTG to a final concentration of 0.2 mM and lactose to 20 g/L to induce gene expression and initiate 2'-FL production.[9]
-
Fed-Batch Feeding: After the initial glycerol is depleted, start feeding a concentrated solution (e.g., 600 g/L glycerol and 20 g/L MgSO₄·7H₂O) using a pH-stat feeding strategy to maintain a constant pH and avoid substrate limitation.[9]
-
Lactose Supplementation: Monitor the lactose concentration in the bioreactor and intermittently add more lactose to sustain 2'-FL biosynthesis.[9]
-
Sampling and Analysis: Periodically take samples to measure cell density (OD₆₀₀), substrate and by-product concentrations (e.g., via HPLC), and 2'-FL titer.
Protocol 2: Purification of 2'-FL from Fermentation Broth
This protocol outlines a common downstream processing workflow.[8][12]
-
Cell Removal: Centrifuge the fermentation broth to pellet the cells. Collect the supernatant containing the 2'-FL.
-
Flocculation: Add a flocculant to the supernatant to precipitate proteins and other macromolecules. Centrifuge again to remove the precipitate.
-
Membrane Filtration (Ultrafiltration): Pass the clarified supernatant through an ultrafiltration membrane (e.g., 10 kDa cutoff) to remove remaining high molecular weight impurities like proteins.[8]
-
Membrane Filtration (Nanofiltration): Concentrate the 2'-FL and remove salts and small molecular weight impurities using a nanofiltration membrane.
-
Activated Carbon Adsorption: Load the concentrated and partially purified 2'-FL solution onto an activated carbon column.
-
Ethanol Gradient Elution:
-
Product Finishing: Concentrate the 2'-FL fraction and then lyophilize or spray-dry to obtain the final solid product.
Visualizations
Metabolic Pathways for 2'-FL Production
Caption: Metabolic pathways for 2'-FL synthesis in engineered microbes.
Experimental Workflow for Troubleshooting Low 2'-FL Titer
Caption: Logical workflow for troubleshooting low 2'-FL production titers.
Downstream Processing and Purification Flowchart
Caption: General workflow for the downstream purification of 2'-FL.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pathway Optimization of 2'-Fucosyllactose Production in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering strategies of de novo pathway for enhancing 2'-fucosyllactose synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Production of Human Milk Oligosaccharides | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of a human milk oligosaccharide 2′-fucosyllactose by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Priestia megaterium for 2'-fucosyllactose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Strategies for Enhancing Microbial Production of 2'-Fucosyllactose, the Most Abundant Human Milk Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative [frontiersin.org]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Metabolic Engineering of Escherichia coli BL21(DE3) for 2'-Fucosyllactose Synthesis in a Higher Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yields in the enzymatic synthesis of 3-Fucosyllactose.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 3-Fucosyllactose (B594375) (3-FL), particularly focusing on improving low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for synthesizing 3-Fucosyllactose (3-FL)?
A1: The two main enzymatic approaches for 3-FL synthesis are:
-
Fucosyltransferase-based synthesis: This is the most common and specific method. It utilizes an α-1,3-fucosyltransferase to catalyze the transfer of a fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to the C3 hydroxyl group of the glucose unit in lactose (B1674315).[1]
-
Fucosidase-based synthesis (Transfucosylation): This method employs α-L-fucosidases, which naturally hydrolyze fucosidic bonds. By manipulating reaction conditions, such as using high concentrations of the acceptor (lactose), the reverse reaction (transfucosylation) is favored, leading to the synthesis of 3-FL.[2] This method can sometimes result in a mixture of fucosylated isomers.
Q2: Why is my 3-FL yield low in my in vitro enzymatic reaction?
A2: Low yields in in vitro 3-FL synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity.
-
Enzyme Inactivity: The fucosyltransferase may be inactive due to improper storage, handling, or the presence of inhibitors.
-
Substrate Issues: The quality and concentration of the donor (GDP-L-fucose) and acceptor (lactose) substrates are critical. Degradation of GDP-L-fucose is a common issue.
-
Cofactor Limitation: Many fucosyltransferases require divalent cations, such as Mn²⁺ or Mg²⁺, for optimal activity.[3][4]
-
Product Inhibition: Accumulation of 3-FL or the GDP byproduct can inhibit the enzyme.
Q3: Which type of α-1,3-fucosyltransferase is best for 3-FL synthesis?
A3: Several α-1,3-fucosyltransferases from different sources, such as Helicobacter pylori, have been successfully used for 3-FL synthesis.[5][6] The choice of enzyme can depend on factors like its specific activity towards lactose, solubility, and stability under desired reaction conditions. Enzyme engineering and directed evolution have also been employed to improve the catalytic efficiency of these enzymes for 3-FL production.[6]
Q4: Can I use whole-cell biocatalysis for 3-FL production?
A4: Yes, whole-cell biocatalysis using engineered microorganisms, most commonly Escherichia coli, is a widely used and effective method for large-scale 3-FL production.[5][7][8][9] This approach involves engineering the host to express the α-1,3-fucosyltransferase and the pathway for synthesizing the GDP-L-fucose donor substrate. While this method can achieve high titers, it requires expertise in metabolic engineering and fermentation.
Troubleshooting Guide
Issue 1: Low or No 3-FL Product Detected
| Probable Cause | Recommended Solution |
| Inactive Enzyme | - Verify the storage conditions of the enzyme (typically -20°C or -80°C).- Perform a small-scale activity assay with a known positive control.- Avoid repeated freeze-thaw cycles. |
| Suboptimal pH or Temperature | - Determine the optimal pH and temperature for your specific fucosyltransferase. Many fucosyltransferases have an optimal pH around 7.5 and a temperature of 37°C.[10]- Perform small-scale experiments to test a range of pH values and temperatures. |
| Missing or Incorrect Cofactors | - Check the literature for the specific cofactor requirements of your enzyme. Many fucosyltransferases require Mn²⁺ or Mg²⁺.[3][4]- Add the required divalent cations (e.g., 10-25 mM MnCl₂) to the reaction mixture.[10][11] |
| Degraded GDP-L-fucose | - Use fresh or properly stored GDP-L-fucose. Verify its integrity via HPLC if possible.- Prepare fresh solutions of GDP-L-fucose for each experiment. |
| Issues with Lactose Acceptor | - Ensure the lactose is of high purity.- Verify the concentration of the lactose solution. |
Issue 2: Reaction Starts but Stalls or Yield is Lower Than Expected
| Probable Cause | Recommended Solution |
| Substrate Limitation | - Ensure the molar ratio of GDP-L-fucose to lactose is optimized. Typically, a slight excess of the donor substrate is used.- For extended reactions, consider fed-batch addition of the limiting substrate. |
| Product Inhibition | - High concentrations of 3-FL or the byproduct GDP can inhibit the fucosyltransferase.[4]- Monitor the reaction over time and consider stopping it before significant product inhibition occurs.- If possible, implement a product removal strategy, such as in-situ product crystallization or adsorption. |
| Enzyme Instability | - The enzyme may not be stable for the entire duration of the reaction under the chosen conditions.- Perform a time-course experiment to determine the enzyme's stability.- Consider adding stabilizing agents, such as glycerol (B35011) or polyethylene (B3416737) glycols (PEGs), to the reaction mixture.[11] |
| Byproduct Formation | - In some cases, other fucosylated products may be synthesized, consuming the substrates.- Analyze the reaction mixture by HPLC or mass spectrometry to identify any potential byproducts. |
Data Presentation
Table 1: Kinetic Parameters of Selected α-1,3-Fucosyltransferases for Lactose
| Enzyme Source | Km for Lactose (mM) | Km for GDP-L-fucose (µM) | Reference |
| Helicobacter pylori | - | - | [12] |
| Human Fuc-TVII | 3.08 (for α2,3-sialyl lacto-N-neotetraose) | 16.4 | [11] |
| Chinese Hamster Ovary Cells | 15 (for factor VII EGF-1 domain) | 6 | [13] |
Note: Kinetic data for lactose as a substrate for many purified α-1,3-fucosyltransferases is not always readily available in the literature, as many studies focus on other acceptor substrates.
Table 2: Comparison of 3-FL Production Yields in Engineered E. coli
| E. coli Strain Engineering Strategy | 3-FL Titer (g/L) | Yield (mol/mol lactose) | Reference |
| Expressing H. pylori α-1,3-fucosyltransferase and blocking colanic acid pathway | 11.5 | 0.39 | [5] |
| Combinatorial engineering with membraneless organelles and cofactor enhancement | 10.8 | - | [8] |
| Overexpression of a mutant α-1,3-fucosyltransferase and modification of lactose operon | 4.6 | - | [9] |
| Enzyme engineering and pathway refinement | 54.64 | - | [14] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of 3-Fucosyllactose
A. Materials and Reagents:
-
Purified α-1,3-fucosyltransferase
-
Guanosine diphosphate-L-fucose (GDP-L-fucose)
-
Lactose
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Manganese chloride (MnCl₂) solution (e.g., 1 M)
-
Nuclease-free water
-
Microcentrifuge tubes
B. Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water to bring the final volume to 100 µL.
-
50 mM Tris-HCl, pH 7.5.
-
Lactose to a final concentration of 10-50 mM.
-
GDP-L-fucose to a final concentration of 12-60 mM.
-
MnCl₂ to a final concentration of 10 mM.[10]
-
-
-
Enzyme Addition:
-
Add the purified α-1,3-fucosyltransferase to the reaction mixture to a final concentration of 1-5 µ g/100 µL.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at 37°C for 2-24 hours. The optimal incubation time should be determined empirically.[10]
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture at 95-100°C for 5-10 minutes to denature the enzyme.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the denatured protein.
-
Transfer the supernatant to a new tube for analysis by HPLC.
-
Protocol 2: HPLC Analysis of 3-Fucosyllactose
A. Materials and Reagents:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Hydrophilic interaction liquid chromatography (HILIC) column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
3-Fucosyllactose standard
B. Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, typically a gradient of acetonitrile and water. The exact gradient will depend on the column and system used.
-
-
Standard Curve Generation:
-
Prepare a series of 3-FL standards of known concentrations (e.g., 0.1 to 10 mg/mL).
-
Inject each standard onto the HPLC system and record the peak area.
-
Generate a standard curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the supernatant from the terminated enzymatic reaction onto the HPLC system.
-
Run the analysis using the same method as for the standards.
-
-
Quantification:
-
Identify the 3-FL peak in the sample chromatogram by comparing the retention time with the 3-FL standard.
-
Determine the concentration of 3-FL in the sample by interpolating its peak area on the standard curve.
-
Visualizations
Caption: Enzymatic synthesis of 3-Fucosyllactose.
Caption: Troubleshooting workflow for low 3-FL yield.
References
- 1. WO2020127417A2 - PRODUCTION OF 3-FUCOSYLLACTOSE AND LACTOSE CONVERTING α-1,3-FUCOSYLTRANSFERASE ENZYMES - Google Patents [patents.google.com]
- 2. Synthesis of this compound using α-L-fucosidases GH29 from infant gut microbial metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and purification of fucosyltransferases from the cytosol of rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and specificity of human alpha-1,3-fucosyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of 3-Fucosyllactose in Engineered Escherichia coli with α-1,3-Fucosyltransferase from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed evolution of an α1,3-fucosyltransferase using a single-cell ultrahigh-throughput screening method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering of α-1,3-fucosyltransferases for production of 3-fucosyllactose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli via the salvage pathway through increasing GTP synthesis and β-galactosidase modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Enzymatic characterization of human alpha1,3-fucosyltransferase Fuc-TVII synthesized in a B cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical characterization of Helicobacter pylori α1–3-fucosyltransferase and its application in the synthesis of fucosylated human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and characterization of a GDP-fucose:polypeptide fucosyltransferase from Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient de novo synthesis of 3-fucosyllactose in Escherichia coli via enzyme engineering and pathway refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution of Fucosyllactose isomers in chromatography.
Technical Support Center: Fucosyllactose Isomer Resolution
Welcome to the technical support center for this compound isomer analysis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of this compound isomers, such as 2'-Fucosyllactose (B36931) (2'-FL) and 3-Fucosyllactose (B594375) (3'-FL).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers like 2'-FL and 3'-FL?
A1: The main challenge is that 2'-FL and 3'-FL are structural isomers with identical mass and similar physicochemical properties, which makes them difficult to separate using standard chromatographic techniques.[1] Achieving baseline resolution is critical for accurate quantification, as these isomers can have different biological activities.[1]
Q2: Which chromatography techniques are most effective for separating 2'-FL and 3'-FL?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitic Carbon (PGC) chromatography are two of the most powerful and commonly used techniques.[2] HILIC separates polar compounds using a polar stationary phase and a high-organic-content mobile phase.[3] PGC columns offer unique selectivity based on planar interactions and can resolve isomers that are challenging for other phases.[4] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is another well-established method that provides good separation without derivatization.[1]
Q3: Is derivatization necessary for this compound isomer analysis?
A3: Derivatization is not always necessary, especially when using techniques like HPAE-PAD or PGC with mass spectrometry (MS) detection.[1][5] However, for methods like Gas Chromatography (GC) or to enhance detection sensitivity in Liquid Chromatography (LC) with fluorescence or UV detectors, derivatization is often required.[6][7] Common derivatization methods include reductive amination with fluorescent tags like 2-aminobenzamide (B116534) (2-AB) or creating O-trimethylsilyl-oxime derivatives for GC-MS.[6][7]
Q4: Can column temperature be used to improve isomer separation?
A4: Yes, adjusting the column temperature can significantly impact resolution, particularly with PGC columns. Increasing the temperature can enhance separation power and peak capacity.[8][9] For instance, elevating the temperature of a PGC column from 25°C up to 190°C has been shown to dramatically increase the separation of glycan isomers.[8][9]
Troubleshooting Guide: Poor Isomer Resolution
This guide addresses the common issue of inadequate separation between this compound isomers.
Problem: My chromatogram shows co-eluting or poorly resolved peaks for 2'-FL and 3'-FL.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Mobile Phase Composition | 1. Adjust Acetonitrile (B52724)/Water Ratio (HILIC): The water content is critical in HILIC. Small changes can significantly affect selectivity. For BEH Amide columns, a mobile phase of acetonitrile, water, and triethylamine (B128534) (e.g., 785/215/5, v/v/v) has proven effective.[5] Systematically test slightly different ratios (e.g., increasing acetonitrile from 780 to 790 mL) to find the optimal resolution.[5] 2. Modify Additives: For LC-MS, formic acid is a common additive. Try reducing the concentration or switching to another modifier like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, which can alter selectivity on PGC columns.[10] |
| Inappropriate Column Choice | 1. Switch Stationary Phase: If HILIC does not provide baseline separation, a PGC column may offer the required selectivity due to its different retention mechanism.[4] PGC is particularly effective at separating underivatized isomeric structures.[4] 2. Check Column Integrity: Poor peak shape and resolution can result from a deteriorating column or guard column.[5] A guard column may need replacement after approximately 200 injections.[5] |
| Incorrect Flow Rate | 1. Optimize Flow Rate: A flow rate that is too high can lead to poor separation.[11] Try reducing the flow rate to increase the interaction time between the analytes and the stationary phase. For example, a flow rate of 0.2 mL/min has been used successfully with a 2.1 mm ID column.[2][5] |
| Suboptimal Temperature | 1. Increase Column Temperature (especially for PGC): Elevating the column temperature can improve separation efficiency. With PGC, temperatures as high as 75°C or even 190°C have been used to resolve complex glycan isomers.[8][10] Ensure your column and system are rated for the target temperature. |
| Sample Preparation Issues | 1. Ensure Proper Cleanup: Salts and other matrix components can interfere with chromatography. For PGC, a salt removal step may be required.[5] Solid-Phase Extraction (SPE) using a HILIC cartridge is a common cleanup step for labeled glycans.[2] 2. Consider Derivatization: If detection is the issue and resolution is still poor, derivatization can alter the chemical properties of the isomers enough to improve separation while also boosting signal intensity.[7] |
Data & Performance Parameters
The following tables summarize key quantitative data for common analytical methods.
Table 1: HILIC Method Performance for 2'-FL and 3'-FL Quantification
| Parameter | Whole Milk | Infant Formula & Cereal Bars |
| Linearity (R²) | > 0.9995 | > 0.9995 |
| Range (mg/mL) | 0.2 to 12 | 0.2 to 12 |
| Recovery (2'-FL) | 88% to 105% | 88% to 105% |
| Recovery (3-FL) | 94% to 112% | 94% to 112% |
| LOD (2'-FL) | 0.1 mg/mL | 0.6 mg/g |
| LOD (3-FL) | 0.2 mg/mL | 0.6 mg/g |
| LOQ (2'-FL) | 0.4 mg/mL | 2 mg/g |
| LOQ (3-FL) | 0.7 mg/mL | 2 mg/g |
| Data sourced from a validated HILIC-RID method.[5][12] |
Table 2: Comparison of Chromatographic Columns
| Feature | HILIC (e.g., BEH Amide) | PGC (e.g., Hypercarb) |
| Primary Interaction | Partitioning into an adsorbed water layer on a polar stationary phase.[3] | Dispersive interactions and polar retention on a graphite (B72142) surface.[4] |
| Typical Mobile Phase | High percentage of organic solvent (e.g., >70% acetonitrile) with an aqueous buffer.[5] | Gradients of acetonitrile in aqueous buffer, often with modifiers like formic acid or ammonium hydroxide.[2][10] |
| Key Advantage | Excellent for retaining and separating highly polar compounds.[3] | Superior ability to resolve structurally similar isomers without derivatization.[4] |
| Common Application | Quantification of 2'-FL and 3'-FL in food matrices.[5][12] | Detailed structural characterization of complex glycan mixtures, including fucosylated isomers.[2][8] |
Experimental Protocols
Protocol 1: HILIC-UPLC Method for 2'-FL and 3'-FL Separation
This protocol is based on a validated method for quantifying 2'-FL and 3'-FL in various food matrices.[5]
-
Sample Preparation:
-
For liquid samples (e.g., milk), perform a simple dispersion and extraction.
-
For solid samples (e.g., infant formula), accurately weigh the sample, add water, and extract the oligosaccharides.
-
Centrifuge the sample to remove proteins and lipids.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
LC Parameters:
-
Column: ACQUITY UPLC™ BEH Amide column (50 x 2.1 mm, 1.7 µm) with a matching guard column.[5]
-
Mobile Phase: Isocratic elution with Acetonitrile / Water / Triethylamine (785 / 215 / 5, v/v/v).[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Column Temperature: Maintain at a controlled temperature (e.g., 30-40°C).
-
Injection Volume: 2 µL.[5]
-
Run Time: Approximately 19 minutes.[5]
-
-
Detection:
-
Refractive Index (RI) detector is suitable for quantification without derivatization.[5]
-
Alternatively, couple with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Protocol 2: PGC-LC-MS Method for Isomer Characterization
This protocol is a general guideline for using a PGC column for high-resolution isomer separation.[2]
-
Sample Preparation:
-
Release N-glycans from glycoproteins using an enzyme like PNGase F, if applicable.
-
Perform sample cleanup to remove salts and detergents, which can interfere with PGC chromatography. A desalting step is often required.[5]
-
-
LC-MS Parameters:
-
Column: Thermo Scientific™ Hypercarb™ PGC LC Column (e.g., 100 x 2.1 mm, 3 µm).[2]
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A shallow gradient is often required. For example:
-
0-5 min: 2% B
-
5-45 min: 2% to 40% B
-
45-50 min: 40% to 80% B
-
50-55 min: 80% B
-
55-60 min: Re-equilibrate at 2% B.[2]
-
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 40-75°C. Higher temperatures can improve resolution.[10]
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Operate in positive or negative ion mode.
-
Perform MS/MS fragmentation (CID or HCD) for structural elucidation and isomer identification.[2]
-
Visualizations & Workflows
Caption: General experimental workflow for this compound isomer analysis.
Caption: Troubleshooting decision tree for poor isomer resolution.
Caption: Diagram illustrating the HILIC separation mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. research-management.mq.edu.au [research-management.mq.edu.au]
- 5. Quantifying the human milk oligosaccharides 2’‐this compound and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination and quantification of 2'-O-fucosyllactose and 3-O-fucosyllactose in human milk by GC-MS as O-trimethylsilyl-oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of fucosylated N-glycan isomer separation with an ultrahigh column temperature in porous graphitic carbon liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isomeric Separation of N-Glycopeptides Derived from Glycoproteins by Porous Graphitic Carbon (PGC) LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Fucosyllactose quantification in complex biological samples.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the quantification of Fucosyllactose in complex biological samples.
Troubleshooting Guides & FAQs
This section provides answers to common issues encountered during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Question: My 2'-Fucosyllactose (B36931) peak is showing significant tailing in my HPLC-RI analysis. What are the possible causes and solutions?
Answer: Peak tailing in HPLC analysis of this compound can compromise quantification and resolution.[1][2] The most common causes and their respective solutions are outlined below:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the hydroxyl groups of this compound, causing peak tailing.
-
Solution: Use an end-capped column or a column with a more inert stationary phase. Operating the mobile phase at a lower pH can also help by suppressing the ionization of silanol groups.
-
-
Column Contamination: Buildup of matrix components from biological samples on the column inlet frit or the stationary phase can lead to distorted peak shapes.[1]
-
Solution: Implement a robust sample preparation procedure to remove proteins and lipids. Use a guard column to protect the analytical column and replace it regularly. A column wash with a strong solvent may also be necessary.[3]
-
-
Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase to allow for proper focusing of the analyte on the column head.[4]
-
Question: I am having trouble resolving 2'-Fucosyllactose from lactose (B1674315) and its isomer, 3-Fucosyllactose (B594375). How can I improve the resolution?
Answer: Co-elution with lactose and structural isomers like 3-Fucosyllactose is a common challenge in this compound quantification.[5][6] Here are some strategies to improve resolution:
-
Optimize Column Temperature: Adjusting the column temperature can alter the selectivity between analytes. For example, a study found that while 50°C gave the best resolution between 2'-FL and 3-FL, a lower temperature of 40°C was chosen to extend column lifetime with acceptable resolution.[3]
-
Mobile Phase Composition: Fine-tuning the mobile phase composition, such as the acetonitrile (B52724)/water ratio in HILIC methods, can significantly impact selectivity. A shallow gradient or isocratic elution with an optimized solvent ratio can improve the separation of closely eluting compounds.
-
Alternative Chromatographic Techniques: If HPLC-RI does not provide adequate resolution, consider High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This technique is well-established for the excellent separation of structural carbohydrate isomers without the need for derivatization.[3][6]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Question: I am observing significant signal suppression for 2'-Fucosyllactose when analyzing plasma samples. What are the likely causes and how can I mitigate this?
Answer: Ion suppression is a major matrix effect in LC-MS/MS analysis of biological fluids and can lead to inaccurate quantification.[7][8] The primary causes and mitigation strategies are:
-
Co-eluting Endogenous Components: Phospholipids (B1166683) and other matrix components from plasma can co-elute with this compound and compete for ionization in the MS source.[9]
-
Solution 1: Optimize Sample Preparation: Implement a more rigorous sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing phospholipids than simple protein precipitation.[10][11]
-
Solution 2: Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the bulk of the matrix components. A diversion valve can also be used to direct the early-eluting, unretained matrix to waste instead of the MS source.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 2'-Fucosyllactose is the gold standard for correcting matrix effects, as it will experience the same degree of ion suppression as the analyte.[12]
-
Question: My calibration curve for 2'-Fucosyllactose in serum is not linear. What could be the issue?
Answer: A non-linear calibration curve can be caused by several factors, including matrix effects and detector saturation.
-
Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement can sometimes vary with the analyte concentration, leading to a non-linear response.
-
Solution: Ensure that your sample preparation is effective in removing matrix interferences. Diluting the sample can also help to minimize matrix effects, provided the analyte concentration remains within the detection limits of the instrument.[12]
-
-
Detector Saturation: At high concentrations, the MS detector response can become saturated, leading to a plateau in the calibration curve.
-
Solution: Extend the calibration range to lower concentrations or dilute samples that are expected to have high concentrations of this compound.
-
Enzymatic Assays
Question: My enzymatic assay for 2'-Fucosyllactose is giving inconsistent results. What are the potential sources of variability?
Answer: Enzymatic assays are sensitive to reaction conditions and potential interferences.[13][14] Common sources of inconsistency include:
-
Enzyme Activity and Stability: The activity of the α-L-fucosidase and L-fucose dehydrogenase can be affected by temperature, pH, and storage conditions.
-
Solution: Ensure that the enzymes are stored correctly and that the assay is performed at the optimal temperature and pH as specified in the protocol. Prepare fresh enzyme solutions for each assay run.
-
-
Interfering Substances: The presence of free L-fucose in the sample will lead to an overestimation of 2'-Fucosyllactose. Other substances in the sample matrix may inhibit the enzymes.
-
Solution: Run a sample blank that omits the α-L-fucosidase to measure the endogenous L-fucose concentration and subtract this from the total. If enzyme inhibition is suspected, a spike-and-recovery experiment can be performed to assess the extent of the inhibition.
-
-
Incomplete Reaction: The enzymatic reactions may not go to completion if the incubation time is too short or the enzyme concentration is too low.
-
Solution: Optimize the incubation time and enzyme concentrations to ensure that the reactions are complete. A time-course experiment can be performed to determine the optimal incubation period.[15]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for various this compound quantification methods.
Table 1: HPLC-RI Method Validation Parameters [3][16][17]
| Parameter | Whole Milk | Infant Formula & Cereal Bars |
| Linearity (R²) (0.2-12 mg/mL) | > 0.9995 | > 0.9995 |
| Recovery (2'-FL) | 88% - 105% | 88% - 105% |
| Recovery (3-FL) | 94% - 112% | 94% - 112% |
| LOD (2'-FL) | 0.1 mg/mL | 0.6 mg/g |
| LOQ (2'-FL) | 0.4 mg/mL | 2 mg/g |
| LOD (3-FL) | 0.2 mg/mL | 0.6 mg/g |
| LOQ (3-FL) | 0.7 mg/mL | 2 mg/g |
Table 2: LC-MS/MS and GC-MS Method Validation Parameters [5][18][19]
| Parameter | LC-MS/MS (3-FL in Human Milk) | HPAE-PAD (2'-FL in Infant Formula) | GC-MS (2'-FL in Human Milk) |
| Linearity (R²) | > 0.99 | 0.99951 | - |
| LOD | 1 ng/mL | 0.43 µg/mL | - |
| LOQ | 5 ng/mL | 1.75 µg/mL | - |
| Concentration Range (Donor A) | - | - | 4525-6266 µg/mL |
| Concentration Range (Donor B) | - | - | 2694-3551 µg/mL |
Experimental Protocols
Protocol 1: this compound Quantification in Milk by HPLC-RI[3]
-
Sample Preparation:
-
To 1 mL of milk, add 1 mL of water and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Transfer the lower aqueous phase to a 10 kDa molecular weight cut-off filter.
-
Centrifuge for 50 minutes at 7,500 x g at 4°C.
-
The filtrate is ready for HPLC analysis.
-
-
HPLC-RI Analysis:
-
Column: Amide-based HILIC column.
-
Mobile Phase: Isocratic elution with an optimized ratio of acetonitrile and water.
-
Flow Rate: e.g., 0.2 mL/min.
-
Column Temperature: 40°C.
-
Detector: Refractive Index (RI) detector.
-
Quantification: Use an external calibration curve of 2'-Fucosyllactose and 3-Fucosyllactose standards.
-
Protocol 2: Enzymatic Assay for 2'-Fucosyllactose in a 96-well Plate[15][16]
-
Reaction Setup:
-
Prepare a reaction mixture containing buffer (e.g., phosphate-buffered saline, pH 7.0), NADP+, and the sample.
-
Add α-(1-2,3,4,6)-L-fucosidase to initiate the first reaction (release of L-fucose).
-
Incubate at the optimal temperature (e.g., 37°C).
-
-
Second Reaction and Detection:
-
Add L-fucose dehydrogenase to the reaction mixture. This will oxidize the released L-fucose and reduce NADP+ to NADPH.
-
Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADPH formed and, therefore, the initial concentration of 2'-Fucosyllactose.
-
-
Quantification:
-
Calculate the 2'-Fucosyllactose concentration using a standard curve prepared with known concentrations of 2'-Fucosyllactose.
-
Visualizations
Caption: HPLC-RI experimental workflow for this compound quantification in milk.
Caption: Troubleshooting logic for ion suppression in LC-MS/MS analysis.
Caption: Signaling pathway of the two-step enzymatic assay for 2'-Fucosyllactose.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chromacademy.com [chromacademy.com]
- 3. Quantifying the human milk oligosaccharides 2’‐this compound and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. A Simple Enzymatic Method for Quantitation of 2'-Fucosyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination and quantification of 2'-O-fucosyllactose and 3-O-fucosyllactose in human milk by GC-MS as O-trimethylsilyl-oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Instability of 2'-Fucosyllactose During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the instability of 2'-Fucosyllactose (2'-FL) during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2'-Fucosyllactose (2'-FL) instability during sample preparation?
A1: The instability of 2'-FL during sample preparation primarily stems from two chemical processes:
-
Acid-catalyzed hydrolysis: The α(1,2)-glycosidic bond linking fucose to lactose (B1674315) is susceptible to cleavage under acidic conditions, a reaction that is accelerated by heat. This hydrolysis results in the degradation of 2'-FL into fucose and lactose.
-
Maillard reaction: In the presence of amino acids or proteins, the reducing end of 2'-FL can react, especially at elevated temperatures, leading to the formation of a complex mixture of products and a decrease in the quantifiable amount of 2'-FL.[1]
Q2: How stable is 2'-FL to heat treatment?
A2: 2'-FL exhibits relatively high thermal stability, with thermal decomposition occurring at temperatures around 210-212°C, which is approximately 10°C higher than that of lactose.[1] However, in aqueous solutions, particularly under non-neutral pH conditions, degradation can occur at much lower temperatures.
Q3: Can 2'-FL isomerize to 3-Fucosyllactose (3-FL) during sample preparation?
A3: While there is limited direct evidence of significant isomerization of 2'-FL to 3-FL under typical analytical conditions, it is a theoretical possibility, especially under prolonged exposure to harsh pH or heat. Analytical methods that can separate these isomers, such as certain HPLC and capillary electrophoresis techniques, are crucial for accurate quantification.
Q4: What are the optimal storage conditions for 2'-FL samples?
A4: For long-term storage, it is recommended to keep purified 2'-FL samples at -60°C or below; studies have shown stability for at least four weeks at -60°C.[2] For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.[2] Importantly, multiple freeze-thaw cycles do not appear to cause significant degradation of human milk oligosaccharides, including 2'-FL.
Q5: Does the sample matrix affect the stability of 2'-FL?
A5: Yes, the sample matrix can significantly impact 2'-FL stability. The presence of proteins and amino acids can lead to degradation via the Maillard reaction, especially with heating.[1] The pH of the sample matrix is also a critical factor, with acidic conditions promoting hydrolysis.
Troubleshooting Guides
Problem 1: Low Recovery of 2'-FL After Sample Preparation
| Potential Cause | Troubleshooting Steps |
| Acidic pH during extraction or processing | 1. Measure the pH of your sample and all solutions used during preparation. 2. If the pH is below 6, neutralize the sample with a suitable buffer (e.g., phosphate (B84403) or Tris buffer) to a pH of 7.0-7.5. 3. Avoid using acidic reagents for protein precipitation or other cleanup steps. Consider using organic solvents like acetonitrile (B52724) or ethanol. |
| High temperatures during sample processing | 1. Avoid heating samples for prolonged periods. If heating is necessary (e.g., for derivatization), use the lowest effective temperature and the shortest possible time. 2. For solvent evaporation, use a centrifugal evaporator at room temperature or on a cooling block instead of applying heat.[3] |
| Maillard reaction with matrix components | 1. If your sample contains high concentrations of proteins or amino acids, consider a protein precipitation step (see Protocol 1) early in your workflow. 2. Minimize heating steps to reduce the rate of the Maillard reaction. |
| Incomplete extraction from the sample matrix | 1. Optimize your extraction protocol. Ensure the solvent is appropriate for your sample type and that you are allowing sufficient time for extraction. 2. For complex matrices, a solid-phase extraction (SPE) step may be necessary to effectively isolate 2'-FL (see Protocol 2). |
Problem 2: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation of 2'-FL into fucose and lactose | 1. Analyze fucose and lactose standards to see if their retention times match the unexpected peaks. 2. If degradation is confirmed, review your sample preparation protocol for acidic conditions and high temperatures, and implement the corrective actions from Problem 1. |
| Formation of Maillard reaction products | 1. Maillard reaction products can be a complex mixture of compounds, often resulting in a broad hump or multiple small peaks in the chromatogram. 2. To confirm, prepare a sample with and without a heating step and compare the chromatograms. 3. To mitigate, reduce heating and consider protein removal as described in Problem 1. |
| Isomerization of 2'-FL | 1. If you suspect isomerization to 3-FL, run a standard of 3-FL to compare retention times. 2. If confirmed, re-evaluate your sample preparation conditions, particularly prolonged exposure to non-neutral pH or high temperatures. |
Quantitative Data on 2'-FL Stability
The following tables summarize the known stability of 2'-FL under various conditions.
Table 1: Stability of 2'-FL Under Different Storage Conditions
| Storage Condition | Duration | Stability | Reference |
| 4°C (in autosampler) | 24 hours | Stable (less than ±10% variation) | [2] |
| -60°C | 4 weeks | Stable (less than ±10% variation) | [2] |
| Multiple Freeze-Thaw Cycles | Not specified | No distinct pattern of degradation observed |
Table 2: Impact of pH and Temperature on Oligosaccharide Stability (General Trends)
| Condition | Effect on Glycosidic Bonds | Recommendation for 2'-FL |
| Strongly Acidic (pH < 4) | Increased rate of hydrolysis | Avoid prolonged exposure, especially with heat. |
| Mildly Acidic (pH 4-6) | Slow hydrolysis, accelerated by heat | Minimize time at these conditions if heating is required. |
| Neutral (pH 6-8) | Generally stable | Optimal pH range for sample processing and storage. |
| Alkaline (pH > 8) | Generally stable, but can promote other reactions (e.g., epimerization) in some sugars | Generally safe, but neutral pH is preferred. |
| Elevated Temperature (> 60°C) | Accelerates hydrolysis and Maillard reaction | Avoid or minimize heating steps. |
Experimental Protocols
Protocol 1: Protein Precipitation for 2'-FL Samples
This protocol is suitable for removing proteins from biological fluids (e.g., milk, plasma) to prevent interference and degradation of 2'-FL.
-
Sample Preparation: Thaw frozen samples at 4°C.
-
Dilution: Dilute the sample (e.g., 20 µL of human milk) 20-50 fold with distilled water.
-
Precipitation: To a 25 µL aliquot of the diluted sample, add 75 µL of cold acetonitrile (-20°C).
-
Incubation: Vortex the mixture and incubate at -20°C for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant containing the 2'-FL for further analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 2'-FL Purification
This protocol provides a general workflow for purifying 2'-FL from a crude extract using a graphitized carbon cartridge.
-
Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by washing with 3-5 column volumes of 80% acetonitrile in 0.1% trifluoroacetic acid, followed by equilibration with 3-5 column volumes of distilled water.
-
Sample Loading: Load the aqueous sample extract (from Protocol 1 or other methods) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3-5 column volumes of distilled water to remove salts and other unretained impurities.
-
Elution: Elute the 2'-FL from the cartridge using 2-4 column volumes of 25-40% acetonitrile in water. The optimal acetonitrile concentration may need to be determined empirically.
-
Drying: Dry the eluted sample using a centrifugal evaporator at room temperature.
-
Reconstitution: Reconstitute the dried sample in the mobile phase for analysis.
Visualizations
Caption: Recommended workflow for stable 2'-FL sample preparation and analysis.
Caption: Decision tree for troubleshooting 2'-FL instability issues.
Caption: Simplified degradation pathways of 2'-Fucosyllactose.
References
- 1. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fucosyllactose Delivery in In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo delivery of fucosyllactose in animal studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo this compound delivery experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Bioavailability of 2'-Fucosyllactose (2'-FL) | 1. Rapid Gastric Emptying: The 2'-FL solution may pass through the gastrointestinal (GI) tract too quickly for efficient absorption. 2. Degradation in the GI Tract: Although generally stable, some degradation by gut microbiota may occur before absorption. 3. Poor Membrane Permeability: As a hydrophilic sugar, passive diffusion across intestinal epithelial cells is limited. 4. Incorrect Gavage Technique: Improper administration can lead to dosing errors or stress, affecting absorption. | 1. Formulation Adjustment: Consider co-administering with a viscous, biocompatible vehicle (e.g., 0.5% carboxymethylcellulose) to slow transit time. 2. Encapsulation: Utilize liposomal encapsulation to protect 2'-FL from premature degradation and enhance cellular uptake. 3. Permeation Enhancers: While to be used with caution and thorough validation, mild, non-toxic permeation enhancers could be explored in the formulation. 4. Refine Gavage Technique: Ensure proper training on oral gavage to minimize stress and ensure accurate delivery to the stomach. Coating the gavage needle with sucrose (B13894) may improve animal compliance. |
| High Variability in Animal Responses | 1. Inconsistent Dosing: Inaccurate volume administration during oral gavage. 2. Animal Stress: Stress from handling and gavage can alter gut motility and absorption. 3. Differences in Gut Microbiota: Individual variations in gut microbial composition can affect 2'-FL metabolism. 4. Genetic Variation in Animal Strain: Different strains may have variations in transporters or metabolic enzymes. | 1. Accurate Dosing: Use calibrated equipment and ensure consistent gavage technique for all animals. 2. Acclimatization and Handling: Acclimatize animals to handling and the gavage procedure for several days before the experiment begins. 3. Microbiota Normalization: Consider co-housing animals or using animals from the same litter to minimize microbial variability. For specific studies, antibiotic pre-treatment followed by colonization with a defined microbiota can be employed. 4. Consistent Animal Model: Use a well-characterized, isogenic animal strain for all experiments. |
| Instability of 2'-FL in Formulation | 1. Microbial Contamination: Aqueous solutions of 2'-FL can support microbial growth if not prepared and stored correctly. 2. pH Extremes: Although stable over a range of pH, extreme acidic or basic conditions can lead to hydrolysis. 3. Improper Storage: High temperatures can degrade the compound over time. | 1. Sterile Preparation: Prepare solutions under sterile conditions (e.g., using a laminar flow hood) and filter-sterilize (0.22 µm filter) the final solution. 2. Buffered Solutions: Prepare 2'-FL in a sterile, buffered saline solution (e.g., PBS, pH 7.4). 3. Proper Storage: Store stock solutions at 4°C for short-term use (up to one week) and aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Issues with Oral Gavage in Pups | 1. Small Size and Fragility: Neonatal animals are more delicate and have a higher risk of injury. 2. Risk of Aspiration: Incorrect tube placement can lead to the solution entering the lungs. 3. Dosing Accuracy: Small volumes are difficult to measure and administer accurately. | 1. Specialized Equipment: Use smaller, flexible gavage needles specifically designed for neonatal rodents. 2. Proper Restraint and Technique: Gentle but firm restraint is crucial. The gavage tube should be measured to the last rib to avoid stomach perforation. 3. Micropipettes and Dilution: Use precision micropipettes for accurate volume measurement. If necessary, dilute the 2'-FL solution to administer a larger, more manageable volume. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal route of administration for 2'-FL in animal studies?
A1: Oral gavage is the most common and well-documented route for precise dosing in preclinical studies.[1][2] This method ensures that a known quantity of 2'-FL is delivered directly to the stomach. For studies investigating systemic effects, intravenous or intraperitoneal injections can be used, although these bypass the initial gut-level interactions.
Q2: How should I prepare a 2'-FL solution for oral gavage?
A2: 2'-FL is readily soluble in aqueous solutions. For a standard preparation, dissolve the required amount of 2'-FL powder in sterile phosphate-buffered saline (PBS) or sterile water. It is recommended to filter-sterilize the final solution through a 0.22 µm filter to prevent microbial contamination. For stability, it is best to prepare fresh solutions for each experiment or store aliquots at -20°C.
Q3: What is a typical dose range for 2'-FL in mice and rats?
A3: The dosage of 2'-FL can vary depending on the research question and the animal model. Doses ranging from 100 mg/kg to as high as 5000 mg/kg body weight have been used in safety and efficacy studies without adverse effects.[1] For studies investigating effects on gut microbiota and immune modulation, doses in the range of 200-500 mg/kg/day are common.[3][4]
Q4: How can I measure the concentration of 2'-FL in biological samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 2'-FL in plasma, urine, and tissue homogenates. Other methods include HPLC with refractive index (RI) or fluorescence detection after derivatization.
Q5: Is encapsulation necessary for effective delivery of 2'-FL?
A5: While not strictly necessary for all studies, encapsulation, particularly using liposomes, can enhance the oral bioavailability of 2'-FL. This is beneficial for studies requiring higher systemic exposure or for protecting 2'-FL from potential degradation in the gut.
Experimental Protocols
Protocol 1: Preparation of 2'-Fucosyllactose Solution for Oral Gavage
-
Materials:
-
2'-Fucosyllactose (high purity)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
-
Procedure:
-
Calculate the total amount of 2'-FL needed based on the dose, number of animals, and study duration.
-
Weigh the required amount of 2'-FL powder in a sterile conical tube.
-
Add the calculated volume of sterile PBS to the tube.
-
Vortex gently until the 2'-FL is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube.
-
Store the solution at 4°C for up to one week or in aliquots at -20°C for long-term storage.
-
Protocol 2: In Vivo Oral Gavage Administration in Mice
-
Materials:
-
Prepared 2'-FL solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
-
Procedure:
-
Acclimatize mice to handling for several days prior to the experiment.
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib and mark the needle to ensure proper insertion depth.
-
Insert the gavage needle into the side of the mouth, advancing it gently along the back of the throat. The mouse should swallow the needle. If there is resistance, do not force it.
-
Once the needle is inserted to the pre-measured depth, slowly administer the 2'-FL solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 3: Plasma and Tissue Collection for Pharmacokinetic Analysis
-
Materials:
-
Anesthetic (e.g., isoflurane)
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Surgical scissors and forceps
-
Centrifuge
-
Cryovials
-
-
Procedure:
-
At predetermined time points after 2'-FL administration, anesthetize the mouse.
-
Perform cardiac puncture to collect blood into an anticoagulant tube.
-
Invert the tube gently several times to mix the blood with the anticoagulant.
-
Euthanize the mouse via an approved method (e.g., cervical dislocation).
-
Harvest tissues of interest (e.g., liver, intestine, brain) and rinse with cold PBS.
-
Blot the tissues dry and place them in labeled cryovials.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
Quantitative Data
Table 1: Reported Dosages of 2'-Fucosyllactose in Rodent Studies
| Animal Model | Dosage | Route of Administration | Study Focus | Reference |
| Mice (C57BL/6J) | 500 mg/kg/day | Oral Gavage | Ulcerative Colitis | [3] |
| Mice (C57BL/6) | 250 mg/kg/day | Oral Gavage | Inflammatory Bowel Disease | |
| Rats (Suckling) | 200 mg/kg/day | Oral Gavage | Immune System Development | [4][5][6] |
| Rats | 5000 mg/kg/day | Oral Gavage | Safety Evaluation | [1] |
| Mice | 100 mg/day | Oral Gavage | Infection and Inflammation | [7] |
Table 2: Pharmacokinetic Parameters of 2'-Fucosyllactose (Illustrative)
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) |
| Mouse (Oral) | 200 | Data not consistently reported | Data not consistently reported | Data not consistently reported | Low |
| Rat (Oral) | 500 | Data not consistently reported | Data not consistently reported | Data not consistently reported | Low |
Note: Specific pharmacokinetic parameters for 2'-FL are not consistently reported across studies. The bioavailability is generally considered low due to its hydrophilic nature and metabolism by gut microbiota.
Visualizations
Experimental Workflow for In Vivo this compound Delivery
Caption: Experimental workflow for in vivo this compound studies.
Signaling Pathway: 2'-Fucosyllactose and the Gut-Brain Axis
References
- 1. researchgate.net [researchgate.net]
- 2. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 3. 2'-Fucosyllactose restores the intestinal mucosal barrier in ulcerative colitis by inhibiting STAT3 palmitoylation and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory and Prebiotic Effects of 2'-Fucosyllactose in Suckling Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Fucosyltransferase Activity and Stability for Synthesis
Welcome to the technical support center for fucosyltransferase-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My fucosyltransferase shows low activity. What are the potential causes and solutions?
A1: Low enzymatic activity is a common issue. Several factors could be responsible:
-
Suboptimal Reaction Conditions: Fucosyltransferases are sensitive to pH, temperature, and the presence of cofactors. Ensure your reaction buffer has the optimal pH for your specific enzyme and includes necessary divalent cations like Mn²⁺ or Mg²⁺.[1]
-
Enzyme Instability: The enzyme may be unstable under your experimental conditions. Consider strategies to enhance stability, such as protein engineering or immobilization.
-
Substrate Inhibition: High concentrations of either the donor (GDP-L-fucose) or acceptor substrate can lead to inhibition.[2] It is crucial to determine the optimal substrate concentrations for your enzyme.
-
Improper Protein Folding or Expression: If you are expressing the fucosyltransferase recombinantly, poor expression levels or misfolding can result in low activity. Optimizing expression conditions (e.g., host strain, temperature, induction parameters) may be necessary.
Q2: How can I improve the stability of my fucosyltransferase for longer reaction times or harsher conditions?
A2: Enhancing enzyme stability is critical for efficient synthesis. Here are some effective strategies:
-
Directed Evolution: This powerful technique involves generating mutant libraries of the enzyme and screening for variants with improved stability.[3][4][5] For example, a mutant of α1,3-FucT from Helicobacter pylori (M32) was identified after three rounds of directed evolution with significantly increased catalytic efficiency.[6]
-
Protein Engineering: Rational or semi-rational design based on the enzyme's structure can be used to introduce stabilizing mutations.[7] For instance, removing the membrane-binding region and increasing the number of heptad repeats in α-1,3-fucosyltransferases has been shown to increase the production of 3-fucosyllactose (B594375) by 10-20 fold.[8]
-
Immobilization: Attaching the enzyme to a solid support can significantly improve its operational stability and allow for easier reuse.[9] Common immobilization techniques include physical adsorption, covalent binding, and entrapment.[9]
Q3: The cost of the donor substrate, GDP-L-fucose, is high. How can I mitigate this in my synthesis?
A3: The high cost of GDP-L-fucose is a significant bottleneck. Here are a few approaches to address this:
-
Whole-Cell Biocatalysis: Using engineered microbial cells (e.g., E. coli) that can synthesize GDP-L-fucose de novo or through a salvage pathway can be a cost-effective alternative to using purified enzymes and substrates.[1][10][11][12][13]
-
Enzyme-Coupled Regeneration Systems: Implementing a multi-enzyme cascade system that regenerates GDP-L-fucose in situ from a cheaper starting material can reduce the overall cost.
-
Process Optimization: Carefully optimizing reaction conditions to maximize the conversion of GDP-L-fucose can improve the overall efficiency and reduce waste.
Q4: I am observing product inhibition in my reaction. What can I do?
A4: Product inhibition, where the synthesized fucosylated oligosaccharide inhibits the enzyme, can limit the final product yield.
-
Directed Evolution: Screening for enzyme variants with reduced product inhibition is a viable strategy. For example, directed evolution of glucosamine (B1671600) synthase in a metabolic pathway led to reduced product inhibition and a significant increase in product yield.[5]
-
In Situ Product Removal: Employing techniques to continuously remove the product from the reaction mixture can alleviate inhibition and drive the reaction towards completion.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition. Ensure the presence of required cofactors (e.g., MnCl₂).[14] |
| Inactive Enzyme | Test the enzyme activity with a known positive control substrate. If expressing the enzyme, verify its expression and solubility. |
| Degraded Substrates | Check the quality and purity of the GDP-L-fucose and acceptor substrates. Use fresh preparations if necessary. |
| Presence of Inhibitors | Ensure the reaction mixture is free from any potential enzyme inhibitors.[15][16][17] |
Issue 2: Reaction Stalls Prematurely
| Possible Cause | Troubleshooting Step |
| Enzyme Instability | Perform a time-course experiment to assess the enzyme's stability under the reaction conditions. Consider immobilization or protein engineering to improve stability.[3][9] |
| Substrate Depletion | Analyze the concentration of both donor and acceptor substrates over time to ensure they are not being fully consumed prematurely. |
| Product Inhibition | Measure the enzyme's activity in the presence of varying concentrations of the product to determine if inhibition is occurring. |
| pH Shift | Monitor the pH of the reaction mixture over time, as enzymatic reactions can sometimes lead to a pH change that affects activity. |
Quantitative Data Summary
Table 1: Enhancement of Fucosyltransferase Activity through Protein Engineering
| Enzyme | Engineering Strategy | Improvement | Reference |
| α1,3-Fucosyltransferase (H. pylori) | Directed Evolution (M32 mutant) | 6-fold increase in kcat/Km for Lewis x synthesis; 14-fold increase for 3'-fucosyllactose (B15342076) synthesis. | [6] |
| α-1,3-Fucosyltransferases | C-terminal truncation and elongation | 10-20-fold increase in 3-fucosyllactose production. | [8] |
| α1,2-Fucosyltransferase (FucT2) | Semirational Design | Increased 2'-fucosyllactose (B36931) production. | [7] |
Experimental Protocols
Protocol 1: HPLC-Based Fucosyltransferase Activity Assay
This method directly measures the formation of the fucosylated product over time.[14]
Materials:
-
Purified or recombinant fucosyltransferase.
-
GDP-L-fucose (donor substrate).
-
Acceptor substrate (e.g., a fluorescently labeled oligosaccharide).
-
Reaction Buffer (e.g., 50 mM MES, pH 6.5, containing 25 mM MnCl₂).[14]
-
Quenching Solution (e.g., 0.1 M EDTA).[14]
-
HPLC system with a suitable column and detector.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of GDP-L-fucose, and varying concentrations of the acceptor substrate.[14]
-
Enzyme Addition: Initiate the reaction by adding the fucosyltransferase.[14]
-
Incubation: Incubate at the optimal temperature (e.g., 37°C) for a predetermined time within the linear range of the reaction.[14]
-
Quenching: Stop the reaction by adding the quenching solution.[14]
-
HPLC Analysis: Analyze the reaction mixture by HPLC to separate and quantify the product.[14]
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 2: Continuous Enzyme-Coupled Spectrophotometric Assay
This assay continuously monitors the production of GDP, a product of the fucosyltransferase reaction.[14]
Materials:
-
Purified fucosyltransferase.
-
GDP-L-fucose.
-
Acceptor substrate.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).[14]
-
Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.[14]
-
Reaction Buffer suitable for all enzymes (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl₂ and KCl).[14]
-
UV-visible spectrophotometer.
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, PEP, NADH, PK, LDH, and the acceptor substrate.[14]
-
Initiate Reaction: Start the reaction by adding the fucosyltransferase and GDP-L-fucose.
-
Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of GDP production is proportional to the rate of NADH oxidation.
Visualizations
Caption: General experimental workflow for fucosyltransferase synthesis and optimization.
Caption: Troubleshooting logic for low product yield in fucosyltransferase reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. Directed evolution of enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed evolution methods for overcoming trade-offs between protein activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed evolution strategies for improved enzymatic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineering of α-1,3-fucosyltransferases for production of 3-fucosyllactose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Immobilization Strategies for Glycosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Intensification of 2′-Fucosyllactose biosynthesis pathway by using a novel fucosyltransferase from Bacillus cereus [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intensification of 2'-Fucosyllactose biosynthesis pathway by using a novel fucosyltransferase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of fucosyltransferase and fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fucosyltransferase 2 inhibitors: Identification via docking and STD-NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of fucosyltransferase and fucosidase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhanced 2'-Fucosyllactose (2'-FL) Production via Fed-Batch Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fed-batch fermentation for enhanced 2'-Fucosyllactose (2'-FL) production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for 2'-FL production?
A1: The most common microbial hosts for 2'-FL production are engineered strains of Escherichia coli and Saccharomyces cerevisiae.[1][2] E. coli has been extensively studied and engineered to achieve high titers of 2'-FL.[3][4][5] S. cerevisiae, being a "Generally Recognized As Safe" (GRAS) organism, offers advantages in terms of safety and resistance to phage contamination, making it an attractive alternative.[1][6] Other hosts like Pichia pastoris and Bacillus subtilis are also being explored.[2][7]
Q2: Which metabolic pathways are utilized for GDP-L-fucose synthesis, a key precursor for 2'-FL?
A2: There are two primary pathways for the biosynthesis of GDP-L-fucose: the de novo pathway and the salvage pathway.[6][8][9]
-
De novo pathway: This pathway synthesizes GDP-L-fucose from a central carbon source like glucose or glycerol (B35011) through a series of enzymatic reactions.[3][9]
-
Salvage pathway: This pathway utilizes exogenously supplied L-fucose to produce GDP-L-fucose.[3][9]
The choice of pathway can impact the overall cost and efficiency of 2'-FL production. The salvage pathway, while direct, relies on the expensive substrate L-fucose.[3]
Q3: What are the critical enzymes in the 2'-FL biosynthesis pathway?
A3: The final and crucial step in 2'-FL synthesis is the transfer of fucose from GDP-L-fucose to lactose (B1674315). This reaction is catalyzed by α-1,2-fucosyltransferase.[8][9] Several fucosyltransferases have been utilized, with FucT2 from Helicobacter pylori being one of the most common due to its high specific activity.[1][9] Researchers have also successfully used fucosyltransferases from other sources like Bacillus cereus and Bacteroides fragilis.[1][6]
Q4: What are the common carbon sources used in fed-batch fermentation for 2'-FL production?
A4: Glycerol and glucose are frequently used as the primary carbon sources for cell growth and the synthesis of precursors.[5][10] Lactose is typically added as the acceptor substrate for the fucosylation reaction.[6][10] The feeding strategy often involves an initial batch phase with glucose or glycerol, followed by a fed-batch phase where a concentrated solution of the carbon source is fed to maintain a controlled growth rate and avoid the accumulation of inhibitory byproducts like acetate (B1210297).[10][11]
Section 2: Troubleshooting Guide
Problem 1: Low 2'-FL Titer or Yield
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Precursor Supply (GDP-L-fucose or Lactose) | - Enhance GDP-L-fucose availability: Overexpress key genes in the de novo or salvage pathway. For the de novo pathway, this includes genes like manA, manB, manC, gmd, and wcaG.[3] For the salvage pathway, ensure efficient expression of fkp (L-fucokinase/GDP-L-fucose phosphorylase).[1] - Optimize Lactose Uptake: Overexpress lactose permease (e.g., LacY in E. coli or LAC12 in S. cerevisiae) to improve lactose transport into the cell.[1][2] - Control Feeding Strategy: Implement a controlled feeding strategy for lactose to maintain an optimal intracellular concentration without causing metabolic burden.[6][10] |
| Low Activity or Expression of α-1,2-fucosyltransferase | - Enzyme Selection: Screen different α-1,2-fucosyltransferases to find one with high specific activity and stability in your host organism.[4][6] - Codon Optimization: Optimize the gene sequence of the fucosyltransferase for expression in your specific host strain. - Promoter Engineering: Use strong, inducible promoters to control the expression of the fucosyltransferase and avoid metabolic burden during the growth phase. |
| Suboptimal Fermentation Conditions | - pH Control: Maintain the pH of the culture medium within the optimal range for your host organism (typically around 6.8-7.0 for E. coli).[10] - Temperature: Optimize the temperature for both cell growth and 2'-FL production. A common strategy is to grow cells at a higher temperature (e.g., 37°C for E. coli) and then shift to a lower temperature (e.g., 25-30°C) during the production phase to enhance protein folding and stability.[5][10] - Dissolved Oxygen (DO): Maintain adequate aeration and agitation to ensure sufficient dissolved oxygen levels, which are critical for cell growth and metabolism. |
| Metabolic Burden on the Host Cell | - Plasmid Stability: Ensure the stability of the expression plasmids throughout the fermentation process. - Gene Integration: Consider integrating the key pathway genes into the host chromosome to create a more stable production strain.[5] |
Problem 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Formation of Difucosyllactose (DFL) | - Enzyme Specificity: Some α-1,2-fucosyltransferases can further fucosylate 2'-FL to produce DFL, reducing the final 2'-FL yield.[1] Screen for fucosyltransferases with high specificity for lactose and low activity towards 2'-FL. For instance, replacing FucT2 with WcfB from B. fragilis has been shown to reduce DFL formation.[1] A novel α1,2-fucosyltransferase from Helicobacter sp. has also been identified that eliminates DFL formation.[4] |
| Acetate Accumulation (in E. coli) | - Controlled Feeding: Implement a fed-batch strategy with controlled feeding of the carbon source (e.g., glucose or glycerol) to avoid overflow metabolism, which leads to acetate production.[11] A pH-stat feeding strategy can be effective in maintaining the carbon source at a non-inhibitory level.[10] - Use of Alternative Carbon Sources: Consider using alternative carbon sources like glycerol, which has a lower tendency to cause acetate formation compared to glucose.[5] |
| Formation of other Fucosylated Oligosaccharides | - Host Strain Engineering: Inactivate competing pathways that may divert precursors away from 2'-FL synthesis. For example, knocking out genes involved in colanic acid synthesis (wcaJ) can increase the pool of GDP-L-fucose available for 2'-FL production.[5][8] |
Problem 3: Poor Cell Growth or Low Cell Density
| Potential Cause | Troubleshooting Suggestion |
| Nutrient Limitation | - Medium Optimization: Ensure the fermentation medium is rich in all essential nutrients, including nitrogen, phosphorus, and trace elements.[11] - Fed-Batch Strategy: A well-designed fed-batch strategy not only controls the carbon source but also ensures that other essential nutrients are not depleted during high-cell-density cultivation.[12] |
| Toxicity of Byproducts | - Minimize Acetate Accumulation: As mentioned above, control the feeding of the carbon source to prevent the accumulation of toxic levels of acetate.[11] |
| Suboptimal Inoculum | - Inoculum Preparation: Use a healthy and actively growing seed culture for inoculation. Ensure the inoculum volume and cell density are appropriate for the bioreactor volume.[11][13] |
Section 3: Data Presentation
Table 1: Comparison of Fed-Batch Fermentation Strategies for 2'-FL Production in E. coli
| Strain | Key Genetic Modifications | Carbon Source(s) | Feeding Strategy | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| E. coli C41(DE3)ΔZ | Overexpression of GDP-L-fucose biosynthesis genes, α-1,2-fucosyltransferase; deletion of wcaJ, nudD, nudK | Glycerol, Lactose | Not specified | 66.80 | 0.89 (from lactose) | ~0.95 | [3][5] |
| E. coli BL21(DE3) | Deletion of lacZ and wcaJ; expression of a novel α1,2-fucosyltransferase | Not specified | Not specified | 94.7 | 0.98 (from lactose) | 1.14 | [4] |
| Engineered E. coli | Modular optimization of metabolic pathways | Glycerol, Lactose | Intermittent lactose addition | 22.3 | 0.53 (from lactose) | Not specified | [10] |
| Engineered E. coli | Optimization of de novo and salvage pathways | Not specified | Not specified | 14.1 | Not specified | Not specified | [14] |
Table 2: Comparison of Fed-Batch Fermentation Strategies for 2'-FL Production in S. cerevisiae
| Strain | Key Genetic Modifications | Carbon Source(s) | Feeding Strategy | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| S. cerevisiae D452-2_LFF | Overexpression of fkp, fucT2, and LAC12 | Glucose, Ethanol (B145695), Fucose, Lactose | Intermittent ethanol feeding | 0.503 | Not specified | Not specified | [1][2][13] |
| Engineered S. cerevisiae | Expression of a novel α-1,2-fucosyltransferase from B. cereus; enhanced GDP-L-fucose biosynthesis; deletion of gal80 | Sucrose, Lactose | Lactose feeding initiated at 36h | 26.63 | 0.85 (from lactose) | 0.28 | [6] |
Section 4: Experimental Protocols & Visualizations
Experimental Protocol: General Fed-Batch Fermentation in E. coli
This protocol provides a general framework. Specific parameters should be optimized for the particular strain and process.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Use this seed culture to inoculate a larger volume of defined medium for the pre-culture.[11]
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with a defined fermentation medium containing a carbon source (e.g., 20 g/L glycerol), nitrogen source, salts, and trace elements.[10][11]
-
Inoculate the bioreactor with the pre-culture to an initial OD600 of approximately 0.1-0.2.
-
Maintain the temperature at 37°C, pH at 6.8-7.0 (controlled with NH4OH), and ensure adequate aeration.[10]
-
-
Induction and Fed-Batch Phase:
-
When the cell density reaches a certain level (e.g., OD600 of 10-20), induce the expression of the 2'-FL pathway genes by adding an inducer like IPTG.[10]
-
Simultaneously, begin the fed-batch phase by feeding a concentrated solution of the primary carbon source (e.g., 600 g/L glycerol). A pH-stat feeding strategy can be employed to maintain the carbon source at a limiting concentration.[10]
-
Reduce the temperature to 25-30°C to improve protein expression and stability.[10]
-
Add lactose as the acceptor substrate, either intermittently or through a continuous feed, to maintain a target concentration.[10]
-
-
Monitoring and Sampling:
-
Harvesting:
-
Once the desired 2'-FL titer is reached or the production rate significantly decreases, harvest the fermentation broth.
-
Separate the cells from the supernatant, which contains the extracellular 2'-FL, through centrifugation or microfiltration.
-
Visualizations
Caption: Generalized workflow for fed-batch fermentation of 2'-FL.
References
- 1. Production of a human milk oligosaccharide 2′-fucosyllactose by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination of Byproduct Generation and Enhancement of 2'-Fucosyllactose Synthesis by Expressing a Novel α1,2-Fucosyltransferase in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative [frontiersin.org]
- 6. Improved production of 2′-fucosyllactose in engineered Saccharomyces cerevisiae expressing a putative α-1, 2-fucosyltransferase from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic engineering strategies of de novo pathway for enhancing 2′‐this compound synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbiotech.com [ijbiotech.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Fed-batch fermentation [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Influence of 2′-Fucosyllactose on the Microbiota Composition and Metabolic Activity of Fecal Cultures from Breastfed and Formula-Fed Infants at Two Months of Age | MDPI [mdpi.com]
- 16. Quantifying the human milk oligosaccharides 2’‐this compound and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation during Fucosyllactose synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fucosyllactose synthesis. The focus is on minimizing by-product formation to enhance product purity and yield.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, offering potential causes and recommended solutions.
Issue 1: Presence of Unexpected Fucosylated By-products (e.g., 3-Fucosyllactose (B594375), Difucosyl Lactose)
-
Potential Cause 1: Low Specificity of α-1,2-fucosyltransferase. The enzyme used may exhibit promiscuous activity, transferring fucose to other positions on the lactose (B1674315) acceptor or to the already formed 2'-Fucosyllactose (B36931) (2'-FL).
-
Solution 1: Enzyme Screening and Selection. Screen different α-1,2-fucosyltransferases for higher specificity. For instance, an α-1,2-fucosyltransferase from Helicobacter sp. 11S02629-2 (BKHT) has been shown to produce 2'-FL with no detectable formation of difucosyl lactose (DFL) or 3-fucosyllactose (3-FL)[1][2][3]. Similarly, an α-1,2-fucosyltransferase from Azospirillum lipoferum (SAMT) has demonstrated high specificity[4].
-
Potential Cause 2: Sub-optimal Reaction Conditions. Temperature, pH, and substrate concentrations can influence enzyme kinetics and specificity.
-
Solution 2: Optimization of Reaction Parameters. Systematically optimize reaction conditions, including temperature, pH, and the molar ratio of the donor (GDP-L-fucose) to the acceptor (lactose).
Issue 2: Low Yield of 2'-Fucosyllactose and Accumulation of Precursors
-
Potential Cause 1: Inefficient Precursor Supply. Insufficient intracellular pools of GDP-L-fucose or lactose can be a rate-limiting step in the synthesis.
-
Solution 1: Metabolic Engineering of the Host Strain.
-
Potential Cause 2: Diversion of Precursors to Competing Pathways. Metabolic pathways other than 2'-FL synthesis may consume GDP-L-fucose or lactose.
-
Solution 2: Knockout of Competing Pathway Genes.
-
Potential Cause 3: Insufficient Cofactor Regeneration. The synthesis of GDP-L-fucose is dependent on cofactors such as NADPH and GTP.
-
Solution 3: Engineer Cofactor Regeneration Pathways. Overexpress genes that enhance the regeneration of NADPH (e.g., from the pentose (B10789219) phosphate (B84403) pathway) and GTP to boost precursor synthesis[9].
Issue 3: Formation of Non-Fucosylated By-products (e.g., Galactose, Acetic Acid)
-
Potential Cause 1: Substrate (Lactose) Degradation. If using a host like E. coli, the native β-galactosidase can hydrolyze lactose into glucose and galactose[11].
-
Solution 1: Inactivate Lactose-degrading Enzymes. As mentioned previously, knocking out the lacZ gene is an effective strategy[1][3][6][9].
-
Potential Cause 2: Overflow Metabolism. High glycolytic flux can lead to the formation of inhibitory by-products like acetic acid, particularly in high-density fermentations.
-
Solution 2: Optimization of Fermentation Conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in microbial 2'-FL synthesis?
A1: In microbial systems, particularly with certain fucosyltransferases, common fucosylated by-products include 3-fucosyllactose (3-FL) and difucosyl lactose (DFL)[1][2][3]. Other impurities found in the fermentation broth can include residual substrates like lactose, and metabolic by-products such as galactose and acetic acid[11].
Q2: How can I prevent the formation of 3-FL and DFL?
A2: The most effective method is to use a highly specific α-1,2-fucosyltransferase. Screening for enzymes from different microbial sources is recommended. For example, an α-1,2-fucosyltransferase from Helicobacter sp. 11S02629-2 has been identified to produce 2'-FL without these by-products[1][2][3].
Q3: My 2'-FL yield is low. What are the first things I should check?
A3: Start by assessing the efficiency of your precursor supply pathways. Ensure that both the GDP-L-fucose donor and the lactose acceptor are available in sufficient quantities. This may involve strengthening the expression of genes in the GDP-L-fucose synthesis pathway and ensuring efficient lactose transport. Also, check for the activity of competing pathways that might be draining these precursors and consider gene knockouts if necessary.
Q4: What are the key differences in by-product formation between enzymatic and chemical synthesis of this compound?
A4: Enzymatic synthesis, particularly through microbial fermentation, typically results in by-products arising from enzyme promiscuity (e.g., 3-FL, DFL) or the host's metabolism (e.g., acetate, galactose)[1][11]. Chemical synthesis is more complex, involving multiple protection and deprotection steps. By-products in chemical synthesis often arise from incomplete reactions, side reactions like hydrolysis, or the formation of incorrect stereoisomers due to challenges in controlling the glycosylation reaction[12][13][14][15].
Q5: Are there any specific host strains that are better for minimizing by-products?
A5: While E. coli is a commonly used host, it requires significant metabolic engineering to minimize by-products, such as deleting lacZ and wcaJ[1][6][9]. Other hosts like Saccharomyces cerevisiae are also being explored[10][16]. The "best" host often depends on the specific enzymatic pathway being implemented and the extent of metabolic engineering performed. The key is to choose a host that is genetically tractable and to engineer it to direct carbon flux efficiently towards 2'-FL production.
Quantitative Data Summary
Table 1: Comparison of 2'-FL Production and By-product Formation with Different α-1,2-Fucosyltransferases in Engineered E. coli
| α-1,2-Fucosyltransferase | Host Strain Engineering | 2'-FL Titer (g/L) | By-products | Reference |
| WbgL, FucT2, WcfB | E. coli BL21(DE3) ΔlacZ ΔwcaJ | Not specified | DFL and 3-FL observed | [1] |
| BKHT (Helicobacter sp.) | E. coli BL21(DE3) ΔlacZ ΔwcaJ | 11.13 | No DFL or 3-FL detected | [1][3] |
| SAMT (A. lipoferum) | Engineered E. coli | 112.56 (fed-batch) | Only 2'-FL produced | [4] |
Table 2: Impact of Metabolic Engineering Strategies on 2'-FL Production in E. coli
| Engineering Strategy | Base Strain | Resulting 2'-FL Titer (g/L) | Yield (mol/mol lactose) | Reference |
| Multi-pathway Optimization | Engineered E. coli C41(DE3) | 6.86 (batch) | 0.92 | [5] |
| Fed-batch Fermentation | Engineered E. coli C41(DE3) | 66.80 | 0.89 | [5] |
| Inactivation of lacZ, fucI, fucK, wcaJ | Engineered E. coli BL21(DE3) | 14.1 (fed-batch) | Not specified | [6] |
| Cofactor (NADPH, GTP) Regeneration | Engineered E. coli | 2.24 | Not specified | [9] |
| Fed-batch with BKHT enzyme | Engineered E. coli | 94.7 | 0.98 | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of 2'-Fucosyllactose
This protocol describes a typical in vitro synthesis using a purified fucosyltransferase[17].
-
Materials and Reagents:
-
Purified α-1,2-fucosyltransferase
-
Guanosine diphosphate-L-fucose (GDP-L-fucose) (donor substrate)
-
Lactose (acceptor substrate)
-
Tris-HCl buffer (optimal pH for the specific enzyme, typically pH 7.0-8.0)
-
Divalent cations (e.g., MnCl₂ or MgCl₂)
-
Heat source for reaction termination
-
-
Procedure: a. Prepare a reaction mixture containing lactose, GDP-L-fucose, and the appropriate buffer at the optimal pH for the enzyme. b. If required by the enzyme, include divalent cations such as Mn²⁺ or Mg²⁺ as cofactors. c. Initiate the reaction by adding the purified α-1,2-fucosyltransferase. d. Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 12-24 hours). e. Monitor the reaction progress by taking samples at different time points and analyzing them by HPLC. f. Terminate the reaction by heating the mixture (e.g., 100°C for 5 minutes) to denature the enzyme. g. Purify the resulting 2'-fucosyllactose using appropriate chromatographic techniques.
Protocol 2: Whole-Cell Biocatalysis for 2'-Fucosyllactose Production in Engineered E. coli
This protocol is a general guide based on fed-batch fermentation methods described in the literature[5][8].
-
Strain and Culture Preparation:
-
Use an engineered E. coli strain optimized for 2'-FL production (e.g., with enhanced GDP-L-fucose synthesis and knockout of competing pathways).
-
Prepare a seed culture by inoculating a single colony into a suitable starter medium and incubating overnight.
-
-
Fed-Batch Fermentation: a. Inoculate a bioreactor containing a defined medium with the seed culture. b. Maintain the culture at a controlled temperature (e.g., 37°C for growth) and pH. c. Once the initial carbon source is depleted (often indicated by a sharp rise in dissolved oxygen), initiate a feeding strategy with a concentrated solution of a carbon source like glycerol. d. When the cell density reaches a target OD₆₀₀ (e.g., 20), induce the expression of the synthesis pathway genes with an inducer like IPTG. e. Simultaneously, add the acceptor substrate, lactose, to the bioreactor. f. After induction, reduce the temperature (e.g., to 25°C) to enhance protein folding and product formation. g. Monitor cell growth, substrate consumption, and 2'-FL production throughout the fermentation by taking samples for analysis (e.g., OD measurement, HPLC). h. Harvest the fermentation broth after the desired production time.
-
Downstream Processing: a. Separate the cells from the broth by centrifugation or microfiltration. b. Purify the 2'-FL from the supernatant. This may involve steps like membrane filtration to remove larger impurities, followed by activated carbon adsorption and ethanol (B145695) gradient elution to separate 2'-FL from residual sugars and salts[11][18].
Visualizations
Caption: De novo synthesis pathway for 2'-Fucosyllactose production.
Caption: Logical workflow for troubleshooting by-product formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Elimination of Byproduct Generation and Enhancement of 2'-Fucosyllactose Synthesis by Expressing a Novel α1,2-Fucosyltransferase in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative [frontiersin.org]
- 6. Pathway Optimization of 2'-Fucosyllactose Production in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic engineering strategies of de novo pathway for enhancing 2′‐this compound synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved production of 2′-fucosyllactose in engineered Saccharomyces cerevisiae expressing a putative α-1, 2-fucosyltransferase from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Production of a human milk oligosaccharide 2′-fucosyllactose by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2'-Fucosyllactose (2'-FL) Purification Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2'-Fucosyllactose (B36931) (2'-FL) purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2'-FL?
A1: The most prevalent methods for 2'-FL purification involve a combination of techniques to remove impurities from complex mixtures, such as fermentation broths or milk extracts.[1][2][3] Key methods include:
-
Membrane Filtration: Utilized for initial clarification, removal of larger impurities like proteins and cells, and concentration of the 2'-FL solution.[1][4] This often involves a multi-stage process with different membrane pore sizes (e.g., microfiltration, ultrafiltration, and nanofiltration).[1][5]
-
Activated Carbon Chromatography: Effective for decolorization and removal of various impurities.[1][6] The target 2'-FL can be eluted using an ethanol (B145695) gradient.[1][4]
-
Chromatography: Techniques like gel filtration chromatography are used to separate oligosaccharides based on size, though it can be challenging to scale up.[7][8] Simulated Moving Bed (SMB) chromatography offers a continuous and scalable solution for high-purity 2'-FL.[2]
Q2: What are the primary impurities encountered during 2'-FL purification?
A2: The main challenges in 2'-FL purification lie in the removal of various interfering substances.[9] Common impurities include:
-
From Fermentation: Residual proteins from host organisms (e.g., E. coli), other sugars (lactose, glucose, galactose), inorganic salts, and acetic acid.[4][9]
-
From Milk: High concentrations of proteins, fats, and lactose (B1674315).[7][9] Additionally, other structurally similar human milk oligosaccharides (HMOs) can be difficult to separate from 2'-FL.[9]
Q3: How can I assess the purity and concentration of my 2'-FL sample?
A3: Several analytical techniques are available to quantify 2'-FL and assess its purity:
-
High-Performance Liquid Chromatography (HPLC): A common and robust method, often coupled with refractive index detection (RID) or pulsed amperometric detection (PAD), for separating and quantifying 2'-FL.[9][10][11]
-
High-Performance Anion-Exchange Chromatography (HPAEC-PAD): Particularly useful for separating and quantifying oligosaccharides.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for quantification after derivatization of the oligosaccharides.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity for quantification, especially in complex matrices.[13]
Q4: What purity and recovery levels are typically achievable with current purification methods?
A4: Achievable purity and recovery depend on the specific combination of methods used. A multi-step process combining membrane filtration and activated carbon chromatography has been shown to achieve a purity of over 90% with a recovery ratio of approximately 78%.[1] Simulated Moving Bed (SMB) chromatography can yield purities of 90-93% with recovery yields around 80%.[2]
Troubleshooting Guides
Low 2'-FL Yield
| Potential Cause | Troubleshooting Steps & Optimization |
| Membrane Fouling/Clogging | Clarify the feed solution by centrifugation or microfiltration before ultrafiltration to remove larger particles.[14] Consider adjusting operating parameters like temperature, as lower temperatures can reduce membrane passage dynamics.[14] For high-density cultures, tangential flow filtration (TFF) can be beneficial, but monitor for clogging.[15] |
| Inefficient Elution from Activated Carbon | Optimize the ethanol gradient used for elution. A linear gradient from 0-40% ethanol can help determine the optimal concentration for 2'-FL release.[1] Ensure the column is properly packed and equilibrated before loading the sample.[1] |
| Loss during Size-Exclusion Chromatography | Be aware that there can be an overlap between lactose and smaller oligosaccharide peaks.[7][8] Eliminating all lactose-containing fractions might lead to a loss of 2'-FL. Optimize fraction collection to balance purity and yield. |
| Degradation of 2'-FL | Avoid harsh chemical conditions and excessive heat during all purification steps.[9] Ensure proper storage of samples at low temperatures to prevent degradation.[9] |
Low Purity of Final 2'-FL Product
| Potential Cause | Troubleshooting Steps & Optimization |
| Residual Protein Contamination | Use ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa) to remove residual proteins.[1] Ensure the MWCO is at least half the size of the target molecule to ensure retention.[14] |
| Contamination with Other Sugars/Oligosaccharides | For structurally similar oligosaccharides, advanced chromatographic techniques like SMB may be necessary for efficient separation.[2] In activated carbon chromatography, fine-tuning the ethanol gradient can improve the separation of different sugars.[1] |
| Salt Contamination | Nanofiltration can be employed for desalination.[1] Electrodialysis is another effective method to reduce conductivity before final purification steps.[2] |
Quantitative Data Summary
Table 1: Performance of Different 2'-FL Purification Strategies
| Purification Method | Starting Material | Achieved Purity | Recovery Yield | Reference |
| Three-Stage Membrane Filtration & Activated Carbon Chromatography | E. coli Fermentation Broth | > 90.09% | 77.92% | [1] |
| Simulated Moving Bed (SMB) Chromatography | Crude 2'-FL solution | 90.4% - 93.0% | ~80% | [2] |
Experimental Protocols
Protocol 1: Purification of 2'-FL using Membrane Filtration and Activated Carbon Chromatography[1]
-
Pre-treatment:
-
Centrifuge the fermentation broth to remove cells.
-
Perform flocculation on the supernatant.
-
-
Membrane Filtration (Three-Stage):
-
Microfiltration: Use a microfiltration membrane to remove any remaining cells and larger particles.
-
Ultrafiltration: Subject the microfiltered permeate to ultrafiltration using membranes with a pore size of less than 10,000 Da to remove proteins.
-
Nanofiltration: Concentrate and desalt the ultrafiltration permeate using a nanofiltration membrane.
-
-
Activated Carbon Chromatography:
-
Column Preparation: Pack a column with activated carbon and equilibrate with decreasing concentrations of aqueous ethanol (80%, 60%, 40%, 20%) and finally with ultrapure water.
-
Sample Loading: Load the concentrated and desalted 2'-FL solution onto the column.
-
Elution: Elute the column with a linear gradient of ethanol (e.g., 0-40%). Inorganic salts and proteins will elute first, followed by 2'-FL as the ethanol concentration increases.
-
Fraction Collection: Collect fractions and analyze for 2'-FL content and purity.
-
Product Recovery: Pool the high-purity fractions and recover the final product.
-
Protocol 2: Quantification of 2'-FL using HPLC-RID[10][11]
-
Sample Preparation:
-
Dilute the purified 2'-FL sample in the mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically used.
-
Flow Rate: Maintain a constant flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C).
-
Injection Volume: Inject a fixed volume of the prepared sample (e.g., 10 µL).
-
-
Detection:
-
Use a Refractive Index Detector (RID).
-
-
Quantification:
-
Prepare a standard curve using 2'-FL standards of known concentrations.
-
Determine the concentration of 2'-FL in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Workflow for 2'-FL purification.
Caption: Troubleshooting logic for 2'-FL purification.
References
- 1. mdpi.com [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. Challenges and Pitfalls in Human Milk Oligosaccharide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination and quantification of 2'-O-fucosyllactose and 3-O-fucosyllactose in human milk by GC-MS as O-trimethylsilyl-oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sartorius.com [sartorius.com]
- 15. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
Technical Support Center: Overcoming Matrix Effects in Fucosyllactose Mass Spectrometry Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of Fucosyllactose. Our focus is on overcoming matrix effects to ensure accurate and reliable quantification in complex biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical workflow for this compound quantification.
Problem 1: Poor Peak Shape or Peak Splitting in Liquid Chromatography (LC)
Question: My this compound peak is showing fronting, tailing, or splitting in my LC-MS analysis. What are the common causes and solutions?
Answer: Poor peak shape can significantly compromise the accuracy and precision of quantification. The potential causes and corresponding solutions are outlined below:
-
Incompatible Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final sample extract in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase can lead to peak splitting.
-
Solution: Employ a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a strong solvent. If the column is degraded, it will need to be replaced.
-
-
Co-elution with Isomers: this compound has isomers, such as 3-Fucosyllactose, which have the same mass. Inadequate chromatographic separation will result in overlapping peaks.
-
Solution: Optimize the chromatographic method. Porous graphitized carbon (PGC) columns are effective in separating this compound isomers.
-
Problem 2: Significant Ion Suppression or Enhancement (Matrix Effect)
Question: I am observing significant signal suppression (or enhancement) for this compound, leading to inaccurate quantification. How can I identify and mitigate this matrix effect?
Answer: Matrix effects, the alteration of ionization efficiency due to co-eluting matrix components, are a common challenge in LC-MS analysis. Here’s a systematic approach to address this issue:
1. Assessment of Matrix Effect:
-
Post-extraction Spike Method: Analyze a blank matrix extract that has been spiked with this compound after the extraction process. Compare the signal intensity to a pure standard solution of the same concentration. A significant difference indicates the presence of matrix effects.
2. Mitigation Strategies:
-
Effective Sample Preparation: The primary strategy to combat matrix effects is to remove interfering components before analysis. The choice of sample preparation technique is critical.
-
Solid-Phase Extraction (SPE): Often the most effective method for removing a wide range of interferences. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for cleaning up complex samples like plasma.
-
Liquid-Liquid Extraction (LLE): Can be effective in removing highly non-polar interferences.
-
Protein Precipitation (PPT): A simpler but generally less effective method that can leave many matrix components in the extract.
-
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction of the signal.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the study samples. This helps to normalize the matrix effects between the calibrants and the samples.
-
Chromatographic Separation: Optimize the LC method to separate this compound from the regions where significant matrix effects occur. This can be visualized using a post-column infusion experiment.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of quantification.
Problem 3: Low or No Signal for this compound
Question: I am not detecting a signal for this compound, or the signal is much lower than expected. What should I check?
Answer: A lack of signal can be due to issues with the sample itself, the sample preparation, the LC system, or the mass spectrometer.
-
Sample Integrity: Ensure the sample has been stored properly to prevent degradation of this compound.
-
Sample Preparation:
-
Extraction Efficiency: Verify the recovery of your extraction method by spiking a known amount of this compound into a blank matrix and measuring the amount recovered.
-
pH Adjustment: Ensure the pH of the sample is optimal for extraction.
-
-
LC-MS System:
-
Column Performance: Check for column clogging or degradation.
-
Mobile Phase: Ensure the mobile phase composition and pH are correct.
-
Mass Spectrometer Settings: Verify that the correct precursor and product ions are being monitored and that the ionization source parameters (e.g., temperature, gas flows, voltage) are optimized for this compound.
-
-
Derivatization (if applicable): If a derivatization step is used, ensure the reaction has gone to completion and that the derivatized analyte is stable.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis?
A1: For complex matrices like plasma and human milk, Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects.[1][2] Mixed-mode SPE cartridges, which utilize both reversed-phase and ion-exchange properties, are particularly adept at removing a broad range of interfering substances such as salts, phospholipids, and proteins.[3] While simpler methods like Protein Precipitation (PPT) are quicker, they are often less effective at removing matrix components, leading to more significant ion suppression. Liquid-Liquid Extraction (LLE) can also be effective, but its efficiency is highly dependent on the choice of solvent and the polarity of the interfering compounds.[3]
Q2: How can I accurately quantify this compound in the presence of its isomers?
A2: Accurate quantification of this compound in the presence of isomers like 3-Fucosyllactose requires excellent chromatographic separation, as they have the same mass-to-charge ratio. The use of a Porous Graphitized Carbon (PGC) column is highly recommended for this purpose.[4] PGC columns provide unique retention mechanisms that can effectively resolve structural isomers of oligosaccharides. Optimizing the mobile phase composition and gradient is also crucial to achieving baseline separation, which is essential for accurate peak integration and quantification.
Q3: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A3: Using a SIL-IS is the gold standard for quantitative mass spectrometry for several reasons:
-
Compensation for Matrix Effects: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction of signal variability.[5]
-
Correction for Sample Loss: Since the SIL-IS is added at the beginning of the sample preparation process, it accounts for any loss of analyte during extraction and handling.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the overall precision and accuracy of the measurement are significantly improved.
Q4: Can derivatization help in overcoming matrix effects for this compound analysis?
A4: Yes, derivatization can be a useful strategy. By chemically modifying this compound, you can:
-
Improve Chromatographic Retention and Peak Shape: This can help to move the analyte to a cleaner region of the chromatogram, away from interfering matrix components.
-
Enhance Ionization Efficiency: Certain derivatizing agents can introduce a readily ionizable group, increasing the signal intensity and potentially making the analysis less susceptible to suppression. For example, derivatization with phenylhydrazine (B124118) can increase sensitivity for mass spectrometry.[6] Reductive amination is another common derivatization technique for oligosaccharides.[7]
Q5: What are typical concentration ranges for 2'-Fucosyllactose in human milk, and how does this impact analysis?
A5: The concentration of 2'-Fucosyllactose in human milk can vary significantly depending on the mother's secretor status. In secretor mothers, concentrations can range from 0.76 to 4.78 mg/mL.[8] This wide concentration range means that sample dilution may be necessary to bring the analyte concentration within the linear range of the calibration curve. However, excessive dilution can also reduce the concentration of matrix components, which can be a simple way to mitigate matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Recovery in Infant Formula
| Sample Preparation Method | Analyte | Spike Level ( g/100g ) | Measured ( g/100g ) | Recovery (%) | Reference |
| HPAEC-PAD | 2'-Fucosyllactose | 0.921 | 0.886 | 96.2 | [9] |
| HILIC-FLD | 2'-Fucosyllactose | 0.921 | 0.870 | 94.4 | [9] |
| HPAEC-PAD | Lacto-N-neotetraose | 0.510 | 0.501 | 98.1 | [9] |
| HILIC-FLD | Lacto-N-neotetraose | 0.510 | 0.499 | 97.9 | [9] |
This table summarizes the recovery of 2'-Fucosyllactose and Lacto-N-neotetraose in infant formula using two different analytical approaches, indicating good recovery for both methods in spiked lab trials.[9]
Table 2: Typical Concentration Ranges of 3'-Fucosyllactose in Korean Human Milk
| Secretor Status | Lactation Stage | 3'-FL Concentration (g/L) | Reference |
| Secretor (n=80) | - | 1.3 | [4] |
| Non-secretor (n=24) | - | 2.8 | [4] |
| - | 0-30 days | 1.0 | [4] |
| - | 30-60 days | 1.1 | [4] |
| - | >60 days | 1.8 | [4] |
This table highlights the variation in 3'-Fucosyllactose concentrations based on maternal secretor status and lactation period.[4]
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) for this compound from Human Milk
This protocol is a general guideline and may require optimization for specific matrices and analytical systems.
-
Sample Pre-treatment:
-
Thaw frozen human milk samples at 4°C.
-
To 100 µL of human milk, add 400 µL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to precipitate proteins and extract lipids.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous layer containing the oligosaccharides.
-
-
SPE Cartridge Conditioning:
-
Condition a graphitized carbon SPE cartridge (e.g., 150 mg) by washing with 3 mL of 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid, followed by 3 mL of ultrapure water.
-
-
Sample Loading:
-
Load the aqueous extract from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar impurities.
-
-
Elution:
-
Elute the this compound and other neutral oligosaccharides with 3 mL of 40% acetonitrile in 0.05% trifluoroacetic acid.
-
-
Drying and Reconstitution:
-
Dry the eluted fraction under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A logical flow for troubleshooting common issues in this compound analysis.
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 6. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography/electrospray ionization ion-trap mass spectrometry for analysis of oligosaccharides derivatized by reductive amination and N,N-dimethylation | SLU publication database (SLUpub) [publications.slu.se]
- 8. Quantifying the human milk oligosaccharides 2’‐this compound and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Fucosyllactose Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of fucosyllactose in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is highly soluble in water and has limited solubility in most organic solvents. Its solubility in Dimethyl Sulfoxide (DMSO) is moderate. For quantitative details, please refer to the solubility data table below.
Q2: I am observing precipitation when I add my this compound stock solution (dissolved in DMSO) to my aqueous cell culture medium (e.g., RPMI, DMEM). What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a primary solvent (like DMSO) is introduced into a larger volume of a solvent in which it is less soluble (like water-based media). Here are several troubleshooting steps:
-
Reduce the final DMSO concentration: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally below 0.1%.[1] To achieve this, you may need to prepare a more concentrated initial stock in DMSO, so a smaller volume is needed for dilution.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of media, try adding the media to the DMSO stock dropwise while vortexing. This gradual change in solvent composition can sometimes prevent precipitation.[2]
-
Warm the cell culture medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can help increase its solubility.[2]
-
Use sonication: After dilution, briefly sonicating the solution can help to redissolve any precipitate that has formed.[3]
Q3: Can I use heat to improve the solubility of this compound in aqueous solutions?
A3: Yes, heating can be an effective method to increase the solubility of this compound in water or buffered solutions. The solubility of most sugars, including oligosaccharides, increases with temperature.[4] For a detailed procedure, refer to the "Protocol for Enhancing this compound Solubility Using Heat" section. However, be mindful of the thermal stability of this compound, especially at extreme pH values, as prolonged heating at high temperatures could lead to degradation.[4] Studies have shown that this compound is relatively stable to heat.[2][5]
Q4: How does pH affect the solubility of this compound?
A4: this compound is a neutral oligosaccharide, so its solubility is less dependent on pH compared to acidic or basic compounds.[6][7][8] However, extreme pH values (highly acidic or highly alkaline) can lead to the hydrolysis of the glycosidic bonds, which would degrade the molecule rather than simply affect its solubility.[4] For most in vitro assays conducted at or near physiological pH (e.g., in Phosphate Buffered Saline - PBS), the pH is not a primary factor influencing this compound solubility.
Q5: Are there any other methods to enhance the solubility of this compound for my experiments?
A5: Yes, forming an inclusion complex with cyclodextrins is a widely used technique to enhance the aqueous solubility of various molecules.[9][10][11][12][13] Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity, while their hydrophilic exterior improves the solubility of the entire complex in water. For a detailed methodology, please see the "Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex" section.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 240 g/L[14] | 25 | Highly soluble. |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (122.84 mM)[3] | Not Specified | Sonication is recommended to aid dissolution.[3] |
| Methanol (B129727) | Poorly soluble | Not Specified | A patent mentions using hot methanol for dissolving a protected form of this compound, suggesting temperature can influence solubility.[15] |
| Ethanol | Poorly soluble | Not Specified | Generally low solubility for unprotected oligosaccharides. |
| Phosphate Buffered Saline (PBS) | Expected to be similar to water | Not Specified | This compound is stable and soluble in PBS for cell-based assays. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous buffers or cell culture media.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 60 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution. If any particulate matter remains, sonicate the tube in a water bath sonicator for 5-10 minutes.[3]
-
Once the this compound is completely dissolved and the solution is clear, the stock solution is ready for use.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Enhancing this compound Solubility Using Heat
This protocol describes how to use controlled heating to increase the solubility of this compound in aqueous solutions.
-
Materials:
-
This compound powder
-
High-purity water or desired aqueous buffer (e.g., PBS)
-
Sterile, heat-resistant glass vial or bottle
-
Magnetic stirrer and stir bar
-
Water bath or heating block with temperature control
-
-
Procedure:
-
Add the desired volume of water or buffer to the glass vial.
-
Place the vial on the magnetic stirrer and add the stir bar.
-
Begin stirring the solvent.
-
Gradually add the this compound powder to the stirring solvent.
-
If the this compound does not fully dissolve at room temperature, begin to gently heat the solution using the water bath or heating block. Start with a temperature of 40-50°C.
-
Continue stirring and monitor the solution closely as the temperature increases. Increase the temperature in increments of 5-10°C if necessary, but avoid boiling the solution.
-
Once the this compound is completely dissolved, turn off the heat and allow the solution to cool to room temperature while still stirring.
-
After cooling, the solution can be sterile-filtered if required for cell culture applications.
-
Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility, based on the kneading method.[10]
-
Materials:
-
This compound
-
Beta-cyclodextrin (β-cyclodextrin) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Small amount of a suitable organic solvent for washing (e.g., ethanol)
-
Vacuum oven or desiccator
-
-
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (B1172386) (a 1:1 molar ratio is a common starting point).
-
Weigh the appropriate amounts of this compound and cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of deionized water to form a thick paste.
-
Gradually add the this compound powder to the cyclodextrin paste while continuously kneading with the pestle.
-
Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation. The paste should become more uniform in consistency.
-
The resulting paste is then dried. This can be done in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.
-
Once dried, the solid complex is gently crushed into a fine powder.
-
To remove any uncomplexed this compound, the powder can be washed with a small amount of an organic solvent in which this compound is poorly soluble (e.g., ethanol).
-
The washed powder is then dried again to remove the residual solvent.
-
The resulting this compound-cyclodextrin inclusion complex powder should have enhanced aqueous solubility.
-
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal characteristics of crystalline and amorphous 2'-fucosyllactose, a human milk oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-FUCOSYLLACTOSE | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 9. US20090029020A1 - Cyclodextrin inclusion complexes and methods of preparing same - Google Patents [patents.google.com]
- 10. oatext.com [oatext.com]
- 11. iipseries.org [iipseries.org]
- 12. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 13. researchgate.net [researchgate.net]
- 14. 2'-Fucosyllactose - Wikipedia [en.wikipedia.org]
- 15. EP2417143B1 - Synthesis of 2'-o-fucosyllactose - Google Patents [patents.google.com]
Technical Support Center: Pathway Optimization for 2'-Fucosyllactose Production in Engineered E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 2'-Fucosyllactose (B36931) (2'-FL) in engineered Escherichia coli.
Troubleshooting Guides
Encountering issues during the complex process of microbial fermentation is common. This guide addresses specific problems that may arise during the production of 2'-FL in engineered E. coli.
| Issue | Potential Causes | Recommended Solutions |
| Low 2'-FL Titer | 1. Suboptimal expression of key pathway enzymes: Inefficient transcription or translation of genes such as manB, manC, gmd, wcaG, or the fucosyltransferase (futC or fucT2).[1][2] 2. Precursor limitation: Insufficient intracellular pools of GDP-L-fucose or lactose (B1674315). 3. Metabolic burden: Overexpression of heterologous proteins can stress the cell, diverting resources from 2'-FL production. 4. Suboptimal fermentation conditions: Non-ideal pH, temperature, or dissolved oxygen levels. | 1. Optimize gene expression: Use stronger or inducible promoters, optimize codon usage for E. coli, and consider using different plasmid copy numbers. Fine-tuning the expression of pathway genes is crucial.[2] 2. Enhance precursor supply: Overexpress genes in the GDP-L-fucose de novo pathway. Ensure adequate lactose uptake by overexpressing lactose permease (lacY).[1] Consider fed-batch strategies to maintain optimal substrate concentrations. 3. Balance metabolic pathways: Modulate the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates and reduce metabolic load. 4. Optimize fermentation parameters: Conduct small-scale experiments to determine the optimal pH (typically around 7.0), temperature (often between 30-37°C), and aeration for your specific strain. |
| Accumulation of Intermediates (e.g., GDP-L-fucose) | 1. Inefficient fucosyltransferase activity: The final step of converting GDP-L-fucose and lactose to 2'-FL is a bottleneck. 2. Low lactose availability: Insufficient intracellular lactose for the fucosyltransferase to act upon. | 1. Screen for a more efficient α-1,2-fucosyltransferase: Different fucosyltransferases exhibit varying levels of activity and substrate affinity.[1][3] Consider protein engineering to improve enzyme kinetics. 2. Improve lactose transport: Overexpress the lactose permease gene (lacY) to increase the intracellular concentration of lactose.[1] |
| Formation of Byproducts (e.g., acetate (B1210297), colanic acid) | 1. Overflow metabolism: High glycolytic flux can lead to the production of acetate, especially under high glucose conditions. 2. Diversion of GDP-L-fucose: The precursor GDP-L-fucose can be used by the cell to synthesize colanic acid, a native exopolysaccharide.[4] | 1. Use alternative carbon sources: Glycerol (B35011) is often used as a carbon source to reduce acetate formation.[1] 2. Knock out competing pathways: Deleting the wcaJ gene, which is involved in colanic acid synthesis, can redirect GDP-L-fucose towards 2'-FL production.[2][4][5] |
| Poor Cell Growth | 1. Toxicity of overexpressed proteins or metabolic intermediates. 2. Nutrient limitation in the culture medium. 3. Suboptimal culture conditions. | 1. Modulate protein expression: Use weaker promoters or lower inducer concentrations to reduce the metabolic burden on the cells. 2. Optimize medium composition: Ensure the medium contains sufficient nitrogen, phosphate, and trace elements to support robust cell growth. 3. Adjust fermentation parameters: Optimize temperature, pH, and aeration to support healthy cell growth. |
| Plasmid Instability | 1. High metabolic load from plasmid-borne gene expression. 2. Lack of selective pressure. | 1. Integrate expression cassettes into the chromosome: This creates a more stable production strain and eliminates the need for antibiotics for plasmid maintenance. 2. Maintain antibiotic selection: If using plasmids, ensure that the appropriate antibiotic is present in the culture medium at all times. |
Frequently Asked Questions (FAQs)
1. What are the primary metabolic pathways for 2'-FL production in engineered E. coli?
There are two main pathways for the synthesis of the key precursor, GDP-L-fucose, in engineered E. coli: the de novo pathway and the salvage pathway.[2]
-
De novo pathway: This pathway synthesizes GDP-L-fucose from the central carbon metabolism, typically starting from fructose-6-phosphate. It involves the sequential action of several enzymes, including phosphomannomutase (ManB), mannose-1-phosphate guanyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthase (WcaG).[2][6]
-
Salvage pathway: This pathway utilizes exogenous L-fucose to produce GDP-L-fucose through the action of fucose kinase/fucose-1-phosphate guanylyltransferase (Fkp).[2]
Once GDP-L-fucose is synthesized, an α-1,2-fucosyltransferase (FucT) catalyzes the transfer of fucose from GDP-L-fucose to lactose to form 2'-FL.[2][7]
2. Which E. coli strains are commonly used for 2'-FL production?
E. coli BL21(DE3) and its derivatives are frequently used as host strains for 2'-FL production.[1][2] These strains are deficient in the Lon and OmpT proteases, which helps to improve the stability of heterologously expressed proteins. Other strains like E. coli MG1655 have also been successfully engineered for 2'-FL production.[5]
3. What are the key genetic modifications to improve 2'-FL production?
Several genetic modifications are commonly employed to enhance 2'-FL titers:
-
Overexpression of the GDP-L-fucose biosynthetic pathway: Increasing the expression of genes in either the de novo or salvage pathway is crucial for providing a sufficient supply of the fucose donor.[1][2]
-
Overexpression of an α-1,2-fucosyltransferase: The choice of fucosyltransferase can significantly impact the final 2'-FL yield. Enzymes from various sources, such as Helicobacter pylori and Neisseria sp., have been successfully used.[1][3]
-
Deletion of competing pathways: Knocking out genes like lacZ (prevents lactose degradation) and wcaJ (prevents colanic acid synthesis) can channel metabolic flux towards 2'-FL production.[2][3][4][5]
-
Enhancing lactose uptake: Overexpressing the lactose permease gene (lacY) can increase the intracellular availability of the acceptor substrate.[1]
4. How can the supply of cofactors like NADPH and GTP be optimized?
The de novo synthesis of GDP-L-fucose requires cofactors such as NADPH and GTP.[8] Co-expressing genes like zwf (glucose-6-phosphate dehydrogenase) can enhance the intracellular pool of NADPH, while overexpression of genes involved in the GTP biosynthesis pathway can increase GTP availability.[3][8]
5. What are typical fermentation strategies for high-titer 2'-FL production?
Fed-batch fermentation is a commonly used strategy to achieve high cell densities and high 2'-FL titers.[1][2] This involves the controlled feeding of a carbon source (like glycerol) and lactose throughout the fermentation process to maintain optimal conditions for cell growth and product formation.
Quantitative Data Summary
The following table summarizes the production of 2'-FL in engineered E. coli from various studies, highlighting different genetic and fermentation strategies.
| E. coli Strain | Key Genetic Modifications | Fermentation Scale | Carbon Source(s) | 2'-FL Titer (g/L) | Productivity (g/L·h) | Reference |
| BL21(DE3) | Overexpression of lacY, optimized manC-manB and gmd-wcaG expression, overexpression of setA, pgi knockout, novel α-1,2-fucosyltransferase | Fed-batch | Glycerol | 141.27 | 3.14 | [1] |
| C41(DE3)ΔZ | lacZ deletion, overexpression of manB, manC, gmd, wcaG, and futC, deletion of wcaJ, nudD, and nudK, overexpression of rcsA and rcsB | 50-L Fed-batch | Glycerol, Lactose | 66.80 | ~0.95 | [9] |
| BL21star(DE3) | lacZ and fucI-fucK deletion, overexpression of fkp and fucT2 (salvage pathway) | Fed-batch | Fucose, Lactose, Glycerol | 23.1 | 0.39 | [10] |
| BL21(DE3) | Modular pathway engineering, lacZ and wcaJ inactivation, co-introduction of NADPH and GTP regeneration pathways, screening of α-1,2-fucosyltransferases | 3-L Fed-batch | Glycerol, Lactose | 22.3 | Not Reported | [3][8] |
| BL21(DE3) | Optimization of de novo and salvage pathways, inactivation of lacZ, fucI, fucK, and wcaJ | Fed-batch | Not Specified | 14.1 | Not Reported | [2][11] |
| MG1655 | Increased futC copy number, deletion of lon, wcaJ, lacZ, and lacI, TrxA tag fusion to FutC, deletion of gor | 3-L Fed-batch | Not Specified | 10.3 | Not Reported | [5] |
Experimental Protocols
1. General Seed Culture Preparation
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.
-
Incubate at 37°C with shaking at 220 rpm for 8-12 hours.
-
Use this seed culture to inoculate a larger volume of fermentation medium (typically a 1:100 dilution).
2. Shake Flask Cultivation for 2'-FL Production
-
Prepare a defined medium, for example, a modified M9 medium, containing a carbon source (e.g., 10 g/L glycerol), a nitrogen source, salts, and trace elements.
-
Supplement the medium with the appropriate antibiotics.
-
Inoculate the medium with the seed culture to an initial OD₆₀₀ of ~0.1.
-
Incubate at 37°C with shaking at 220 rpm.
-
When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with IPTG (e.g., 0.1-1 mM) and add lactose (e.g., 10-20 g/L).
-
Reduce the temperature to 30°C and continue cultivation for 48-72 hours.
-
Collect samples periodically to measure cell density, substrate consumption, and 2'-FL concentration.
3. Fed-Batch Fermentation
-
Prepare a batch fermentation medium in a bioreactor.
-
Inoculate with a seed culture.
-
Control the pH at 7.0 using automated addition of an acid/base (e.g., NH₄OH). Maintain the temperature at 37°C for the initial growth phase.
-
Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and airflow rate.
-
After the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated solution of glycerol to maintain a constant low concentration in the reactor.
-
Induce with IPTG and add lactose when the cell density reaches a desired level (e.g., OD₆₀₀ of 20-30).
-
Lower the temperature to 30°C for the production phase.
-
Continue the fermentation for 48-96 hours, periodically analyzing samples.
4. Quantification of 2'-FL
-
Centrifuge the culture samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of 2'-FL in the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amine-based column) and a refractive index (RI) detector.
-
Use a pure 2'-FL standard to generate a calibration curve for quantification.
Visualizations
Caption: Engineered 2'-Fucosyllactose biosynthesis pathway in E. coli.
Caption: General experimental workflow for 2'-FL production and analysis.
Caption: Logical troubleshooting flow for low 2'-FL production.
References
- 1. Metabolic Engineering of Escherichia coli BL21(DE3) for 2'-Fucosyllactose Synthesis in a Higher Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway Optimization of 2'-Fucosyllactose Production in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategies of de novo pathway for enhancing 2'-fucosyllactose synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combinatorial metabolic engineering of Escherichia coli for de novo production of 2'-fucosyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient production of 2′-fucosyllactose from fructose through metabolically engineered recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative [frontiersin.org]
- 10. Metabolic engineering of Escherichia coli to produce 2'-fucosyllactose via salvage pathway of guanosine 5'-diphosphate (GDP)-l-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Prebiotic 2'-Fucosyllactose Mitigates Colitis: A Comparative Analysis in IBD Models
For Immediate Release – A growing body of preclinical evidence demonstrates the potent anti-inflammatory effects of 2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), in models of Inflammatory Bowel Disease (IBD). This guide provides a comparative analysis of 2'-FL's performance against other therapeutic and prebiotic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals. Studies consistently show that 2'-FL supplementation significantly ameliorates colitis symptoms by restoring intestinal barrier function, modulating the gut microbiota, and suppressing key inflammatory signaling pathways.
Performance Comparison of 2'-FL and Alternatives in DSS-Induced Colitis
The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model is a widely used and robust model for mimicking human ulcerative colitis. In this model, 2'-FL has been evaluated alongside standard treatments like 5-aminosalicylic acid (5-ASA) and other prebiotics such as fructooligosaccharides (FOS). The data consistently highlight 2'-FL's ability to reduce disease severity, comparable or superior to the alternatives tested.
| Parameter | DSS Control Group | 2'-FL Treated Group | FOS Treated Group | 5-ASA Treated Group | Source |
| Body Weight Change (%) | Significant Loss | Attenuated Loss | Attenuated Loss | Attenuated Loss | [1][2] |
| Disease Activity Index (DAI) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2][3] |
| Colon Length | Significantly Shortened | Significantly Improved | Significantly Improved | Significantly Improved | [1][2] |
| Serum IL-6 Levels | Markedly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1][4] |
| Serum TNF-α Levels | Markedly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1][4] |
| Intestinal Permeability | Increased | Decreased | Not Reported | Decreased | [1] |
Table 1: Summary of quantitative data comparing the effects of 2'-FL, FOS, and 5-ASA in a DSS-induced acute colitis mouse model.[1][2]
Mechanism of Action: Modulation of Inflammatory Signaling
2'-FL exerts its anti-inflammatory effects primarily through the modulation of the gut microbiota and direct interaction with the host's immune system. A key mechanism involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. In colitis, bacterial components like lipopolysaccharide (LPS) activate TLR4, leading to a downstream cascade that culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus, driving the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Studies have shown that 2'-FL can downregulate the expression of TLR4 and its adaptor protein MyD88.[5] Furthermore, 2'-FL has been found to upregulate NOD-like receptor family pyrin domain containing 6 (NLRP6), which acts as a negative regulator of the TLR4/MyD88/NF-κB pathway, thereby dampening the inflammatory response.[5][6]
Experimental Protocols
The validation of 2'-FL's efficacy relies on standardized and reproducible experimental models. Below is a detailed methodology for the DSS-induced colitis model.
DSS-Induced Acute Colitis Model
-
Animal Model : 8-10 week old C57BL/6 mice are typically used. Mice are acclimatized for at least one week before the experiment begins.
-
Induction of Colitis : Acute colitis is induced by administering 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.[7][8] Control mice receive regular drinking water.
-
Treatment Groups :
-
Control Group : Regular drinking water, no DSS.
-
DSS Group : DSS in drinking water.
-
2'-FL Group : DSS in drinking water + daily oral gavage of 2'-FL (e.g., 250-400 mg/kg body weight).[6][9]
-
Alternative Groups (e.g., FOS, 5-ASA) : DSS in drinking water + daily oral gavage of the alternative compound (e.g., FOS at 1-3 g/kg or 5-ASA at 100 mg/kg).[1][2]
-
-
Monitoring : Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis : At the end of the treatment period (e.g., day 7), mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus. Colon tissue samples are collected for histological analysis (H&E staining), myeloperoxidase (MPO) activity assays, and cytokine measurement (e.g., via ELISA or qPCR). Blood samples are collected for systemic cytokine analysis.
Conclusion
The available preclinical data strongly support the anti-inflammatory properties of 2'-Fucosyllactose in IBD models. Its ability to mitigate disease activity, restore gut barrier integrity, and suppress pro-inflammatory signaling pathways, often with efficacy comparable to established treatments like 5-ASA, positions it as a promising candidate for further investigation. For drug development professionals, 2'-FL represents a potential non-pharmacological agent or adjunct therapy for managing IBD, warranting progression into human clinical trials to validate these preclinical findings.
References
- 1. 2′-Fucosyllactose and 3-Fucosyllactose Alleviates Interleukin-6-Induced Barrier Dysfunction and Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Modulating the Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2′‐Fucosyllactose Modulates the Intestinal Immune Response to Gut Microbiota and Buffers Experimental Colitis in Mice: An Integrating Investigation of Colonic Proteomics and Gut Microbiota Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Fucosyllactose and 3-Fucosyllactose Alleviates Interleukin-6-Induced Barrier Dysfunction and Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Modulating the Intestinal Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Fucosyllactose Remits Colitis-Induced Liver Oxygen Stress through the Gut–Liver–Metabolites Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. socmucimm.org [socmucimm.org]
- 9. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
A Comparative Analysis of the Immunomodulatory Properties of 2'-Fucosyllactose and 3-Fucosyllactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of two key human milk oligosaccharides, 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (B594375) (3-FL). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers and professionals in the fields of immunology and drug development.
Quantitative Data Summary
The following tables summarize the quantitative effects of 2'-FL and 3-FL on key immunological markers, drawing from various in vivo and in vitro studies.
Table 1: Comparative Effects on Cytokine Secretion
| Cytokine | Model System | 2'-Fucosyllactose (2'-FL) Effect | 3-Fucosyllactose (3-FL) Effect | Key Findings & References |
| Interleukin-4 (IL-4) | Ovalbumin (OVA)-sensitized mouse model of food allergy | Significantly decreased serum levels.[1] | Significantly decreased serum levels, with a comparable effect to 2'-FL.[1] | Both 2'-FL and 3-FL demonstrate potential in mitigating allergic responses by reducing the Th2-associated cytokine, IL-4.[1] |
| Interferon-gamma (IFN-γ) | Ovalbumin (OVA)-sensitized mouse model of food allergy | Significantly increased serum levels.[1] | Significantly increased serum levels, with a similar effect to 2'-FL.[1] | The increase in the Th1-associated cytokine, IFN-γ, suggests a role for both fucosylated isomers in promoting a Th1-skewed immune response, which can counteract allergic reactions.[1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Dextran sodium sulfate (B86663) (DSS)-induced colitis mouse model | Significantly reduced serum levels.[2][3] | Significantly reduced serum levels.[2][3] | Both oligosaccharides show anti-inflammatory potential by reducing this key pro-inflammatory cytokine in a model of intestinal inflammation.[2][3] |
| Interleukin-6 (IL-6) | Dextran sodium sulfate (DSS)-induced colitis mouse model | Significantly reduced serum levels.[2][3] | Significantly reduced serum levels.[2][3] | Similar to TNF-α, both 2'-FL and 3-FL can attenuate inflammation by lowering IL-6 levels.[2][3] |
| Interferon Receptors (IFNAR & IFNGR) | Mouse model | No significant effect observed on the expression of interferon receptors.[4][5] | Increased expression of Interferon Alpha and Beta Receptor (IFNAR) and Interferon Gamma Receptor (IFNGR).[4][5] | 3-FL exhibits a unique immunomodulatory mechanism by upregulating interferon receptors, potentially enhancing antiviral responses, an effect not seen with 2'-FL.[4][5] |
Table 2: Comparative Effects on Immunoglobulin Levels
| Immunoglobulin | Model System | 2'-Fucosyllactose (2'-FL) Effect | 3-Fucosyllactose (3-FL) Effect | Key Findings & References |
| Immunoglobulin E (IgE) | Ovalbumin (OVA)-sensitized mouse model of food allergy | Significantly decreased serum levels of OVA-specific IgE.[1] | Significantly decreased serum levels of OVA-specific IgE, with an effect as effective as 2'-FL.[1] | The reduction in allergen-specific IgE highlights the potential of both 2'-FL and 3-FL in the management of IgE-mediated allergies.[1] |
| Immunoglobulin A (IgA) | Healthy suckling rats | Increased plasma IgA levels. | Data not available in comparative studies. | 2'-FL has been shown to enhance mucosal immunity by increasing IgA production. |
| Immunoglobulin G (IgG) | Healthy suckling rats | Elevated plasma IgG concentrations. | Data not available in comparative studies. | 2'-FL can contribute to systemic immune maturation by increasing IgG levels. |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the general steps for measuring cytokine concentrations in serum or cell culture supernatants.
-
Plate Coating: A capture antibody specific for the cytokine of interest is diluted in a coating buffer and incubated in a 96-well microplate overnight at 4°C. This antibody binds to the surface of the wells.
-
Blocking: The plate is washed, and a blocking buffer (e.g., BSA or non-fat milk solution) is added to each well for 1-2 hours at room temperature. This step prevents non-specific binding of other proteins.
-
Sample and Standard Incubation: After washing the plate, standards with known cytokine concentrations and the experimental samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody, which recognizes a different epitope of the target cytokine, is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 20-30 minutes at room temperature. The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition and Measurement: After a final wash, a substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change. The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The cytokine concentrations in the experimental samples are then determined by interpolating their absorbance values on the standard curve.
Flow Cytometry for Immune Cell Population Analysis
This protocol provides a general workflow for identifying and quantifying different immune cell populations (e.g., T-cell subsets) from tissues like the spleen or lymph nodes.
-
Single-Cell Suspension Preparation: The tissue is mechanically dissociated and/or enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer.
-
Cell Staining:
-
Fc Receptor Blocking: Cells are incubated with an Fc block solution to prevent non-specific binding of antibodies to Fc receptors.
-
Surface Marker Staining: A cocktail of fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8 for T-cells) is added to the cells and incubated on ice, protected from light.
-
(Optional) Intracellular Staining: For intracellular markers (e.g., transcription factors like Foxp3 for regulatory T-cells), cells are fixed and permeabilized after surface staining, followed by incubation with antibodies against the intracellular targets.
-
-
Data Acquisition: The stained cells are analyzed using a flow cytometer. The instrument uses lasers to excite the fluorochromes on the antibodies, and detectors measure the emitted light, allowing for the identification and quantification of different cell populations based on their marker expression.
-
Data Analysis: The acquired data is analyzed using specialized software. A gating strategy is applied to first identify the lymphocyte population based on forward and side scatter properties, and then to delineate specific subsets based on the expression of the stained markers.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The immunomodulatory effects of 2'-FL and 3-FL are mediated through distinct signaling pathways. 2'-FL has been shown to primarily modulate the Toll-like Receptor 4 (TLR4) and STAT3 pathways, leading to an anti-inflammatory response. In contrast, 3-FL uniquely upregulates interferon receptors, suggesting a distinct mechanism of action, particularly relevant in antiviral immunity.
Caption: Comparative signaling pathways of 2'-Fucosyllactose and 3-Fucosyllactose.
Experimental Workflow
The following diagram illustrates a typical in vivo experimental workflow for comparing the immunomodulatory effects of 2'-FL and 3-FL.
References
- 1. Human milk oligosaccharides 2′-fucosyllactose and 3-fucosyllactose attenuate ovalbumin-induced food allergy through immunoregulation and gut microbiota modulation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 2'-Fucosyllactose and 3-Fucosyllactose Alleviates Interleukin-6-Induced Barrier Dysfunction and Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Modulating the Intestinal Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Fucosyllactose-mediated modulation of immune response against virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
A Comparative Analysis of the Prebiotic Activity of Fucosyllactose and Other Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic activity of Fucosyllactose (FL) with other prominent Human Milk Oligosaccharides (HMOs). The information presented is collated from various preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Overview of Prebiotic Activity
Human milk oligosaccharides are a diverse group of complex sugars that are the third most abundant solid component in human milk.[1] They are not digested by the infant and thus reach the colon intact, where they selectively stimulate the growth and activity of beneficial gut bacteria, particularly Bifidobacterium species.[2][3] This prebiotic effect is a cornerstone of their health benefits, contributing to the establishment of a healthy infant gut microbiome, which is crucial for immune development and protection against pathogens.[2][4]
This compound, particularly 2'-Fucosyllactose (2'-FL), is the most abundant HMO in the milk of most women.[5] It has been extensively studied for its potent bifidogenic effects.[6][7] This guide compares the prebiotic performance of fucosyllactoses with other significant HMOs, including Lacto-N-neotetraose (LNnT), and sialylated HMOs.
Comparative Analysis of Bifidogenic Effects
The primary measure of prebiotic activity is the selective stimulation of beneficial bacteria. The tables below summarize the quantitative data on the growth-promoting effects of various HMOs on key gut commensals.
Table 1: In Vitro Fermentation - Change in Bifidobacterium Abundance
| HMO | Initial Abundance (%) | Final Abundance (%) | Fold Increase | Study/Model |
| 2'-Fucosyllactose (2'-FL) | Donor Dependent | Significant Increase | High | Infant Fecal Culture[1] |
| Low | High | Strong | M-SHIME® Model[1] | |
| Lacto-N-neotetraose (LNnT) | Donor Dependent | Significant Increase | Moderate to High | Adult Fecal Culture[3] |
| 3'-Sialyllactose (3'-SL) | Donor Dependent | Moderate Increase | Moderate | Infant Fecal Culture[8] |
| 6'-Sialyllactose (6'-SL) | Donor Dependent | Moderate Increase | Moderate | Infant Fecal Culture[8] |
| Galactooligosaccharides (GOS) | Donor Dependent | Moderate Increase | Moderate | Infant Fecal Culture[8] |
| Fructooligosaccharides (FOS) | Donor Dependent | Lower Increase | Low to Moderate | Infant Fecal Culture[8] |
Table 2: Selective Utilization by Probiotic and Pathogenic Bacteria
| Bacterial Strain | 2'-Fucosyllactose (2'-FL) | 3-Fucosyllactose (3-FL) | Dithis compound (DFL) | Galactooligosaccharides (GOS) |
| Bifidobacterium infantis | ++ | ++ | ++ | ++ |
| Bifidobacterium bifidum | ++ | ++ | ++ | ++ |
| Bacteroides fragilis | ++ | ++ | ++ | ++ |
| Escherichia coli | - | - | - | +/- |
| Clostridium perfringens | - | - | - | - |
| Salmonella Typhimurium | - | - | - | - |
Key: ++ Strong Utilization, + Moderate Utilization, +/- Strain-dependent Utilization, - No Utilization. Data adapted from in vitro growth studies.[9][10]
Comparative Analysis of Short-Chain Fatty Acid (SCFA) Production
The fermentation of HMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health. The primary SCFAs produced are acetate, propionate, and butyrate.
Table 3: In Vitro Production of Short-Chain Fatty Acids (mM)
| HMO | Acetate | Propionate | Butyrate | Total SCFAs | Study/Model |
| 2'-Fucosyllactose (2'-FL) | 98-104 | Not specified | Not specified | High | Infant Fecal Culture[8] |
| High | Increased | Increased | High | M-SHIME® Model[1] | |
| 3-Fucosyllactose (3-FL) | 98-104 | Not specified | Not specified | High | Infant Fecal Culture[8] |
| Lacto-N-neotetraose (LNnT) | Not specified | Not specified | Not specified | Not specified | |
| 3'-Sialyllactose (3'-SL) | 98-104 | Not specified | Not specified | High | Infant Fecal Culture[8] |
| 6'-Sialyllactose (6'-SL) | 98-104 | Not specified | Not specified | High | Infant Fecal Culture[8] |
| Galactooligosaccharides (GOS) | Lower than HMOs | Not specified | Not specified | Moderate | Infant Fecal Culture[8] |
| Fructooligosaccharides (FOS) | Lower than HMOs | Not specified | Not specified | Moderate | Infant Fecal Culture[8] |
Note: Absolute values for SCFAs are highly dependent on the initial microbiota composition and the experimental setup.
Experimental Protocols
In Vitro Fermentation of HMOs by Infant Fecal Microbiota
This protocol is a generalized representation based on methodologies described in cited studies.[8][11]
Experimental workflow for in vitro fermentation of HMOs.
Methodology Details:
-
Fecal Inoculum Preparation: Fresh fecal samples from healthy, breastfed infants are homogenized in a sterile, anaerobic phosphate buffer to create a fecal slurry.
-
Basal Medium: A carbohydrate-free basal medium, such as modified MRS broth, is typically used to ensure that the added HMO is the primary carbon source.
-
HMO Supplementation: Sterile-filtered solutions of individual HMOs are added to the basal medium at concentrations ranging from 2 to 10 g/L.
-
Anaerobic Fermentation: The inoculated media are incubated under strict anaerobic conditions at 37°C for 24 to 48 hours.
-
Microbiota Analysis: DNA is extracted from culture samples at different time points, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced to determine the microbial composition.
-
SCFA Analysis: Supernatants from the cultures are analyzed for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Signaling Pathways Modulated by this compound
Beyond their prebiotic effects, fucosyllactoses, particularly 2'-FL, have been shown to directly interact with host cells and modulate signaling pathways, contributing to immune regulation and gut barrier function.
Inhibition of TLR4 Signaling
2'-FL has been demonstrated to inhibit Toll-Like Receptor 4 (TLR4) signaling, which is implicated in the pathogenesis of necrotizing enterocolitis (NEC).[7]
Inhibition of the TLR4 signaling pathway by 2'-Fucosyllactose.
Modulation of the AMPK/SIRT1/FOXO1 Pathway
Recent studies suggest that 2'-FL can ameliorate oxidative stress by regulating the AMPK/SIRT1/FOXO1 signaling pathway, which is involved in cellular energy homeostasis and longevity.[5]
References
- 1. A Comparison of the In Vitro Effects of 2'this compound and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Two Human Milk Oligosaccharides, 2′-Fucosyllactose and Lacto-N-Neotetraose, in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Fucosyllactose Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Fermentation of Breast Milk Oligosaccharides by Bifidobacterium infantis and Lactobacillus gasseri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0–6 Months [mdpi.com]
Validation of Fucosyllactose's role in preventing pathogen adhesion.
A Comparative Guide for Researchers and Drug Development Professionals
The initial step in most infectious diseases is the adhesion of pathogens to host cells. Disrupting this crucial interaction is a promising strategy for developing novel anti-infective therapies. Among the various compounds being investigated, fucosyllactose, a key human milk oligosaccharide (HMO), has emerged as a significant contender in preventing pathogen adhesion. This guide provides an objective comparison of the performance of this compound with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Quantitative Comparison of Anti-Adhesive Properties
This compound, primarily in its 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL) isomeric forms, has demonstrated significant efficacy in inhibiting the adhesion of a broad spectrum of pathogens to intestinal and respiratory epithelial cells. The primary mechanism is believed to be its action as a soluble decoy receptor, mimicking the host cell surface glycans that pathogens target for attachment.[1][2][3]
Below is a summary of the quantitative data from various in vitro studies, comparing the anti-adhesive effects of this compound and other oligosaccharides.
| Oligosaccharide | Pathogen | Cell Line | Concentration | Adhesion Reduction (%) | Reference |
| 2'-Fucosyllactose (2'-FL) | Campylobacter jejuni | Caco-2 | Not Specified | 26 | [4] |
| Enteropathogenic Escherichia coli (EPEC) | Caco-2 | Not Specified | 18 | [4] | |
| Salmonella enterica serovar Fyris | Caco-2 | Not Specified | 12 | [4] | |
| Pseudomonas aeruginosa | Caco-2 | Not Specified | 17 | [4] | |
| Pseudomonas aeruginosa | A549 | Not Specified | 24 | [4] | |
| Enterotoxigenic E. coli (ETEC) O78:H11 | Caco-2 | 10 mg/mL | 30 | [5] | |
| Escherichia coli O157 | Caco-2 | 5 g/L | 34 | [2] | |
| 3'-Fucosyllactose (3-FL) | Enteropathogenic E. coli (EPEC) | Caco-2 | Not Specified | 29 | [4] |
| Pseudomonas aeruginosa | Caco-2 | Not Specified | 26 | [4] | |
| Pseudomonas aeruginosa | A549 | Not Specified | 23 | [4] | |
| Enterotoxigenic E. coli (ETEC) O78:H11 | Caco-2 | 10 mg/mL | 21 | [5] | |
| Galacto-oligosaccharides (GOS) | Streptococcus mutans CI 2366 | Saliva-coated Hydroxyapatite | 1% (w/v) | Significant Reduction | [6][7] |
| Streptococcus mutans DSM 20523 | Glass Surface | 1% (w/v) | Significant Reduction | [6][7] | |
| 6'-Sialyllactose (B25220) | Escherichia coli | Caco-2 | Human Milk Concentration | Significant Reduction | [8][9] |
| Salmonella Fyris | Caco-2 | Human Milk Concentration | No significant effect | [8][9] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in the comparison of this compound's anti-adhesive properties.
In Vitro Bacterial Adhesion Assay using Caco-2 Cells
This protocol is adapted from studies investigating the inhibition of pathogen adhesion to intestinal epithelial cells.[4][10]
1. Cell Culture:
-
Culture human colon adenocarcinoma cells (Caco-2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the Caco-2 cells in 24-well plates and grow until they form a confluent monolayer (typically 17-21 days for differentiation).
2. Bacterial Culture:
-
Grow the desired pathogenic bacterial strain overnight in an appropriate broth medium at 37°C.
-
On the day of the experiment, dilute the overnight culture in fresh medium and grow to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in the cell culture medium without antibiotics to a specific concentration (e.g., 1 x 10^8 CFU/mL).
3. Adhesion Inhibition Assay:
-
Wash the confluent Caco-2 cell monolayers twice with sterile PBS.
-
Pre-incubate the cells with the test oligosaccharide (e.g., 2'-FL, 3-FL, GOS) at the desired concentration for 1-2 hours at 37°C. A control group without any oligosaccharide should be included.
-
Add the bacterial suspension to each well (multiplicity of infection typically ranging from 10:1 to 100:1 bacteria to host cells).
-
Incubate the plates for 1-3 hours at 37°C to allow for bacterial adhesion.
4. Quantification of Adherent Bacteria:
-
After incubation, gently wash the cell monolayers three to five times with sterile PBS to remove non-adherent bacteria.
-
Lyse the Caco-2 cells with a solution of 1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Perform serial dilutions of the cell lysates in PBS.
-
Plate the dilutions onto appropriate agar (B569324) plates and incubate overnight at 37°C.
-
Count the number of colony-forming units (CFU) to determine the number of adherent bacteria.
-
Calculate the percentage of adhesion inhibition compared to the control group.
In Vitro Bacterial Adhesion Assay using A549 Cells
This protocol is for assessing pathogen adhesion to respiratory epithelial cells.[4][11][12]
1. Cell Culture:
-
Culture human lung adenocarcinoma cells (A549) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed A549 cells in 24-well plates and allow them to reach confluence.
2. Bacterial Culture:
-
Prepare the bacterial suspension as described in the Caco-2 cell adhesion assay protocol.
3. Adhesion Inhibition Assay:
-
Follow the same procedure for washing and pre-incubation with oligosaccharides as described for the Caco-2 assay.
-
Add the bacterial suspension to the A549 cell monolayers.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C.
4. Quantification of Adherent Bacteria:
-
Quantify the number of adherent bacteria using the same lysis, serial dilution, and plating method described for the Caco-2 assay.
-
Calculate the percentage of adhesion inhibition relative to the control.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound prevents pathogen adhesion is by acting as a soluble decoy receptor. Pathogens that utilize fucose-containing glycans on the host cell surface for attachment can be intercepted by free this compound in the environment, thus preventing their binding to the epithelial cells.
Beyond this direct competitive inhibition, evidence suggests that this compound can also modulate host cell signaling pathways to enhance the anti-adhesive effect. One key pathway involves the Toll-like Receptor 4 (TLR4). In silico modeling has shown that 2'-FL can dock into the binding pocket of the TLR4-MD2 complex, potentially inhibiting TLR4 signaling.[13][14] This inhibition can lead to a downstream reduction in the activation of the NF-κB pathway, which is a central regulator of inflammation.[2] By dampening the inflammatory response, this compound may create a less favorable environment for pathogen colonization.
Caption: this compound prevents pathogen adhesion via a dual mechanism.
The diagram above illustrates the dual mechanism of this compound. It acts as a soluble decoy receptor, directly binding to pathogens. Additionally, it can modulate host cell signaling by inhibiting the TLR4 pathway, which in turn reduces NF-κB activation and subsequent inflammation, creating an environment less conducive to pathogen adhesion.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro bacterial adhesion inhibition assay.
Caption: Workflow for in vitro bacterial adhesion inhibition assay.
This workflow provides a standardized approach to quantitatively assess the anti-adhesive properties of this compound and its alternatives against various pathogens.
References
- 1. Human Milk Oligosaccharide 2′-Fucosyllactose Inhibits Ligand Binding to C-Type Lectin DC-SIGN but Not to Langerin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protective Effects of 2’-Fucosyllactose Against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioengineered 2'-fucosyllactose and 3-fucosyllactose inhibit the adhesion of Pseudomonas aeruginosa and enteric pathogens to human intestinal and respiratory cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digestion, fermentation, and pathogen anti-adhesive properties of the hMO-mimic di-fucosyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of 2'-fucosyllactose and galacto-oligosaccharides on the growth and adhesion of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of 2′-fucosyllactose and galacto-oligosaccharides on the growth and adhesion of Streptococcus mutans | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Breast milk oligosaccharides: effects of 2'-fucosyllactose and 6'-sialyllactose on the adhesion of Escherichia coli and Salmonella fyris to Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lorylab.med.harvard.edu [lorylab.med.harvard.edu]
- 12. lorylab.med.harvard.edu [lorylab.med.harvard.edu]
- 13. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The human milk oligosaccharides 2'-fucosyllactose and 6'-sialyllactose protect against the development of necrotizing enterocolitis by inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-Fucosyllactose and Lacto-N-neotetraose in Infant Nutrition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key human milk oligosaccharides (HMOs), 2'-Fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT), and their roles in infant nutrition. The information presented is based on a review of preclinical and clinical studies, focusing on their impact on gut microbiota, immune function, and cognitive development.
Executive Summary
2'-Fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT) are two of the most abundant and well-studied HMOs found in human breast milk.[1] Their inclusion in infant formula represents a significant step in narrowing the nutritional gap between formula-fed and breastfed infants. Both 2'-FL and LNnT have been shown to be safe and well-tolerated by infants.[1][2] Clinical studies have demonstrated that infant formulas supplemented with a combination of 2'-FL and LNnT are associated with a lower incidence of parent-reported bronchitis and lower respiratory tract infections, as well as reduced use of antipyretics and antibiotics.[1][3]
Functionally, both oligosaccharides act as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1][4] They also contribute to immune modulation through various mechanisms, including direct interaction with immune cells and influencing cytokine production. While research on their individual effects on cognitive development is ongoing, some studies suggest a positive association, particularly with 2'-FL.
This guide will delve into the specific effects of each of these HMOs, presenting available comparative data, detailing the experimental methodologies used in key studies, and visualizing the cellular signaling pathways they influence.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative findings from studies investigating the effects of 2'-FL and LNnT in infant nutrition. It is important to note that many clinical trials utilize a combination of these two HMOs, making direct comparisons of their individual efficacy challenging. The data presented here is a synthesis of studies examining them individually or in combination, compared to standard infant formula.
Table 1: Impact on Gut Microbiota
| Parameter | 2'-Fucosyllactose (2'-FL) | Lacto-N-neotetraose (LNnT) | 2'-FL + LNnT Combination | Control Formula (without HMOs) | Breastfed Reference | Source(s) |
| Relative Abundance of Bifidobacterium | Increased significantly; comparable to breastfed infants.[5] | Promotes the growth of Bifidobacterium.[4] | Increased abundance of beneficial bifidobacteria.[1][6] | Lower abundance compared to HMO-supplemented and breastfed infants. | High abundance of Bifidobacterium. | [1][4][5][6] |
| Gut Microbiota Diversity | In some studies, alpha-diversity was higher in formula-fed infants (with or without 2'-FL) compared to breastfed infants.[5] | Contributes to a microbiota composition closer to that of breastfed infants.[6] | Shifts the stool microbiota composition to be closer to that observed in breastfed infants.[6] | Different microbiota composition compared to breastfed infants. | Generally lower alpha-diversity in early infancy compared to formula-fed infants. | [5][6] |
| Metabolic Activity | Increased production of short-chain fatty acids (SCFAs), particularly acetate.[7] | Associated with increased SCFA production. | Shifts metabolic signatures closer to those of breastfed infants, with indications of reduced protein fermentation.[6] | Different metabolic profile compared to breastfed infants. | Characterized by high levels of lactate (B86563) and acetate. | [6][7] |
Table 2: Impact on Immune Function
| Parameter | 2'-Fucosyllactose (2'-FL) | Lacto-N-neotetraose (LNnT) | 2'-FL + LNnT Combination | Control Formula (without HMOs) | Breastfed Reference | Source(s) |
| Incidence of Bronchitis (Parent Reported) | Not individually reported in comparative clinical trials. | Not individually reported in comparative clinical trials. | Significantly fewer reports at 4, 6, and 12 months.[1] | Higher incidence compared to the 2'-FL + LNnT group. | Lower incidence. | [1] |
| Lower Respiratory Tract Infections (Parent Reported) | Not individually reported in comparative clinical trials. | Not individually reported in comparative clinical trials. | Reduced incidence through 12 months.[1] | Higher incidence compared to the 2'-FL + LNnT group. | Lower incidence. | [1] |
| Antibiotic Use (Parent Reported) | Not individually reported in comparative clinical trials. | Not individually reported in comparative clinical trials. | Reduced use through 6 and 12 months.[1] | Higher use compared to the 2'-FL + LNnT group. | Lower use. | [1] |
| Plasma Inflammatory Cytokines | Lower concentrations of inflammatory cytokines (e.g., TNF-α) compared to control formula.[5] | Contributes to anti-inflammatory effects. | Lower levels of inflammatory cytokines, similar to breastfed infants. | Higher levels of inflammatory cytokines. | Lower levels of inflammatory cytokines. | [5] |
Table 3: Impact on Cognitive Development
| Parameter | 2'-Fucosyllactose (2'-FL) | Lacto-N-neotetraose (LNnT) | 2'-FL + LNnT Combination | Control Formula (without HMOs) | Breastfed Reference | Source(s) |
| Cognitive Development Scores (Bayley-III Scale) | Higher exposure at 1 month associated with higher cognitive scores at 24 months in observational studies. | Limited data available on individual effects. | Limited data available from controlled trials. | Standard developmental outcomes. | Generally associated with positive cognitive outcomes. | [8][9] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to assess the impact of 2'-FL and LNnT on infant health.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
This method is widely used to profile the bacterial composition of infant fecal samples.
-
Objective: To determine the relative abundance of different bacterial taxa in the gut.
-
Methodology:
-
Fecal Sample Collection: Stool samples are collected from infants at specified time points (e.g., baseline, 1 month, 4 months).
-
DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercially available kit (e.g., Zymo Quick-DNA Fecal/Soil Microbe Kit) with modifications to enhance the lysis of Gram-positive bacteria.[10]
-
PCR Amplification: The V3-V4 or V5-V6 hypervariable regions of the 16S rRNA gene are amplified using polymerase chain reaction (PCR) with universal primers.[5][11]
-
Library Preparation and Sequencing: The amplified DNA fragments are purified, and sequencing libraries are prepared. High-throughput sequencing is then performed on a platform such as the Illumina MiSeq.[5]
-
Bioinformatic Analysis: The resulting sequence data is processed to remove low-quality reads, classify sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and assign taxonomy. Alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) are calculated to compare microbial communities across different feeding groups.[5]
-
Immune Response Assessment: Cytokine Profiling
This protocol is used to measure the levels of circulating inflammatory markers.
-
Objective: To quantify the concentration of pro- and anti-inflammatory cytokines in infant plasma.
-
Methodology:
-
Blood Sample Collection: Whole blood samples are collected from infants at designated study visits.
-
Plasma Separation: Plasma is separated from the whole blood by centrifugation.
-
Cytokine Analysis: A multiplex immunoassay (e.g., cytokine array) is used to simultaneously measure the concentrations of multiple cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the plasma samples.
-
Data Analysis: The cytokine concentrations are compared between infants fed the experimental formula, control formula, and a breastfed reference group to assess the immunomodulatory effects of the HMOs.
-
Cognitive Development Assessment: Bayley Scales of Infant and Toddler Development (BSID-III)
The Bayley Scales are a standardized set of tests used to evaluate the developmental functioning of infants and toddlers.[8][9]
-
Objective: To assess cognitive, language, and motor development.
-
Methodology:
-
Administration: The assessment is administered by a trained examiner in a standardized setting. It consists of a series of age-appropriate, play-based tasks.
-
Subtests:
-
Cognitive Scale: Evaluates sensorimotor development, exploration and manipulation, object relatedness, concept formation, memory, and problem-solving.
-
Language Scale: Assesses receptive and expressive communication skills.
-
Motor Scale: Measures fine and gross motor abilities.
-
-
Scoring: The infant's performance on each item is scored, and raw scores are converted to scaled scores and composite scores based on age-normed data.
-
Comparison: The scores of infants in the different feeding groups are compared to evaluate the impact of the nutritional intervention on developmental outcomes.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of 2'-FL and LNnT.
Caption: A typical experimental workflow for a clinical trial investigating HMOs.
Caption: 2'-FL can modulate the TLR4 signaling pathway in intestinal cells.
Caption: LNnT can influence T-helper cell differentiation via immune cells.
References
- 1. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative transcriptomics from intestinal cells of permissive and non-permissive hosts during Ancylostoma ceylanicum infection reveals unique signatures of protection and host specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Milk Oligosaccharides: 2'-Fucosyllactose (2'-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula [nestlenutrition-institute.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2’-Fucosyllactose (2’-FL) Changes Infants Gut Microbiota Composition and their Metabolism in a Host-free Human Colonic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pustaka.unp.ac.id [pustaka.unp.ac.id]
- 9. Bayley Scales Of Infant and Toddler Development - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combining galacto-oligosaccharides and 2′-fucosyllactose alters their fermentation kinetics by infant fecal microbiota and influences AhR-receptor dependent cytokine responses in immature dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Prebiotic Duel: A Comparative Guide to 2'-Fucosyllactose and Galactooligosaccharides in Gut Microbiota Modulation
For Immediate Release
An in-depth analysis of current scientific literature reveals the distinct and overlapping efficacies of 2'-Fucosyllactose (2'-FL) and Galactooligosaccharides (GOS) in modulating the human gut microbiota. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and development in the field of prebiotics.
Both 2'-FL, the most abundant human milk oligosaccharide (HMO), and GOS, a well-established prebiotic, are known to selectively promote the growth of beneficial gut bacteria.[1][2] However, their structural differences lead to distinct metabolic fates and varied impacts on the microbial ecosystem and host health. This guide synthesizes findings from in vitro fermentation models and human clinical trials to objectively compare their effects.
Mechanism of Action: A Tale of Two Sugars
The prebiotic activity of 2'-FL and GOS stems from their resistance to digestion by human enzymes, allowing them to reach the colon intact where they are fermented by specific gut microbes.[3][4] Bacteria, particularly species of Bifidobacterium, possess specialized glycoside hydrolases to break down these complex carbohydrates. 2'-FL is primarily metabolized by bacteria expressing α-fucosidases, while GOS is degraded by those with β-galactosidase activity.[5] This selective utilization is the cornerstone of their bifidogenic effect.[3][5]
Upon enzymatic breakdown, the resulting monosaccharides (fucose, galactose, glucose) enter bacterial central metabolic pathways, leading to the production of short-chain fatty acids (SCFAs) such as acetate, lactate, and butyrate, which are crucial for gut health and host-microbe signaling.[3][4]
References
- 1. Galactooligosaccharide - Wikipedia [en.wikipedia.org]
- 2. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. Biological activity of galacto-oligosaccharides: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of galactooligosaccharides (GOS) on the gut microbiota in lactose intolerant individuals | Oregon State University [health.oregonstate.edu]
Navigating the Analytical Landscape for Fucosyllactose Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2'-Fucosyllactose (B36931) (2'-FL) and its isomers is paramount for product development, quality control, and research applications. This guide provides a comprehensive cross-validation of common analytical methods, offering a clear comparison of their performance based on experimental data.
Human milk oligosaccharides (HMOs), with 2'-FL being one of the most abundant, are of significant interest due to their prebiotic properties and role in infant health.[1][2] As 2'-FL is increasingly incorporated into infant formula and other nutritional products, robust and reliable analytical methods for its quantification are crucial.[1][2][3] This guide compares four prevalent analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantitative Performance
The choice of an analytical method for fucosyllactose quantification often depends on the specific requirements of the application, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters for the discussed methods, providing a basis for informed decision-making.
| Parameter | HPAEC-PAD | HPLC-FLD | HPLC-RI | UPLC-MS/MS |
| Linearity (r²) | > 0.998[4] | Not explicitly stated | > 0.9995[1][2] | Not explicitly stated |
| Linear Range | 60 to 222 mg/L[4] | Not explicitly stated | 0.2 to 12 mg/mL[1][2][3] | Not explicitly stated |
| Accuracy (Recovery) | 94 - 111%[4][5] | 94 - 104%[4][5] | 88 - 105%[1][2][3] | > 90.5%[6] |
| Precision (RSD) | 2.1 - 7.9% (intermediate reproducibility)[4][5] | 2.0 - 7.4% (intermediate reproducibility)[4][5] | Not explicitly stated | 1.0 - 4.9% (intra-day)[6] |
| LOD (Powdered Formula) | 0.02 g/100g [5] | 0.11 g/100g [5] | 0.6 mg/g[1][2] | 0.0018 - 0.0030 µg/mL (in solution)[6] |
| LOQ (Powdered Formula) | 0.06 g/100g [5] | 0.37 g/100g [5] | 2 mg/g[1] | 0.0054 - 0.0063 µg/mL (in solution)[6] |
Experimental Workflows and Methodologies
A generalized workflow for the quantification of this compound in various matrices is depicted below. The specific steps, particularly sample preparation, can vary depending on the chosen analytical method and the complexity of the sample matrix.
Caption: General experimental workflow for this compound quantification.
Detailed Experimental Protocols
Below are summaries of the methodologies for each of the compared analytical techniques.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is widely used for the analysis of carbohydrates without the need for derivatization.[7]
-
Sample Preparation: For powdered samples, reconstitution in water is followed by filtration.[8] For more complex matrices, enzymatic hydrolysis may be employed to remove interferences from fructans and maltodextrins.[8] A simple dilute-and-shoot approach after dilution in deionized water can also be used with online sample cleanup.[7]
-
Chromatographic Separation: Separation is typically achieved using a high-performance anion-exchange column, such as a Dionex CarboPac PA1.[7] The mobile phase often consists of a sodium hydroxide (B78521) and sodium acetate (B1210297) gradient.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold electrode is used for direct detection of the underivatized oligosaccharides.[7]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method requires derivatization of the this compound with a fluorescent tag to enable sensitive detection.
-
Sample Preparation: Similar to HPAEC-PAD, initial sample preparation involves dissolution and purification. A key additional step is the derivatization of the oligosaccharides.
-
Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used to separate the labeled this compound.[4]
-
Detection: A fluorescence detector is used to monitor the emission of the fluorescently tagged this compound. The conditions required for labeling can help disrupt interactions between the oligosaccharides and the sample matrix, potentially improving recovery.[4]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This technique offers a simpler and more accessible approach for this compound quantification.[1][2]
-
Sample Preparation: A straightforward dispersion and extraction of the sample is typically sufficient.[1][2][3]
-
Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the separation.[1][2][3]
-
Detection: A refractive index detector is used, which is a universal detector for non-chromophoric compounds. This method is noted for its robustness and ease of implementation.[1][2]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity, making it a powerful tool for this compound analysis, especially in complex matrices.[9][10]
-
Sample Preparation: A robust sample preparation protocol is crucial to remove interfering substances like fats and proteins.[9] This may involve steps such as reduction with sodium borohydride (B1222165) followed by solid-phase extraction (SPE).[11]
-
Chromatographic Separation: Separation is often performed using a porous graphitized carbon (PGC) column, which can effectively resolve structural isomers like 2'-FL and 3-FL.[9][10] A binary solvent system with a gradient of water and acetonitrile, both containing formic acid, is typically used.[10]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for highly selective and sensitive quantification.[9][10]
Conclusion
The cross-validation of these analytical methods reveals a range of viable options for the quantification of this compound. HPAEC-PAD and HPLC-RI offer robust and relatively straightforward workflows. HPLC-FLD provides enhanced sensitivity through derivatization, which can also aid in sample clean-up. LC-MS/MS stands out for its superior sensitivity and selectivity, making it particularly suitable for complex matrices and low-level quantification. The selection of the most appropriate method will ultimately be guided by the specific analytical needs, sample characteristics, and available resources of the laboratory.
References
- 1. Quantifying the human milk oligosaccharides 2’‐this compound and 3‐this compound in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a versatile analytical method for absolute quantification of seven oligosaccharides in human, bovine, and goat milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fucosyllactose: A Comparative Guide to its In Vitro and In Vivo Effects on Immune Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Fucosyllactose, a prominent human milk oligosaccharide (HMO), is gaining significant attention for its immunomodulatory properties. This guide provides an objective comparison of the in vitro and in vivo effects of this compound on the differentiation of immune cells, supported by experimental data. The information presented herein is intended to inform research and development efforts in immunology and therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on immune cell populations and inflammatory markers.
In Vitro Effects of this compound on Immune and Epithelial Cells
| Cell Type | This compound Concentration | Observed Effect | Cytokine/Marker Modulation | Reference Study |
| RAW 264.7 Macrophages | Not specified | Promoted cell proliferation and nitric oxide production. | Increased secretion of IL-10, IL-6, and TNF-α.[1] | Li et al. |
| Intestinal Epithelial Cells (IECs) | 0.5% (w/v) 2'-FL | Modulated response to viral mimic (pIC). | Altered secretion of IL-8, GROα, CCL20, CXCL10, IFNβ, IFNλ1, and CCL5.[2] | Xiao et al. |
| Human Epithelial Cells | Not specified | Inhibited adhesion of pathogens like Campylobacter jejuni and Pseudomonas aeruginosa. | Reduction in pathogen adhesion by up to 26%.[3] | Koromyslova et al. |
In Vivo Effects of this compound on Immune Parameters
| Animal Model | This compound Dosage | Duration | Key Findings on Immune Cell Differentiation & Function | Cytokine & Antibody Modulation | Reference Study |
| Suckling Rats | Not specified | 14 days | Higher proportion of T cell subsets in mesenteric lymph nodes; lower CD8αα/CD8αβ ratio.[4][5] | Higher plasma IgG and IgA.[4][5] Reduced levels of inflammatory cytokines IL-1β, IL-6, and IFN-γ.[4] | Azagra-Boronat et al. |
| Cyclophosphamide-induced Immunosuppressed Mice | 0.5 mg/kg BW 2'-FL | 14 days | Increased Th1/Th2 ratio, indicating activation of Th1 response.[6] Reversed reduction in CD3+, CD4+, and CD8+ T cells.[7] | Upregulated mRNA expression of IL-2, IL-10, and IL-12r in splenocytes.[6] Increased serum levels of IL-10 and IFN-γ.[6] | Kim et al., Wang et al. |
| Dextran Sodium Sulfate (DSS)-induced Colitis Mice | 250 mg/kg/day 2'-FL | 7 days | Down-regulated pathways related to acute-phase and inflammatory responses.[8] | Not explicitly detailed for immune cells, focus on proteomics. | Zhang et al. |
| Ovalbumin-sensitized Allergy Mice | Not specified | Not specified | Down-regulated gene expression of allergy-related cytokines in the small intestine.[9] | Decreased serum levels of OVA-specific IgE, mMCP-1, and IL-4; increased IFN-γ.[9] | Li et al. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Macrophage Activation Assay[1]
-
Cell Culture: RAW 264.7 macrophage cells were cultured in appropriate media.
-
Treatment: Cells were treated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of varying concentrations of 2'-Fucosyllactose (B36931) (2'-FL).
-
Assays:
-
Cell Proliferation: Assessed using a standard proliferation assay (e.g., MTT).
-
Nitric Oxide Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Secretion: Levels of IL-10, IL-6, and TNF-α in the supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
In Vivo Cyclophosphamide-Induced Immunosuppression Model[6][7]
-
Animal Model: ICR or BALB/c mice were used.
-
Immunosuppression Induction: Mice were injected intraperitoneally with cyclophosphamide (B585) (CTX) at a dose of 80 mg/kg body weight for the last 3 days of the experimental period to induce immunosuppression.
-
This compound Administration: Mice were orally administered with 2'-FL (e.g., 0.5 mg/kg BW) daily for 14 days.
-
Sample Collection: At the end of the experiment, spleens and peripheral blood were collected.
-
Immune Cell Analysis:
-
Splenocyte Isolation: Spleens were processed to obtain a single-cell suspension of splenocytes.
-
T-lymphocyte Subsets: The ratio of CD4+ and CD8+ T cells in splenocytes was determined by flow cytometry.
-
-
Cytokine Analysis:
-
ELISA: Concentrations of cytokines such as IL-2, IL-10, and IFN-γ in the serum or splenocyte culture supernatants were measured by ELISA.
-
qRT-PCR: mRNA expression levels of cytokines in splenocytes were quantified by quantitative real-time PCR.
-
In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model[8]
-
Animal Model: C57BL/6 mice were used.
-
Colitis Induction: Experimental colitis was induced by administering 3% (wt/vol) DSS in the drinking water for 7 days.
-
This compound Administration: 2'-FL (250 mg/kg/day) was administered orally for the duration of the DSS treatment.
-
Assessment of Colitis: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, was monitored daily.
-
Tissue Analysis:
-
Histology: Colon tissues were collected for histological examination to assess inflammation and tissue damage.
-
Proteomics: Colonic protein expression profiles were analyzed to identify differentially expressed proteins and affected biological pathways.
-
Microbiota Analysis: 16S rRNA sequencing of fecal samples was performed to analyze changes in the gut microbiota composition.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to the immunomodulatory effects of this compound.
Caption: In vivo immunomodulatory mechanisms of this compound.
Caption: Experimental workflow for IEC/moDC co-culture model.
Discussion
The compiled data indicate that this compound exerts its immunomodulatory effects through both direct and indirect mechanisms.
In vitro , this compound has been shown to directly influence the function of immune cells like macrophages and modulate the response of intestinal epithelial cells to inflammatory stimuli.[1][2] The ability of this compound to inhibit pathogen adhesion to epithelial cells suggests a role in preventing initial inflammatory triggers.[3]
In vivo , the effects of this compound are more complex, involving the interplay between the gut microbiota, the intestinal barrier, and the systemic immune system. A key mechanism appears to be the prebiotic effect of this compound, which promotes the growth of beneficial bacteria and the production of short-chain fatty acids (SCFAs) like butyrate.[4][5] Butyrate is known to have anti-inflammatory properties and can influence immune cell differentiation.[4]
Studies in animal models consistently demonstrate that this compound supplementation leads to a more mature and balanced immune response. This is evidenced by increased immunoglobulin production, a shift towards a Th1-mediated response, and the suppression of pro-inflammatory cytokines.[4][5][6] These findings are further supported by the observed benefits in models of immunosuppression and intestinal inflammation.[6][7][8]
The signaling pathways implicated in the action of this compound include the TLR4/NF-κB and AMPK/SIRT1/FOXO1 pathways.[8][10] By down-regulating the pro-inflammatory TLR4/NF-κB pathway and potentially activating the AMPK/SIRT1/FOXO1 pathway, this compound can help to resolve inflammation and maintain immune homeostasis.
References
- 1. High doses of the galactooligosaccharides, 2'-fucosyllactose alleviate immunodeficiency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oral 2'-Fucosyllactose Supplementation for Bone Marrow Transplant Recipients · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 5. Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2′‐this compound Modulates the Intestinal Immune Response to Gut Microbiota and Buffers Experimental Colitis in Mice: An Integrating Investigation of Colonic Proteomics and Gut Microbiota Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose attenuate ovalbumin-induced food allergy through immunoregulation and gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2′-Fucosyllactose Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of 2'-Fucosyllactose and 3-Fucosyllactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of two key human milk oligosaccharides (HMOs), 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL). While structurally similar, these isomers exhibit nuanced differences in their interactions with the gut microbiota and the host, leading to distinct metabolic outcomes. This document synthesizes experimental data on their utilization by gut bacteria, impact on metabolite production, and immunomodulatory effects to inform research and development in nutrition and therapeutics.
Core Differences in Metabolism and Bioactivity
2'-FL and 3-FL are trisaccharides composed of L-fucose, D-galactose, and D-glucose. The key structural difference lies in the linkage of the fucose molecule to the lactose (B1674315) backbone: an α1-2 linkage in 2'-FL and an α1-3 linkage in 3-FL. This seemingly minor variation significantly influences their metabolic journey and biological functions.
Gut Microbiota Utilization: A Tale of Selective Fermentation
Both 2'-FL and 3-FL are largely indigestible by human enzymes and reach the colon intact, where they are selectively fermented by the gut microbiota.[1] Bifidobacterium and Bacteroides are the primary genera known to utilize these fucosylated HMOs.[2]
Studies on Bifidobacterium longum subsp. infantis have revealed similar growth, metabolite secretion, and transcription profiles when cultured on either 2'-FL or 3-FL.[3] However, research using in vitro gut models with complex adult microbiota has shown differential effects on the microbial composition. For instance, supplementation with 2'-FL has been observed to increase the relative abundance of Parabacteroides, Blautia, and Eubacterium hallii, while 3-FL supplementation leads to an increase in Alistipes and Eubacterium hallii.[4]
Table 1: Comparative Utilization of 2'-FL and 3-FL by Gut Microbiota (In Vitro Adult Gut Model)
| Bacterial Genus | Change with 2'-FL | Change with 3-FL |
| Parabacteroides | Increased | No significant change |
| Blautia | Increased | No significant change |
| Alistipes | No significant change | Increased |
| Eubacterium hallii | Increased | Increased |
| Bacteroides | Decreased | Decreased |
| Lachnoclostridium | Decreased | Decreased |
| Bilophila | Decreased | Decreased |
Source: Adapted from a study using the Simulator of Human Intestinal Microbial Ecosystem (SHIME®) with healthy adult feces.[4]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of 2'-FL and 3-FL by the gut microbiota leads to the production of beneficial SCFAs, primarily acetate, propionate, and butyrate (B1204436). Both fucosyllactose isomers have been shown to increase the concentrations of these SCFAs in in vitro models.[4] A notable difference, however, lies in the timing of butyrate production. In a simulated adult gut model, butyrate production in the presence of 3-FL was observed to increase later in the fermentation period compared to 2'-FL.[4]
Table 2: Comparative SCFA Production from 2'-FL and 3-FL Fermentation (In Vitro Adult Gut Model)
| Short-Chain Fatty Acid | Effect of 2'-FL | Effect of 3-FL |
| Acetate | Increased | Increased |
| Propionate | Increased | Increased |
| Butyrate | Increased | Increased (delayed onset) |
Source: Adapted from a study using the Simulator of Human Intestinal Microbial Ecosystem (SHIME®).[4]
Immunomodulatory Effects and Signaling Pathways
Both 2'-FL and 3-FL have demonstrated immunomodulatory properties. They can influence the immune system both directly, by interacting with immune cells, and indirectly, through the modulation of the gut microbiota and their metabolites.
In a mouse model of food allergy, both 2'-FL and 3-FL were found to be equally effective in alleviating allergic symptoms.[5] Their administration led to a decrease in serum IgE and an increase in the anti-inflammatory cytokine IL-10.[5] Furthermore, both isomers positively influenced the gut microbial profile by increasing the proportion of beneficial bacteria like Lactobacillus and Bifidobacterium.[5]
At the molecular level, 2'-FL and 3-FL appear to interact with different Toll-like receptors (TLRs). Evidence suggests that 3-FL can activate TLR2, while 2'-FL has been shown to inhibit the TLR4/NF-κB signaling pathway in a dose-dependent manner.[1][2]
Experimental Protocols
In Vitro Fermentation using Simulator of Human Intestinal Microbial Ecosystem (SHIME®)
-
Objective: To compare the effects of 2'-FL and 3-FL on the composition and metabolic activity of the adult gut microbiota.
-
Methodology:
-
Fecal samples from healthy adult donors are collected and used to inoculate the SHIME® system, which simulates the different regions of the human gastrointestinal tract.
-
The system is stabilized over a period to allow the microbial community to adapt.
-
Following stabilization, the reactors representing the colon are supplemented daily with either 2'-FL or 3-FL at a defined concentration. A control group receives no supplementation.
-
Samples are collected from the colon reactors at regular intervals throughout the treatment period.
-
Microbial composition is analyzed by 16S rRNA gene sequencing.
-
SCFA concentrations (acetate, propionate, butyrate) are quantified using high-performance liquid chromatography (HPLC).[4]
-
Ovalbumin-Induced Food Allergy Mouse Model
-
Objective: To compare the in vivo effects of 2'-FL and 3-FL on allergic responses and gut microbiota.
-
Methodology:
-
Mice are sensitized with ovalbumin (OVA) and an adjuvant to induce an allergic phenotype.
-
Sensitized mice are then orally administered with 2'-FL, 3-FL, or a vehicle control for a specified period.
-
Allergic symptoms, such as changes in body temperature and allergic scores, are monitored after a final OVA challenge.
-
Blood samples are collected to measure serum levels of OVA-specific IgE and various cytokines (e.g., IL-4, IL-10, IFN-γ) using ELISA.
-
Fecal samples are collected to analyze the gut microbiota composition via 16S rRNA gene sequencing.[5]
-
Visualizing the Metabolic Pathways
The differential utilization of 2'-FL and 3-FL by the gut microbiota and their subsequent impact on the host can be visualized through the following diagrams.
Caption: Comparative metabolic pathways of 2'-FL and 3'-FL.
Caption: SHIME® experimental workflow for comparing 2'-FL and 3'-FL.
Conclusion
The metabolic fates of 2'-Fucosyllactose and 3-Fucosyllactose, while sharing broad similarities as prebiotic HMOs, are distinguished by subtle yet significant differences. Their differential utilization by specific gut microbial genera and the varied timing of butyrate production highlight the importance of isomeric structure in determining bioactivity. Furthermore, their distinct interactions with immune signaling pathways, such as TLR2 and TLR4, suggest that they may have unique applications in modulating immune responses.
A notable gap in the current literature is the lack of direct comparative data on the absorption and excretion of 2'-FL and 3'-FL. Future research should focus on elucidating these pharmacokinetic parameters to provide a more complete picture of their systemic effects.
For researchers and professionals in drug development and clinical nutrition, understanding these nuances is critical for the targeted application of 2'-FL and 3'-FL in infant formula, functional foods, and therapeutic interventions aimed at modulating the gut microbiome and immune system. The selective prebiotic and immunomodulatory properties of each isomer offer exciting possibilities for personalized nutrition and medicine.
References
- 1. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Milk Oligosaccharides: Their Effects on the Host and Their Potential as Therapeutic Agents [frontiersin.org]
- 3. Metabolite and Transcriptomic Differences of 2′-Fucosyllactose, 3-Fucosyllactose, and Dithis compound Assimilation by Bifidobacterium infantis Bi-26 and ATCC15697 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fucosyllactose Demonstrates Superior Bifidogenic Activity Over Lactose in Modulating Gut Microbiota
A comparative analysis of 2'-Fucosyllactose (2'-FL) and lactose (B1674315) reveals distinct and significant differences in their effects on the gut microbiota composition and metabolic activity. Notably, 2'-FL, a prominent human milk oligosaccharide (HMO), exhibits a more potent and selective bifidogenic effect, leading to a substantial increase in beneficial Bifidobacterium species and a favorable shift in metabolite production compared to lactose.
This guide provides an objective comparison of the impacts of 2'-Fucosyllactose and lactose on the gut microbiota, supported by experimental data from in vitro and clinical studies. The findings are of significant interest to researchers, scientists, and professionals in drug development focused on microbiome modulation and early-life nutrition.
Quantitative Analysis of Microbial Abundance
In vitro and clinical studies consistently demonstrate the superior ability of 2'-FL to promote the growth of Bifidobacterium, a key genus for infant gut health. In a randomized clinical trial, infants fed formula supplemented with 2'-FL showed a significantly higher relative abundance of Bifidobacterium (59.5%) compared to those receiving a formula with only galacto-oligosaccharides (GOS) and fructo-oligosaccharides (FOS) (24.4%).[1] The abundance in the 2'-FL group was statistically similar to that of exclusively breastfed infants (46.6%).[1] In vitro fermentation models using infant fecal samples further support these findings, showing a strong and immediate increase in the relative abundance of Bifidobacteriaceae upon 2'-FL treatment, an effect that was less pronounced and delayed with lactose.[2][3]
| Study Type | Subject/Sample | Treatment | Key Findings | Reference |
| Randomized Clinical Trial | Formula-fed infants | 2'-FL supplemented formula vs. GOS/FOS formula | Relative abundance of Bifidobacterium was 59.5% in the 2'-FL group vs. 24.4% in the GOS/FOS group. | [1] |
| In Vitro Fermentation (M-SHIME®) | Fecal samples from infants and toddlers | 2'-Fucosyllactose | Strong and immediate increase in the relative abundance of Bifidobacteriaceae. | [2][3] |
| In Vitro Fermentation (M-SHIME®) | Fecal samples from infants and toddlers | Lactose | Less immediate bifidogenic effect in toddler microbiota; no increase in Bifidobacteriaceae in infant microbiota in the first two weeks. | [2][3] |
| In Vitro Fermentation | Piglet fecal samples | 2'-Fucosyllactose vs. Lactose | 2'-FL showed differential fermentability in jejunal and colonic contents. | [4] |
Metabolic Activity and Short-Chain Fatty Acid (SCFA) Production
The fermentation of 2'-FL and lactose by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health. However, the profiles of these metabolites differ significantly. 2'-FL fermentation results in a strong increase in acetate, along with notable increases in propionate (B1217596) and butyrate.[2][5][6] In contrast, while lactose fermentation also produces SCFAs, it can lead to higher levels of lactic acid.[7] A key differentiator is gas production; studies have consistently observed lower gas production during 2'-FL fermentation compared to lactose, suggesting a potential for reduced gastrointestinal discomfort.[2][5][8]
| Metabolite | Effect of 2'-Fucosyllactose | Effect of Lactose | Reference |
| Acetate | Strong and significant increase. | Significant increase. | [2][3][4] |
| Propionate | Increased production. | Not consistently reported to increase. | [2][5][6] |
| Butyrate | Increased production. | Not consistently reported to increase. | [2][5][6] |
| Lactate | Higher production, though not always statistically significant in infant samples. | Consistently increased production. | [3][4] |
| Gas Production | Mildly increased; consistently lower than lactose. | Higher gas production. | [2][5][8] |
| Branched-Chain Fatty Acids | Significantly lower production. | Lower production compared to control. | [3] |
Experimental Methodologies
The findings presented are based on robust experimental designs, primarily utilizing in vitro models of the human gut and randomized clinical trials.
In Vitro Fermentation Models
A frequently used model is the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) , a dynamic in vitro model that simulates the different regions of the human gastrointestinal tract.[9][10]
A typical experimental protocol using the M-SHIME® (a version of SHIME that includes a mucosal environment) involves:
-
Inoculation: The reactor vessels, simulating the proximal and distal colon, are inoculated with a fecal slurry from a healthy donor (e.g., a 3-month-old breastfed infant).[2][5]
-
Stabilization Period: The microbial community is allowed to adapt to the reactor conditions over a two-week period, fed with a standard nutritional medium.[9]
-
Baseline Period: A baseline is established by running the system under normal conditions for a set period (e.g., two weeks) and collecting samples for analysis.[9]
-
Treatment Period: The substrate of interest (2'-FL or lactose) is added to the nutritional medium daily for a defined period (e.g., three weeks). Samples are collected regularly from the simulated colon vessels.[2][5]
-
Washout Period: The test substrate is no longer added, and the system is monitored to observe if the microbial community returns to the baseline state.[9]
-
Analysis: Samples are analyzed for microbial composition (typically through 16S rRNA gene sequencing) and metabolite production (using techniques like gas chromatography for SCFAs).[1][2]
Randomized Clinical Trials
Clinical studies on infants involve a double-blind, randomized controlled design where healthy, full-term infants are assigned to different feeding groups:
-
Experimental Group: Fed infant formula supplemented with 2'-FL.[1][11]
-
Control Group: Fed a standard infant formula (which may contain other prebiotics like GOS and FOS).[1][11]
Fecal samples are collected at baseline and after a specified intervention period (e.g., four months) for microbiota analysis using 16S rRNA gene sequencing.[1][11]
Signaling Pathways and Experimental Workflows
The selective utilization of 2'-Fucosyllactose by specific gut bacteria, particularly Bifidobacterium species, and the subsequent metabolic interactions can be visualized.
Caption: Metabolic pathway of 2'-Fucosyllactose utilization and cross-feeding.
Bifidobacterium species possess the necessary enzymes to hydrolyze 2'-FL into fucose and a lactose moiety.[7][12] The fucose can be further metabolized, for instance into 1,2-propanediol.[7][12] The released galactose from the lactose moiety can then be utilized by other beneficial bacteria like Lactobacillus in a process known as cross-feeding.[1][9]
Caption: Workflow for in vitro comparison of this compound and Lactose.
This diagram outlines the typical workflow for an in vitro study comparing the effects of 2'-FL and lactose on the gut microbiota. It starts with the inoculation of a gut model with fecal samples, followed by a treatment phase where the different substrates are introduced, and concludes with the analysis of microbial composition and metabolic output.
References
- 1. 2-Fucosyllactose Metabolism by Bifidobacteria Promotes Lactobacilli Growth in Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of the In Vitro Effects of 2’this compound and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nutrafoods.eu [nutrafoods.eu]
- 7. Frontiers | Bifidobacterium infantis Metabolizes 2′this compound-Derived and Free Fucose Through a Common Catabolic Pathway Resulting in 1,2-Propanediol Secretion [frontiersin.org]
- 8. A Comparison of the In Vitro Effects of 2'this compound and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. SHIME® Gut Microbiome Simulator | ProDigest [prodigest.eu]
- 11. A Comparison of the In Vitro Effects of 2’this compound and Lactose on the Composition and Activity of Gut Microbiota … [ouci.dntb.gov.ua]
- 12. Bifidobacterium infantis Metabolizes 2'this compound-Derived and Free Fucose Through a Common Catabolic Pathway Resulting in 1,2-Propanediol Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergy: A Comparative Guide to Fucosyllactose and Probiotic Combinations
For Researchers, Scientists, and Drug Development Professionals
The interplay between prebiotics and probiotics, often termed synbiotics, presents a promising frontier in modulating gut health and systemic immunity. Among the emerging prebiotics, fucosyllactose, a key human milk oligosaccharide (HMO), has garnered significant attention for its selective utilization by beneficial gut commensals. This guide provides a comprehensive comparison of the synergistic effects of this compound with various probiotic strains, supported by experimental data and detailed methodologies. We will delve into the impact on gut microbiota composition, immune system modulation, and pathogen inhibition, offering a valuable resource for research and development in this field.
I. Modulation of Gut Microbiota Composition
The selective fermentation of this compound by specific probiotic strains can significantly alter the gut microbial landscape, leading to an increase in beneficial bacteria and the production of health-promoting metabolites such as short-chain fatty acids (SCFAs).
Comparative Performance Data
A key area of investigation has been the combination of 2'-Fucosyllactose (2'-FL) with Bifidobacterium longum subsp. infantis, a prominent gut commensal in breastfed infants. The following table summarizes data from a study investigating the individual and combined effects of 2'-FL and B. longum subsp. infantis Bi-26 on the gut microbiota and SCFA concentrations in a piglet model.
| Treatment Group | Key Microbial Change | Acetate Concentration (AC) | Propionate Concentration (AC) | Butyrate Concentration (AC) | Valerate Concentration (AC) |
| Control (CON) | Baseline | Lower than FL | Higher than BI | Higher than BI | Lower than FL |
| 2'-FL alone (FL) | Increased Faecalibacterium | Higher than CON[1][2] | No significant change | No significant change | Higher than CON[1][2] |
| Probiotic alone (BI) | Decreased Shannon diversity | No significant change | Lower than CON[1][2] | Lower than CON[1][2] | No significant change |
| 2'-FL + Probiotic (FLBI) | Effects of individual treatments negated for some metabolic pathways[1] | No significant change vs. CON | Lower than CON | Lower than CON | Higher than CON |
AC: Ascending Colon Contents. Data is qualitative based on statistical significance reported in the source study.
Experimental Protocol: In Vitro Batch Culture Fermentation
This protocol is designed to assess the prebiotic effects of this compound alone or in combination with probiotic strains on fecal microbiota.
1. Media and Reagent Preparation:
-
Basal Medium: Prepare a sterile, anaerobic basal medium containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl, bile salts, and resazurin (B115843) solution.
-
Fecal Slurry: Prepare a 10% (w/v) fecal slurry from fresh human or animal feces in anaerobic phosphate-buffered saline.
-
Test Substances: Prepare solutions of 2'-Fucosyllactose (1% w/v) and probiotic suspensions (e.g., Bifidobacterium species at 10^7 CFU/mL).
2. Fermentation Setup:
-
Add the basal medium to anaerobic fermenter vessels.
-
Introduce the test substances (2'-FL, probiotic, or combination) to the respective vessels.
-
Inoculate each vessel with the fecal slurry.
-
Incubate under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
3. Sample Analysis:
-
Microbial Composition: Analyze changes in bacterial populations using 16S rRNA gene sequencing.
-
SCFA Analysis: Measure the concentrations of short-chain fatty acids (acetate, propionate, butyrate, etc.) using gas chromatography.
Experimental Workflow Diagram
II. Immune System Modulation
The synergy between this compound and probiotics extends to the modulation of the host immune system. This interaction can influence both innate and adaptive immune responses, primarily through signaling pathways in the gut-associated lymphoid tissue (GALT).
Comparative Performance Data
A study in piglets investigated the immunomodulatory effects of 2'-FL and B. longum subsp. infantis Bi-26, alone and in combination. The results highlight a complex interplay where 2'-FL primes the immune system, and the probiotic modulates this response.
| Treatment Group | Serum IL-1RA | Serum IL-1β | Serum IL-12 | Serum IL-18 | LPS-stimulated PBMC IFNγ | LPS-stimulated PBMC IL-1RA |
| Control (CON) | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| 2'-FL alone (FL) | Higher than CON[3][4][5] | Higher than CON[3][4][5] | Higher than CON[3][4][5] | Higher than CON[3][4][5] | Higher than CON[3][4] | No significant change |
| Probiotic alone (BI) | No significant change | No significant change | No significant change | Lower than CON[3][4] | No significant change | No significant change |
| 2'-FL + Probiotic (FLBI) | No significant change vs. CON | No significant change vs. CON | No significant change vs. CON | Lower than CON[3][4] | No significant change | Higher than CON[3][4] |
PBMC: Peripheral Blood Mononuclear Cells. Data is qualitative based on statistical significance reported in the source study.
Experimental Protocol: Flow Cytometry Analysis of Immune Cells
This protocol outlines a general procedure for isolating and analyzing immune cell populations from murine intestinal tissue.
1. Tissue Preparation:
-
Euthanize the mouse and aseptically collect intestinal tissue (e.g., Peyer's patches, lamina propria).
-
Wash the tissue with cold PBS to remove luminal contents.
-
Cut the tissue into small pieces and incubate in a digestion buffer containing enzymes like collagenase and DNase to obtain a single-cell suspension.
2. Cell Staining:
-
Filter the cell suspension to remove debris and wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a viability dye to distinguish live and dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8 for T cells; B220 for B cells; CD11b, F4/80 for macrophages).
3. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations based on their marker expression.
Signaling Pathway: TLR4 Modulation
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering an inflammatory response. Both this compound and certain probiotics can modulate this pathway. Probiotics can attenuate TLR4 signaling, reducing inflammation, while fucosylated TLR4 may play a role in gut homeostasis.[6][7][8][9]
III. Pathogen Inhibition
This compound can act as a soluble decoy receptor, preventing pathogens from adhering to host intestinal cells. When combined with probiotics, this effect is often enhanced through competitive exclusion and the production of antimicrobial compounds by the probiotics.
Comparative Performance Data
While specific quantitative data directly comparing the synergistic inhibition of pathogens by this compound and probiotics is still emerging, studies have demonstrated the individual and combined potential. For instance, bacteriocin-like inhibitory substances (BLIS) from different Lactobacillus strains have shown synergistic effects in inhibiting pathogens like Streptococcus agalactiae.[10][11][12] The combination of BLIS from L. fermentum L23 and L. rhamnosus L60 was more effective than each alone.[10][11][12]
| Pathogen | Inhibitory Agent | Mechanism |
| Streptococcus agalactiae | BLIS from L. fermentum L23 + L. rhamnosus L60 | Synergistic antimicrobial activity[10][12] |
| Urogenital Pathogens | L. fermentum L23 + L. rhamnosus L60 | Production of bacteriocins with synergistic interactions |
| Multidrug-Resistant E. faecium | Fermentation products of Lactobacillus strain BAL16 + Tetracycline | Synergistic antimicrobial activity[13] |
Experimental Protocol: Pathogen Adhesion Inhibition Assay
This protocol is used to evaluate the ability of this compound and/or probiotics to inhibit the adhesion of pathogens to intestinal epithelial cells.
1. Cell Culture:
-
Culture a human intestinal epithelial cell line (e.g., Caco-2, HT-29) to confluence in appropriate cell culture plates.
2. Pathogen Preparation:
-
Grow the pathogen of interest (e.g., Cronobacter sakazakii, enteropathogenic E. coli) in a suitable broth medium.
-
Label the bacteria with a fluorescent marker (e.g., FITC) for visualization and quantification.
3. Inhibition Assay:
-
Pre-incubate the intestinal epithelial cells with the test substances (this compound, probiotic supernatant, or their combination) for a defined period.
-
Introduce the fluorescently labeled pathogens to the cell culture plates and incubate to allow for adhesion.
-
Wash the plates thoroughly to remove non-adherent bacteria.
4. Quantification:
-
Lyse the epithelial cells to release the adhered bacteria.
-
Quantify the number of adherent bacteria by plating the lysate on selective agar (B569324) and counting colony-forming units (CFUs) or by measuring fluorescence intensity.
-
Compare the adhesion in the presence of the test substances to a control without any inhibitors.
Logical Relationship Diagram
IV. Conclusion
The synergistic application of this compound and probiotics offers a multi-faceted approach to enhancing gut health. The data presented in this guide demonstrates that these combinations can effectively modulate the gut microbiota, fine-tune immune responses, and inhibit the colonization of pathogens. The specific outcomes are, however, dependent on the particular this compound isomer and probiotic strain used, highlighting the importance of targeted research and development. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for scientists and researchers aiming to further explore and validate the therapeutic potential of these synergistic pairings. As research in this area continues to evolve, a deeper understanding of the underlying mechanisms will pave the way for the development of next-generation synbiotics for a range of health applications.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Individual and Combined Effects of 2′-Fucosyllactose and Bifidobacterium longum subsp. infantis on the Gut Microbiota Composition of Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2’this compound and Bifidobacterium longum subsp. infantis Supplementation Modulates Immune Development of Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between the human milk oligosaccharide 2′-fucosyllactose and Bifidobacterium longum subspecies infantis in influencing systemic immune development and function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fucosylated TLR4 mediates communication between mutualist fucotrophic microbiota and mammalian gut mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fucosylated TLR4 mediates communication between mutualist fucotrophic microbiota and mammalian gut mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect between two bacteriocin-like inhibitory substances produced by Lactobacilli Strains with inhibitory activity for Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synergistic Effect Between Two Bacteriocin-like Inhibitory Substances Produced by Lactobacilli Strains with Inhibitory Activity for Streptococcus agalactiae | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Comparative transcriptomics of intestinal cells treated with 2'-FL versus 3-FL.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of two key human milk oligosaccharides (HMOs), 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (B594375) (3-FL), on intestinal cells. The information presented is collated from various experimental studies to support research and development in gut health and therapeutics.
Executive Summary
2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL) are structural isomers that elicit distinct and sometimes overlapping responses in intestinal epithelial cells. Both have demonstrated immunomodulatory and barrier-enhancing properties. However, their impact on gene expression can vary depending on the specific intestinal cell model and experimental conditions. Generally, both fucosylated HMOs appear to positively influence gut health by modulating inflammatory responses and strengthening the intestinal barrier. This guide delves into the specific transcriptomic changes and signaling pathways affected by each.
Data Presentation: Comparative Gene Expression
The following tables summarize the key differential gene expression findings from in vitro studies on intestinal cells treated with 2'-FL and 3-FL. It is important to note that the experimental conditions, such as cell lines and stimuli, vary between studies, which may influence the observed outcomes.
Table 1: Regulation of Goblet Cell-Associated Genes in a Colorectal Cell Model (LS174T cells)
| Gene | Treatment Condition | Effect of 2'-FL | Effect of 3-FL |
| MUC2 | IL-13 exposure | Upregulated | Upregulated |
| TFF3 | TNFα and IL-13 exposure | No significant change | Upregulated |
| Data sourced from a study on a colorectal cell model assessing the expression of goblet cell secretory genes[1]. |
Table 2: Regulation of Tight Junction Proteins in an IL-6 Induced Caco-2 Cell Model of Intestinal Barrier Dysfunction
| Gene | Protein | Effect of 2'-FL | Effect of 3-FL |
| TJP1 | ZO-1 | Reversed IL-6-induced downregulation | Reversed IL-6-induced downregulation |
| OCLN | Occludin | Reversed IL-6-induced downregulation | Reversed IL-6-induced downregulation |
| CLDN2 | Claudin-2 | Decreased IL-6-induced upregulation | Decreased IL-6-induced upregulation |
| In this study, 2'-FL was observed to have a more potent effect in reversing the IL-6-induced changes compared to 3-FL[2]. |
Table 3: Modulation of Allergy-Related Cytokine Gene Expression in the Small Intestine of an Ovalbumin-Sensitized Mouse Model
| Gene | Effect of 2'-FL | Effect of 3-FL |
| Allergy-related cytokines | Down-regulated | Down-regulated |
| Both 2'-FL and 3-FL were found to be equally effective in alleviating food allergy symptoms and down-regulating the expression of allergy-related cytokines in the small intestine[3][4]. |
Signaling Pathways and Mechanisms of Action
Both 2'-FL and 3-FL exert their effects through the modulation of key signaling pathways involved in inflammation and barrier function.
Toll-Like Receptor 4 (TLR4) Signaling Inhibition by 2'-FL
2'-FL has been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway, a critical pathway in the pathogenesis of necrotizing enterocolitis (NEC). By docking into the binding pocket of the TLR4-MD2 complex, 2'-FL can block downstream inflammatory signaling.[5]
Caption: 2'-FL inhibits the TLR4 signaling pathway.
Modulation of Intestinal Barrier Integrity by 2'-FL and 3-FL
Both 2'-FL and 3-FL have been demonstrated to enhance intestinal barrier function by modulating the expression of tight junction proteins. This is particularly relevant in inflammatory conditions where barrier integrity is compromised.
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-Fucosyllactose and 3-Fucosyllactose Alleviates Interleukin-6-Induced Barrier Dysfunction and Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Modulating the Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human milk oligosaccharides 2′-fucosyllactose and 3-fucosyllactose attenuate ovalbumin-induced food allergy through immunoregulation and gut microbiota modulation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the long-term effects of Fucosyllactose supplementation compared to other prebiotics.
A comprehensive review of the enduring effects of Fucosyllactose, Inulin, Fructooligosaccharides (FOS), and Galactooligosaccharides (GOS) on gut microbiota, immune function, and intestinal barrier integrity.
For researchers, scientists, and professionals in drug development, understanding the nuanced, long-term impacts of prebiotics is crucial for innovating in gut health. This guide provides an objective comparison of this compound, a prominent human milk oligosaccharide (HMO), against established prebiotics like inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS). The following sections delve into the experimental data, detailing the effects of these compounds on the gut microbiome, immune signaling, and gut barrier function, supported by detailed experimental protocols and visual representations of key biological pathways.
Quantitative Comparison of Prebiotic Effects
The long-term efficacy of prebiotics is primarily assessed by their ability to modulate the gut microbiota, enhance the production of beneficial metabolites like short-chain fatty acids (SCFAs), and positively influence host health markers. The tables below summarize key quantitative data from various studies, offering a comparative overview of this compound and other leading prebiotics.
Table 1: Long-Term Effects on Gut Microbiota Composition
| Prebiotic | Dosage | Duration | Key Changes in Gut Microbiota | Study Population | Citation |
| 2'-Fucosyllactose (B36931) (2'-FL) | 3 g/day | 12 weeks | Significant increase in Bifidobacterium and a decrease in the Firmicutes to Bacteroidetes ratio. | Overweight adults | [1] |
| 10 g/day | 2 weeks | Significant increase in relative abundance of Actinobacteria and Bifidobacterium; reduction in Firmicutes and Proteobacteria. | Healthy adults | ||
| 1 g/L (in formula) | 4 months | Higher relative abundance of Bifidobacterium (59.5%) compared to GOS/FOS group (24.4%), similar to breastfed infants (46.6%). | Healthy infants | [2] | |
| Inulin | 10-15 g/day | 8 weeks | Increased abundance of Bifidobacterium and Anaerostipes. | Healthy adults | [3] |
| 12 g/day | 4 weeks | Increased relative abundances of Anaerostipes spp. and Coprococcus 1 spp. | Adults with functional constipation | ||
| 16 g/day | 3 months | Increase in Bifidobacterium and Butyricicoccus; decrease in Collinsella, Barnesiella, Akkermansia, and Bilophila in responders. | Individuals with obesity | ||
| Fructooligosaccharides (FOS) | 8 g/day | 5 weeks | Significant increase in Bifidobacterium, Bacteroides, Roseburia, and Faecalibacterium prausnitzii. | Healthy adults | [1] |
| >5 g/day | >4 weeks | Significant increase in Bifidobacterium spp. counts. | Meta-analysis of adults and infants | ||
| Galactooligosaccharides (GOS) | 5.5 g/day | 3 weeks | Increased abundance of Bifidobacterium. | Healthy adults | |
| Not specified | 6 weeks | Increased abundance of Bifidobacterium. | Adult women |
Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Dosage | Duration | Key Changes in SCFAs | Study Population | Citation |
| 2'-Fucosyllactose (2'-FL) | Not specified | 48 hours (in vitro) | Increased production of acetate (B1210297), propionate, and butyrate. | Adult fecal microbiota | [4][5] |
| 2 g/day | 5 weeks | No significant overall change in fecal SCFAs, but negative correlation between Bifidobacterium and certain negative mood markers. | Healthy adults | [1] | |
| Inulin | 10 g/day | 6 weeks | Increased production of butyrate. | Prediabetic adults | [6] |
| Not specified | Not specified | Generally increases SCFA production, though some studies show no significant changes in fecal concentrations. | Review | [7] | |
| Fructooligosaccharides (FOS) | Not specified | 24 hours (in vitro) | Increased overall SCFA levels, particularly acetate and propionate. | Adult fecal microbiota | [8] |
| Galactooligosaccharides (GOS) | Not specified | Not specified | Increases SCFA production. | Review |
Table 3: Impact on Immune and Gut Barrier Markers
| Prebiotic | Dosage | Duration | Key Changes in Immune/Gut Barrier Markers | Study Population | Citation |
| 2'-Fucosyllactose (2'-FL) | 250 mg/kg/day | 7 days | Ameliorated DSS-induced pathological damage and restored epithelial integrity in the colon. | Mice | [9] |
| Not specified | Not specified | Modulated expression of CD14 and repressed NF-κB induction in enterocytes. | In vitro (cell lines) | [10] | |
| Inulin | Not specified | 4 weeks | Reduced levels of plasma LPS and pro-inflammatory cytokines (TNF-α, IL-1, IL-6). | Mice | [11] |
| 10 g/day | 28 days | No significant change in fecal calprotectin or β-defensin2. | Healthy adults | [12] | |
| Fructooligosaccharides (FOS) & Galactooligosaccharides (GOS) | Not specified | 3 months | Positive effects on glycemic and lipid metabolism parameters. | Women with adult acne | [13] |
| Oligosaccharides (general) | Not specified | Not specified | May play a protective role in respiratory tract infections in infants and children. | Meta-analysis | [14] |
Experimental Protocols
A generalized experimental workflow for a randomized, double-blind, placebo-controlled trial assessing the long-term effects of a prebiotic is outlined below. Specific details from cited studies are provided to illustrate common methodologies.
Key Methodologies from Cited Studies:
-
Study Design: Most cited human studies employ a randomized, double-blind, placebo-controlled design to minimize bias.[12][15] This involves randomly assigning participants to receive either the active prebiotic supplement or an inert placebo (e.g., maltodextrin).
-
Participant Selection: Inclusion criteria typically involve healthy adults within a specific age and BMI range, with exclusion criteria ruling out individuals with gastrointestinal diseases, recent antibiotic use, or consumption of other pro/prebiotic supplements.
-
Dosage and Administration: Prebiotic dosages in long-term studies generally range from 3 to 20 grams per day.[1] The supplement is often provided as a powder to be mixed with a beverage or food.
-
Sample Collection and Analysis:
-
Gut Microbiota: Fecal samples are collected at baseline and at the end of the intervention period. DNA is extracted, and the 16S rRNA gene is sequenced to determine the composition and relative abundance of different bacterial taxa.
-
Short-Chain Fatty Acids (SCFAs): Fecal or blood samples are analyzed for SCFA concentrations (acetate, propionate, butyrate) using techniques like gas chromatography.[7]
-
Immune Markers: Blood samples are analyzed for inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) and other immune markers using methods like ELISA.[12] Fecal markers such as calprotectin and β-defensin2 may also be measured.[12]
-
Gut Barrier Function: While direct measurement in humans is invasive, indirect markers such as plasma lipopolysaccharide (LPS) levels can be quantified to assess intestinal permeability.[16] In animal and in vitro models, gut barrier integrity can be more directly assessed.
-
Signaling Pathways
Prebiotics exert their effects on the host immune system through various signaling pathways. Two key pathways are the Toll-like Receptor (TLR) signaling pathway, which is involved in the innate immune response, and the G-protein coupled receptor (GPCR) pathway, which is activated by SCFAs.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can translocate from the gut into the bloodstream, particularly when gut barrier function is compromised. LPS acts as a potent activator of the TLR4 signaling pathway, leading to a pro-inflammatory cascade. Some prebiotics are thought to mitigate this by improving gut barrier function and reducing plasma LPS levels.
Studies suggest that both 2'-FL and GOS can inhibit the LPS/TLR4/NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[9][17] This anti-inflammatory effect is a key mechanism by which these prebiotics may contribute to gut health.
Short-Chain Fatty Acid (SCFA) G-protein Coupled Receptor (GPCR) Signaling
SCFAs produced from the fermentation of prebiotics by the gut microbiota can act as signaling molecules by binding to GPCRs, such as GPR41, GPR43, and GPR109A, on the surface of various host cells, including intestinal epithelial and immune cells.[7][18] This interaction can trigger downstream signaling cascades that influence immune responses and metabolic regulation.
The activation of these GPCRs by SCFAs is linked to a range of beneficial effects, including the enhancement of gut barrier function, modulation of inflammatory responses, and regulation of glucose and lipid metabolism.[19]
Conclusion
The available evidence indicates that this compound, particularly 2'-FL, exerts significant and beneficial long-term effects on the gut microbiome, primarily through its potent bifidogenic activity. This is comparable to, and in some infant studies superior to, the effects of established prebiotics like inulin, FOS, and GOS. While all these prebiotics demonstrate the ability to increase beneficial bacteria and influence SCFA production, this compound may have more specific and direct immunomodulatory effects, potentially through pathways like the inhibition of NF-κB signaling.
For professionals in research and drug development, the choice of prebiotic will likely depend on the target population and desired health outcome. This compound shows particular promise for applications requiring robust bifidogenic and immunomodulatory effects. However, further long-term, head-to-head comparative clinical trials in diverse adult populations are needed to fully elucidate the relative advantages of each of these prebiotics. The detailed experimental protocols and pathway analyses provided in this guide serve as a foundation for designing and interpreting such future studies.
References
- 1. Inulin-type fructans and 2’this compound alter both microbial composition and appear to alleviate stress-induced mood state in a working population compared to placebo (maltodextrin): the EFFICAD Trial, a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifidogenic Effect of 2′-Fucosyllactose (2′-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial | MDPI [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Impact of 2'-fucosyllactose on adult gut microbiota composition and metabolome based on colonic fermentation and prebiotic quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hnfe.vt.edu [hnfe.vt.edu]
- 7. isappscience.org [isappscience.org]
- 8. Frontiers | Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner [frontiersin.org]
- 9. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inulin and its Effect on Inflammation Markers: A Literature Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. mdpi.com [mdpi.com]
- 13. Effects of oral supplementation with FOS and GOS prebiotics in women with adult acne: the “S.O. Sweet” study: a proof-of-concept pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Prebiotics, Synbiotics, and Short-Chain Fatty Acids on Respiratory Tract Infections and Immune Function: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A prospective randomized, double-blind, placebo-controlled, dose-response relationship study to investigate efficacy of fructo-oligosaccharides (FOS) on human gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Intestinal Barrier and Current Techniques for the Assessment of Gut Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
A Comparative Guide to Biomarker Validation for Fucosyllactose Efficacy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to assess the efficacy of 2'-Fucosyllactose (2'-FL) in clinical trials, with a comparative look at other established prebiotics such as Galactooligosaccharides (GOS) and Fructooligosaccharides (FOS). The information presented is supported by experimental data to aid in the design and evaluation of clinical studies focused on prebiotics.
Introduction to Prebiotic Efficacy Biomarkers
The validation of reliable biomarkers is critical for determining the efficacy of prebiotics in clinical trials. An ideal biomarker should be sensitive, specific, and directly related to the physiological effects of the prebiotic. For 2'-Fucosyllactose, a prominent Human Milk Oligosaccharide (HMO), key areas of investigation for biomarker discovery include its impact on the gut microbiota, immune modulation, and metabolic health. This guide will delve into the primary biomarkers used to assess the clinical efficacy of 2'-FL and compare them with those used for GOS and FOS.
Core Biomarkers for Prebiotic Efficacy
The primary biomarkers for assessing the efficacy of 2'-FL and other prebiotics can be categorized into three main areas: gut microbiota modulation, immune system response, and metabolic health indicators.
Gut Microbiota Modulation
A hallmark of prebiotic efficacy is the selective stimulation of beneficial gut bacteria. Changes in the composition and activity of the gut microbiome are therefore central biomarkers.
Key Biomarkers:
-
Increased Bifidobacterium Abundance: A consistent and well-established biomarker for prebiotic efficacy.
-
Increased Short-Chain Fatty Acid (SCFA) Production: Particularly butyrate (B1204436), which is a key energy source for colonocytes and has anti-inflammatory properties.
-
Changes in Gut Microbiota Diversity: While an increase in beneficial bacteria is key, overall diversity changes are also monitored.
Immune System Modulation
Prebiotics can influence both the innate and adaptive immune systems, primarily through their interaction with the gut-associated lymphoid tissue (GALT).
Key Biomarkers:
-
Cytokine Profiles: Changes in the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.
-
Immunoglobulin A (IgA) Levels: An important antibody for mucosal immunity.
-
T-cell Subsets: Modulation of T-helper cell (Th1/Th2) balance and regulatory T-cell (Treg) populations.
Metabolic Health Indicators
The influence of prebiotics extends to systemic metabolic health, offering a range of potential biomarkers.
Key Biomarkers:
-
Gut Barrier Function: Markers such as zonulin can indicate changes in intestinal permeability.
-
Blood Lipid Profile: Changes in total cholesterol, LDL, HDL, and triglycerides.
-
Glucose Homeostasis: Markers like fasting glucose and insulin (B600854) sensitivity.
-
Body Composition: Changes in body fat percentage and lean muscle mass.
Comparative Efficacy of 2'-FL, GOS, and FOS on Key Biomarkers
The following tables summarize the quantitative effects of 2'-FL, GOS, and FOS on key biomarkers as reported in clinical and preclinical studies.
Table 1: Comparative Effect of Prebiotics on Bifidobacterium Abundance
| Prebiotic | Study Population | Dosage | Duration | Change in Bifidobacterium Abundance |
| 2'-FL (+GOS/FOS) | Healthy Infants | 1 g/L 2'-FL + 4 g/L GOS/FOS | 4 months | Relative abundance increased to 59.5%[1] |
| GOS/FOS | Healthy Infants | 4 g/L GOS/FOS | 4 months | Relative abundance was 24.4%[1] |
| Breastfed Reference | Healthy Infants | - | 4 months | Relative abundance was 46.6%[1] |
Table 2: Comparative Effect of Prebiotics on Butyrate Production
| Prebiotic | Study Model | Key Findings |
| 2'-FL | In vitro infant gut model | Consistently supported the abundance and activity of butyrate-producing bacteria.[2][3] |
| GOS | In vitro infant gut model | Did not significantly affect the abundance of butyrate-producing bacteria.[2][3] |
| FOS | Healthy Adults | Reduced the abundance of butyrate-producing bacteria such as Ruminococcus. |
Signaling Pathways Modulated by Prebiotics
The mechanisms through which prebiotics exert their effects are complex and involve the modulation of various signaling pathways.
2'-Fucosyllactose (2'-FL) Signaling Pathway
2'-FL has been shown to directly interact with host cells to modulate immune responses. A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[4] TLR4 is a receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers a pro-inflammatory cascade. By inhibiting TLR4 signaling, 2'-FL can dampen inflammatory responses.
Galactooligosaccharides (GOS) and Fructooligosaccharides (FOS) Signaling Pathways
GOS and FOS also exert immunomodulatory effects, in part through their interaction with TLRs on immune and intestinal epithelial cells.[5][6] Their fermentation into SCFAs also plays a crucial role in signaling. SCFAs can act on G-protein coupled receptors (GPCRs) and inhibit histone deacetylases (HDACs), leading to anti-inflammatory effects. Furthermore, GOS and FOS have been shown to influence the IRS/PI3K/AKT signaling pathway, which is involved in metabolism and cell growth.[4][7]
Experimental Protocols for Key Biomarker Assessment
Detailed and standardized experimental protocols are essential for the reliable validation of biomarkers.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
This method is used to profile the taxonomic composition of the gut microbiota.
Experimental Workflow:
Methodology:
-
Fecal Sample Collection: Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.
-
DNA Extraction: Extract total genomic DNA from fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).
-
16S rRNA Gene Amplification: Amplify a specific hypervariable region (commonly V3-V4) of the 16S rRNA gene using universal primers.
-
Library Preparation: Prepare sequencing libraries by attaching adapters and barcodes to the amplicons.
-
Sequencing: Perform high-throughput sequencing using a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Process the raw sequencing data using pipelines like QIIME 2 or DADA2 to perform quality filtering, denoising, and taxonomic classification.
-
Statistical Analysis: Analyze the resulting taxonomic data to assess changes in microbial composition and diversity between study groups.
Short-Chain Fatty Acid (SCFA) Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the quantification of SCFAs in fecal samples.
Experimental Workflow:
Methodology:
-
Sample Preparation: Homogenize fecal samples in an acidified solution to protonate the SCFAs and add an internal standard.
-
Extraction: Perform a liquid-liquid extraction to isolate the SCFAs.
-
Derivatization: Chemically modify the SCFAs to increase their volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer for separation and detection.
-
Quantification: Identify and quantify individual SCFAs based on their retention times and mass spectra, using a standard curve for calibration.
Cytokine Analysis: Multiplex Immunoassay (Luminex)
Multiplex immunoassays allow for the simultaneous quantification of multiple cytokines from a single sample.
Experimental Workflow:
Methodology:
-
Sample Preparation: Collect serum or plasma samples and store them at -80°C.
-
Assay Procedure: Use a commercial multiplex cytokine kit (e.g., Milliplex MAP). The assay involves incubating the sample with antibody-coupled magnetic beads, followed by the addition of biotinylated detection antibodies and a streptavidin-phycoerythrin (PE) conjugate.
-
Data Acquisition: Read the plate on a Luminex instrument, which uses lasers to identify the bead region (and thus the analyte) and quantify the PE signal.
-
Data Analysis: Calculate cytokine concentrations based on a standard curve generated from known concentrations of each cytokine.
Conclusion and Future Directions
The validation of biomarkers for assessing the efficacy of 2'-Fucosyllactose and other prebiotics is a dynamic field of research. While modulation of the gut microbiota, particularly the increase in Bifidobacterium and the production of SCFAs, remains a cornerstone of efficacy assessment, a multi-biomarker approach that includes immune and metabolic endpoints will provide a more comprehensive understanding of a prebiotic's health benefits.
For 2'-FL, its ability to directly modulate immune signaling pathways, such as the inhibition of TLR4, presents a unique aspect of its mechanism of action that warrants further investigation in clinical trials. Direct comparative studies of 2'-FL, GOS, and FOS using standardized methodologies will be crucial for elucidating the specific benefits of each prebiotic and for the development of personalized nutrition strategies. As our understanding of the intricate interplay between prebiotics, the gut microbiota, and host physiology deepens, so too will our ability to identify and validate more precise and predictive biomarkers of prebiotic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. 2′-Fucosyllactose helps butyrate producers outgrow competitors in infant gut microbiota simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Fucosyllactose helps butyrate producers outgrow competitors in infant gut microbiota simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galacto-Oligosaccharides and the Elderly Gut: Implications for Immune Restoration and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructooligosaccharide (FOS) and Galactooligosaccharide (GOS) Improve Neuroinflammation and Cognition By Up-regulating IRS/PI3K/AKT Signaling Pathway in Diet-induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fucosyllactose: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based disciplines, the proper handling and disposal of chemical compounds is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of fucosyllactose, ensuring compliance and fostering a secure research environment.
This compound is a non-hazardous substance, which simplifies its disposal process.[1] However, adherence to established laboratory protocols and local regulations remains paramount.
Key Safety and Handling Information
To facilitate a quick assessment of this compound's safety profile, the following table summarizes its key characteristics.
| Characteristic | Description |
| Hazard Category | Non-hazardous[1] |
| Health Hazards | No acute irritation or toxic effects have been shown in acute and chronic toxicology tests.[1] |
| Environmental Hazards | No specific environmental hazards are noted. It is advised to handle the product with good working practices and prevent its dispersion into the environment.[1] |
| Flammability | Non-flammable and non-explosive[1] |
| Primary Exposure Routes | Inhalation, Ingestion, Skin/Eye contact[1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
1. Assessment of Waste:
-
Confirm that the waste material is primarily this compound.
-
If mixed with other substances, evaluate the hazards of all components to determine the appropriate disposal route.
2. Small Quantities (Typical Laboratory Scale):
-
For minor spills or residual amounts, clean the affected area with detergent and water until the product is completely removed.[1]
-
The resulting aqueous solution can typically be disposed of down the drain, in accordance with local wastewater regulations.
3. Bulk Quantities:
-
While this compound is not classified as hazardous waste, it is prudent to consult your institution's environmental health and safety (EHS) department for guidance on the disposal of larger quantities.[1]
-
One suggested method for disposal is to dissolve or mix the this compound with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and exhaust air.[2]
-
Always ensure that any disposal method complies with all applicable local, state, and federal regulations.[2]
4. Personal Protective Equipment (PPE):
-
When handling this compound for disposal, it is recommended to wear standard laboratory PPE, including clean latex gloves and eye protection, to avoid splashing into the eyes.[1]
-
No special body protection is required under normal handling conditions.[1]
5. Documentation:
-
Maintain records of the disposal of this compound in your laboratory's chemical inventory or waste disposal logs, as per your institution's policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Logistical Information for Handling Fucosyllactose
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides direct, procedural guidance for the safe handling, operation, and disposal of Fucosyllactose in a laboratory setting. Adherence to these protocols is essential for maintaining a safe research environment and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While this compound is classified as a non-hazardous substance, appropriate PPE is mandatory to minimize exposure and prevent contamination. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Task | Minimum PPE Requirement | Rationale |
| General Laboratory Entry | Entering and working in the laboratory space where this compound is handled. | Lab Coat, Safety Glasses with Side Shields, Closed-Toe Shoes | Protects against incidental contact and splashes. |
| Weighing and Aliquoting | Weighing solid this compound powder. | Lab Coat, Safety Goggles, Nitrile Gloves | Prevents inhalation of fine airborne particles and eye/skin contact. |
| Solution Preparation | Dissolving this compound in a solvent. | Lab Coat, Safety Goggles, Nitrile Gloves | Protects against splashes of the solution. |
| Large-Scale Handling (>1 kg) | Handling bulk quantities of this compound powder. | Lab Coat, Safety Goggles, Nitrile Gloves, N95 Respirator | Minimizes inhalation risk due to increased potential for airborne dust. |
| Cleaning and Decontamination | Wiping down surfaces and cleaning glassware that has been in contact with this compound. | Lab Coat, Safety Goggles, Nitrile Gloves | Protects against residual contamination. |
Experimental Protocols
Weighing this compound Powder
-
Preparation : Designate a clean, draft-free area for weighing, preferably within a chemical fume hood or on a dedicated bench space.
-
Tare : Place a clean weigh boat or weighing paper on the analytical balance and tare the balance to zero.
-
Transfer : Using a clean spatula, carefully transfer the desired amount of this compound powder to the weigh boat. Avoid creating airborne dust.
-
Record : Once the desired weight is achieved, record the mass.
-
Cleanup : Promptly clean any spilled powder using a damp wipe.
Preparation of an Aqueous this compound Solution
-
Measure Solvent : In a clean beaker or flask, measure the required volume of the desired solvent (e.g., deionized water).
-
Add this compound : While stirring the solvent with a magnetic stir bar, slowly add the pre-weighed this compound powder.
-
Dissolve : Continue stirring until the this compound is completely dissolved. This compound is highly soluble in water.
-
Label : Clearly label the container with the solution name, concentration, date, and your initials.
Operational and Disposal Plans
Handling and Storage
This compound is hygroscopic, meaning it readily absorbs moisture from the air. To maintain its integrity:
-
Storage : Store this compound in a tightly sealed container in a cool, dry place. A desiccator is recommended for long-term storage.
-
Handling : Minimize the time the container is open to the atmosphere. Work quickly and efficiently when weighing or handling the powder.
Disposal Plan
This compound is considered a non-hazardous waste. However, all chemical waste disposal must comply with local, state, and federal regulations.
-
Solid Waste :
-
Uncontaminated this compound powder can be disposed of in the regular solid waste stream, provided it is not mixed with any hazardous materials.
-
Contaminated materials (e.g., gloves, weigh boats, paper towels) should be double-bagged and disposed of in the appropriate laboratory waste container.
-
-
Liquid Waste :
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water. Verify this with your institution's Environmental Health and Safety (EHS) department.
-
If the solvent is anything other than water, or if the solution contains other hazardous materials, it must be disposed of as hazardous chemical waste. Collect the waste in a properly labeled, sealed container and follow your institution's hazardous waste disposal procedures.
-
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
